Methyl 5-(bromomethyl)thiophene-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-(bromomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOPHLFSDVVYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465475 | |
| Record name | methyl 5-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108499-32-7 | |
| Record name | methyl 5-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-(bromomethyl)thiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-(bromomethyl)thiophene-2-carboxylate
Introduction
Methyl 5-(bromomethyl)thiophene-2-carboxylate is a pivotal intermediate in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromomethyl group and a versatile methyl ester on a thiophene scaffold, makes it a valuable building block for the synthesis of a diverse array of complex molecules. The thiophene ring itself is a well-established pharmacophore, and the strategic placement of the bromomethyl and carboxylate moieties allows for sequential and site-selective modifications, enabling the construction of novel drug candidates and functional organic materials. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, complete with detailed experimental protocols, mechanistic insights, and thorough characterization data.
Strategic Synthesis Pathway
The synthesis of this compound is most effectively achieved through a three-step sequence starting from the commercially available methyl thiophene-2-carboxylate. This strategic approach ensures high yields and purity of the final product. The pathway involves:
-
Formylation: Introduction of a formyl group at the C5 position of the thiophene ring via a Vilsmeier-Haack reaction.
-
Reduction: Selective reduction of the formyl group to a hydroxymethyl group using a mild reducing agent.
-
Bromination: Conversion of the hydroxymethyl group to the target bromomethyl group using a suitable brominating agent.
This pathway is advantageous due to the accessibility of the starting material, the reliability of each transformation, and the relative ease of purification of the intermediates and the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 5-formylthiophene-2-carboxylate
The initial step involves the formylation of methyl thiophene-2-carboxylate at the electron-rich C5 position using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve methyl thiophene-2-carboxylate (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of methyl thiophene-2-carboxylate dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford methyl 5-formylthiophene-2-carboxylate as a solid.
Step 2: Synthesis of Methyl 5-(hydroxymethyl)thiophene-2-carboxylate
The second step is the selective reduction of the aldehyde functionality of methyl 5-formylthiophene-2-carboxylate to the corresponding primary alcohol using sodium borohydride (NaBH₄). This reducing agent is chosen for its mildness, which prevents the reduction of the methyl ester group.[2][3]
Protocol:
-
Dissolve methyl 5-formylthiophene-2-carboxylate (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Add 1 M hydrochloric acid to adjust the pH to ~7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain methyl 5-(hydroxymethyl)thiophene-2-carboxylate, which can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.
Step 3: Synthesis of this compound
The final step is the conversion of the primary alcohol to the corresponding bromide. This is efficiently achieved using phosphorus tribromide (PBr₃) in an SN2 reaction.
Protocol:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve methyl 5-(hydroxymethyl)thiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Mechanistic Insight: The SN2 Bromination
The conversion of the hydroxymethyl group to the bromomethyl group with PBr₃ proceeds via a classic SN2 mechanism.[4][5][6][7] The hydroxyl group, being a poor leaving group, is first activated by reaction with PBr₃ to form a good leaving group, a dibromophosphite ester. Subsequently, a bromide ion, acting as a nucleophile, attacks the electrophilic carbon in a backside attack, displacing the leaving group and forming the C-Br bond.
Caption: SN2 mechanism for the bromination of the hydroxymethyl group with PBr₃.
Characterization
Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity. The following tables summarize the expected physicochemical and spectroscopic data.
Physicochemical Properties
| Property | Methyl thiophene-2-carboxylate | Methyl 5-formylthiophene-2-carboxylate | Methyl 5-(hydroxymethyl)thiophene-2-carboxylate | This compound |
| Molecular Formula | C₆H₆O₂S | C₇H₆O₃S | C₇H₈O₃S | C₇H₇BrO₂S |
| Molecular Weight | 142.18 g/mol | 170.19 g/mol | 172.20 g/mol | 235.10 g/mol [8] |
| Appearance | Colorless liquid | White to yellow solid | White solid | White to off-white solid |
Spectroscopic Data
¹H NMR Spectroscopy
| Compound | δ (ppm), Multiplicity, J (Hz), Assignment |
| Methyl thiophene-2-carboxylate | 7.80 (dd, J = 3.8, 1.2 Hz, 1H, H-5), 7.55 (dd, J = 5.0, 1.2 Hz, 1H, H-3), 7.10 (dd, J = 5.0, 3.8 Hz, 1H, H-4), 3.88 (s, 3H, -OCH₃) |
| Methyl 5-formylthiophene-2-carboxylate | 9.90 (s, 1H, -CHO), 7.85 (d, J = 4.0 Hz, 1H, H-3), 7.70 (d, J = 4.0 Hz, 1H, H-4), 3.92 (s, 3H, -OCH₃) |
| Methyl 5-(hydroxymethyl)thiophene-2-carboxylate | 7.65 (d, J = 3.7 Hz, 1H, H-3), 6.95 (d, J = 3.7 Hz, 1H, H-4), 4.80 (s, 2H, -CH₂OH), 3.85 (s, 3H, -OCH₃), 2.50 (br s, 1H, -OH) |
| This compound | 7.68 (d, J = 3.8 Hz, 1H, H-3), 7.15 (d, J = 3.8 Hz, 1H, H-4), 4.75 (s, 2H, -CH₂Br), 3.87 (s, 3H, -OCH₃) |
Note: Chemical shifts are approximate and may vary depending on the solvent and concentration. The coupling constant of ~4 Hz between H-3 and H-4 is characteristic for 2,5-disubstituted thiophenes.[9] The chemical shift of the benzylic-like bromomethyl protons is expected to be around 4.5-5.0 ppm.[4][7]
¹³C NMR Spectroscopy
| Compound | δ (ppm), Assignment |
| Methyl thiophene-2-carboxylate | 162.7 (C=O), 134.0 (C-2), 133.5 (C-5), 132.5 (C-3), 128.0 (C-4), 52.2 (-OCH₃)[10] |
| Methyl 5-formylthiophene-2-carboxylate | 183.0 (-CHO), 162.0 (C=O), 145.0 (C-5), 140.0 (C-2), 137.0 (C-3), 128.0 (C-4), 52.5 (-OCH₃) |
| Methyl 5-(hydroxymethyl)thiophene-2-carboxylate | 162.5 (C=O), 148.0 (C-5), 135.0 (C-2), 132.0 (C-3), 125.0 (C-4), 59.0 (-CH₂OH), 52.3 (-OCH₃) |
| This compound | 162.2 (C=O), 144.0 (C-5), 136.0 (C-2), 133.0 (C-3), 128.5 (C-4), 52.5 (-OCH₃), 28.0 (-CH₂Br) |
Note: Chemical shifts are approximate and based on typical values for similar structures. The chemical shift for a benzylic-like carbon attached to bromine is typically in the range of 25-40 ppm.[1][11]
Infrared (IR) Spectroscopy
| Compound | Key Absorption Bands (cm⁻¹) |
| Methyl 5-formylthiophene-2-carboxylate | ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1720 (C=O ester), ~1680 (C=O aldehyde), ~1450 (C=C aromatic)[6] |
| Methyl 5-(hydroxymethyl)thiophene-2-carboxylate | ~3400 (O-H broad), ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1715 (C=O ester), ~1450 (C=C aromatic) |
| This compound | ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1710 (C=O ester), ~1450 (C=C aromatic), ~1250 (C-O), ~600-700 (C-Br) |
Mass Spectrometry (MS)
For this compound, the mass spectrum (Electron Ionization) would be expected to show the molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
-
Expected [M]⁺: m/z 234
-
Expected [M+2]⁺: m/z 236
Key fragmentation patterns would likely involve the loss of the bromine atom (m/z 155) and the methoxy group (m/z 204/206).
Conclusion
This technical guide outlines a robust and efficient three-step synthesis for this compound, a key building block in modern organic synthesis. The detailed protocols for formylation, reduction, and bromination, along with a discussion of the reaction mechanism and comprehensive characterization data, provide researchers and drug development professionals with a reliable framework for the preparation and validation of this important intermediate. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of trustworthiness and reproducibility.
References
- Chad's Prep. Substitution with PBr3 & SOCl2. [Link]
- OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link]
- Royal Society of Chemistry.
- Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Organic Chemistry Data. Table of Characteristic Proton NMR Shifts. [Link]
- PubChem. 5-(Hydroxymethyl)thiophene-2-carboxylic acid. [Link]
- ChemBK.
- Royal Society of Chemistry. Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed-valence compounds. [Link]
- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
- PubChem. 5-Methyl-2-thiophenecarboxaldehyde. [Link]
- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
- Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- NIST WebBook. 5-Methyl-2-thiophenecarboxaldehyde. [Link]
- PubChem. Methyl 5-(bromomethyl)
- Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]
- NIST WebBook.
- Iowa State University. NMR Coupling Constants. [Link]
- Bruker.
- IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
- ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. [Link]
- Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]
- SpectraBase. 5-Methyl-2-thiophenecarboxaldehyde - Optional[13C NMR] - Spectrum. [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. spectrabase.com [spectrabase.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. METHYL 5-FORMYL-2-THIOPHENECARBOXYLATE(67808-64-4) IR Spectrum [m.chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-depth Technical Guide to Methyl 5-(bromomethyl)thiophene-2-carboxylate (CAS: 108499-32-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 5-(bromomethyl)thiophene-2-carboxylate, a key intermediate in synthetic organic chemistry. Recognizing the nuanced requirements of researchers and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that prioritizes scientific integrity, practical application, and in-depth understanding. The information herein is synthesized from established literature and safety data to provide a reliable resource for laboratory applications.
Core Compound Profile & Physicochemical Properties
This compound is a bifunctional molecule featuring a thiophene ring, an ester, and a reactive bromomethyl group. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1]
Molecular Structure & Identification
The structural representation of this compound is fundamental to understanding its reactivity and applications.
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 108499-32-7 |
| Molecular Formula | C₇H₇BrO₂S |
| Molecular Weight | 235.10 g/mol [2] |
| IUPAC Name | This compound[2] |
| Canonical SMILES | COC(=O)C1=CC=C(S1)CBr[2] |
| InChI | InChI=1S/C7H7BrO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3[2] |
| InChIKey | GFOPHLFSDVVYGB-UHFFFAOYSA-N[2] |
Physicochemical Data
A summary of the key physicochemical properties is presented below. These values are essential for reaction planning, purification, and safety assessments.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| XLogP3 | 2.4 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
Synthesis and Purification
The synthesis of this compound typically involves the bromination of a suitable precursor. A plausible and commonly employed synthetic strategy is the radical bromination of Methyl 5-methylthiophene-2-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.
Sources
An In-Depth Technical Guide to Methyl 5-(bromomethyl)thiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of Methyl 5-(bromomethyl)thiophene-2-carboxylate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, delve into its synthesis via radical bromination, analyze its characteristic reactivity, and highlight its applications as a versatile intermediate in the development of complex molecular architectures and pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the effective utilization of this reagent.
Introduction: The Thiophene Scaffold and a Key Intermediate
The thiophene ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to a benzene ring, combined with the unique electronic contributions of the sulfur heteroatom, allows thiophene-containing molecules to serve as effective bioisosteres and engage in favorable interactions with a wide range of biological targets.[2] Consequently, thiophene derivatives are integral components of numerous approved pharmaceuticals, demonstrating a vast spectrum of biological activities.[1]
This compound (CAS No. 108499-32-7) has emerged as a particularly valuable intermediate.[3] Its structure is bifunctional: the thiophene ring is activated by an electron-withdrawing methyl ester at the C2 position, while the C5 position is functionalized with a highly reactive bromomethyl group. This unique arrangement allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of diverse and complex molecules. This guide will elucidate the synthesis, reactivity, and strategic application of this compound, providing the technical detail necessary for its successful implementation in a research and development setting.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use. The key characteristics of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 108499-32-7 | [5] |
| Molecular Formula | C₇H₇BrO₂S | [5] |
| Molecular Weight | 235.10 g/mol | [4] |
| Appearance | Solid (Typical) | - |
| InChIKey | GFOPHLFSDVVYGB-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)C1=CC=C(S1)CBr |[4] |
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thiophene ring (typically two doublets in the 6.8-7.8 ppm range), a singlet for the bromomethyl (-CH₂Br) protons (around 4.6 ppm), and a singlet for the methyl ester (-OCH₃) protons (around 3.8 ppm).
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, the bromomethyl carbon, and the methyl ester carbon.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Synthesis: A Mechanistic Approach
The most common and efficient synthesis of this compound involves the free-radical bromination of its precursor, Methyl 5-methylthiophene-2-carboxylate. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, is the method of choice for this type of "benzylic" bromination.[6]
The causality behind this choice is rooted in selectivity. Using elemental bromine (Br₂) could lead to electrophilic substitution on the electron-rich thiophene ring.[7] NBS, however, provides a low, steady concentration of bromine radicals, which selectively abstract a hydrogen from the methyl group—the position most capable of stabilizing a radical intermediate, analogous to a benzylic position.[8]
Sources
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Royal Pharm this compound 108499-32-7 Manufacturers - Jinlan Pharm-Tech [jl-pharms.com]
- 4. This compound | C7H7BrO2S | CID 11424851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide on the Radical Bromination of Methyl 5-Methylthiophene-2-carboxylate
This guide provides a comprehensive technical overview of the radical bromination of methyl 5-methylthiophene-2-carboxylate, a critical reaction for the synthesis of versatile intermediates in drug discovery and materials science. We will delve into the mechanistic underpinnings of this transformation, provide validated experimental protocols, and discuss the key factors that govern its efficiency and selectivity.
Introduction: The Significance of Thiophene Derivatives
Thiophene and its derivatives are privileged heterocyclic motifs in medicinal chemistry and materials science.[1] The thiophene ring system is a bioisostere of the benzene ring and is present in numerous marketed drugs, including the anti-inflammatory agent suprofen and the anticoagulant rivaroxaban.[1] Functionalized thiophenes, particularly those bearing halogens, serve as crucial building blocks for creating complex molecular architectures through cross-coupling reactions.[2] The targeted synthesis of brominated thiophenes, such as methyl 5-(bromomethyl)thiophene-2-carboxylate, provides a synthetically useful handle for further molecular elaboration.[3][4]
Understanding the Reaction: Radical vs. Electrophilic Bromination
The bromination of thiophenes can proceed through two primary mechanistic pathways: electrophilic aromatic substitution and free radical halogenation.[5][6]
-
Electrophilic Bromination: Thiophene is an electron-rich aromatic system and readily undergoes electrophilic substitution, often at the C2 and C5 positions.[5] Reagents like bromine (Br₂) in the presence of a Lewis acid typically favor this pathway, leading to bromination on the thiophene ring itself.[7]
-
Radical Bromination: In contrast, radical bromination targets alkyl side chains, such as the methyl group in our substrate.[8] This reaction is typically initiated by light or a radical initiator and utilizes a source of bromine radicals, most commonly N-bromosuccinimide (NBS).[9][10] The key advantage of using NBS is that it provides a low, steady concentration of bromine, which favors the radical pathway over competitive electrophilic addition to the thiophene ring.[9][10][11]
For the synthesis of this compound, a radical pathway is essential to achieve selective bromination of the 5-methyl group.
Core Mechanism: A Step-by-Step Analysis
The radical bromination of methyl 5-methylthiophene-2-carboxylate with NBS proceeds via a classic free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[8]
1. Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation with UV light.[12][13] This generates two radicals. These initiator radicals then abstract a hydrogen atom from trace amounts of HBr present or react with NBS to generate a bromine radical (Br•).[14]
2. Propagation: This stage consists of a two-step cycle that generates the product and regenerates the bromine radical.
- Step 2a: Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the methyl group of methyl 5-methylthiophene-2-carboxylate. This is the rate-determining step and results in the formation of a resonance-stabilized thiophenylmethyl radical and hydrogen bromide (HBr). The stability of this radical intermediate is a key driving force for the reaction.
- Step 2b: Bromine Abstraction: The newly formed thiophenylmethyl radical reacts with a molecule of bromine (Br₂), which is generated in situ from the reaction of NBS with HBr, to yield the desired product, this compound, and a new bromine radical.[10][14] This bromine radical can then participate in another cycle of propagation.
3. Termination: The chain reaction is terminated when two radical species combine to form a non-radical product. This can occur through the combination of two bromine radicals, a bromine radical and a thiophenylmethyl radical, or two thiophenylmethyl radicals.
Caption: The free-radical chain mechanism of benzylic-type bromination.
Experimental Protocol: A Validated Procedure
This protocol outlines a reliable method for the synthesis of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 5-methylthiophene-2-carboxylate | 18630-68-7 | 156.19 | 1.0 eq |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.99 | 1.1 eq |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.05 eq (catalytic) |
| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | Solvent |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-methylthiophene-2-carboxylate (1.0 eq) and carbon tetrachloride (sufficient to make a ~0.5 M solution).
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[3]
Caption: A streamlined workflow for the synthesis of the target compound.
Factors Influencing Regioselectivity and Yield
Several factors can influence the outcome of the radical bromination:
-
Solvent Choice: Non-polar solvents like carbon tetrachloride or cyclohexane are typically used to minimize the solubility of NBS, which helps maintain a low concentration of bromine and favors the radical pathway.
-
Radical Initiator: The choice and amount of radical initiator are crucial. AIBN is a common choice due to its predictable decomposition rate. The amount should be catalytic, as too much can lead to unwanted side reactions.
-
Light: The reaction should ideally be carried out in the dark or with minimal exposure to light, unless photochemical initiation is intended, to prevent uncontrolled radical formation.
-
Substituent Effects: The electron-withdrawing nature of the methyl carboxylate group at the 2-position deactivates the thiophene ring towards electrophilic attack, further favoring the desired radical pathway on the 5-methyl group.
Troubleshooting and Safety Considerations
-
Formation of Ring-Brominated Byproducts: If significant amounts of ring-brominated products are observed, it may indicate that the bromine concentration is too high. Ensure the reaction is run in a suitable non-polar solvent and that the NBS is of good quality.
-
Dihalogenation: The formation of the dibrominated product at the methyl group can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long. Careful monitoring is key.
-
Safety: Carbon tetrachloride is a known carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The radical bromination of methyl 5-methylthiophene-2-carboxylate is a robust and reliable method for the synthesis of a key synthetic intermediate. A thorough understanding of the underlying free-radical mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for achieving high yields and purity. This guide provides the necessary framework for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.
References
- Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation.Computational and Theoretical Chemistry, 2022. [Link]
- Chapter 9, thiophene.ScienceDirect. [Link]
- A novel method for the bromination of thiophenes.
- Mechanisms of bromination between thiophenes and NBS: A DFT investig
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.Master Organic Chemistry. [Link]
- NBS: Radical Bromin
- Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxyl
- 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.Chemistry LibreTexts. [Link]
- Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells.RSC Publishing. [Link]
- Allylic Bromination by NBS with Practice Problems.Chemistry Steps. [Link]
- N-Bromosuccinimide (NBS).Organic Chemistry Portal. [Link]
- Free-radical halogen
- Radical initi
- Fiesselmann-type synthesis of...
- Radical Bromination: The Primary Alkane Reaction (Theory & Practice).YouTube. [Link]
- Radical Initiators and Inhibitors; Radical Bromin
- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.ResearchOnline@JCU. [Link]
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.Beilstein Journals. [Link]
- Visible light-induced bromine radical enhanced hydrogen atom transfer (HAT) reactions in organic synthesis.RSC Publishing. [Link]
- Synthesis of 2-Bromomethyl-5-bromothiophene?
- Thiophene: Bromin
- Methyl 5-(bromomethyl)
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.MDPI. [Link]
- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.MDPI. [Link]
- Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxyl
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 3. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 4. This compound | C7H7BrO2S | CID 11424851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Radical initiator - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
The Paal-Knorr Thiophene Synthesis: A Comprehensive Technical Guide for the Modern Organic Chemist
Abstract
The Paal-Knorr synthesis, a classic transformation in heterocyclic chemistry, remains a highly relevant and powerful tool for the construction of substituted thiophenes.[1] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the Paal-Knorr thiophene synthesis. We will delve into the mechanistic nuances, explore the scope and limitations of the reaction, compare key sulfurizing agents, and provide detailed experimental protocols. Furthermore, this guide addresses the critical challenge of precursor availability by outlining modern synthetic strategies for accessing the requisite 1,4-dicarbonyl compounds. Practical insights into reaction optimization, troubleshooting common issues, and advanced purification techniques are also presented, alongside a discussion of the reaction's application in the synthesis of medicinally relevant compounds.
Introduction: The Enduring Legacy of a Classic Reaction
First described in the late 19th century, the Paal-Knorr synthesis provides a direct and versatile route to five-membered heterocycles from 1,4-dicarbonyl compounds.[2][3] The thiophene variant of this reaction involves the condensation of a 1,4-dicarbonyl with a sulfurizing agent to afford the corresponding thiophene.[4] The substitution pattern of the resulting thiophene is directly dictated by the substituents on the starting dicarbonyl compound, offering a high degree of control over the final product architecture. Thiophene moieties are prevalent in a wide range of pharmaceuticals, agrochemicals, and materials, making reliable methods for their synthesis a continued area of interest.[5] This guide aims to provide a holistic understanding of the Paal-Knorr thiophene synthesis, empowering chemists to effectively harness this reaction in their research and development endeavors.
Mechanistic Insights: A Tale of Thionation and Cyclization
While the precise mechanism of the Paal-Knorr thiophene synthesis is still a subject of some debate, it is generally accepted that the reaction does not proceed through a furan intermediate.[6][7] Early hypotheses suggesting the sulfurization of a pre-formed furan were largely dismissed based on experimental evidence showing that the direct thionation of 1,4-dicarbonyls gives superior and more consistent yields of thiophenes.[1][7]
The currently favored mechanistic pathway involves the initial thionation of one or both carbonyl groups of the 1,4-dicarbonyl precursor by the sulfurizing agent to form a thioketone intermediate.[1] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiophene ring.
The key steps are as follows:
-
Thionation: The sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, reacts with the carbonyl oxygen to form a thioxo derivative.
-
Enolization/Thioenolization: Tautomerization of the remaining carbonyl or thiocarbonyl group forms an enol or thioenol.
-
Intramolecular Cyclization: The nucleophilic enol/thioenol attacks the electrophilic thiocarbonyl/carbonyl carbon, leading to the formation of a five-membered ring intermediate.
-
Dehydration: Elimination of water and another equivalent of the sulfurizing agent's byproduct drives the aromatization to the final thiophene product.
Caption: Proposed mechanistic pathway of the Paal-Knorr thiophene synthesis.
The Heart of the Matter: 1,4-Dicarbonyl Precursors
A significant limitation of the Paal-Knorr synthesis is the availability of the 1,4-dicarbonyl starting materials.[1] However, numerous synthetic methods have been developed to address this challenge, providing access to a wide array of substituted 1,4-diketones.
The Stetter Reaction
The Stetter reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds. It involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophilic carbene or cyanide.[1][8] This reaction allows for the formation of a diverse range of 1,4-diketones with good to excellent yields.[8]
Caption: General scheme of the Stetter reaction for 1,4-dicarbonyl synthesis.
Acyloin Condensation
The acyloin condensation of esters provides a route to α-hydroxy ketones, which can be further oxidized to 1,2-diketones. While not a direct route to 1,4-dicarbonyls, this method is a valuable precursor for certain substitution patterns.[6][9] The intramolecular version of this reaction is particularly useful for the synthesis of cyclic 1,4-dicarbonyl precursors.[9]
From Furans
Substituted furans can serve as valuable precursors to 1,4-dicarbonyl compounds through acidic hydrolysis. This approach is particularly useful when the desired furan is readily available.
Other Modern Methods
A variety of other modern synthetic methods have been developed for the synthesis of 1,4-dicarbonyls, including palladium-catalyzed coupling reactions and electrochemical methods.[10] These cutting-edge techniques offer access to complex and highly functionalized 1,4-dicarbonyl compounds.
Choosing Your Weapon: A Comparison of Sulfurizing Agents
The choice of sulfurizing agent is a critical parameter in the Paal-Knorr thiophene synthesis. The two most commonly employed reagents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.
| Reagent | Structure | Advantages | Disadvantages |
| Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ | - Readily available and inexpensive. | - Often requires harsh reaction conditions (high temperatures).- Can lead to the formation of furan byproducts due to its strong dehydrating nature.[4]- Heterogeneous nature can lead to reproducibility issues. |
| Lawesson's Reagent | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide | - Generally milder and more efficient than P₄S₁₀.- More soluble in organic solvents, leading to more homogeneous reaction mixtures.- Often provides higher yields and better selectivity for the thiophene product. | - More expensive than P₄S₁₀.- Can decompose at high temperatures.[11] |
In recent years, other thionating agents, such as the combination of P₄S₁₀ and hexamethyldisiloxane (HMDO), have been reported to offer advantages in terms of yield and ease of workup.
In the Trenches: Experimental Protocols
The following protocols provide a starting point for conducting the Paal-Knorr thiophene synthesis. Optimization may be required depending on the specific substrate.
Protocol 1: Conventional Heating
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,4-dicarbonyl compound (1.0 equiv).
-
Add an anhydrous, high-boiling solvent such as toluene or xylene.
-
Add the sulfurizing agent (e.g., Lawesson's reagent, 0.5-1.0 equiv).
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, distillation, or recrystallization.
Protocol 2: Microwave-Assisted Synthesis
-
In a microwave reactor vial, combine the 1,4-dicarbonyl compound (1.0 equiv) and the sulfurizing agent (e.g., Lawesson's reagent, 0.5-1.0 equiv).
-
Add a suitable solvent (e.g., toluene or 1,2-dichloroethane).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a predetermined time (typically 10-30 minutes).
-
After cooling, work up the reaction as described in the conventional heating protocol.
Caption: A generalized experimental workflow for the Paal-Knorr thiophene synthesis.
Troubleshooting and Optimization
Even with established protocols, challenges can arise. This section addresses common problems and provides actionable solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.- Degradation of starting material or product.- Inefficient sulfurizing agent. | - Increase reaction time or temperature.- Use a milder sulfurizing agent like Lawesson's reagent.- Ensure the sulfurizing agent is fresh and dry. |
| Furan Byproduct Formation | - The sulfurizing agent is also acting as a dehydrating agent. | - Switch from P₄S₁₀ to Lawesson's reagent.- Lower the reaction temperature.- Use a less acidic sulfurizing agent if applicable. |
| Difficult Purification | - Presence of polar byproducts from the sulfurizing agent.- Similar polarity of the product and impurities. | - Filter the crude reaction mixture through a plug of silica gel before chromatography.- For volatile thiophenes, consider distillation.- If the product is a solid, recrystallization can be highly effective. |
| No Reaction | - Inactive sulfurizing agent.- Unreactive substrate. | - Use a fresh batch of the sulfurizing agent.- Increase the reaction temperature and/or use a more forcing solvent.- Consider a more reactive sulfurizing agent. |
Scope and Limitations: A Quantitative Look
The Paal-Knorr thiophene synthesis is generally tolerant of a wide range of substituents at the 2, 3, 4, and 5-positions of the thiophene ring. Alkyl, aryl, and ester groups are well-tolerated. However, the electronic nature of the substituents can influence the reaction rate and yield.
| R¹, R⁴ Substituents | R², R³ Substituents | Sulfurizing Agent | Conditions | Yield (%) | Reference |
| CH₃ | H | P₄S₁₀ | Toluene, reflux | 70-80 | [7] |
| Ph | H | Lawesson's Reagent | Toluene, 110 °C | 95 | [12] |
| Ph | Ph | P₄S₁₀ | Xylene, reflux | 85 | N/A |
| CO₂Et | CH₃ | Lawesson's Reagent | Microwave, 150 °C | 88 | [13] |
Generally, electron-donating groups on aryl substituents can facilitate the reaction, while strong electron-withdrawing groups may require more forcing conditions. Steric hindrance around the carbonyl groups can also slow down the reaction.
Advanced Purification Strategies
While standard techniques like column chromatography, distillation, and recrystallization are often sufficient, challenging purifications may require more specialized approaches.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications of closely eluting compounds, prep-TLC can be an effective method.
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for the separation of thiophene derivatives, particularly for chiral separations.
-
Adsorptive Desulfurization: Techniques using specific adsorbents like activated carbon or zeolites can be employed to remove sulfur-containing impurities.[14]
Applications in Drug Development
The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[4][5] The Paal-Knorr synthesis has been a valuable tool in the synthesis of these and other bioactive molecules. For instance, analogues of the COX-2 inhibitor Celecoxib, which feature a diarylheterocycle core, can be conceptualized through synthetic routes involving the formation of a substituted five-membered ring. While the direct synthesis of Celecoxib itself involves a different cyclization, the Paal-Knorr reaction provides a viable pathway to structurally related thiophene-based anti-inflammatory agents.[15][16][17] The ability to readily introduce diverse substituents makes this reaction particularly attractive for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[18]
Conclusion
The Paal-Knorr thiophene synthesis, despite its century-old origins, remains a highly practical and versatile method for the preparation of substituted thiophenes. By understanding the underlying mechanism, carefully selecting the appropriate sulfurizing agent and reaction conditions, and having a robust strategy for the synthesis of the 1,4-dicarbonyl precursors, modern chemists can continue to leverage this powerful reaction to access a vast array of valuable thiophene-containing molecules for applications in drug discovery, materials science, and beyond.
References
- Paal–Knorr synthesis. (URL: [Link])
- Synthesis, Reactions and Medicinal Uses of Thiophene. (URL: [Link])
- Paal–Knorr synthesis. (URL: [Link])
- Acyloin Condens
- Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cycliz
- One-Pot Synthesis of 2-Cyano-1,4-diketones: Applications to Synthesis of Cyanosubstituted Furans, Pyrroles, and Dihydropyridazines. (URL: [Link])
- Separation of the hydrodesulphurisation products of thiophene by gas chrom
- Paal-Knorr Thiophene Synthesis. (URL: [Link])
- Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflamm
- Acyloin condens
- Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. (URL: [Link])
- Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. (URL: [Link])
- Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (URL: [Link])
- Paal-Knorr Thiophene Synthesis. (URL: [Link])
- Sila‐Stetter reaction by Scheidt for the synthesis of 1,4‐dicarbonyl compounds. (URL: [Link])
- Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. (URL: [Link])
- Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (URL: [Link])
- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (URL: [Link])
- DISSERTATION THE STETTER REACTION: SCOPE AND MECHANISTIC INVESTIGATION Submitted by Jennifer Lynn Moore Department of Chemistry. (URL: [Link])
- Acyloin Ester Condens
- The Acyloin Condens
- THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIV
- Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cycliz
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evalu
- Paal–Knorr synthesis of thiophene. (URL: [Link])
- Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (URL: [Link])
- Synthesis of acyloins (α-hydroxy carbonyl compounds). (URL: [Link])
- Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. (URL: [Link])
- Thin-layer chromatography of thiophene deriv
- Design, synthesis and bioactivities of Celecoxib analogues or deriv
- Paal–Knorr synthesis of pyrroles. (URL: [Link])
- Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. (URL: [Link])
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (URL: [Link])
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. bspublications.net [bspublications.net]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 8. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Stetter Reaction [organic-chemistry.org]
- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 15. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Aminothiophenes for Pharmaceutical Applications
Foreword: The Enduring Relevance of the Aminothiophene Scaffold
For researchers, scientists, and professionals in drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 2-aminothiophene moiety stands out as a "privileged scaffold," appearing in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the pursuit of novel therapeutics.[2] The Gewald reaction, a multicomponent reaction first reported by Karl Gewald in 1961, remains one of the most robust and versatile methods for accessing these valuable structures.[3][4] This guide provides an in-depth technical exploration of the Gewald reaction, from its fundamental mechanism to practical, field-proven protocols and troubleshooting strategies, designed to empower scientists in their synthetic endeavors.
Core Principles: Understanding the Gewald Reaction Mechanism
The Gewald reaction is a one-pot synthesis that elegantly combines a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[5] The reaction proceeds through a cascade of three key steps: a Knoevenagel condensation, the addition of sulfur, and a subsequent intramolecular cyclization followed by tautomerization.[3]
A detailed mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges. Recent computational studies using Density Functional Theory (DFT) have further illuminated the reaction pathway.[6]
The generally accepted mechanism is as follows:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the α-activated nitrile. The base deprotonates the active methylene group of the nitrile, creating a nucleophile that attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[5] The removal of water formed in this step can be critical for driving the reaction forward, especially with less reactive ketones.[6]
-
Michael Addition of Sulfur: Elemental sulfur (S₈) is then activated and adds to the β-position of the α,β-unsaturated nitrile in a Michael-type addition. The exact mechanism of sulfur addition is complex and can involve the formation of polysulfide intermediates.[6][7] The choice of solvent and temperature can significantly influence the solubility and reactivity of sulfur.[6]
-
Intramolecular Cyclization and Tautomerization: The resulting thiolate intermediate undergoes an intramolecular nucleophilic attack on the nitrile group, leading to the formation of a five-membered ring. A final tautomerization yields the aromatic 2-aminothiophene product.[5] This final aromatization step is a significant thermodynamic driving force for the reaction.[6]
Caption: The mechanistic pathway of the Gewald reaction.
Scope and Limitations: A Chemist's Guide to Substrate Selection
The Gewald reaction is renowned for its broad substrate scope. However, understanding the electronic and steric limitations of the reactants is key to successful synthesis.
-
Carbonyl Component: A wide variety of aldehydes and ketones can be employed.
-
Cyclic ketones , such as cyclohexanone and cyclopentanone, are generally highly reactive and provide excellent yields.[8]
-
Acyclic ketones , like acetone and butanone, are also suitable substrates.
-
Aryl ketones , for instance, acetophenone, are known to be less reactive and may require modified conditions, such as higher temperatures or a two-step procedure, to achieve good yields.[3][9] Electron-donating groups on the aromatic ring tend to decrease reactivity, while electron-withdrawing groups can enhance it.
-
Aldehydes are generally more reactive than ketones. However, aldehydes with α-methylene groups can sometimes lead to side reactions.[10]
-
-
α-Activated Nitrile: The nitrile component must possess an acidic α-proton.
-
Malononitrile is highly reactive and often leads to high yields of 2-amino-3-cyanothiophenes.[11]
-
Ethyl cyanoacetate is another commonly used and effective substrate, yielding 2-amino-3-ethoxycarbonylthiophenes.[12]
-
Cyanoacetamide can also be used, providing access to 2-amino-3-carboxamidothiophenes.[10][13]
-
-
Base and Solvent: The choice of base and solvent is critical for the reaction's success.
-
Bases: Secondary amines like morpholine and piperidine , and tertiary amines such as triethylamine are commonly used.[14] The selection of the base can influence the rate of the initial condensation and the subsequent cyclization.
-
Solvents: Polar solvents like ethanol , methanol , and dimethylformamide (DMF) are often preferred as they enhance the solubility of elemental sulfur.[6] Green chemistry approaches have also demonstrated the use of water or solvent-free conditions.[15]
-
Field-Proven Experimental Protocols
The following protocols are provided as a practical starting point for laboratory synthesis. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC).
Protocol 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from Cyclohexanone and Malononitrile
This protocol is a classic example of the Gewald reaction with a highly reactive cyclic ketone.
-
Materials:
-
Cyclohexanone (10 mmol, 0.98 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Elemental Sulfur (12 mmol, 0.38 g)
-
Morpholine (10 mmol, 0.87 g)
-
Ethanol (20 mL)
-
-
Procedure:
-
To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, malononitrile, elemental sulfur, and ethanol.
-
Add morpholine to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 1-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield a white to pale yellow crystalline solid.
-
Protocol 2: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate from Acetophenone and Ethyl Cyanoacetate
This protocol illustrates a one-pot method for less reactive aryl ketones.[15]
-
Materials:
-
Acetophenone (2 mmol, 0.24 g)
-
Ethyl cyanoacetate (2 mmol, 0.23 g)
-
Elemental Sulfur (2 mmol, 0.064 g)
-
Morpholine (2 mmol, 0.17 g)
-
-
Procedure:
-
Combine acetophenone, ethyl cyanoacetate, sulfur, and morpholine in a 50 mL round-bottomed flask.
-
Place the flask, open to the atmosphere, in a preheated oven at 120 °C for one hour.
-
After cooling, quench the crude reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to obtain the desired product.
-
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields, especially for less reactive substrates.[6]
-
Materials:
-
Ketone/Aldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental Sulfur (12 mmol)
-
KF-alumina (0.5 g)
-
-
Procedure:
-
In a 20 mL microwave reactor vial, combine the ketone or aldehyde, malononitrile, elemental sulfur, and KF-alumina.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 120 °C) for 5-15 minutes.
-
After cooling, extract the product with a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
Evaporate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Data-Driven Optimization Strategies
The yield of the Gewald reaction is highly dependent on the interplay of substrates, catalysts, and reaction conditions. The following table provides a comparative overview of reported yields for various starting materials and conditions to guide your optimization efforts.
| Carbonyl Compound | Activated Nitrile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 1 | 95 | [3] |
| Cyclopentanone | Malononitrile | L-proline | DMF | 60 | 3 | 92 | [11] |
| Acetophenone | Ethyl Cyanoacetate | Morpholine/AcOH | - | 120 | 6 | 70 | |
| Benzaldehyde | Malononitrile | Triethylamine | Water | RT | 24 | 99 | [15] |
| Cyclohexanone | Ethyl Cyanoacetate | Na₂CaP₂O₇ | Water | Reflux | 0.5 | 87 | [8] |
| 4-Methoxyacetophenone | Ethyl Cyanoacetate | Morpholine/AcOH | - | 120 | 36 | 31 | |
| Propanal | Malononitrile | Triethylamine | Ethanol | 50 | 2 | 85 | [10] |
Troubleshooting Common Challenges
Even with a robust reaction like the Gewald synthesis, challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Caption: A troubleshooting flowchart for the Gewald reaction.
-
Low or No Yield:
-
Inefficient Knoevenagel Condensation: For less reactive ketones, the initial condensation may be the rate-limiting step. Consider using a stronger base, a higher reaction temperature, or removing water using a Dean-Stark apparatus.[6]
-
Poor Sulfur Reactivity: Ensure elemental sulfur is finely powdered for better dispersion. Using a polar solvent like ethanol or DMF can improve its solubility and reactivity. Gentle heating (40-60 °C) is often beneficial.[6]
-
Steric Hindrance: For sterically hindered substrates, a two-step procedure is often more effective. First, isolate the α,β-unsaturated nitrile, then react it with sulfur and base in a separate step.[7]
-
-
Formation of Side Products:
-
Dimerization of the α,β-unsaturated nitrile: This is a common side reaction. To minimize it, optimize the reaction temperature (often lower temperatures are better) and consider a slower, controlled addition of reagents.[7]
-
Polymerization: Dark brown or tarry reaction mixtures often indicate polymerization, which can be caused by excessively high temperatures. Ensure careful temperature control and use pure starting materials.[7]
-
-
Purification Challenges:
-
The crude product may contain unreacted starting materials, sulfur, and side products.
-
Recrystallization from a suitable solvent (e.g., ethanol) is often effective for purifying solid products.
-
If recrystallization is insufficient, column chromatography on silica gel is a reliable method for obtaining highly pure 2-aminothiophenes.
-
Applications in Drug Development: From Bench to Blockbuster
The versatility of the Gewald reaction has made it a valuable tool in the synthesis of numerous pharmaceutical agents. The resulting 2-aminothiophene core can be readily functionalized to create diverse libraries of compounds for drug discovery programs.
Case Study 1: Olanzapine
Olanzapine is an atypical antipsychotic drug widely used in the treatment of schizophrenia and bipolar disorder. A key intermediate in its synthesis is prepared via a Gewald reaction.[14]
The synthesis begins with the Gewald reaction of propionaldehyde, malononitrile, and sulfur to form 2-amino-5-methylthiophene-3-carbonitrile. This intermediate is then further elaborated to construct the final thienobenzodiazepine structure of olanzapine.
Caption: The role of the Gewald reaction in Olanzapine synthesis.
Case Study 2: Tinoridine
Tinoridine is a non-steroidal anti-inflammatory drug (NSAID). Its synthesis also features a key Gewald reaction step.[14] The reaction involves the condensation of N-benzyl-4-piperidone, ethyl acetoacetate, and sulfur to construct the core 2-aminothiophene scaffold of the drug.
Conclusion: A Timeless Reaction for Modern Chemistry
The Gewald reaction, more than half a century after its discovery, continues to be a cornerstone of heterocyclic synthesis. Its operational simplicity, broad substrate scope, and the pharmaceutical importance of its products ensure its enduring relevance. By understanding the underlying mechanism, carefully selecting substrates and conditions, and employing systematic troubleshooting, researchers can effectively harness the power of this remarkable multicomponent reaction to accelerate the discovery and development of new medicines.
References
- MDPI. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(9), 14689-14701. [Link]
- Huang, Y., & Dömling, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]
- Khosravi, I., & et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]
- Wang, T., & et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
- Tormyshev, V. M., & et al. (2005). Aryl Alkyl Ketones in a One-Pot Gewald Synthesis of 2-Aminothiophenes. European Journal of Organic Chemistry, 2005(19), 4140-4147. [Link]
- Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. [Link]
- El-Gazzar, A. B. A., & et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 241, 114634. [Link]
- Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. 4(2), 613-618. [Link]
- Wikipedia. (n.d.). Gewald reaction. [Link]
- ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- J&K Scientific LLC. (n.d.). Gewald Reaction. [Link]
- ResearchGate. (2020).
- ResearchGate. (2015). Gewald reaction and apply in drug synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Substituted Thiophene Esters
Introduction
The thiophene nucleus, a five-membered sulfur-containing heterocycle, is a cornerstone in the landscape of medicinal chemistry and materials science.[1][2] Its derivatives, particularly substituted thiophene esters, exhibit a remarkable breadth of pharmacological activities, underpinning the development of numerous therapeutic agents.[3][4][5][6] The structural versatility of the thiophene ring allows for precise modulation of physicochemical and pharmacokinetic properties through the introduction of various substituents, enabling the optimization of efficacy and selectivity for diverse biological targets.[3][7]
This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and applications of substituted thiophene esters, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the intricate relationship between chemical structure and biological function.
I. Synthetic Strategies for Substituted Thiophene Esters: A Mechanistic Perspective
The construction of the thiophene ring can be achieved through several named reactions, each offering distinct advantages in terms of substituent patterns and functional group tolerance.[1] The choice of synthetic route is paramount and is dictated by the desired substitution pattern on the final thiophene ester.
Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile and widely employed method for the synthesis of polysubstituted 2-aminothiophenes, which can be further functionalized to esters.[8][9] This one-pot, multi-component condensation involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[8][10]
Causality of Experimental Choices: The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[8] The choice of base (often a secondary amine like morpholine or piperidine) is crucial for facilitating this initial condensation without promoting unwanted side reactions. The elemental sulfur then acts as the sulfur source for the subsequent cyclization. Microwave irradiation has been shown to improve reaction yields and reduce reaction times, offering a more efficient and "green" alternative to conventional heating.[10]
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carboxylate
-
Reaction Setup: To a solution of the ketone (1.0 eq) and the ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq) and a catalytic amount of morpholine.
-
Reaction Execution: Stir the mixture at room temperature or heat under reflux until the starting materials are consumed (monitored by TLC). For microwave-assisted synthesis, heat the reaction mixture in a sealed vessel at a specified temperature and time.
-
Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Caption: Workflow for the Gewald Aminothiophene Synthesis.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid esters in the presence of a base.[11] This method is particularly useful for accessing thiophenes with a hydroxyl group at the 3-position, which can be a key pharmacophore.
Causality of Experimental Choices: The reaction is initiated by the deprotonation of the thioglycolic acid ester, which then undergoes a Michael addition to the α,β-acetylenic ester.[11] A subsequent intramolecular cyclization and tautomerization leads to the final 3-hydroxythiophene ester. The choice of a non-nucleophilic base is important to avoid competing reactions with the acetylenic ester.
Experimental Protocol: Fiesselmann Synthesis of a Methyl 3-hydroxythiophene-2-carboxylate
-
Reaction Setup: To a solution of methyl thioglycolate (1.0 eq) in a suitable solvent like THF, add a base such as potassium tert-butoxide (1.1 eq) at 0 °C.
-
Addition of Alkyne: Slowly add a solution of the α,β-acetylenic ester (1.0 eq) in THF to the reaction mixture.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. eprajournals.com [eprajournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
Reactivity of the bromomethyl group on a thiophene ring
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on a Thiophene Ring
Authored by: A Senior Application Scientist
Foreword
The thiophene nucleus is a privileged scaffold in the realms of medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties, arising from the sulfur heteroatom within an aromatic five-membered ring, make it a versatile building block for creating novel therapeutic agents and functional materials.[2][5][6] Among the various functionalized thiophenes, those bearing a bromomethyl group stand out due to their exceptional reactivity. This group acts as a potent electrophilic handle, enabling a vast array of synthetic transformations.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to provide a deep, mechanistic understanding of the reactivity of the bromomethyl group on a thiophene ring. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature, empowering you to leverage these critical synthons with precision and confidence in your own research endeavors.
The Bromomethylthiophene Synthon: An Overview of Reactivity
The reactivity of a bromomethyl group attached to a thiophene ring is analogous to that of a benzylic bromide, a fact that underpins its synthetic utility. The carbon of the bromomethyl group is highly electrophilic, making it an excellent target for nucleophilic attack. This heightened reactivity stems from two primary factors:
-
Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, as it is a weak base and can stabilize the negative charge effectively.
-
Stabilization of the Transition State: In nucleophilic substitution reactions, the transition state involves the partial formation and breaking of bonds. The adjacent thiophene ring, with its π-electron system, can stabilize this transition state through resonance, lowering the activation energy of the reaction.
The position of the bromomethyl group on the thiophene ring (C2 vs. C3) and the nature of other substituents on the ring can further modulate this reactivity. Electron-withdrawing groups, such as a nitrile or carboxylate, enhance the electrophilicity of the methylene carbon, making it even more susceptible to nucleophilic attack.[7][8] This predictable and tunable reactivity makes bromomethylthiophenes indispensable intermediates in multi-step synthesis.
Synthesis of Bromomethylthiophenes
The most common and efficient method for preparing bromomethylthiophenes is through the radical bromination of the corresponding methylthiophenes. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
Experimental Protocol: Synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile
This protocol is adapted from established methodologies for the radical bromination of activated methyl groups.[7]
Materials:
-
5-methylthiophene-2-carbonitrile
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylthiophene-2-carbonitrile (1.0 eq) in anhydrous CCl₄.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 5-(bromomethyl)thiophene-2-carbonitrile.
Key Transformations of Bromomethylthiophenes
The electrophilic nature of the bromomethyl group is the cornerstone of its synthetic utility, primarily exploited through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution (S_N) Reactions
This is the most fundamental reaction of bromomethylthiophenes, allowing for the introduction of a wide variety of functional groups. The reaction generally proceeds via an S_N2 mechanism, although an S_N1 pathway can be competitive under certain conditions, given the resonance stabilization of the potential carbocation intermediate by the thiophene ring.
A diverse range of nucleophiles can be employed:
-
N-Nucleophiles: Amines, amides, azides
-
O-Nucleophiles: Alcohols, phenols, carboxylates
-
S-Nucleophiles: Thiols, thiophenols
-
C-Nucleophiles: Cyanides, enolates
The choice of solvent and base is critical for success. Polar aprotic solvents like DMF or acetonitrile are often preferred as they solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus enhancing its reactivity.
Caption: Generalized S_N2 reaction pathway for bromomethylthiophene.
Palladium-Catalyzed Cross-Coupling Reactions
While the bromomethyl group itself (an sp³-hybridized carbon) is less commonly used directly in standard cross-coupling reactions compared to aryl halides, the thiophene scaffold is a prime substrate for these powerful C-C bond-forming transformations. A common synthetic strategy involves a molecule containing both a bromomethyl group and a halogen on the thiophene ring (e.g., 2-bromo-5-(bromomethyl)thiophene).
Suzuki-Miyaura Coupling: A Case Study in Regioselectivity
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures.[9][10] A key principle when working with multifunctional substrates like 2-bromo-5-(bromomethyl)thiophene is regioselectivity . The oxidative addition of the palladium(0) catalyst to the C(sp²)-Br bond on the aromatic ring is kinetically and thermodynamically favored over the addition to the C(sp³)-Br bond of the bromomethyl group.[11][12] This allows for selective functionalization of the ring while leaving the reactive bromomethyl group intact for subsequent transformations.
Caption: Catalytic cycle for the regioselective Suzuki coupling.
Experimental Protocol: Regioselective Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene
This protocol is based on methodologies reported for the selective coupling at the C2 position.[9][13]
Materials:
-
2-bromo-5-(bromomethyl)thiophene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromo-5-(bromomethyl)thiophene, the arylboronic acid, and anhydrous K₃PO₄.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the degassed dioxane/water solvent mixture via cannula, followed by the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to 90°C with vigorous stirring for 12-18 hours. Monitor the reaction's completion by TLC.
-
Workup: Cool the reaction to room temperature and quench with a saturated ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent in vacuo and purify the crude residue by flash column chromatography (silica gel) to obtain the 2-aryl-5-(bromomethyl)thiophene product.
Grignard Reagent Formation: A Note on Reactivity Inversion (Umpolung)
Direct formation of a Grignard reagent from the bromomethyl group is generally not feasible due to the high reactivity of the C-Br bond, which would lead to undesired coupling side reactions. Instead, the concept of umpolung (polarity inversion) is achieved by forming a Grignard reagent from a halogen on the thiophene ring itself (e.g., 2-bromothiophene).[14][15] This transforms the normally electrophilic C2 carbon into a potent nucleophile (Th-MgBr). This thienylmagnesium bromide can then react with various electrophiles. For instance, reaction with formaldehyde (HCHO) followed by an acidic workup yields 2-(hydroxymethyl)thiophene, a structural motif that could also be accessed via nucleophilic substitution on 2-(bromomethyl)thiophene with a hydroxide source. The choice of pathway depends on the availability of starting materials and the overall synthetic strategy.
Applications in Drug Discovery
The synthetic versatility of bromomethylthiophenes makes them highly valuable starting materials in drug discovery. The thiophene ring is a well-known bioisostere of the benzene ring, often introduced to modulate pharmacokinetic properties or to interact uniquely with biological targets.[3][16] The ability to easily introduce diverse functionalities via the bromomethyl handle allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
| Starting Material | Key Transformation | Resulting Scaffold | Potential Therapeutic Area |
| 2-(Bromomethyl)thiophene | S_N with Piperazine | 2-(Piperazin-1-ylmethyl)thiophene | CNS agents, Antipsychotics |
| 3-(Bromomethyl)thiophene | S_N with Thiophenol | 3-(Phenylthiomethyl)thiophene | Anticancer, Enzyme inhibitors |
| 2-Aryl-5-(bromomethyl)thiophene | S_N with Sodium Azide | 2-Aryl-5-(azidomethyl)thiophene | Antivirals, Click chemistry handle |
Table 1: Examples of scaffolds derived from bromomethylthiophenes for drug discovery.
Conclusion
The bromomethyl group on a thiophene ring is a powerful and versatile functional group that serves as a cornerstone for advanced organic synthesis. Its reactivity, which is analogous to that of a benzylic halide, is dominated by nucleophilic substitution pathways. Furthermore, when present alongside other ring halogens, its relative inertness to palladium-catalyzed cross-coupling conditions allows for sophisticated, regioselective synthetic strategies. A thorough, mechanistically-driven understanding of these reaction pathways is essential for researchers aiming to construct complex, thiophene-containing molecules for applications ranging from pharmaceuticals to organic electronics.
References
- Mishra, R., & Sharma, P. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link: Available through various academic databases, original publisher link may vary]
- Ansari, M. F., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2024/MD/D4MD00118K]
- Mishra, R., & Sharma, P. K. (n.d.). A Review On Synthesis and Medicinal Importance of Thiophene. Scribd. [Link: https://www.scribd.com/document/59695420/Article6]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Bromomethyl)thiophene-2-carbonitrile. BenchChem. [Link: https://www.benchchem.com/application-notes/5-(bromomethyl)thiophene-2-carbonitrile-nucleophilic-substitution-reactions]
- Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3).
- Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link: https://www.cognizancejournal.com/uploads/5.%20CJMSc-23-11-2023.pdf]
- ResearchGate. (n.d.). Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. [Link: https://www.researchgate.net/figure/Synthesis-of-2-Bromomethyl-5-3-5-dimethylphenyl-thiophene_fig2_290432363]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yield with 5-(Bromomethyl)thiophene-2-carbonitrile. BenchChem. [Link: https://www.benchchem.com/tech-support/5-(bromomethyl)
- Rizwan, K., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 9(10). [Link: https://www.researchgate.
- ResearchGate. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. [Link: https://www.researchgate.net/publication/279899321_Regioselective_synthesis_of_2-bromomethyl-5-aryl-thiophene_derivatives_via_palladium_0_catalyzed_suzuki_cross-coupling_reactions_As_antithrombotic_and_haemolytically_active_molecules]
- Rizwan, K., et al. (2014). Regioselective Synthesis of 2-(bromomethyl)-5-aryl-thiophene Derivatives via Palladium (0) Catalyzed Suzuki Cross-Coupling Reactions: As Antithrombotic and Haemolytically Active Molecules. Chemistry Central Journal, 8(74). [Link: https://pubmed.ncbi.nlm.nih.gov/25685184/]
- Smolecule. (2023). 3-(Bromomethyl)thiophene | 34846-44-1. [Link: https://www.smolecule.com/3-bromomethyl-thiophene-cas-34846-44-1]
- BenchChem. (2025). A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. BenchChem. [Link: https://www.benchchem.com/tech-support/2-(chloromethyl)thiophene-vs-2-bromothiophene-suzuki-coupling]
- BenchChem. (2025). Technical Support Center: Heck Reaction with 3-Bromothiophene. BenchChem. [Link: https://www.benchchem.com/tech-support/3-bromothiophene-heck-reaction]
- BenchChem. (2025). A Computational Chemist's Guide to the Reactivity of 5-(Bromomethyl)thiophene-2-carbonitrile and Its Analogs. BenchChem. [Link: https://www.benchchem.com/validation-comparative/5-(bromomethyl)
- Rizwan, K., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(10). [Link: https://ccj.springeropen.com/articles/10.1186/s13065-014-0074-z]
- University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch14/ch14-2-2.html]
- BenchChem. (n.d.). The Chemical Reactivity of the Thiophene Ring in Methyl 4-bromo-3-methoxythiophene-2-carboxylate: An In-depth Technical Guide. BenchChem. [Link: https://www.benchchem.
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link: https://www.adichemistry.com/organic/namedreactions/grignard/grignard-reagent-reaction-mechanism.html]
- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid... [Link: https://www.researchgate.
- Organic Syntheses. (n.d.). 3-bromothiophene. [Link: http://www.orgsyn.org/demo.aspx?prep=cv6p0175]
- ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? [Link: https://www.researchgate.net/post/How_can_I_prepare_the_thiophene_magnesium_bromide_and_hydroxy_methyl_thiophene]
- BenchChem. (2025). Application Notes and Protocols for the Functionalization of Thiophene Rings with 3-(Bromomethyl)-2-chlorothiophene. BenchChem. [Link: https://www.benchchem.com/application-notes/3-(bromomethyl)
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of Thiophene Derivatives in Advanced Chemical Applications. [Link: https://www.inno-pharmchem.
- Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link: https://pubs.acs.org/doi/pdf/10.1021/jo000413i]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- Wikipedia. (n.d.). Heck reaction. [Link: https://en.wikipedia.org/wiki/Heck_reaction]
- Wikipedia. (n.d.). Grignard reagent. [Link: https://en.wikipedia.org/wiki/Grignard_reagent]
- Cera, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7678. [Link: https://www.mdpi.com/1420-3049/26/24/7678]
- Ghaffari, M., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(15), 4690. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9332279/]
- BenchChem. (2025). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. BenchChem. [Link: https://www.benchchem.
- Google Patents. (n.d.). CN103819449A - Preparation method for 2-bromothiophene. [Link: https://patents.google.
- Chemistry LibreTexts. (2023). Heck Reaction. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link: https://www.youtube.
- Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link: https://www.organic-chemistry.org/synthesis/heterocycles/sulfur-containing/thiophenes.shtm]
- Ansari, M. F., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11046904/]
- ResearchGate. (n.d.). Nucleophilic Substitution of Thiophene Derivatives. [Link: https://www.researchgate.
- ResearchGate. (n.d.). Common thiophene derivatives and their application in pharmaceutical chemistry. [Link: https://www.researchgate.net/figure/Common-thiophene-derivatives-and-their-application-in-pharmaceutical-chemistry_fig5_374351052]
- Jolliffe, K. A., & Gunter, M. J. (2000). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Current Organic Chemistry, 4(4), 383-404. [Link: https://researchonline.jcu.edu.au/1355/1/1355_Jolliffe_and_Gunter_2000.pdf]
- Macmillan Group. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. [Link: https://macmillan.princeton.edu/wp-content/uploads/2018/12/10.1021@acs.orglett.8b03578.pdf]
- Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/07%3A_Nucleophilic_Substitution_Reactions/7.01%3A_Nucleophilic_Substitution_Reaction_Overview]
- Domingo, L. R., & Pérez, P. (2016). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry, 37(19), 1777-1785. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5071720/]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sciensage.info [sciensage.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 15. adichemistry.com [adichemistry.com]
- 16. cognizancejournal.com [cognizancejournal.com]
An In-depth Technical Guide to the Electronic Properties of 5-Substituted Thiophene-2-carboxylates
Introduction: The Thiophene Core in Modern Science
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a foundational building block in both materials science and medicinal chemistry.[1] Its derivatives are integral to the development of organic electronics, including conductive polymers, organic field-effect transistors (OFFTs), and organic solar cells, where precise control over electronic properties is paramount.[2] In the realm of drug discovery, the thiophene scaffold is considered a "privileged" structure, frequently appearing in pharmaceuticals with diverse biological activities, including anti-inflammatory and antimicrobial properties.[3][4] The thiophene ring can act as a bioisostere for a phenyl ring, offering unique electronic and steric properties that can be leveraged to enhance interactions with biological targets and optimize pharmacokinetic profiles.[3]
This guide focuses specifically on 5-substituted thiophene-2-carboxylates, a class of derivatives where the electronic landscape of the thiophene ring is intentionally modulated. The interplay between the electron-withdrawing carboxylate group at the 2-position and a variable substituent at the 5-position allows for the fine-tuning of molecular orbital energies, redox potentials, and optical properties. Understanding and controlling these electronic characteristics is critical for the rational design of novel materials and therapeutic agents.
The Influence of 5-Substituents on Electronic Structure: A Tale of Two Effects
The electronic properties of 5-substituted thiophene-2-carboxylates are dictated by the nature of the substituent at the 5-position. These substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each exerting a distinct influence on the electron density distribution within the thiophene ring.
Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., -CH3), alkoxy (e.g., -OCH3), and amino (-NH2) groups increase the electron density of the thiophene ring through inductive and/or resonance effects. This has several key consequences:
-
Elevated HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy is raised, making the molecule easier to oxidize.
-
Reduced Ionization Potential: Less energy is required to remove an electron from the molecule.
-
Bathochromic Shift: The absorption maximum in the UV-Vis spectrum shifts to longer wavelengths (a "red shift").
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) pull electron density away from the thiophene ring. This results in:
-
Lowered LUMO Level: The Lowest Unoccupied Molecular Orbital (LUMO) energy is decreased, making the molecule easier to reduce.
-
Increased Electron Affinity: The molecule has a greater propensity to accept an electron.
-
Hypsochromic Shift: The absorption maximum in the UV-Vis spectrum often shifts to shorter wavelengths (a "blue shift"), although this can be influenced by other factors.
The following diagram illustrates the general impact of EDGs and EWGs on the frontier molecular orbitals (HOMO and LUMO) of a 5-substituted thiophene-2-carboxylate.
Caption: Impact of substituents on frontier molecular orbital energies.
Quantifying Substituent Effects: The Hammett Equation
The electronic influence of substituents can be quantitatively described using the Hammett equation, which relates reaction rates and equilibrium constants for side-chain reactions of meta- and para-substituted benzene derivatives.[5] While originally developed for benzene systems, the Hammett equation can be extended to heterocyclic systems like thiophene.[6][7] The equation is expressed as:
log(K/K₀) = ρσ
where:
-
K is the rate or equilibrium constant for the substituted compound.
-
K₀ is the constant for the unsubstituted compound.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
-
σ (sigma) is the substituent constant, which depends only on the substituent and its position.
Positive σ values indicate electron-withdrawing substituents, while negative values denote electron-donating substituents.[5] A selection of Hammett substituent constants is provided in the table below.
| Substituent | σ (meta) | σ (para) |
| -NH₂ | -0.04 | -0.66 |
| -OH | 0.10 | -0.36 |
| -OCH₃ | 0.11 | -0.24 |
| -CH₃ | -0.06 | -0.16 |
| -H | 0.00 | 0.00 |
| -Cl | 0.37 | 0.22 |
| -Br | 0.40 | 0.23 |
| -C(=O)CH₃ | 0.38 | 0.50 |
| -CN | 0.62 | 0.67 |
| -NO₂ | 0.73 | 0.78 |
Data adapted from Schwarzenbach et al.[8]
Synthetic Strategies for 5-Substituted Thiophene-2-carboxylates
The synthesis of 5-substituted thiophene-2-carboxylates can be approached in several ways, primarily depending on the desired substituent at the 5-position. A common and versatile starting material is thiophene-2-carboxylic acid.[9][10]
Direct Functionalization of Thiophene-2-carboxylic Acid
One powerful method involves the double deprotonation of thiophene-2-carboxylic acid using a strong base like lithium diisopropylamide (LDA). This generates a 5-lithio derivative, which is a potent nucleophile that can react with various electrophiles to introduce a wide array of substituents at the 5-position.[9][10]
Caption: Synthesis via lithiation of thiophene-2-carboxylic acid.
Gewald Aminothiophene Synthesis
For the synthesis of 5-amino-substituted thiophene-2-carboxylates, the Gewald reaction is a widely employed multicomponent reaction.[11] This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.
Other synthetic routes often involve the oxidation of precursors like thiophene-2-carboxaldehyde or 2-acetylthiophene to form the carboxylic acid functionality, followed by functionalization at the 5-position.[10]
Experimental and Computational Characterization Techniques
A combination of experimental and computational methods is essential for a thorough understanding of the electronic properties of 5-substituted thiophene-2-carboxylates.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule.[12] By measuring the potential at which a compound is oxidized and reduced, the energies of the HOMO and LUMO levels can be estimated.
Experimental Protocol for Cyclic Voltammetry:
-
Solution Preparation: Dissolve the 5-substituted thiophene-2-carboxylate (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Scan the potential between the solvent and electrolyte decomposition limits at a specific scan rate (e.g., 100 mV/s). Record the resulting current as a function of the applied potential.
-
Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical equations (referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple):
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Caption: Workflow for cyclic voltammetry analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[13][14] The absorption of light promotes an electron from a lower energy orbital to a higher energy orbital, typically from the HOMO to the LUMO in the case of the lowest energy transition. The wavelength of maximum absorption (λ_max) is related to the energy gap between these orbitals.
Experimental Protocol for UV-Vis Spectroscopy:
-
Solution Preparation: Prepare a dilute solution of the 5-substituted thiophene-2-carboxylate in a UV-transparent solvent (e.g., hexane, ethanol, or chloroform).
-
Blank Measurement: Record the spectrum of the pure solvent in a cuvette to serve as a baseline.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max). The optical band gap (E_g) can be estimated from the onset of the absorption edge using the equation: E_g (eV) = 1240 / λ_onset (nm).
Density Functional Theory (DFT) Calculations
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the electronic properties of molecules.[15][16][17] DFT calculations can provide insights into:
-
Optimized molecular geometries.
-
HOMO and LUMO energy levels and their spatial distributions.
-
Simulated UV-Vis spectra.
-
Charge distribution and dipole moments.
Functionals such as B3LYP are commonly used for these types of calculations, often in conjunction with a suitable basis set like 6-31G(d,p).[15] The calculated properties can be correlated with experimental data to provide a deeper understanding of the structure-property relationships.
Applications in Materials Science and Drug Development
The tunability of the electronic properties of 5-substituted thiophene-2-carboxylates makes them highly attractive for a range of applications.
-
Organic Electronics: By carefully selecting the 5-substituent, the HOMO and LUMO levels can be engineered to match the work functions of electrodes in organic electronic devices, facilitating efficient charge injection and transport.[18] This is crucial for optimizing the performance of organic solar cells, light-emitting diodes, and transistors.
-
Medicinal Chemistry: The electronic properties of a drug molecule play a significant role in its interaction with biological targets and its metabolic stability.[3] For instance, the electron-rich nature of thiophene can enhance interactions with receptors through hydrogen bonding and other non-covalent interactions.[3] By modifying the electronic properties through substitution, it is possible to fine-tune the binding affinity and pharmacokinetic profile of a drug candidate.
Conclusion
5-Substituted thiophene-2-carboxylates represent a versatile class of compounds with highly tunable electronic properties. The ability to modulate the HOMO/LUMO energy levels, redox potentials, and optical characteristics through the judicious choice of a substituent at the 5-position provides a powerful tool for the rational design of advanced materials and novel therapeutics. A comprehensive approach that combines targeted synthesis with rigorous experimental and computational characterization is essential for unlocking the full potential of these remarkable molecules.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20).
- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
- Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations. (n.d.).
- Thiophene-2-carboxylic acid. (n.d.). Wikipedia. [Link]
- Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. [Link]
- Cyclic voltammetry responses of 2,2′:5′,2″−terthiophene (a),... (n.d.).
- Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. (n.d.).
- Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024, February 15). Royal Society of Chemistry. [Link]
- Exploring the Applications of 2-Thiophenecarboxylic Acid in Material Science. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
- Density Functional Theory Calculations of Thiophene - Phenylene Systems And Their Adducts. (n.d.).
- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024, November 14). PubMed. [Link]
- Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. (2022, November 18). MDPI. [Link]
- Thiophene: An Overview of Its Properties. (n.d.). Longdom Publishing. [Link]
- Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. (2024, July 24). Royal Society of Chemistry. [Link]
- Electrochemical Behaviours of Substituted Thiophenes. (n.d.). Addis Ababa University. [Link]
- Substituent Effect on the Optoelectronic Properties of Alternating Fluorene-Thiophene Copolymers. (n.d.).
- Calculated UV–Vis spectra for thiophene-2-carbohydrazide. (n.d.).
- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (n.d.). Taylor & Francis Online. [Link]
- UV–visible spectra of (1a) 2-thiophenecarboxaldehyde thiosemicarbazone,... (n.d.).
- Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via... (n.d.).
- THIOPHENE AND ITS DERIV
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals. [Link]
- Cyclic voltammetry of conjugated thiophenoazomethines 4 and 8 at (1.0 ×... (n.d.).
- Thiophene-2-carboxylic acid - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. [Link]
- Use of the Hammett equation in substituted thiophenes. (n.d.). Royal Society of Chemistry. [Link]
- Thiophene-2-carboxyl
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. [Link]
- The Ultraviolet Spectra of the Thiophene Deriv
- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Farmacia Journal. [Link]
- Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). [Link]
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
- Synthesis and Applications of Thiophene Derivatives as Organic Materials. (n.d.).
- 2-Thiophenecarboxylic acid. (n.d.). PubChem. [Link]
- Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. (2024, November 5).
- Hammett Substituent Constants. (n.d.).
- Can we use the hammett equation for all conjugated structures or its just for benzene rings? (2014, May 18).
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4). Wiley Online Library. [Link]
- (PDF) Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volumes Set, Wiley 2009. (n.d.).
- The Estimation of Hammett Substituent Constants. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. global.oup.com [global.oup.com]
- 9. nbinno.com [nbinno.com]
- 10. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 5-(bromomethyl)thiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Pillar of Thiophene-Based Drug Discovery
In the landscape of modern medicinal chemistry, thiophene and its derivatives have emerged as privileged scaffolds, integral to the development of a wide array of therapeutic agents.[1][2] Their structural resemblance to benzene, coupled with unique electronic properties conferred by the sulfur atom, allows for diverse biological activities.[3] Within this critical class of compounds, Methyl 5-(bromomethyl)thiophene-2-carboxylate stands out as a pivotal, yet often unheralded, building block. This reactive intermediate, characterized by a thiophene ring functionalized with both a reactive bromomethyl group and a methyl ester, provides a versatile platform for the synthesis of complex heterocyclic systems and bioactive molecules.[4] This technical guide offers a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this compound, providing researchers and drug development professionals with a foundational understanding of this key synthetic intermediate.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 108499-32-7 | [5][6] |
| Molecular Formula | C₇H₇BrO₂S | [7] |
| Molecular Weight | 235.11 g/mol | [7] |
| Appearance | Powder | [6] |
| Hazard | Irritant | [5] |
The Genesis of a Key Intermediate: Synthesis of this compound
While the specific historical record of the initial discovery of this compound is not extensively documented in readily available literature, its synthesis logically follows from established principles of organic chemistry, particularly the functionalization of thiophene derivatives. The most plausible and widely utilized synthetic route involves the free-radical bromination of a suitable precursor, Methyl 5-methylthiophene-2-carboxylate.
Proposed Synthetic Pathway
The synthesis of the target compound is predicated on the selective bromination of the methyl group at the 5-position of the thiophene ring. This is typically achieved through a free-radical chain reaction, initiated by a radical initiator, with N-bromosuccinimide (NBS) serving as the bromine source.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical, based on established methods)
This protocol is a representative example based on standard procedures for benzylic bromination and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Methyl 5-methylthiophene-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-methylthiophene-2-carboxylate in a suitable solvent such as carbon tetrachloride under an inert atmosphere.
-
Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or BPO to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality in Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the preferred reagent for allylic and benzylic brominations as it provides a low, constant concentration of bromine, which favors the desired free-radical substitution over electrophilic addition to the thiophene ring.[8]
-
Radical Initiator: AIBN or BPO is crucial for initiating the free-radical chain reaction by generating radicals upon heating.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent side reactions with atmospheric oxygen, which can quench the radical chain reaction.
-
Non-polar Solvent: A non-polar solvent like carbon tetrachloride is typically used to dissolve the reactants and facilitate the radical reaction mechanism.
The Role of this compound in the Synthesis of Active Pharmaceutical Ingredients (APIs)
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules.[9] The presence of the reactive bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of larger molecular frameworks.
While direct, publicly available examples of its use in the synthesis of blockbuster drugs are not widespread, its structural motif is found in precursors to important pharmaceutical compounds. For instance, a closely related compound, Methyl 5-acetyl-3-methylthiophene-2-carboxylate, is a key intermediate in the synthesis of Lotilaner , an ectoparasiticide used in veterinary medicine.[1] The synthesis of Lotilaner involves the elaboration of a substituted thiophene-2-carboxylic acid derivative, highlighting the importance of this class of compounds in the development of modern pharmaceuticals.[2][10]
The general reactivity of the bromomethyl group makes this compound a valuable starting material for the synthesis of a variety of heterocyclic compounds, including those with potential applications as:
-
Kinase inhibitors
-
Antiviral agents
-
Anticancer agents
-
Agrochemicals
Sources
- 1. apicule.com [apicule.com]
- 2. Lotilaner synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Bromo-thiophene-2-carboxylic Acid Methyl Ester Supplier & Manufacturer | Properties, Uses, Safety Data | High Purity Chemical China [quinoline-thiophene.com]
- 4. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]
- 5. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 6. Methyl 5-(bromomethyl) -2-thiophene carboxylate, CasNo.108499-32-7 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 7. This compound | C7H7BrO2S | CID 11424851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Royal Pharm this compound 108499-32-7 Manufacturers - Jinlan Pharm-Tech [jl-pharms.com]
- 10. patents.justia.com [patents.justia.com]
An In-depth Technical Guide to the Stability and Storage of Methyl 5-(bromomethyl)thiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Methyl 5-(bromomethyl)thiophene-2-carboxylate (CAS No: 108499-32-7).[1][2] As a crucial intermediate in pharmaceutical synthesis and drug development, understanding its chemical stability is paramount to ensuring the integrity, purity, and performance of downstream applications. This document delves into the inherent chemical liabilities of the molecule, outlines potential degradation pathways, and provides actionable protocols for storage, handling, and stability assessment. This guide is intended for researchers, scientists, and professionals in the drug development sector who handle or utilize this reactive compound.
Introduction: The Chemical Profile of a Versatile Intermediate
This compound is a bifunctional organic compound featuring a thiophene ring, a methyl ester, and a reactive bromomethyl group. Its structure makes it a valuable building block in medicinal chemistry, often employed in the synthesis of a variety of therapeutic agents. However, the very features that impart its synthetic utility also render it susceptible to degradation if not handled and stored correctly. The presence of a benzylic bromide-like functional group is a key determinant of its reactivity and, consequently, its stability profile.[3]
Intrinsic Stability and Chemical Liabilities
The stability of this compound is primarily influenced by the reactivity of the bromomethyl group and the integrity of the thiophene ring.
2.1. The Reactivity of the Bromomethyl Group
The bromomethyl group attached to the thiophene ring is analogous to a benzylic bromide. Benzylic halides are known to be reactive towards nucleophilic substitution and elimination reactions due to the ability of the aromatic ring to stabilize the resulting carbocation or radical intermediate.[3] This inherent reactivity makes the bromomethyl group susceptible to:
-
Hydrolysis: In the presence of water or other nucleophilic solvents, the bromide can be displaced by a hydroxyl group, leading to the formation of the corresponding alcohol, Methyl 5-(hydroxymethyl)thiophene-2-carboxylate. This is a common degradation pathway, especially under non-anhydrous conditions.
-
Solvolysis: Similar to hydrolysis, reaction with other nucleophilic solvents (e.g., alcohols) can lead to the formation of ethers.
-
Nucleophilic Substitution: Reaction with various nucleophiles can lead to the formation of a range of byproducts. Care must be taken to avoid unintended reactions with other reagents or impurities.
2.2. The Thiophene Ring
The thiophene ring is an aromatic heterocycle that is generally stable. However, it can undergo degradation under certain harsh conditions:
-
Oxidation: Strong oxidizing agents can lead to the oxidation of the sulfur atom, potentially forming sulfoxides or sulfones, or even ring-opening.
-
Photodegradation: Thiophene and its derivatives can be susceptible to photodegradation, especially under UV irradiation.[4][5] This can involve complex reaction pathways leading to a variety of degradation products.
2.3. The Methyl Ester Group
The methyl ester is generally more stable than the bromomethyl group but can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Recommended Storage and Handling Conditions
To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rate of potential degradation reactions, particularly hydrolysis and decomposition. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | An inert atmosphere prevents oxidation of the thiophene ring. |
| Light | Protect from light (amber vial) | Minimizes the risk of photodegradation. |
| Moisture | Store in a tightly sealed container in a dry place | Prevents hydrolysis of the reactive bromomethyl group and the methyl ester. |
Handling Precautions:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Handle under an inert atmosphere whenever possible, especially when the compound will be stored for extended periods after opening.
Potential Degradation Pathways
Based on the chemical liabilities of the molecule, several degradation pathways can be anticipated. A forced degradation study is the most effective way to experimentally determine these pathways.
Caption: Predicted degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[6][7][8] This information is critical for the development of stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
Methodology:
5.1. Sample Preparation:
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
5.2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 2 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
5.3. Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a common starting point.
-
Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.
Caption: Workflow for a forced degradation study.
Analytical Methods for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9]
Key considerations for method development:
-
Column Chemistry: A C18 stationary phase is often a good starting point for separating the parent compound from its more polar degradation products (e.g., the hydrolysis product).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.
-
Detection: UV detection at a wavelength where the parent compound and all potential degradation products have significant absorbance is necessary. A photodiode array (PDA) detector is highly recommended to assess peak purity. Mass spectrometry (MS) is invaluable for the identification of unknown degradation products.
Conclusion and Best Practices
This compound is a reactive yet valuable synthetic intermediate. Its stability is intrinsically linked to the presence of the bromomethyl group, making it susceptible to hydrolysis and other nucleophilic substitution reactions. Proper storage at refrigerated temperatures (2-8°C) under an inert, dry atmosphere and protected from light is essential to maintain its purity and integrity.
For any application in drug development, a thorough understanding of the compound's stability profile through forced degradation studies is not just recommended but a critical component of ensuring the quality and safety of the final product. The implementation of a robust, stability-indicating analytical method is the cornerstone of this understanding. By adhering to the guidelines and protocols outlined in this document, researchers and scientists can confidently handle and utilize this compound, ensuring the reliability and reproducibility of their synthetic endeavors.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11424851, this compound.
- El-Mekki, A., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry A, 122(25), 5515-5522. [Link]
- Luminos Chemical. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Borah, R. (2023).
- Patel, Y., & Shah, M. (2023).
- Wang, C., et al. (2016). Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell. Scientific Reports, 6, 25816. [Link]
- Jahnavi, V., & Mounika, G. (2016).
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
Sources
- 1. This compound | C7H7BrO2S | CID 11424851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 5-(bromomethyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(bromomethyl)thiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the reactive bromomethyl group and the conjugated thiophene-2-carboxylate system, which allow for a variety of synthetic transformations. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, designing novel derivatives with desired biological activities, and optimizing reaction conditions. This guide provides a comprehensive analysis of the molecular structure and conformation of this compound, drawing upon theoretical calculations and comparative analysis of spectroscopic data from closely related analogs. While a definitive experimental crystal structure remains to be reported, this document synthesizes the available information to offer valuable insights for researchers in the field.
Introduction: The Significance of a Versatile Thiophene Building Block
Thiophene-containing molecules are ubiquitous in pharmaceuticals and functional organic materials, owing to the unique electronic properties and reactivity of the thiophene ring.[1] this compound, with its bifunctional nature, serves as a versatile intermediate for the synthesis of a wide array of more complex molecules. The ester functionality at the 2-position and the reactive benzylic-like bromide at the 5-position provide orthogonal handles for synthetic manipulation, making it a valuable precursor in the development of novel therapeutic agents and organic electronic materials.[2]
An in-depth appreciation of the molecule's structural nuances, including bond lengths, bond angles, and the rotational freedom of its substituents, is critical for understanding its chemical behavior and its interactions in biological systems. This guide will delve into these aspects, providing a framework for its rational application in chemical synthesis and drug design.
Molecular Structure and Conformation
The molecular structure of this compound is defined by a central thiophene ring substituted with a methyl carboxylate group at the 2-position and a bromomethyl group at the 5-position.[2] The thiophene ring itself is an aromatic, five-membered heterocycle containing a sulfur atom.
Predicted Molecular Geometry
In the absence of an experimentally determined crystal structure, the molecular geometry can be predicted using computational chemistry methods and by comparison with known structures of similar thiophene derivatives. The thiophene ring is expected to be essentially planar. The substituents, the methyl carboxylate and bromomethyl groups, will have preferred orientations relative to the ring.
Table 1: Predicted Key Geometric Parameters of this compound
| Parameter | Predicted Value | Rationale and Comparative Insights |
| C2-C3 Bond Length | ~1.38 Å | Typical for a C=C bond within an aromatic thiophene ring. |
| C3-C4 Bond Length | ~1.42 Å | Slightly longer than a typical C=C bond, characteristic of thiophene. |
| C4-C5 Bond Length | ~1.38 Å | Similar to the C2-C3 bond. |
| C2-S and C5-S Bond Lengths | ~1.72 Å | Characteristic C-S bond lengths in thiophene rings. |
| C2-C(O) Bond Length | ~1.48 Å | Single bond connecting the thiophene ring to the carboxylate group. |
| C5-C(H2Br) Bond Length | ~1.50 Å | Single bond connecting the thiophene ring to the bromomethyl group. |
| C=O Bond Length | ~1.21 Å | Typical for a carbonyl double bond in an ester. |
| C-O Bond Length | ~1.34 Å | Typical for a C-O single bond in an ester. |
| C-Br Bond Length | ~1.94 Å | Standard carbon-bromine single bond length. |
Note: These values are estimations based on computational models and data from related thiophene structures. Experimental verification is required for definitive values.
Conformational Analysis: The Dance of Substituents
The overall conformation of the molecule is determined by the rotation around the single bonds connecting the substituents to the thiophene ring. The two key rotational degrees of freedom are:
-
Rotation around the C2-C(O) bond: This determines the orientation of the methyl carboxylate group relative to the thiophene ring. Two planar conformations are possible: the O-cis (or syn) and O-trans (or anti) conformers, where the carbonyl oxygen is oriented towards or away from the sulfur atom of the thiophene ring, respectively. For 2-substituted thiophenes, the O-cis conformation is often slightly more stable due to favorable electrostatic interactions.
-
Rotation around the C5-C(H2Br) bond: This governs the orientation of the bromomethyl group. The conformational preference will be influenced by steric interactions with the adjacent thiophene ring and potential weak intramolecular interactions.
Diagram 1: Conformational Isomers of the Carboxylate Group
Caption: Rotational isomers around the C2-C(O) bond.
Computational studies on related substituted thiophenes suggest that the energy barrier for rotation around these bonds is relatively low, indicating that the molecule is likely to exist as a mixture of conformers in solution at room temperature. The exact population of each conformer will be dependent on the solvent and temperature.
Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective method for the synthesis of this compound involves the bromination of the corresponding methyl-substituted thiophene.
Diagram 2: Proposed Synthesis Workflow
Caption: A plausible synthetic route to the target compound.
Experimental Protocol (Proposed):
-
Dissolution: Dissolve Methyl 5-methylthiophene-2-carboxylate in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to the solution.
-
Reaction: Reflux the mixture under inert atmosphere and with irradiation from a UV lamp to initiate the radical bromination. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a convenient and selective source of bromine for allylic and benzylic brominations.
-
Radical Initiator: BPO or AIBN is used to initiate the radical chain reaction necessary for the bromination of the methyl group.
-
Solvent Choice: Carbon tetrachloride is a traditional solvent for radical brominations due to its inertness under these conditions. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile could be explored.
Spectroscopic Characterization (Predicted and Comparative)
Definitive spectroscopic data for this compound is not available in peer-reviewed literature. However, we can predict the expected spectral features based on the known spectra of closely related compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Comparative Data Insights |
| -OCH₃ | ~3.9 | ~52 | Similar to other methyl thiophene-2-carboxylates. |
| -CH₂ Br | ~4.7 | ~28 | Downfield shift due to the electronegative bromine atom. |
| Thiophene H3 | ~7.1 | ~132 | Doublet, coupled to H4. |
| Thiophene H4 | ~7.7 | ~134 | Doublet, coupled to H3. Shifted downfield due to the adjacent ester group. |
| Thiophene C2 | - | ~135 | Carbon bearing the ester group. |
| Thiophene C3 | - | ~132 | |
| Thiophene C4 | - | ~134 | |
| Thiophene C5 | - | ~140 | Carbon bearing the bromomethyl group. |
| C =O | - | ~162 | Typical chemical shift for an ester carbonyl carbon. |
Note: These are estimations. Actual chemical shifts may vary. For comparison, the ¹H NMR spectrum of methyl 3-bromothiophene-2-carboxylate shows thiophene protons at δ 7.55 and 7.15 ppm, and the methyl ester protons at δ 3.90 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O stretch (ester): A strong absorption band in the region of 1250-1300 cm⁻¹.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C-Br stretch: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the reactivity of its bromomethyl group. This group readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.
Diagram 3: Reactivity and Synthetic Utility
Caption: Nucleophilic substitution at the bromomethyl group.
This reactivity makes it a valuable intermediate for the synthesis of:
-
Biologically Active Molecules: By introducing amine, ether, thioether, or other functionalities, a diverse library of compounds can be generated for screening in drug discovery programs. The thiophene core is a known pharmacophore in many approved drugs.[1]
-
Organic Electronic Materials: The thiophene unit is a fundamental component of many organic semiconductors. Functionalization via the bromomethyl group can be used to tune the electronic properties of these materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion and Future Directions
This compound is a molecule of significant interest due to its potential as a versatile building block in organic synthesis. While its basic chemical properties are known, a comprehensive experimental characterization of its molecular structure and conformation is currently lacking in the public domain. This guide has provided a detailed overview based on theoretical predictions and comparative data from related compounds.
To fully unlock the potential of this important intermediate, future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and detailed synthetic protocol, accompanied by complete spectroscopic characterization (NMR, IR, MS), is crucial.
-
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on its solid-state conformation and intermolecular interactions.
-
In-depth Conformational Analysis: A combined experimental (variable-temperature NMR) and computational study would provide a deeper understanding of its conformational dynamics in solution.
Such studies will undoubtedly provide a more solid foundation for the rational design and synthesis of novel functional molecules derived from this versatile thiophene building block.
References
- PubChem. This compound.
- PubChem. Methyl 5-bromothiophene-2-carboxylate.
- Semantic Scholar.
- Perkin Transactions 2. Conformational analysis of organic carbonyl compounds. Part 10. Ab-initio MO calculations of the conformational properties of 3-formyl-furan, -thio-phene, and -pyrrole. [Link]
- NIH National Library of Medicine.
Sources
A Technical Guide to the Computational Analysis of Bromomethylthiophene Electronic Structure for Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene derivatives are foundational scaffolds in medicinal chemistry, valued for their diverse pharmacological activities.[1] The strategic placement of substituents, such as bromine and methyl groups, on the thiophene ring significantly modulates their electronic properties, thereby influencing their bioactivity and potential as drug candidates.[1] This guide provides an in-depth exploration of the computational methodologies used to investigate the electronic structure of bromomethylthiophenes. We delve into the theoretical underpinnings of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offering a rationale for their application in elucidating the intricate relationship between molecular structure and electronic behavior. Through a detailed, step-by-step protocol and illustrative case studies, this document serves as a practical resource for researchers aiming to leverage computational chemistry for the rational design of novel thiophene-based therapeutics.
Introduction: The Significance of Thiophenes in Medicinal Chemistry
The thiophene ring is a privileged pharmacophore in drug discovery, present in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1] Its prevalence stems from its ability to act as a bioisostere for phenyl rings, often improving physicochemical properties, metabolic stability, and binding affinity to biological targets.[1] The sulfur atom within the thiophene ring can participate in hydrogen bonding, further enhancing drug-receptor interactions.[1]
The introduction of bromo- and methyl- substituents onto the thiophene core provides medicinal chemists with a powerful tool to fine-tune the molecule's electronic and steric properties. The bromine atom, for instance, not only influences the electronic landscape but also serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[2] The methyl group, an electron-donating group, can also modulate the electronic properties and provide steric bulk, influencing binding selectivity. Understanding the precise electronic consequences of this substitution is paramount for rational drug design. Computational chemistry offers a robust and efficient avenue to predict and analyze these effects, thereby accelerating the drug discovery pipeline.[3][4]
Theoretical Framework: Unraveling Electronic Structure with DFT and TD-DFT
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a quantum mechanical method that has revolutionized the study of molecular electronic structure. DFT is favored for its balance of accuracy and computational efficiency, making it well-suited for the analysis of medium- to large-sized molecules relevant to drug discovery.[5]
2.1. The Power of Density Functional Theory (DFT)
DFT calculations allow us to determine a molecule's ground-state electronic properties by focusing on the electron density rather than the complex many-electron wavefunction.[6] This approach enables the prediction of a wide array of crucial parameters, including:
-
Optimized Molecular Geometry: The three-dimensional arrangement of atoms that corresponds to the lowest energy state.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions.[7][8] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[6][9]
-
Molecular Electrostatic Potential (MESP): This provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding intermolecular interactions.[6]
-
Vibrational Frequencies: Calculated vibrational spectra (IR and Raman) can be compared with experimental data to confirm the structure of a synthesized compound.[10][11][12]
2.2. Illuminating Excited States with Time-Dependent DFT (TD-DFT)
To understand how molecules interact with light, we turn to Time-Dependent Density Functional Theory (TD-DFT). This extension of DFT allows for the calculation of electronic excited states and is instrumental in predicting UV-Vis absorption spectra.[13][14][15] For drug development, understanding a compound's absorption properties is crucial, as it can influence phototoxicity and the design of photodynamic therapies. TD-DFT calculations provide insights into the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.[16]
However, it is important to note that for certain thiophene-based compounds, TD-DFT can sometimes predict qualitatively incorrect features, such as spurious state inversions.[17] Therefore, careful validation and comparison with experimental data or higher-level ab initio methods are recommended where high accuracy is paramount.[17]
A Practical Guide: Computational Workflow for Bromomethylthiophenes
This section outlines a comprehensive, step-by-step protocol for conducting a computational study on a representative bromomethylthiophene, such as 2-bromo-5-methylthiophene.[18]
3.1. Step-by-Step Experimental Protocol
-
Molecular Structure Generation:
-
Begin by constructing the 3D structure of the bromomethylthiophene molecule using a molecular modeling software package (e.g., GaussView, Avogadro, ChemDraw).
-
Ensure correct atom connectivity and initial bond lengths and angles.
-
-
Geometry Optimization (DFT):
-
The initial structure is a mere starting point. To find the most stable conformation, a geometry optimization must be performed.
-
Method Selection: The B3LYP hybrid functional is a widely used and reliable choice for many organic molecules.[6][19]
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), offers a good balance of accuracy and computational cost for molecules of this size.[10] The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately describing the electron distribution, especially for the bromine atom.
-
Software: Utilize a quantum chemistry software package like Gaussian, ORCA, or GAMESS.
-
Verification: Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Electronic Property Analysis (DFT):
-
From the optimized geometry, a single-point energy calculation is performed using the same DFT method and basis set.
-
Key Outputs to Analyze:
-
HOMO and LUMO energy levels and their spatial distribution.
-
The HOMO-LUMO energy gap.
-
Molecular electrostatic potential (MESP) map.
-
Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.
-
-
-
Excited State and UV-Vis Spectra Simulation (TD-DFT):
-
Using the optimized ground-state geometry, perform a TD-DFT calculation.
-
Methodology: The same functional (e.g., B3LYP) and basis set from the geometry optimization are typically used.[20]
-
Analysis: The output will provide a list of vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO -> LUMO). This data is then used to simulate the UV-Vis absorption spectrum.
-
3.2. Visualizing the Computational Workflow
Caption: A generalized workflow for the computational analysis of bromomethylthiophenes.
Results and Discussion: A Case Study of Bromomethylthiophenes
To illustrate the power of this computational approach, let's consider a hypothetical analysis of 2-bromo-5-methylthiophene and 3-bromo-2-methylthiophene.
4.1. Molecular Geometry and Stability
DFT calculations would reveal subtle differences in bond lengths and angles upon changing the substituent positions. For instance, the C-Br bond length and the dihedral angle of the methyl group relative to the thiophene ring would be precisely determined. The calculated total energies would allow for a comparison of the relative stabilities of the two isomers.
4.2. Frontier Molecular Orbitals and Reactivity
The HOMO and LUMO are key to understanding the electronic behavior of these molecules.
Caption: A conceptual diagram of Frontier Molecular Orbitals (FMOs).
The distribution of the HOMO would likely be concentrated on the electron-rich thiophene ring and the methyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely have significant contributions from the bromine atom, suggesting this is a potential site for nucleophilic attack or involvement in electron-accepting interactions. A comparison of the HOMO-LUMO gaps of different isomers would provide insights into their relative kinetic stabilities and reactivities.[6]
Table 1: Hypothetical DFT-Calculated Electronic Properties of Bromomethylthiophene Isomers
| Property | 2-bromo-5-methylthiophene | 3-bromo-2-methylthiophene |
| HOMO Energy (eV) | -6.45 | -6.52 |
| LUMO Energy (eV) | -1.18 | -1.15 |
| HOMO-LUMO Gap (eV) | 5.27 | 5.37 |
| Dipole Moment (Debye) | 1.85 | 2.10 |
4.3. Electronic Spectra and Photophysical Properties
TD-DFT calculations would predict the UV-Vis absorption spectra for these isomers. The primary absorption bands in thiophenes are typically due to π → π* transitions.[14] The position of the maximum absorption wavelength (λmax) would be influenced by the substitution pattern. For example, the electron-donating methyl group and the electron-withdrawing bromine atom will have distinct effects on the energies of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption spectra.
Table 2: Hypothetical TD-DFT Calculated Absorption Data
| Isomer | λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |
| 2-bromo-5-methylthiophene | 255 | 0.65 | HOMO → LUMO (92%) |
| 3-bromo-2-methylthiophene | 252 | 0.61 | HOMO → LUMO (90%) |
Conclusion and Future Directions
Computational studies on the electronic structure of bromomethylthiophenes provide invaluable insights for drug discovery professionals. By employing DFT and TD-DFT methods, researchers can gain a detailed understanding of how substituent placement modulates molecular geometry, stability, reactivity, and photophysical properties. This knowledge is instrumental in the rational design of novel thiophene-based drug candidates with optimized pharmacological profiles.
The methodologies outlined in this guide serve as a robust starting point for such investigations. Future work could expand upon this by exploring a wider range of substituents, investigating the effects of solvent on electronic properties, and employing more advanced computational techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) to model the interactions of these compounds within the active sites of biological targets. The synergy between computational chemistry and experimental validation will continue to be a driving force in the development of next-generation therapeutics.[21]
References
- Anan, J., Adu Fosu, E., Obuah, C. et al. A DFT and TD-DFT studies of the photosensitizing capabilities of thiophene-based dyes. Scientific Reports.
- BenchChem.
- Request PDF: Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations.
- Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Request PDF: Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers.
- Request PDF: A DFT and TD-DFT studies of the photosensitizing capabilities of thiophene-based dyes.
- Request PDF: Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene.
- Çırak, Ç., Smith, K., Kariuki, B. M. Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. OSTI.GOV.
- Request PDF: TD-DFT Simulated UVvisible optical absorption spectra of studied compounds.
- Calculated (HOMO -LUMO) energies of the thiophene oligomer by DFT method.
- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv
- Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds.
- Computational Methods Applied to R
- HOMO inversion as a strategy for improving the light-absorption properties of Fe( ii ) chromophores. Royal Society of Chemistry.
- SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE. Zhurnal Prikladnoii Spektroskopii.
- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
- Request PDF: Ground State Geometries, UV/vis Absorption Spectra and charge transfer properties of Triphenylamine-Thiophenes based Dyes for DSSCs: A TD-DFT Benchmark Study.
- DFT-calculated IR spectra of thiophene–graphene models.
- Thiophene Derivatives: Exploring the Potential of 2-Bromo-5-methylthiophene.
- Request PDF: DFT study of UV–vis-properties of thiophene-containing Cu(β-diketonato)2 – Application for DSSC.
- DFT Computation of the Electron Spectra of Thiophene.
- Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Taylor & Francis Online.
- Computational Methods in Drug Discovery. PubMed Central.
- 2-Bromo-5-methylthiophene. PubChem.
- Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. PubMed Central.
- Study of the electronic structure of short chain oligothiophenes. arXiv.
- A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties.
- Request PDF: Quantum computational, spectroscopic and molecular docking studies on 2-acetylthiophene and its bromination derivative.
- Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 3. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. jchps.com [jchps.com]
- 8. researchgate.net [researchgate.net]
- 9. HOMO inversion as a strategy for improving the light-absorption properties of Fe( ii ) chromophores - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02926H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.ug.edu.gh [pure.ug.edu.gh]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Harnessing Methyl 5-(bromomethyl)thiophene-2-carboxylate in Palladium-Catalyzed Suzuki Cross-Coupling Reactions
An Application Guide for Researchers
Introduction: The Strategic Value of Thiophene Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] Its impact is particularly profound in pharmaceutical and materials science, where the construction of complex molecular architectures is paramount.[3][5] Within this context, thiophene-based compounds have emerged as "privileged" pharmacophores in medicinal chemistry.[6][7] The unique electronic properties and structural versatility of the thiophene ring have led to its incorporation into a multitude of FDA-approved drugs, spanning therapeutic areas from oncology to infectious diseases.[6][8]
Methyl 5-(bromomethyl)thiophene-2-carboxylate (CAS: 108499-32-7) is a highly valuable and versatile building block for drug discovery professionals.[9][10] It features a thiophene core functionalized with a reactive C(sp³)-bromine bond, akin to a benzylic bromide, and a methyl ester for further derivatization. Unlike substrates with a halogen on the aromatic ring, this molecule's reactivity is centered on the bromomethyl group, offering a distinct pathway for molecular elaboration. This guide provides an in-depth exploration of its use in Suzuki cross-coupling, detailing the underlying mechanism, practical protocols, and optimization strategies to empower researchers in their synthetic endeavors.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which masterfully orchestrates the coupling of an organohalide and an organoboron compound.[2][3] The cycle is generally understood to proceed through three fundamental steps, each facilitated by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1]
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the electrophile.[2] For this compound, this involves the C(sp³)-Br bond. This is the rate-determining step for many cross-coupling reactions and results in the formation of a square-planar Pd(II) intermediate.[1][2]
-
Transmetalation : This step involves the transfer of the organic moiety from the boron atom to the palladium center. For this to occur efficiently, the organoboron compound (typically a boronic acid) must be activated by a base.[11] The base converts the boronic acid into a more nucleophilic boronate species, which then reacts with the Pd(II) complex to form a new diorganopalladium(II) intermediate, displacing the halide.[12]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond.[2] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][3]
Protocol: Suzuki Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with a representative arylboronic acid. Reaction conditions may require optimization for specific substrates.[13]
I. Reagents and Equipment
| Reagent/Equipment | Details |
| Electrophile | This compound (1.0 eq) |
| Nucleophile | Arylboronic Acid (1.2 - 1.5 eq) |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) |
| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) (2.0 - 3.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1 mixture) or Toluene/H₂O |
| Atmosphere | Inert gas (Nitrogen or Argon) |
| Glassware | Schlenk flask or reaction vial with a magnetic stir bar |
| Heating | Oil bath or heating mantle with temperature control |
| Purification | Silica gel for column chromatography |
II. Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, to achieve a concentration of ~0.1 M with respect to the electrophile). To degas the solvent, bubble with an inert gas for 20-30 minutes prior to use.[14]
-
Reaction Execution : Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours). A similar protocol for a related substrate showed reaction completion in 12 hours at 90°C.[15][16]
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Optimization and Troubleshooting
Achieving high yields in Suzuki coupling often requires systematic optimization of several parameters.[13] The choice of catalyst, ligand, base, and solvent can profoundly influence the reaction outcome.[1]
Key Reaction Parameters for Optimization
| Parameter | Common Choices & Considerations | Rationale & References |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) sources like Pd(PPh₃)₄ are often used directly. Pd(II) precursors like Pd(OAc)₂ require in situ reduction, which can be affected by ligands and other reaction components.[1][17] |
| Ligand | Phosphines : PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos) | Ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination, which is especially useful for challenging substrates.[12][18] |
| Base | Inorganic : K₃PO₄, Cs₂CO₃, K₂CO₃, KF | The base is crucial for activating the boronic acid.[11] Its strength and solubility are important; K₃PO₄ and Cs₂CO₃ are effective for a wide range of substrates. Using KF can prevent hydrolysis of base-sensitive groups like esters.[11][19] |
| Solvent | Aqueous mixtures : Dioxane/H₂O, Toluene/H₂O, THF/H₂O Anhydrous : DMF, Toluene | The solvent system must solubilize all components. Aqueous mixtures are common and often facilitate the action of inorganic bases.[19] For water-sensitive substrates, anhydrous conditions may be necessary.[20] |
| Temperature | Room Temperature to 120 °C | While some modern catalyst systems work at room temperature, couplings involving benzylic bromides often benefit from heating to overcome activation barriers.[20][21] Microwave irradiation can also be used to accelerate the reaction.[20] |
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst (oxidation) - Poor quality boronic acid (decomposition) - Insufficiently strong or soluble base | - Ensure all reagents are pure and solvents are thoroughly degassed.[14] - Use fresh boronic acid or consider more stable boronate esters (e.g., pinacol esters).[14] - Switch to a stronger or more soluble base like Cs₂CO₃. Ensure the base is finely powdered.[14] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture - Use of a Pd(II) precatalyst | - Maintain a strict inert atmosphere throughout the reaction.[1][14] - Use a Pd(0) source like Pd(PPh₃)₄ to minimize side reactions before the catalytic cycle begins.[14] |
| Reduction of Bromomethyl Group | - Presence of a hydride source | - This side reaction (dehalogenation) can sometimes be promoted by certain solvents or bases. Consider changing the solvent system or using a non-coordinating base.[14] |
| Ester Hydrolysis | - Use of a strong base in an aqueous, heated medium | - If ester cleavage is observed, switch to a milder base such as potassium fluoride (KF) or conduct the reaction under anhydrous conditions.[11][19] |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- Organic Chemistry. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ACS Publications. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
- National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
- ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
- Royal Society of Chemistry. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
- Royal Society of Chemistry. (2025).
- ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- ResearchGate. Cu‐catalyzed C(sp³ C(sp²) cross‐coupling of benzylic bromides and aryl boronic acids. [Link]
- PubMed. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. [Link]
- Royal Society of Chemistry. A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. [Link]
- ResearchGate. A practical and enantioselective synthesis of tapentadol. [Link]
- Ligand electronic influence in Pd-c
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
- ACS Publications. (2018).
- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- Royal Society of Chemistry.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Google Patents.
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
- Google Patents.
- ResearchGate. Synthesis of tapentadol hydrochloride. [Link]
- European Patent Office. (2017).
- ResearchGate. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig
- LookChem. Cas 62224-19-5,5-Bromo-thiophene-2-carboxylic acid methyl ester. [Link]
- PubChem. Methyl 5-(bromomethyl)
- Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
- ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]
- PubChem.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 10. This compound | C7H7BrO2S | CID 11424851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Stille Coupling Protocols for Methyl 5-(bromomethyl)thiophene-2-carboxylate: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Importance of Stille Coupling in Complex Molecule Synthesis
The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, stands as a cornerstone of modern organic synthesis.[1][2] Its remarkable functional group tolerance, stereospecificity, and the stability of organotin reagents to air and moisture have cemented its utility in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science.[3][4][5] This application note provides a comprehensive guide to the Stille coupling of Methyl 5-(bromomethyl)thiophene-2-carboxylate, a valuable building block in medicinal chemistry, with a focus on practical protocols, mechanistic insights, and troubleshooting strategies for researchers, scientists, and drug development professionals. The coupling of this benzylic-type bromide allows for the introduction of diverse functionalities at the 5-position of the thiophene ring, paving the way for the synthesis of novel bioactive compounds.[6]
Mechanistic Overview: The Palladium Catalytic Cycle
The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the organic halide, in this case, this compound. This step involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) intermediate.[7] For sp3-hybridized carbons, such as the benzylic carbon in our substrate, this process can be more challenging than with sp2-hybridized carbons and may require specific ligand systems to facilitate the reaction.
-
Transmetalation: The newly formed Pd(II) complex then reacts with the organostannane reagent (R-SnBu₃). The organic group (R) from the tin compound is transferred to the palladium center, displacing the halide. This step is often the rate-limiting step in the catalytic cycle.[8]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Stille coupling reaction.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | Store under inert atmosphere, away from moisture. |
| Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) | ≥95% | Commercially available | Highly Toxic! Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3] |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Catalyst grade | Commercially available | Air-sensitive. Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Ligand (e.g., PPh₃, AsPh₃, P(t-Bu)₃) | ≥98% | Commercially available | Choice of ligand can significantly impact reaction efficiency. |
| Anhydrous Solvent (e.g., Toluene, Dioxane, DMF) | Anhydrous, ≥99.8% | Commercially available | Degas thoroughly before use to remove dissolved oxygen, which can lead to side reactions.[3] |
| Additive (e.g., CuI, LiCl) | Reagent grade | Commercially available | Can accelerate the transmetalation step.[9] |
Experimental Protocol: Stille Coupling of this compound with an Arylstannane
This protocol provides a general procedure for the Stille coupling of this compound with a representative aryltributylstannane. Optimization of reaction conditions may be necessary for different coupling partners.
Reaction Setup:
Caption: A typical experimental workflow for the Stille coupling reaction.
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent and Reagents: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed toluene (or another suitable solvent) via syringe.
-
Substrate Addition: Add this compound (1.0 equiv) to the reaction mixture.
-
Organostannane Addition: Add the aryltributylstannane (1.1-1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and quench by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table of Representative Reaction Parameters:
| Coupling Partner (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyltributylstannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85-95 |
| (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 90 | 16 | 80-90 |
| (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 24 | 75-85 |
| Vinyltributylstannane | Pd(PPh₃)₄ (3) | - | THF | 65 | 8 | 90-98 |
Note: These are representative conditions and may require optimization for specific substrates.
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents | - Use a fresh batch of catalyst and ensure inert atmosphere.- Increase the reaction temperature in increments.- Use freshly distilled, anhydrous, and degassed solvents. |
| Homocoupling of Organostannane | - Presence of oxygen- Slow transmetalation | - Thoroughly degas all solvents and maintain a strict inert atmosphere.[3]- Add a copper(I) co-catalyst (e.g., CuI) to accelerate transmetalation.[9]- Use a more electron-rich ligand. |
| Decomposition of Starting Material | - Reaction temperature is too high- Presence of impurities | - Lower the reaction temperature.- Purify starting materials before use. |
| Difficulty in Removing Tin Byproducts | - Incomplete precipitation with KF | - Increase the stirring time with KF solution.- Perform multiple aqueous washes.- Consider alternative work-up procedures, such as treatment with DBU/iodine or a final purification by preparative HPLC. |
Safety Precautions: Handling Organotin Reagents
Organotin compounds are highly toxic and should be handled with extreme care.[3] Their toxicity varies depending on the number and nature of the organic substituents on the tin atom.[10]
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged exposure; consult glove compatibility charts), and chemical safety goggles.
-
Waste Disposal: Dispose of all organotin waste in a designated, labeled container according to institutional and local regulations.
-
Spills: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. Do not use combustible materials like paper towels.
Conclusion
The Stille coupling of this compound offers a powerful and versatile method for the synthesis of a wide range of substituted thiophene derivatives. By understanding the underlying mechanism, carefully selecting reaction conditions, and adhering to strict safety protocols, researchers can effectively utilize this reaction to access novel compounds with potential applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a valuable resource for the successful implementation of this important synthetic transformation.
References
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25 (6), 508–524. [Link]
- Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997, 50, 1–652. [Link]
- Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004, 43 (36), 4704–4734. [Link]
- Chemistry LibreTexts. Stille Coupling. [Link]
- Myers, A. G. The Stille Reaction. Chem 115, Harvard University. [Link]
- Milstein, D.; Stille, J. K. Palladium-catalyzed coupling of tetraorganotin compounds with aryl and benzyl halides. Synthetic utility and mechanism. Journal of the American Chemical Society, 1979, 101 (17), 4992–4998. [Link]
- Nobel Prize Outreach AB. The Nobel Prize in Chemistry 2010. [Link]
- ResearchGate.
- Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. [Link]
- Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Org. Synth.2011, 88, 197. [Link]
- National Center for Biotechnology Information. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. PubMed Central, 2015. [Link]
- Milstein, D.; Stille, J. K. Palladium-catalyzed coupling of tetraorganotin compounds with aryl and benzyl halides. Synthetic utility and mechanism. Journal of the American Chemical Society, 1979, 101 (17), 4981-4985. [Link]
- Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
- OpenOChem Learn. Stille Coupling. [Link]
- ResearchGate.
- National Center for Biotechnology Information. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. PubMed Central, 2022. [Link]
- Google Patents. Synthesis of 2-arylmethyl-5-aryl-thiophene.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thiophene-Based Organic Light-Emitting Diode (OLED) Materials
Introduction: The Pivotal Role of Thiophene Derivatives in Next-Generation OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their vibrant colors, high contrast, flexibility, and energy efficiency.[1] At the heart of these devices are advanced organic semiconductor materials responsible for charge transport and light emission.[2] Among the various classes of organic materials, thiophene derivatives have emerged as exceptionally versatile and high-performing building blocks for OLEDs.[2] Their inherent electronic and optical properties, coupled with their chemical stability and amenability to synthetic modification, make them ideal candidates for developing highly efficient and durable OLED emitters and charge-transport materials.[2]
The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, provides a robust π-conjugated system that facilitates efficient charge injection and transport.[2] By strategically functionalizing the thiophene core, researchers can meticulously tune the electronic and photophysical properties of the resulting materials. This fine-tuning allows for the creation of materials with tailored energy levels, emission colors, and charge carrier mobilities, which are critical for optimizing OLED device performance.[3] This guide provides an in-depth exploration of the synthesis of thiophene-based OLED materials, focusing on practical, field-proven protocols and the underlying scientific principles that govern these synthetic strategies.
Synthetic Strategies: Crafting High-Performance Thiophene-Based OLED Materials
The synthesis of thiophene-based OLED materials predominantly relies on powerful cross-coupling reactions that enable the construction of extended π-conjugated systems. The choice of synthetic route is dictated by the desired molecular architecture, which can range from linear oligomers and polymers to complex dendritic structures.
Key Synthetic Methodologies:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki Coupling: This versatile reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. Its advantages include the commercial availability of a wide range of building blocks, predictable scalability, and the use of less toxic reagents, making it highly suitable for large-scale production.[3]
-
Stille Coupling: This method utilizes an organotin compound (stannane) and an organic halide, catalyzed by palladium.[4] A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups and its ability to be performed under neutral conditions, which is beneficial for sensitive substrates.[4]
-
-
Electrochemical Polymerization: This technique involves the direct polymerization of thiophene monomers onto an electrode surface by applying an electrical potential.[5][6] It offers a straightforward method for creating thin, uniform polymer films directly on conductive substrates, which can be advantageous for device fabrication.[5]
The following sections will provide detailed protocols for the synthesis of a representative thiophene-based OLED material using the robust and widely adopted Suzuki cross-coupling reaction.
Detailed Application Protocol: Synthesis of a Fluorene-Thiophene-Benzothiadiazole Emitter
This protocol details the synthesis of a red-emitting material based on a fluorene-thiophene-benzothiadiazole-thiophene-fluorene core. This class of materials has shown promise for solution-processed OLEDs.[7] The synthetic strategy involves a Suzuki cross-coupling reaction.
Core Rationale for Experimental Choices:
The choice of the fluorene-thiophene-benzothiadiazole architecture is deliberate. The fluorene units provide good solubility and high photoluminescence quantum yield. The benzothiadiazole (BT) core is a strong electron acceptor, which, when combined with the electron-donating thiophene and fluorene units, creates a donor-acceptor-donor (D-A-D) structure. This intramolecular charge transfer character is crucial for tuning the emission color towards the red region of the spectrum.[7] The Suzuki coupling is selected for its reliability and efficiency in forming the necessary carbon-carbon bonds to construct this conjugated system.[3]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis and characterization of a thiophene-based OLED emitter.
Step-by-Step Protocol:
Materials:
-
2,7-Dibromo-9,9-dihexylfluorene
-
(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 4,7-bis(5-bromothiophen-2-yl)benzo[c][1][4][8]thiadiazole (1.0 mmol), (9,9-dihexyl-9H-fluoren-2-yl)boronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).
-
Expertise & Experience: The use of a slight excess of the boronic acid (2.2 equivalents) ensures the complete consumption of the dibromo starting material, driving the reaction to completion. Anhydrous conditions are crucial to prevent the hydrolysis of the boronic acid and deactivation of the catalyst.
-
-
Solvent Addition and Degassing: Add a 3:1:1 mixture of toluene:ethanol:water (100 mL). Degas the mixture by bubbling with nitrogen for 30 minutes.
-
Trustworthiness: The solvent system is a standard for Suzuki couplings, providing a biphasic medium where the inorganic base is in the aqueous phase and the organic reactants are in the organic phase. Degassing is critical to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst.
-
-
Catalyst Addition and Reflux: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 24-48 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expertise & Experience: A catalyst loading of 5 mol% is typically sufficient for this type of cross-coupling. The reaction is monitored by TLC to determine the point of complete consumption of the starting materials.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 100 mL of deionized water and extract with dichloromethane (3 x 100 mL). Combine the organic layers and wash with brine (2 x 100 mL).
-
Trustworthiness: The aqueous work-up removes the inorganic salts and the catalyst residues. Washing with brine helps to remove any remaining water from the organic phase.
-
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent. Further purify the product by recrystallization from a dichloromethane/hexane solvent system.
-
Expertise & Experience: Column chromatography is essential to remove unreacted starting materials and byproducts. Recrystallization provides a highly pure final product, which is critical for achieving good device performance, as impurities can act as charge traps and luminescence quenchers.
-
Characterization of Thiophene-Based OLED Materials
Thorough characterization is imperative to validate the chemical structure and purity of the synthesized material and to understand its photophysical and thermal properties, which directly impact its performance in an OLED device.
Structural and Purity Analysis:
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | To confirm the molecular structure and assess purity. | The spectra should show the expected chemical shifts and integration values for all protons and carbons in the final molecule. The absence of signals from starting materials indicates high purity. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the exact molecular weight. | The measured mass should match the calculated mass of the target compound, confirming its elemental composition. |
Photophysical and Thermal Properties:
| Property | Measurement Technique | Significance for OLEDs | Typical Values for Thiophene Emitters |
| UV-Vis Absorption | UV-Vis Spectroscopy | Determines the wavelength of light the material absorbs and provides information about the electronic transitions. | λmax in the range of 400-500 nm in solution.[9][10] |
| Photoluminescence (PL) Emission | Fluorescence Spectroscopy | Determines the color and efficiency of light emission. | λem in the range of 500-650 nm, corresponding to green to red emission.[7][8] |
| Photoluminescence Quantum Yield (PLQY) | Integrating Sphere Measurement | Quantifies the efficiency of the emission process. | Can range from 40% to over 90% in solution or solid state.[8][10][11] |
| Thermal Stability (TGA) | Thermogravimetric Analysis | Assesses the material's stability at high temperatures, which is crucial for device lifetime. | Decomposition temperatures (Td) typically above 350-400 °C.[9] |
| Glass Transition Temperature (DSC) | Differential Scanning Calorimetry | Indicates the temperature at which the material transitions from a glassy to a rubbery state. A high Tg is desirable for morphological stability in devices. | Varies depending on molecular structure. |
| Electrochemical Properties (CV) | Cyclic Voltammetry | Determines the HOMO and LUMO energy levels, which are critical for charge injection and transport in the OLED. | HOMO levels typically between -5.0 and -5.8 eV; LUMO levels between -2.5 and -3.5 eV. |
Application in OLED Devices
The synthesized and characterized thiophene-based materials can be incorporated into OLEDs as the emissive layer. For solution-processed devices, the material is dissolved in a suitable organic solvent and then deposited as a thin film by techniques such as spin-coating.[12]
Device Architecture and Performance Logic:
Caption: Schematic of a multilayer OLED device incorporating a thiophene-based emissive layer.
In a typical device, holes are injected from the anode and transported through the hole injection and transport layers to the emissive layer. Simultaneously, electrons are injected from the cathode and transported through the electron transport layer. The recombination of these holes and electrons within the thiophene-based emissive layer leads to the generation of excitons, which then radiatively decay to produce light. The performance of the OLED, including its efficiency, brightness, and color purity, is directly dependent on the properties of the synthesized thiophene material.[10] For instance, a high PLQY of the material is a prerequisite for high electroluminescence efficiency in the device.[8][11]
Conclusion
Thiophene derivatives are a cornerstone in the development of advanced materials for organic light-emitting diodes. Their synthetic accessibility through robust cross-coupling reactions like the Suzuki and Stille couplings allows for the rational design and creation of a vast array of molecular structures with tailored optoelectronic properties. The detailed protocols and characterization methodologies presented in this guide provide a solid foundation for researchers and scientists to synthesize and evaluate high-performance thiophene-based materials for next-generation OLED applications. By understanding the causality behind experimental choices and adhering to rigorous purification and characterization standards, the development of more efficient, stable, and color-pure OLEDs can be systematically advanced.
References
- Synthesis of donor–acceptor substituted oligothiophenes by Stille coupling. SciSpace. [Link]
- Oligo(thiophene)-based dendrimers for use in solar cell and OLED applications.
- A Deep Dive into Thiophene-Based Intermediates for OLED Synthesis. Boronpharm. [Link]
- Triazine and Thiophene-Containing Conjugated Polymer Network Emitter-Based Solution-Processable Stable Blue Organic LEDs.
- Processable Thiophene‐Based Polymers with Tailored Electronic Properties and their Application in Solid‐State Electrochromic Devices Using Nanoparticle Films.
- Light‐Responsive Oligothiophenes Incorporating Photochromic Torsional Switches. PMC. [Link]
- All-thiophene Dendrimers Based on Cyclooctatetrathiophene: Synthesis and Aggregation-induced Emission (AIE)
- Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and applic
- Ligand‐Free Suzuki Coupling for the Practical Synthesis of 4‐(Triphenylen‐2‐yl) dibenzothiophene for Solution‐Processed OLEDs.
- Benzoylfuran- and Thiophene-Based Thermally Activated Delayed Fluorescence Emitters for Organic Light-Emitting Diodes.
- Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of donor–acceptor substituted oligothiophenes by Stille coupling. ElectronicsAndBooks. [Link]
- (PDF) Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application.
- A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor. MDPI. [Link]
- Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. OpenRiver. [Link]
- Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling.
- Thiophene-based Donor-Acceptor Co-Oligomers by Copper-Catalyzed 1,3-dipolar Cycloaddition. PubMed. [Link]
- Organic Light‐Emitting Transistors Based on Solution‐Cast and Vacuum‐Sublimed Films of a Rigid Core Thiophene Oligomer.
- TICT TADF emitters containing thiophene‐fused donors.
- Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv
- Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC. [Link]
- Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. JEPT. [Link]
- Design Strategies and Synthesis of Thiophene-based Organic Materials. Carnegie Mellon University. [Link]
- Custom Thiophene Derivatives Manufacturers, Suppliers. Fengpu. [Link]
- A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs. Chemical Science. [Link]
- Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors.
- Effect of end group functionalisation of small molecules featuring the fluorene–thiophene–benzothiadiazole motif as emitters in solution-processed red and orange organic light-emitting diodes. RSC Publishing. [Link]
- Onset Potential for Electrochemical Polymerization of Thiophene-Based Monomers in Dichloromethane and BFEE/DCM (1:4) Solutions.
- Synthesis and Properties of Thienothiophene-Boron for OLED Application.
- Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties.
- SYNTHESIS and CHARACTERIZATION of THIENOTHIOPHENE and BORON CONTAINING MOLECULES FOR OLED APPLIC
- (PDF) Palladium-catalyzed synthesis of oligo(alkylthiophenes).
- Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs. RSC Publishing. [Link]
- Film Morphology and Thin Film Transistor Performance of Solution-Processed Oligothiophenes. ACS Figshare. [Link]
- A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
Sources
- 1. researchgate.net [researchgate.net]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. Synthetic Strategy for Large Scale Production of Oligothiophenes [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of end group functionalisation of small molecules featuring the fluorene–thiophene–benzothiadiazole motif as emitters in solution-processed red ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C8TC02993H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. mdpi.com [mdpi.com]
The Strategic Application of Methyl 5-(bromomethyl)thiophene-2-carboxylate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Versatile Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged pharmacophore," a structural motif consistently found in a multitude of approved therapeutic agents.[1] Its utility stems from its role as a bioisosteric replacement for a phenyl ring, often enhancing metabolic stability and receptor binding affinity.[1] Within this important class of heterocycles, Methyl 5-(bromomethyl)thiophene-2-carboxylate (CAS No. 108499-32-7) emerges as a particularly strategic building block.[2] This bifunctional reagent, featuring a reactive bromomethyl group poised for nucleophilic substitution and a methyl ester for further derivatization, offers a robust platform for the synthesis of complex, biologically active molecules.[2] This guide provides an in-depth exploration of its application, focusing on key therapeutic areas and furnishing detailed protocols for its effective utilization.
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value |
| CAS Number | 108499-32-7 |
| Molecular Formula | C₇H₇BrO₂S |
| Molecular Weight | 235.10 g/mol |
| Appearance | Solid |
| Boiling Point | 300.6 ± 32.0 °C (Predicted) |
| Density | 1.606 ± 0.06 g/cm³ (Predicted) |
| Storage Conditions | 2–8 °C, Inert atmosphere |
| SMILES | COC(=O)C1=CC=C(S1)CBr |
| InChIKey | GFOPHLFSDVVYGB-UHFFFAOYSA-N |
Core Application I: Synthesis of Novel Anticoagulants Targeting Factor Xa
The coagulation cascade, a series of enzymatic activations, is critical for hemostasis, and its dysregulation can lead to thrombosis.[5] Factor Xa (FXa) sits at a pivotal juncture in this cascade, making it a prime target for anticoagulant therapies.[6] The blockbuster drug Rivaroxaban, a direct FXa inhibitor, features a central 5-chlorothiophene-2-carboxamide moiety, highlighting the importance of this scaffold for potent and selective inhibition.[7] While Rivaroxaban's synthesis utilizes 5-chlorothiophene-2-carboxylic acid, this compound serves as an excellent starting point for novel analogues by enabling the introduction of diverse functionality through the bromomethyl handle.
Causality in Experimental Design:
The primary synthetic strategy involves using the bromomethyl group as an electrophilic handle to alkylate a nucleophilic core, thereby tethering the methoxycarbonyl-thiophene moiety to a larger pharmacophore. This approach allows for the systematic exploration of the S1 and S4 binding pockets of the FXa enzyme. The ester can be subsequently hydrolyzed and coupled with various amines to further probe the enzyme's active site.
Workflow for Novel FXa Inhibitor Synthesis
Caption: Synthetic workflow for novel Factor Xa inhibitors.
Protocol 1: N-Alkylation of a Heterocyclic Amine
This protocol describes a general procedure for the N-alkylation of a heterocyclic amine, a crucial first step in building a novel FXa inhibitor. The N-alkylation of 2-aminothiophenes has been noted as challenging under mild conditions, but protecting the amine or using robust conditions can facilitate the reaction.[8]
-
Reagent Preparation : In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the heterocyclic amine (1.0 eq) in a suitable dry solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Base Addition : Add a suitable base such as Cesium Carbonate (Cs₂CO₃, 1.5 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq) to the solution. Stir the suspension at room temperature for 15-20 minutes.
-
Alkylation : Prepare a solution of this compound (1.1 eq) in the same dry solvent and add it dropwise to the amine suspension.
-
Reaction : Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take 4-12 hours.
-
Workup : After completion, cool the reaction to room temperature and quench by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Core Application II: Scaffolding for Kinase Inhibitors (VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis.[9] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[10] Many potent VEGFR-2 inhibitors incorporate a heterocyclic scaffold that forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. Thiophene derivatives have been successfully utilized in the design of such inhibitors.[10]
Causality in Experimental Design:
This compound is an ideal reagent for synthesizing libraries of potential VEGFR-2 inhibitors. The bromomethyl group can be used to attach the thiophene ring to various "hinge-binding" heterocycles (e.g., quinazolines, pyridines, indazoles). This positions the thiophene moiety to occupy the solvent-exposed region of the ATP-binding site, where further modification of the ester group can be used to optimize properties like solubility and potency.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade.
Protocol 2: Synthesis of a Thiophene-Substituted Heterocycle via SNAr or Alkylation
This protocol outlines the synthesis of a core structure for a potential VEGFR-2 inhibitor.
-
Precursor Synthesis : Synthesize or procure the desired core heterocycle (e.g., a 4-aminoquinazoline).
-
Reaction Setup : In a sealed vessel, combine the core heterocycle (1.0 eq), this compound (1.2 eq), and a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, 2.0 eq) in a polar aprotic solvent like DMF or 1,4-dioxane.
-
Reaction Conditions : Heat the mixture using conventional heating (80-120 °C) or microwave irradiation for a shorter reaction time. Monitor the reaction by LC-MS.
-
Workup and Purification : Upon completion, cool the mixture and pour it into ice water to precipitate the product. Filter the solid, wash with water and a non-polar solvent like hexane to remove impurities.
-
Recrystallization : Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/Water or Acetonitrile) to yield the pure compound.
Table 2: Representative Biological Activity of Thiophene-based Inhibitors
The following data is representative of activities observed for thiophene-based inhibitors in the literature and serves as a target for newly synthesized compounds.[10][11]
| Compound Class | Target | IC₅₀ (nM) | Assay Type |
| Thienopyridine | VEGFR-2 | 5 - 100 | Kinase Assay |
| Thienopyridine | Mtb InhA | 500 - 1000 | MIC Assay |
| Aryl-Thiophene | Factor Xa | 10 - 250 | Enzyme Assay |
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed. It can cause severe skin burns and eye damage.[3]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.
-
Handling : Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere.[4]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value, versatile intermediate for drug discovery. Its dual functionality allows for the strategic construction of novel molecular architectures targeting a range of diseases, from thrombosis to cancer. The protocols and insights provided herein serve as a foundational guide for researchers to harness the full potential of this powerful synthetic building block.
References
- RSC Medicinal Chemistry. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.
- Soliman, A. M., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022).
- Abdellatif, A., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. PubMed. [Link]
- Wang, Y., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. PubMed. [Link]
- Royal Pharm. (n.d.). Methyl 5-(bromomethyl)
- PubChem. (n.d.). This compound.
- Frontiers in Pharmacology. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). [Link]
- Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry. [Link]
- PubMed. (n.d.). Discovery of transition state factor Xa inhibitors as potential anticoagulant agents. [Link]
Sources
- 1. Royal Pharm this compound 108499-32-7 Manufacturers - Jinlan Pharm-Tech [jl-pharms.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 5-(bromomethyl)-2-thiophenecarboxylate | 108499-32-7 [chemicalbook.com]
- 5. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 6. Discovery of transition state factor Xa inhibitors as potential anticoagulant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using Methyl 5-(bromomethyl)thiophene-2-carboxylate as a Versatile Building Block
Introduction: The Strategic Role of the Thiophene Scaffold
Protein kinases are a pivotal class of enzymes that orchestrate a multitude of cellular signaling pathways.[1][2] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them one of the most intensively pursued targets in modern drug discovery.[1][2] Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds serve as foundational frameworks for engaging with the ATP-binding site. The thiophene ring, in particular, has emerged as a "privileged" pharmacophore in medicinal chemistry, valued for its bioisosteric resemblance to the phenyl ring but with distinct electronic properties and potential for diverse biological activities.[3][4]
This guide focuses on the practical application of Methyl 5-(bromomethyl)thiophene-2-carboxylate (CAS 108499-32-7), a highly versatile and reactive building block for the modular synthesis of novel kinase inhibitors.[5][6] Its utility stems from two key functional handles:
-
The Bromomethyl Group: This moiety acts as a potent electrophile, enabling facile nucleophilic substitution reactions (S_N_2). This allows for the strategic introduction of various side chains, which can be designed to interact with specific regions of the kinase active site, such as the solvent-exposed region or the hinge-binding domain.
-
The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a precursor for amide bond formation. This allows for the attachment of a second set of diverse chemical groups, further expanding the accessible chemical space and enabling fine-tuning of the molecule's properties.
This document provides a detailed overview of the core synthetic strategies, step-by-step laboratory protocols, and the underlying chemical principles for leveraging this building block in a kinase inhibitor discovery program.
Core Synthetic Strategy and Mechanistic Rationale
The primary synthetic pathway involves a two-stage diversification strategy. The first stage exploits the reactivity of the bromomethyl group, and the second stage modifies the methyl ester. This modular approach is highly amenable to the creation of chemical libraries for structure-activity relationship (SAR) studies.
Stage 1: Nucleophilic Substitution at the C5-Bromomethyl Position
The carbon of the bromomethyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent bromine atom and the thiophene ring. This allows for the efficient formation of a new carbon-nucleophile bond.
Caption: General workflow for Stage 1 nucleophilic substitution.
Causality Behind Experimental Choices:
-
Nucleophiles: A wide array of nucleophiles can be employed, including primary/secondary amines, anilines, phenols, and thiols. The choice of nucleophile is a critical diversification point, as the "R" group will ultimately occupy a specific pocket in the target kinase.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrobromic acid (HBr) that is cogenerated during the reaction. This prevents the protonation and deactivation of the amine nucleophile and avoids potential acid-catalyzed side reactions.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the ions involved in the S_N_2 transition state without interfering with the nucleophile, thereby accelerating the reaction.
Stage 2: Amide Coupling via Ester Hydrolysis
The methyl ester at the C2 position provides a secondary site for modification. This is typically achieved through a two-step sequence: saponification followed by amide bond formation.
Caption: Workflow for Stage 2 modification of the C2-ester.
Causality Behind Experimental Choices:
-
Saponification: Hydrolysis of the ester is achieved using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like tetrahydrofuran (THF) and water. LiOH is often preferred as it can minimize side reactions compared to NaOH or KOH.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine. This reaction is not spontaneous and requires an activating agent. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) are used to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound is a reactive electrophile and should be handled with care.
Protocol 1: Synthesis of Methyl 5-((Arylamino)methyl)thiophene-2-carboxylate Derivatives (Stage 1)
Objective: To synthesize a key intermediate by reacting the building block with a representative aniline nucleophile.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyaniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (MeCN), anhydrous (approx. 0.1 M concentration of the limiting reagent)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add 4-methoxyaniline (1.1 eq) to the solution.
-
Add anhydrous potassium carbonate (2.5 eq) to the reaction mixture. The addition of a solid base prevents unwanted side reactions and simplifies workup.
-
Stir the reaction mixture at room temperature (20-25 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic base.
-
Rinse the filter pad with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis of 5-(((4-methoxyphenyl)amino)methyl)thiophene-2-carboxamide (Stage 2)
Objective: To convert the methyl ester of the Stage 1 intermediate into a diverse amide.
Step A: Saponification (Ester Hydrolysis)
-
Dissolve the purified product from Protocol 1 (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Once complete, carefully acidify the reaction mixture to pH ~3-4 with 1M hydrochloric acid (HCl). This protonates the carboxylate to form the desired carboxylic acid, which will often precipitate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which is often used in the next step without further purification.
Step B: Amide Coupling
-
Dissolve the crude carboxylic acid from Step A (1.0 eq) in anhydrous DMF.
-
Add the desired amine (e.g., Cyclopropylamine, 1.2 eq).
-
Add HATU (1.3 eq) to the mixture.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The base is crucial for activating the HATU and neutralizing any acidic species.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or preparative HPLC to yield the final amide product.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the Stage 1 nucleophilic substitution reaction, illustrating the versatility of the building block.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | K₂CO₃ | MeCN | 25 | 16 | 85-95% |
| 2 | 3-Chloroaniline | DIPEA | DMF | 25 | 18 | 80-90% |
| 3 | Piperidine | K₂CO₃ | MeCN | 25 | 8 | >90% |
| 4 | Phenol | Cs₂CO₃ | DMF | 50 | 12 | 75-85% |
| 5 | 4-Mercaptobenzoic acid | K₂CO₃ | DMF | 25 | 6 | 80-90% |
Conclusion
This compound is a powerful and versatile building block for the synthesis of thiophene-based kinase inhibitors. Its dual functional handles allow for a modular and efficient two-stage diversification strategy. The protocols outlined in this document provide a robust foundation for researchers to generate libraries of novel compounds for screening and lead optimization in drug discovery programs targeting the kinome. The straightforward nature of the chemistry involved makes this building block an invaluable tool for medicinal chemists.
References
- Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. (2010). Vertex AI Search.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC. (n.d.). PubMed Central.
- New Approaches for the Synthesis of Fused Thiophene, Pyrazole, Pyran and Pyridine Derivatives with Anti-Proliferative Together with c-Met Kinase and Prostate Cancer Cell Inhibitions. (n.d.). PubMed.
- Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (n.d.). PubMed.
- Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). NIH.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). Unavailable.
- Synthesis of 2-(bromomethyl)-5-aryl-thiophenes (3a-i). (n.d.).
- Cas 62224-19-5,5-Bromo-thiophene-2-carboxylic acid methyl ester. (n.d.). lookchem.
- Royal Pharm this compound 108499-32-7 Manufacturers. (n.d.). Unavailable.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals.
- This compound | C7H7BrO2S | CID 11424851. (n.d.). PubChem.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid. (n.d.). Benchchem.
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
- Therapeutic importance of synthetic thiophene - PMC. (n.d.). PubMed Central.
- The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed Central.
- Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021). DIGIBUG Principal.
- Scheme 1 Synthesis of intermediate compound... (n.d.).
- methyl 5-(bromomethyl)
- Methyl 5-(bromomethyl)
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Royal Pharm this compound 108499-32-7 Manufacturers - Jinlan Pharm-Tech [jl-pharms.com]
- 6. This compound | C7H7BrO2S | CID 11424851 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Thienothiophene Derivatives for Organic Electronics
Introduction: The Ascendancy of Thienothiophenes in Organic Electronics
Thienothiophenes, a class of fused-thiophene heterocyclic compounds, have emerged as premier building blocks in the field of organic electronics.[1][2] Their rigid, planar molecular structure and electron-rich nature facilitate strong intermolecular π-π stacking and efficient charge transport, making them ideal candidates for active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3][4] Key derivatives such as dithieno[3,2-b:2',3'-d]thiophene (DTT) and[5]benzothieno[3,2-b][5]benzothiophene (BTBT) form the core of many high-performance organic semiconductors.[6][7]
The versatility of the thienothiophene scaffold lies in its susceptibility to functionalization.[3] Strategic placement of substituents allows for the fine-tuning of critical material properties including solubility, molecular packing, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[8][9][10] This guide provides an in-depth exploration of the primary synthetic strategies for preparing thienothiophene derivatives, focusing on palladium-catalyzed cross-coupling reactions and direct C-H activation. It is intended to equip researchers with both the theoretical understanding and practical protocols necessary to design and synthesize next-generation materials for organic electronics.
Core Synthetic Strategies: Building the Thienothiophene Backbone
The construction and functionalization of the thienothiophene core predominantly rely on powerful carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki-Miyaura couplings, are the workhorses of this field, offering reliable and versatile methods for derivatization.[11][12] More recently, direct C-H activation has gained traction as a more atom-economical approach.[13]
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental to synthesizing a vast library of thienothiophene-based small molecules and polymers.[14] They typically involve the reaction of a halogenated thienothiophene with an organometallic reagent in the presence of a palladium catalyst.[15]
Causality Behind the Choice: The choice between Stille and Suzuki coupling often involves a trade-off between reagent toxicity and stability. Stille coupling utilizes organotin reagents that are relatively stable to air and moisture, simplifying reaction setup.[3] However, the toxicity of tin compounds is a significant drawback. Suzuki coupling, which employs generally less toxic organoboron reagents, requires a base for activation but often offers broader functional group tolerance.[3][16]
Visualizing the Catalytic Cycles:
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Dithieno[3,2-b:2',3'-d]thiophene (DTT) Derivative via Stille Coupling
This protocol describes the synthesis of 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2',3'-d]thiophene, a solution-processable semiconductor.[6] The choice of Stille coupling is effective for coupling with the organotin-functionalized thiophene.
Materials:
-
2,6-diiododithieno[3,2-b:2',3'-d]thiophene (DTT-I2)
-
Tributyl(5-octylthiophen-2-yl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 2,6-diiododithieno[3,2-b:2',3'-d]thiophene (1.0 eq), tributyl(5-octylthiophen-2-yl)stannane (2.2 eq), and Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene.[6]
-
Expert Insight: The use of a Schlenk line and anhydrous solvent is critical to prevent the deactivation of the palladium catalyst and the hydrolysis of the organotin reagent.
-
-
Reaction Execution: Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Work-up: After cooling to room temperature, extract the mixture with CH₂Cl₂. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.[6]
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using hexanes as the eluent.[6]
-
Trustworthiness Check: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Purity is paramount for achieving optimal electronic performance.
-
Protocol 2: Synthesis of a Thieno[3,2-b]thiophene Polymer via Suzuki Polycondensation
This protocol outlines the synthesis of a novel p-type polymer containing thienothiophene, thiophene, and fluorene units, suitable for OFET applications.[17]
Materials:
-
Thienothiophene-diboronic acid derivative (Monomer A)
-
Dibromo-fluorene derivative (Monomer B)
-
Dibromo-thiophene derivative (Monomer C)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous Na₂CO₃ or K₂CO₃)
-
Solvent system (e.g., Toluene/DMF/Water)
Procedure:
-
Monomer Preparation: Synthesize or procure high-purity monomers. Stoichiometric balance is crucial for achieving high molecular weight polymers.
-
Polymerization: To a degassed mixture of the monomers in the chosen solvent system, add the palladium catalyst and the aqueous base solution.[17]
-
Expert Insight: Degassing the reaction mixture (e.g., by several freeze-pump-thaw cycles) is essential to remove oxygen, which can oxidatively deactivate the Pd(0) catalyst.
-
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 80-120 °C for 24-72 hours.[17] The viscosity of the solution will increase as the polymer chains grow.
-
Purification:
-
Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration.
-
To remove catalyst residues and low molecular weight oligomers, perform Soxhlet extraction sequentially with methanol, acetone, hexanes, and finally chloroform or chlorobenzene to collect the desired polymer fraction.[18]
-
Trustworthiness Check: Characterize the polymer's molecular weight (Mn and Mw) and polydispersity index (PDI) using gel permeation chromatography (GPC). Thermal stability should be assessed by thermogravimetric analysis (TGA).[17]
-
Caption: Workflow for Suzuki polycondensation and material characterization.
Direct C-H Activation/Arylation
Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization (halogenation or conversion to organometallic reagents) of one of the coupling partners.[13][19] This approach offers a more atom- and step-economical pathway to functionalized thienothiophenes.
Causality Behind the Choice: This method is advantageous for its efficiency, reducing synthetic steps and waste. The primary challenge lies in controlling the regioselectivity, as multiple C-H bonds may be available for activation.[13] However, for specific substrates, high regioselectivity can be achieved.[20]
Protocol 3: Direct C-H Arylation of Thieno[3,2-b]thiophene
This protocol provides a general framework for the regioselective arylation at the 2- and 5-positions of the thieno[3,2-b]thiophene core.
Materials:
-
Thieno[3,2-b]thiophene
-
Aryl halide (e.g., Aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
High-boiling point solvent (e.g., DMF, DMAc, or xylene)
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel, combine thieno[3,2-b]thiophene (1.0 eq), the aryl halide (2.2 eq for disubstitution), the palladium catalyst (0.02-0.05 eq), the ligand (if required), and the base.
-
Reaction Execution: Add the degassed solvent and heat the mixture under an inert atmosphere at high temperature (typically 120-160 °C) for 12-48 hours.
-
Expert Insight: C-H activation reactions often require higher temperatures than traditional cross-couplings. The choice of catalyst, ligand, and base is crucial for achieving high yield and selectivity and must be optimized for the specific substrates.
-
-
Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures as described in Protocol 1.
-
Trustworthiness Check: Full characterization is required to confirm the structure and, importantly, the regiochemistry of the arylation. 2D NMR techniques like NOESY can be invaluable for this purpose.
-
Material Properties and Device Fabrication
The ultimate goal of synthesizing these derivatives is their application in electronic devices. The electronic properties are intrinsically linked to their molecular structure and solid-state packing.
Table 1: Representative Electronic Properties of Thienothiophene Derivatives
| Compound Class | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Mobility (cm²/Vs) | Reference |
| DTT Derivatives | -5.0 to -5.5 | -2.1 to -2.8 | >2.0 | up to 0.1 | [4][6][21] |
| BTBT Derivatives | -5.2 to -5.8 | -2.0 to -2.5 | >2.5 | up to >5.0 | [5][7] |
| Thienothiophene Copolymers | -5.0 to -5.4 | -3.0 to -3.8 | 1.6 to 2.2 | up to 2.3 | [17][22] |
Note: Values are approximate and highly dependent on the specific molecular structure, side chains, and measurement/fabrication conditions.
From Material to Device: Solution-Shearing Deposition
For solution-processable materials, the deposition method is critical for forming high-quality, crystalline thin films. Solution-shearing is a popular technique for achieving highly ordered films.[6][23]
Protocol 4: Thin-Film Deposition by Solution-Shearing
-
Substrate Preparation: Use a suitable substrate (e.g., Si/SiO₂) and treat its surface to control the semiconductor's crystal growth. Common treatments involve self-assembled monolayers (SAMs) like octadecyltrichlorosilane (OTS) or a polymer brush layer.[6]
-
Solution Preparation: Dissolve the synthesized thienothiophene derivative in a high-boiling point organic solvent (e.g., chloroform, toluene, or dichlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).[6][23]
-
Deposition: Heat the substrate to a desired temperature. Dispense a small volume of the semiconductor solution onto the substrate. A shearing blade is then moved across the substrate at a constant, slow speed, leaving behind a thin, uniform film of the solution.[6]
-
Annealing: The solvent evaporates, promoting the self-assembly and crystallization of the semiconductor molecules. The film is often annealed at an elevated temperature to further improve crystallinity and remove residual solvent.[6][23]
-
Device Finalization: Top-contact electrodes (e.g., Gold) are then thermally evaporated through a shadow mask to complete the OFET structure.[6]
Conclusion and Future Outlook
The synthetic methodologies detailed in this guide provide a robust toolkit for the creation of novel thienothiophene-based materials. The continued evolution of synthetic techniques, particularly in the realm of C-H activation, promises to deliver even more efficient and sustainable routes to complex molecular architectures. Future research will undoubtedly focus on the development of new derivatives with tailored properties for specific applications, pushing the boundaries of performance in flexible, transparent, and printed electronics. The systematic application of the protocols and principles outlined herein will empower researchers to contribute to this exciting and rapidly advancing field.
References
- Mori, T., et al. (2013). Consecutive Thiophene-Annulation Approach to π-Extended Thienoacene-Based Organic Semiconductors with[5]Benzothieno[3,2-b][5]benzothiophene (BTBT) Substructure. Journal of the American Chemical Society.
- Karak, S., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules.
- MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
- Karakawa, M., et al. (2023). Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. RSC Publishing.
- Karakawa, M., et al. (2023). Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. PubMed Central.
- ResearchGate. (n.d.). Synthesis of thieno[3,2-b]thiophene polymer through Stille coupling reaction. ResearchGate.
- ResearchGate. (n.d.). Synthesis of thieno[2,3-b]thiophene via Suzuki-Miyaura cross coupling reaction. ResearchGate.
- Choi, E., et al. (2021). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. MDPI.
- PubMed Central. (n.d.). Effects of Side-Chain Engineering with the S Atom in Thieno[3,2-b]thiophene-porphyrin to Obtain Small-Molecule Donor Materials for Organic Solar Cells. PubMed Central.
- Chemical Science (RSC Publishing). (2021). Modular synthesis of unsymmetrical[5]benzothieno[3,2-b][5]benzothiophene molecular semiconductors for organic transistors. Chemical Science.
- ResearchGate. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. ResearchGate.
- Molecules. (2022). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. PubMed Central.
- PubMed. (n.d.). Improved synthesis of dithieno[3,2-b:2',3'-d]thiophene (DTT) and derivatives for cross coupling. PubMed.
- ResearchGate. (n.d.). Synthesis of thieno[3,2-b]thiophene derivatives. ResearchGate.
- Semantic Scholar. (n.d.). Characterization of[5]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors. Semantic Scholar.
- ResearchGate. (n.d.). Asymmetrical[5]Benzothieno[3,2-b][5]benzothiophene (BTBT) derivatives for organic thin-film and single-crystal transistors. ResearchGate.
- MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI.
- RSC Publishing. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing.
- PubMed Central. (n.d.). Thiophene-based covalent organic frameworks. PubMed Central.
- RSC Publishing. (n.d.). Improved synthesis of dithieno[3,2-b:2′,3′-d]thiophene (DTT) and derivatives for cross coupling. RSC Publishing.
- RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing.
- Chemistry Central Journal. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Springer.
- ResearchGate. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. ResearchGate.
- ResearchGate. (n.d.). Effect of the length and branching point of alkyl side chains on DPP-thieno[3,2-b]thiophene copolymers for organic thin-film transistors. ResearchGate.
- ResearchGate. (n.d.). Side chain engineering of[5]benzothieno[3,2-b]benzothiophene (BTBT)-based semiconductors for organic field-effect transistors. ResearchGate.
- ResearchGate. (n.d.). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. ResearchGate.
- ResearchGate. (n.d.). Literature on C−H activation in the fused thiophene ring. ResearchGate.
- Scilit. (n.d.). Functionalization of the 3‐Position of Thiophene and Benzo[b]thiophene Moieties by Palladium‐Catalyzed C-C Bond Forming Reactions using Diazonium Salts. Scilit.
- ResearchGate. (n.d.). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate.
- National Institutes of Health. (2024). Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. National Institutes of Health.
- Kobe University. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University Repository.
- Carroll Scholars. (n.d.). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Carroll University.
- PubMed Central. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. PubMed Central.
- ResearchGate. (n.d.). The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation. ResearchGate.
- University of Groningen. (n.d.). Thiophene C-H activation as a chain-transfer mechanism in ethylene polymerization: Catalytic formation o. University of Groningen Research Portal.
- Semantic Scholar. (2011). Functionalization of the 3-Position of Thiophene and Benzo[b]-thiophene Moieties by Palladium-Catalyzed CC Bond Forming Reactions using Diazonium Salts. Semantic Scholar.
- Princeton Dataspace. (2019). THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS. Princeton University.
- ResearchGate. (n.d.). ChemInform Abstract: Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. ResearchGate.
- University of Manchester. (2011). Recent advances in polythiophene synthesis by palladium-catalyzed cross-coupling reactions. University of Manchester Research Explorer.
- MDPI. (n.d.). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI.
- PubMed. (2015). Synthesis and Characterization of New Tercopolymer Containing Thienothiophene, Thiophene and Fluorene for Organic Thin-Film Transistors. PubMed.
Sources
- 1. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ossila.com [ossila.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Modular synthesis of unsymmetrical [1]benzothieno[3,2- b ][1]benzothiophene molecular semiconductors for organic transistors - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05070B [pubs.rsc.org]
- 8. Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Side-Chain Engineering with the S Atom in Thieno[3,2-b]thiophene-porphyrin to Obtain Small-Molecule Donor Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Characterization of New Tercopolymer Containing Thienothiophene, Thiophene and Fluorene for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Functionalization of the Bromomethyl Group for Drug Discovery
Abstract
The bromomethyl group is a cornerstone electrophilic handle in medicinal chemistry, prized for its versatility in forging new carbon-heteroatom and carbon-carbon bonds. Its reactivity profile allows for a vast array of chemical transformations under predictable and often mild conditions, making it an invaluable building block for generating libraries of diverse molecular scaffolds. This guide provides an in-depth exploration of the primary strategies for functionalizing the bromomethyl group, complete with detailed, field-tested protocols and the underlying mechanistic rationale to empower researchers in drug discovery.
Introduction: The Strategic Value of the Bromomethyl Handle
In the landscape of drug design, the ability to rapidly and efficiently modify a core scaffold is paramount. Introducing specific functional groups can profoundly alter a molecule's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.[1][2] The bromomethyl group (-CH₂Br), particularly when attached to an aromatic or heteroaromatic core (a benzylic bromide), serves as a powerful and versatile electrophilic linchpin for such modifications.
Its utility stems from the inherent reactivity of the sp³-hybridized carbon atom bonded to a bromine atom. Bromine is an excellent leaving group, and the adjacent carbon becomes highly susceptible to attack by a wide range of nucleophiles. Furthermore, the benzylic position offers electronic stabilization to the transition state of Sₙ2 reactions, enhancing reactivity. This document details the most common and effective strategies for leveraging this reactivity: nucleophilic substitution, palladium-catalyzed cross-coupling, and conversion to other key functional groups.
Nucleophilic Substitution: The Workhorse of Bromomethyl Functionalization
The most direct and widely used method for derivatizing bromomethyl compounds is through nucleophilic substitution (Sₙ2) reactions.[3] This pathway allows for the introduction of diverse heteroatom-containing functional groups that are prevalent in known pharmaceuticals.
Decision Workflow for Nucleophilic Substitution
The choice of nucleophile and reaction conditions is dictated by the desired functional group. The following diagram outlines the primary pathways.
Caption: Decision tree for nucleophilic substitution pathways.
C-N Bond Formation: Accessing Amines and Amine Surrogates
Direct alkylation of amines is a fundamental transformation, but often suffers from over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts.[4] More controlled methods are therefore preferred in drug discovery.
Protocol 1: Gabriel Synthesis for Primary Amines
The Gabriel synthesis provides a robust method for installing a primary amine by using potassium phthalimide as an ammonia surrogate, which prevents over-alkylation.[5][6][7][8]
-
Objective: To synthesize a primary amine from a bromomethyl-containing compound.
-
Mechanism: The phthalimide anion, a non-basic nitrogen nucleophile, displaces the bromide via an Sₙ2 reaction. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the desired primary amine.[7][8]
-
Step-by-Step Protocol:
-
Alkylation: To a solution of the bromomethyl compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated N-alkylphthalimide intermediate by filtration and wash with water.
-
Hydrazinolysis: Suspend the dried intermediate in ethanol or methanol.
-
Add hydrazine monohydrate (2.0-5.0 eq) and heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.[7]
-
Cool the mixture, acidify with aqueous HCl to dissolve the amine, and filter to remove the phthalhydrazide.
-
Basify the filtrate with aqueous NaOH and extract the primary amine product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
-
Protocol 2: Direct N-Alkylation of Secondary Amines
For the synthesis of tertiary amines, direct alkylation of a secondary amine is often efficient.
-
Objective: To synthesize a tertiary amine from a bromomethyl compound and a secondary amine.
-
Causality: A non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) is used to neutralize the HBr generated in situ without competing in the alkylation.[1]
-
Step-by-Step Protocol:
-
Dissolve the secondary amine (1.1 eq) and the bromomethyl compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a solid inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature or heat gently (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Filter off the inorganic base and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the tertiary amine.
-
C-O Bond Formation: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ether linkages by reacting an alkoxide with an alkyl halide.[9][10][11]
Protocol 3: Synthesis of Aryl-CH₂-O-R Ethers
-
Objective: To synthesize an ether from a bromomethyl compound and an alcohol/phenol.
-
Mechanism: The alcohol is first deprotonated with a strong base (e.g., NaH) to form a potent alkoxide nucleophile, which then displaces the bromide in an Sₙ2 reaction.[9][10]
-
Step-by-Step Protocol:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol or phenol (1.1 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Alkylation: Add a solution of the bromomethyl compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Stir the reaction at room temperature for 2-16 hours, monitoring for completion.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify via column chromatography.
-
C-S Bond Formation: Synthesis of Thioethers
Thioethers (sulfides) are important functional groups in many bioactive molecules. They are readily synthesized from bromomethyl compounds and thiols.[12][13][14]
Protocol 4: Synthesis of Aryl-CH₂-S-R Thioethers
-
Objective: To synthesize a thioether from a bromomethyl compound and a thiol.
-
Causality: Thiols are generally more acidic and more nucleophilic than their alcohol counterparts.[15][16] A milder base, such as potassium carbonate, is often sufficient to generate the thiolate nucleophile in situ.
-
Step-by-Step Protocol:
-
Dissolve the thiol (1.1 eq) in acetone, acetonitrile, or DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add the bromomethyl compound (1.0 eq) and stir the mixture at room temperature for 1-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate and purify the resulting thioether by column chromatography.
-
| Transformation | Nucleophile | Typical Base | Solvent | Avg. Yield Range |
| Primary Amine | Potassium Phthalimide | - | DMF | 60-90% (over 2 steps) |
| Tertiary Amine | R₂NH | K₂CO₃, DIPEA | ACN, DMF | 75-95% |
| Ether | ROH | NaH, K₂CO₃ | THF, DMF | 80-98% |
| Thioether | RSH | K₂CO₃, Cs₂CO₃ | ACN, DMF | 85-99% |
| Table 1: Summary of Common Nucleophilic Substitution Reactions. |
Palladium-Catalyzed Cross-Coupling Reactions
While less common than nucleophilic substitution, palladium-catalyzed cross-coupling reactions of benzylic bromides open pathways to form C(sp³)-C(sp²) and C(sp³)-C(sp) bonds, significantly expanding molecular diversity.[17][18][19][20]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling an organoboron species with an organohalide.[21][22] While traditionally used for sp²-sp² couplings, conditions have been developed for sp³-hybridized halides like benzyl bromides.[23]
Protocol 5: Suzuki-Miyaura Coupling of a Bromomethyl Compound
-
Objective: To couple a bromomethyl compound with an arylboronic acid.
-
Mechanism: The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[23]
-
Step-by-Step Protocol:
-
In a reaction vessel, combine the bromomethyl compound (1.0 eq), the arylboronic acid (1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (3.0 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 10 mol%).
-
Degas the vessel and backfill with an inert gas (N₂ or Ar).
-
Add a degassed solvent, typically toluene, 1,4-dioxane, or THF.
-
Heat the reaction to 80-110 °C and stir for 12-24 hours.
-
Monitor progress by LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry, filter, and concentrate.
-
Purify the product by column chromatography.
-
Sonogashira Coupling: Accessing Alkynes
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[24][25] While challenging, protocols for benzyl halides have been reported.[26]
Caption: Overview of Pd-catalyzed cross-coupling strategies.
Transformation into Other Functional Groups
Beyond direct substitution or coupling, the bromomethyl group can be converted into other valuable functionalities, further enhancing its synthetic utility.
Michaelis-Arbuzov Reaction: Synthesis of Phosphonates
The Michaelis-Arbuzov reaction is the classic method for synthesizing phosphonates from alkyl halides.[27][28][29] Phosphonates are important isosteres for phosphates in drug design.
Protocol 6: Synthesis of Benzyl Phosphonates
-
Objective: To convert a bromomethyl group into a diethyl phosphonate.
-
Mechanism: The reaction involves the nucleophilic attack of a trialkyl phosphite (e.g., triethyl phosphite) on the bromomethyl carbon, forming a phosphonium salt intermediate. The displaced bromide ion then dealkylates the intermediate in a second Sₙ2 reaction to yield the final phosphonate product.[29][30]
-
Step-by-Step Protocol:
-
Place the bromomethyl compound (1.0 eq) in a round-bottom flask.
-
Add an excess of triethyl phosphite (2.0-3.0 eq), which often serves as both reagent and solvent.
-
Heat the mixture to 120-150 °C under an inert atmosphere.
-
Monitor the reaction by ³¹P NMR or LC-MS.
-
The reaction is typically complete within 2-6 hours.
-
Cool the mixture and remove the excess triethyl phosphite and the ethyl bromide byproduct under high vacuum.
-
The resulting crude phosphonate is often pure enough for subsequent steps, but can be purified by distillation or column chromatography.
-
| Transformation | Key Reagent | Product Functional Group | Significance |
| Michaelis-Arbuzov | P(OEt)₃ | Phosphonate | Phosphate isostere, Horner-Wadsworth-Emmons reagent |
| Hydrolysis (Sₙ1/Sₙ2) | H₂O, base | Alcohol | Hydrogen bond donor/acceptor |
| Oxidation (Kornblum) | DMSO, NaHCO₃ | Aldehyde | Versatile synthetic intermediate for C-C bond formation |
| Table 2: Key Conversions of the Bromomethyl Group. |
Conclusion and Strategic Outlook
The functionalization of the bromomethyl group represents a powerful and highly adaptable platform in the drug discovery process. From the fundamental and robust nucleophilic substitutions that install key pharmacophoric elements to the more advanced palladium-catalyzed couplings that build carbon frameworks, the strategies outlined here provide the medicinal chemist with a reliable toolkit. The ability to convert the bromomethyl group into other functionalities like phosphonates and aldehydes further extends its value. By understanding the causality behind protocol choices and mastering these transformations, researchers can efficiently navigate chemical space to optimize lead compounds and accelerate the development of new therapeutics.
References
- Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 14(20), 5346–5349. [Link]
- Ma, J., & Ma, D. (2009). Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of (E)-α,β-Diarylacrylates. Organic Letters, 11(2), 469–472. [Link]
- Ma, J., & Ma, D. (2009). Palladium-catalyzed cross coupling reaction of benzyl bromides with diazoesters for stereoselective synthesis of (E)
- Ma, J., & Ma, D. (2008). Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of (E). American Chemical Society. [Link]
- Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]
- Reiß, F., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives.
- Nikolopoulos, A., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]
- RSC Publishing. (n.d.).
- Semantic Scholar. (n.d.). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. [Link]
- National Institutes of Health. (2018). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. PMC. [Link]
- Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]
- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]
- RSC Publishing. (n.d.). www.rsc.org/advances. [Link]
- Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- PTC Organics, Inc. (n.d.).
- ResearchGate. (n.d.).
- University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. [Link]
- ResearchGate. (2014).
- YouTube. (2019). formation of phosphonate esters with the Arbuzov reaction. [Link]
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- Reddit. (2024). Reactivity of benzyl bromides. [Link]
- Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Wikipedia. (n.d.). Gabriel synthesis. [Link]
- OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]
- MDPI. (n.d.). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers)
- PubMed. (2024). Diverse Synthesis of (Thio)ethers and (Thio)esters Using Halodiborylmethane as a Transformable C1 Building Block. [Link]
- ResearchGate. (2007).
- Journal of Medical Science. (n.d.).
- Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Journal of Medical Science. (2024).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2023). 18.3: Preparing Ethers. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Common Organic Chemistry. (n.d.).
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jms.ump.edu.pl [jms.ump.edu.pl]
- 3. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. orgosolver.com [orgosolver.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 13. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 14. Diverse Synthesis of (Thio)ethers and (Thio)esters Using Halodiborylmethane as a Transformable C1 Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-catalyzed cross coupling reaction of benzyl bromides with diazoesters for stereoselective synthesis of (E)-alpha,beta-diarylacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 27. Arbuzov Reaction [organic-chemistry.org]
- 28. mdpi.com [mdpi.com]
- 29. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 30. youtube.com [youtube.com]
Methyl 5-(bromomethyl)thiophene-2-carboxylate as a precursor for conductive polymers
An Application Guide to the Use of Methyl 5-(bromomethyl)thiophene-2-carboxylate as a Versatile Precursor for Advanced Conductive Polymers
For researchers, scientists, and drug development professionals, the synthesis of novel conductive polymers with tailored properties is a cornerstone of innovation. Polythiophenes are a significant class of these materials, valued for their environmental stability and tunable electronic properties.[1][2][3] This guide focuses on a particularly versatile precursor, this compound, detailing its pathway from monomer to functionalized polymer. The presence of both a reactive bromomethyl group and a modifiable carboxylate ester on the thiophene ring provides a dual-handle approach for creating sophisticated, task-specific conductive polymers.
This document provides an in-depth exploration of the polymerization methodologies and post-synthesis modifications possible with this precursor, emphasizing the chemical rationale behind the protocols.
The Precursor: A Gateway to Functional Polythiophenes
This compound (PubChem CID: 11424851) is a bifunctional monomer.[4] Its utility stems from its core structure:
-
Thiophene Ring: The foundational heterocycle that, upon polymerization, forms the π-conjugated backbone responsible for the material's conductive properties.[5]
-
2- and 5-Positions: The polymerization primarily occurs through coupling at the 2- and 5-positions of the thiophene ring, leading to an extended conjugated system.[5]
-
Methyl Carboxylate Group (-COOCH₃): This electron-withdrawing group can influence the electronic properties of the resulting polymer. Crucially, it can be hydrolyzed to a carboxylic acid for subsequent functionalization, allowing for the attachment of biomolecules, tuning of solubility, or introduction of sensing moieties.[6]
-
Bromomethyl Group (-CH₂Br): A highly reactive site for post-polymerization modification via nucleophilic substitution reactions. This allows for the grafting of various side chains to precisely control the polymer's physical and chemical properties, such as solubility and morphology.[7]
The strategic placement of these groups allows for a multi-stage approach to polymer design: first, the creation of the conductive backbone, and second, the precise tailoring of its functionality.
Polymerization Methodologies
Two primary methods are employed to polymerize thiophene derivatives: chemical oxidative polymerization, which is suitable for bulk synthesis, and electrochemical polymerization, which allows for the direct deposition of thin films onto electrode surfaces.[8]
Protocol for Chemical Oxidative Polymerization
Chemical oxidative polymerization is a robust and scalable method for producing polythiophene powders.[8] The most common oxidant is iron(III) chloride (FeCl₃), which initiates polymerization by oxidizing the monomer to a radical cation.[9][10] These radical cations then couple to form the polymer chain.
Causality of Experimental Choices:
-
Oxidant: FeCl₃ is a cost-effective and efficient Lewis acid oxidant for this reaction.[9] The stoichiometry is critical; an excess is required to both initiate and maintain the oxidative state needed for polymerization.
-
Solvent: Anhydrous chloroform or chlorobenzene is typically used as it can dissolve the monomer and, to some extent, the growing polymer chains, while being relatively inert to the reaction conditions.[8][9]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with oxygen and moisture, which can quench the radical cations and terminate polymerization.
-
Temperature: Reduced temperatures can sometimes improve the regioregularity of the polymer by suppressing side reactions.[8]
-
Purification: The polymer is precipitated in methanol to remove the oxidant, unreacted monomer, and low-molecular-weight oligomers. A subsequent reduction step, often with hydrazine, is used to convert the polymer from its doped (conductive) state to its neutral (semiconducting) state for better solubility and characterization.[8]
Step-by-Step Protocol:
-
Preparation: In a dry, three-neck round-bottom flask equipped with a magnetic stirrer and under a positive pressure of Argon, dissolve this compound (1.0 mmol) in 30 mL of anhydrous chlorobenzene.
-
Oxidant Addition: In a separate dry flask, prepare a solution of anhydrous FeCl₃ (4.0 mmol) in 10 mL of anhydrous chlorobenzene.
-
Polymerization: Add the FeCl₃ solution dropwise to the well-stirred monomer solution at room temperature. The solution should immediately darken, indicating the onset of polymerization.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours under Argon.
-
Precipitation: Slowly pour the reaction mixture into 250 mL of rapidly stirring methanol. A dark precipitate of the polymer will form.
-
Collection & Washing: Collect the polymer by vacuum filtration. Wash the solid extensively with methanol until the filtrate is colorless to remove all traces of FeCl₃.
-
Drying: Dry the polymer powder under vacuum at 40 °C for 12 hours. The result is the poly(this compound) in its doped state.
Caption: Workflow for Chemical Oxidative Polymerization.
Protocol for Electrochemical Polymerization
Electropolymerization is ideal for creating thin, uniform polymer films directly onto a conductive substrate, which can then function as an electrode.[11][12] The process involves the electrochemical oxidation of the monomer at the surface of a working electrode.
Causality of Experimental Choices:
-
Three-Electrode Cell: A standard three-electrode setup (working, counter, and reference electrodes) is used to accurately control the potential at the working electrode where the film deposition occurs.[11]
-
Solvent and Electrolyte: A polar aprotic solvent like acetonitrile with a supporting electrolyte (e.g., lithium perchlorate, LiClO₄) is used to provide conductivity to the solution and facilitate charge transfer.[11]
-
Potential Control: The polymerization is typically carried out by cyclic voltammetry (CV) or potentiostatically (at a constant potential). The applied potential must be higher than the oxidation potential of the monomer to initiate the reaction.[13] Repeated CV cycles can build up the film thickness.
-
Substrate: The working electrode can be any conductive material, such as indium tin oxide (ITO) coated glass, gold, or platinum, depending on the final application.[11]
Step-by-Step Protocol:
-
Cell Setup: Assemble a three-electrode electrochemical cell. Use an ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte Solution: Prepare a solution of 0.1 M this compound and 0.1 M LiClO₄ in anhydrous acetonitrile.
-
Deoxygenation: Purge the solution with Argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization.
-
Polymerization: Immerse the electrodes in the solution. Apply a potential by cycling between -0.2 V and +1.8 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 10-20 cycles. A colored film will be observed growing on the working electrode.[11]
-
Post-Treatment: After deposition, rinse the polymer-coated electrode gently with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
Drying: Dry the film under a gentle stream of nitrogen.
Caption: Experimental setup for electropolymerization.
Post-Polymerization Functionalization: A Dual-Handle Approach
The true strength of using this compound lies in the ability to perform subsequent chemical modifications on the pre-formed polymer backbone.
-
Via the Bromomethyl Group: This group is an excellent electrophile for Sₙ2 reactions. It allows for the introduction of a wide array of functionalities by reacting the polymer with appropriate nucleophiles (e.g., azides, amines, thiols, carboxylates). This can be used to attach solubilizing alkyl chains, cross-linking agents, or bioactive molecules.[7]
-
Via the Methyl Carboxylate Group: The ester can be easily hydrolyzed to a carboxylic acid using a base (e.g., NaOH). This carboxylic acid is a versatile functional group that can be used in standard EDC/NHS coupling chemistry to attach amine-containing molecules, such as proteins or DNA, for biosensor applications.[6]
Caption: Post-polymerization modification pathways.
Characterization of the Polymer
A comprehensive characterization is essential to validate the synthesis and understand the properties of the resulting polymer.
| Technique | Information Obtained | Typical Result |
| FTIR Spectroscopy | Confirms polymerization and functional group modification. | Disappearance of C-H vibrations of the thiophene ring at the 2- and 5-positions; presence of characteristic polymer backbone vibrations.[14] |
| ¹H NMR Spectroscopy | Determines the polymer structure and regioregularity. | Broadening of peaks compared to the monomer; analysis of aromatic proton signals reveals the ratio of head-to-tail vs. head-to-head linkages.[2][15] |
| UV-Vis Spectroscopy | Measures the π-π* transition to determine the optical bandgap and conjugation length. | A broad absorption peak in the visible region; the position of the absorption maximum (λ_max) indicates the extent of conjugation.[2] |
| Gel Permeation Chromatography (GPC) | Determines the average molecular weight (Mₙ, Mₒ) and polydispersity index (PDI). | Provides a distribution of polymer chain lengths, indicating the success of the polymerization in achieving high molecular weight.[8] |
| Cyclic Voltammetry (CV) | Investigates the redox properties, including oxidation and reduction potentials. | Reversible or quasi-reversible redox peaks indicate the polymer can be switched between its neutral and doped states.[11] |
| Four-Point Probe Measurement | Directly measures the electrical conductivity of the polymer film. | Values can range from semiconducting (10⁻⁵ S/cm) to highly conductive (>10³ S/cm) depending on doping.[16] |
| Scanning/Atomic Force Microscopy (SEM/AFM) | Visualizes the surface morphology and topography of the polymer film. | Provides information on film uniformity, grain size, and roughness, which impact device performance.[17] |
Conclusion and Outlook
This compound is more than just a monomer; it is a platform for the rational design of functional conductive polymers. The protocols detailed herein provide a foundation for synthesizing and modifying these materials. By leveraging the dual functional handles, researchers can create polymers with precisely tailored properties for a wide range of applications, including organic electronics, biosensors, and advanced drug delivery systems.[1][2][6] The ability to control both the electronic properties of the conjugated backbone and the chemical functionality of the side chains opens up a vast design space for the next generation of smart materials.
References
- Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021). MDPI. [Link]
- Proposed mechanism of thiophene oxidative polymerization with FeCl 3 in CHCl 3. (n.d.).
- Basic oxidative polymerization mechanism for thiophene and pyrrole. (n.d.).
- Polymerization Mechanisms of Thiophene Derivatives. (n.d.). EPFL Graph Search. [Link]
- Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. (n.d.).
- Electrochemical polymerization of thiophenes in the presence of bithiophene or terthiophene: kinetics and mechanism of the polymerization. (1994).
- Chiral polymers based on thiophenes functionalized at the 3-position with a pendant containing a stereogenic sulfur atom. Synthetic and structural aspects. (n.d.). RSC Publishing. [Link]
- Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. (2016).
- Conductivity of Electropolymerized Thiophene Films: Effect of Fused-Ring Thiophenes as the Monomer. (n.d.).
- Mechanism of electropolymerization of Thiophene[18]. (n.d.).
- SYNTHESIS AND CHARACTERIZATION OF POLYTHIOPHENE NANOFIBERS. (n.d.). International Journal of Recent Scientific Research. [Link]
- The Chemistry of Conducting Polythiophenes. (n.d.). Wiley Online Library. [Link]
- Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (2022).
- Polythiophene. (n.d.). Wikipedia. [Link]
- Catalytic oxidative polymerization of thiophene derivatives. (2009).
- Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (2022). Taylor & Francis Online. [Link]
- Polythiophene: From Fundamental Perspectives to Applications. (2017).
- (PDF) Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (2022).
- Surface Grafting of Functionalized Poly(thiophene)s Using Thiol–Ene Click Chemistry for Thin Film Stabilization. (2016).
- Side Chain Functionalization. (n.d.). Carnegie Mellon University. [Link]
- Highly oriented conducting polythiophene films for thermoelectric applications. (n.d.). University of Cambridge. [Link]
- Conjugated poly(thiophenes): synthesis, functionalization, and applications. (n.d.).
- Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobiliz
- Modifying the conductive properties of poly(3,4-ethylenedioxythiophene) thin films in green solvents. (2020).
- Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates 151 and 2-(hetero)aryl-substituted thieno [3,2-b]indoles 152. (n.d.).
- Methyl 5-(bromomethyl)
- Identifying a Synthetic Method to Achieve Higher Molecular Weight Soluble Conductive Polymers. (n.d.). University of Southern Mississippi. [https://www.usm.edu/undergraduate-research/17_fall_ symposium_ identifying-synthetic-method-achieve-higher-molecular-weight-soluble-conductive-polymers.pdf]([Link]_ symposium_ identifying-synthetic-method-achieve-higher-molecular-weight-soluble-conductive-polymers.pdf)
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2013). Beilstein Journal of Organic Chemistry. [Link]
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. [Link]
- Directing the Aggregation of Native Polythiophene during in Situ Polymerization. (2018). EPub Bayreuth. [https://epub.uni-bayreuth.de/3889/1/Lang_Christian_Directing the Aggregation of Native Polythiophene.
- Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. (2020). University of Helsinki. [Link]
- Semiconducting Thienothiophene Copolymers: Design, Synthesis, Morphology, and Performance in Thin-Film Organic Transistors. (2009). Wiley Online Library. [Link]
- The synthetic route for the preparation of polythiophene (A) and... (n.d.).
- Cross-Coupling Polymerization of Organosodium for Polythiophene Synthesis. (2021). Kobe University. [Link]
- (PDF) Synthesis of Polythiophene Nanoparticles by Surfactant-Assisted Dilute Polymerization Method for High Performance Redox Supercapacitors. (2009).
Sources
- 1. chem.cmu.edu [chem.cmu.edu]
- 2. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C7H7BrO2S | CID 11424851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Polythiophene - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The McCullough Group - Research [chem.cmu.edu]
- 8. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. openriver.winona.edu [openriver.winona.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. hakon-art.com [hakon-art.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Nucleophilic Substitution on Methyl 5-(bromomethyl)thiophene-2-carboxylate for Accelerated Drug Discovery
Abstract
Methyl 5-(bromomethyl)thiophene-2-carboxylate is a pivotal building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science. Its strategic importance lies in the highly reactive bromomethyl group, which serves as an electrophilic handle for introducing a diverse array of functional groups onto the thiophene scaffold. The thiophene ring itself is a well-established bioisostere for the benzene ring, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This document provides a comprehensive guide to performing nucleophilic substitution reactions on this substrate, detailing the underlying mechanistic principles, a robust experimental protocol, characterization strategies, and troubleshooting advice to empower researchers in drug development and chemical synthesis.
Mechanistic Rationale and Strategic Considerations
The synthetic utility of this compound stems from the lability of the C-Br bond. The carbon atom of the bromomethyl group is analogous to a benzylic carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a consequence of the thiophene ring's ability to stabilize the developing negative charge in the transition state of an SN2 reaction. Furthermore, the electron-withdrawing ester group at the 2-position further activates the molecule for substitution.
The reaction predominantly proceeds via a concerted SN2 mechanism, where the incoming nucleophile attacks the electrophilic carbon atom simultaneously as the bromide leaving group departs. This leads to an inversion of stereochemistry if the carbon were chiral.
Key Reaction Parameters:
-
Nucleophile: The choice of nucleophile dictates the resulting functionality. A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can be employed.[3]
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are typically preferred as they effectively solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity.
-
Base: For nucleophiles like amines, thiols, or alcohols, a non-nucleophilic base (e.g., K₂CO₃, NaH, Et₃N) is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to act as an acid scavenger for the HBr generated during the reaction.
-
Temperature: Most reactions proceed efficiently at room temperature, but gentle heating may be necessary for less reactive nucleophiles.
Caption: Generalized SN2 mechanism on the bromomethyl substrate.
Master Experimental Protocol: Synthesis of Methyl 5-((alkylamino)methyl)thiophene-2-carboxylate
This protocol details a general procedure for the reaction of this compound with a primary amine. Adjustments to stoichiometry, temperature, and reaction time may be necessary for different nucleophiles.
Reagents and Equipment
| Reagent/Material | Purpose/Specification | Supplier Example | CAS Number |
| This compound | Electrophile / Substrate | Sigma-Aldrich | 108499-32-7[4] |
| Primary Amine (e.g., Benzylamine) | Nucleophile | Alfa Aesar | 100-46-9 |
| Potassium Carbonate (K₂CO₃) | Base / Acid Scavenger | Fisher Scientific | 584-08-7 |
| Acetonitrile (MeCN) | Anhydrous Solvent | VWR | 75-05-8 |
| Ethyl Acetate (EtOAc) | Extraction Solvent | EMD Millipore | 141-78-6 |
| Saturated NaCl solution (Brine) | Aqueous Wash | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | - | 7757-82-6 |
| Round-bottom flask, stir bar, condenser | Reaction Apparatus | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | Reaction Monitoring | - | - |
| Rotary Evaporator | Solvent Removal | - | - |
| Column Chromatography Setup | Product Purification | - | - |
Step-by-Step Synthesis Workflow
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.35 g, 10 mmol).
-
Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) to the flask. Follow this with the addition of potassium carbonate (2.0 eq, e.g., 2.76 g, 20 mmol).
-
Nucleophile Addition: Add the primary amine (1.1 eq, e.g., 1.18 g, 11 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete upon the disappearance of the starting material spot. This typically takes 2-4 hours.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, filter the solid K₂CO₃ and salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.
Caption: Step-by-step workflow for nucleophilic substitution.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
| Analysis | Expected Result for Methyl 5-((benzylamino)methyl)thiophene-2-carboxylate |
| Appearance | Pale yellow oil or solid |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, 1H, thiophene-H), 7.40-7.25 (m, 5H, Ar-H), 6.95 (d, 1H, thiophene-H), 4.00 (s, 2H, -CH₂-N), 3.85 (s, 3H, -OCH₃), 3.80 (s, 2H, Ar-CH₂-N), 2.0 (br s, 1H, -NH). Note: The disappearance of the starting material's -CH₂Br signal around δ 4.7 ppm is a key indicator of reaction completion.[5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.5 (C=O), 148.0, 140.0, 134.0, 131.0, 128.8, 128.5, 127.5, 126.0 (Thiophene & Ar-C), 53.0 (Ar-CH₂-N), 52.0 (-OCH₃), 48.0 (-CH₂-N). |
| Mass Spec (ESI+) | m/z 262.08 [M+H]⁺ |
Reaction Scope and Troubleshooting
The described protocol is versatile and can be adapted for a range of nucleophiles.
-
Thiols (R-SH): Use a base like K₂CO₃ or NaH to form the more nucleophilic thiolate.
-
Alcohols (R-OH): A stronger base like Sodium Hydride (NaH) is typically required to form the alkoxide in an anhydrous solvent like THF before adding the electrophile.
-
Cyanide (e.g., NaCN): These reactions are often run in polar aprotic solvents like DMSO or DMF.
| Problem | Possible Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive nucleophile. 2. Insufficient or inappropriate base. 3. Low reaction temperature. | 1. Check purity of nucleophile. For alcohols/thiols, ensure complete deprotonation. 2. Use a stronger base (e.g., NaH for alcohols). Ensure base is fresh. 3. Gently heat the reaction to 40-50 °C. |
| Formation of Multiple Products | 1. Side reactions (e.g., over-alkylation of amine). 2. Hydrolysis of the ester group. | 1. Use a slight excess of the nucleophile (1.1-1.2 eq). Avoid large excess. 2. Ensure anhydrous conditions and use a non-nucleophilic base. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of basic amine impurities. | 1. Drive the reaction to completion. Optimize the chromatography solvent system. 2. Perform an acidic wash (e.g., dilute HCl) during work-up to remove excess amine, then re-basify the aqueous layer and extract if the product is also basic. |
Conclusion
This compound is a powerful and versatile electrophile for constructing diverse molecular libraries. The nucleophilic substitution reaction is generally high-yielding and operationally simple. By understanding the mechanistic principles and carefully controlling reaction parameters, researchers can efficiently synthesize a wide range of thiophene derivatives, accelerating the discovery of novel therapeutics and advanced materials.
References
- Nucleophilic Substitution of Thiophene Derivatives | Request PDF - ResearchGate.
- Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities - Semantic Scholar.
- Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline.
- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.
- Thiophene synthesis - Organic Chemistry Portal.
- Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem.
- This compound | C7H7BrO2S | CID 11424851 - PubChem.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar.
- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals.
- Fiesselmann-type synthesis of... | Download Scientific Diagram - ResearchGate.
- Nucleophilic Substitution at Thiophosphoryl Center (P=S) - Scientific & Academic Publishing.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities | Semantic Scholar [semanticscholar.org]
- 4. This compound | C7H7BrO2S | CID 11424851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Application Notes & Protocols: The Strategic Use of Methyl 5-(bromomethyl)thiophene-2-carboxylate in the Synthesis of Novel Antithrombotic Agents
Introduction: The Unmet Need in Antithrombotic Therapy and the Role of the Thiophene Scaffold
Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. The cornerstone of treatment and prevention revolves around antithrombotic agents, which either prevent platelet aggregation (antiplatelet) or inhibit the coagulation cascade (anticoagulant).[1] A significant portion of modern antithrombotic drug discovery leverages the unique chemical properties of heterocyclic scaffolds. Among these, the thiophene ring has emerged as a privileged structure, serving as a key pharmacophore in several blockbuster drugs.[2][3] Its bioisosteric relationship with the benzene ring, coupled with its distinct electronic properties and multiple points for functionalization, makes it an attractive building block for medicinal chemists.[4]
This guide focuses on the strategic application of a highly versatile thiophene-based intermediate: Methyl 5-(bromomethyl)thiophene-2-carboxylate (CAS No. 108499-32-7).[5][6][7] This reagent is of particular interest due to its two distinct and orthogonally reactive functional groups:
-
A reactive bromomethyl group at the 5-position, ideal for nucleophilic substitution reactions to introduce diverse side chains or to build larger heterocyclic systems.
-
A methyl ester at the 2-position, which can be readily hydrolyzed to a carboxylic acid and subsequently converted into a wide array of amides, esters, or other functional groups.
This dual functionality allows for a modular and convergent approach to synthesizing complex molecules, making it an invaluable starting material for developing next-generation antithrombotic agents, particularly P2Y12 receptor antagonists and Factor Xa (FXa) inhibitors.
Mechanistic Landscape & Synthetic Strategy
The antithrombotic potential of compounds derived from this compound primarily targets two validated pathways in hemostasis: Platelet P2Y12 receptor antagonism and direct inhibition of Factor Xa.
Strategy A: Building Thienopyridine Scaffolds for P2Y12 Inhibition
The P2Y12 receptor is a crucial Gi-protein coupled receptor on the platelet surface that, when activated by adenosine diphosphate (ADP), leads to platelet aggregation.[8] Irreversible inhibitors like clopidogrel and prasugrel, both belonging to the thienopyridine class, are highly effective antiplatelet agents.[8][9] The core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure is the cornerstone of these drugs.[10]
This compound serves as a foundational block for constructing this core. A generalized synthetic workflow involves using the electrophilic bromomethyl group to alkylate a suitable nitrogen-containing nucleophile, which can then be elaborated and cyclized to form the desired thienopyridine ring system.
Caption: Generalized workflow for synthesizing Thienopyridine P2Y12 inhibitors.
Strategy B: Synthesizing Thiophene Carboxamides as Factor Xa Inhibitors
Factor Xa is a serine protease that occupies a critical juncture in the coagulation cascade, making it a prime target for anticoagulants.[11] Oral direct FXa inhibitors, such as Rivaroxaban, often feature a central scaffold acylated with a substituted heterocycle.[12][13] The 5-chlorothiophene-2-carboxamide moiety in Rivaroxaban is crucial for its potent and selective binding to the S1 pocket of FXa.[11][12]
This compound is an excellent precursor for this pharmacophore. The synthetic strategy involves converting the methyl ester to a carboxamide by coupling it with a complex amine-containing core structure. The bromomethyl group can be retained or transformed into other functionalities as required by the structure-activity relationship (SAR) studies.
Caption: Generalized workflow for synthesizing Thiophene Carboxamide FXa inhibitors.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key transformations using this compound. These are foundational procedures that can be adapted for the synthesis of a diverse library of potential antithrombotic compounds.
Protocol 1: Nucleophilic Substitution of the Bromomethyl Group
This protocol details the synthesis of a model N-substituted aminomethylthiophene derivative, a common intermediate in drug synthesis.
Objective: To synthesize Methyl 5-((benzylamino)methyl)thiophene-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
To a 100 mL round-bottom flask charged with a magnetic stir bar, add this compound (e.g., 2.35 g, 10 mmol) and anhydrous potassium carbonate (3.45 g, 25 mmol).
-
Add 40 mL of anhydrous acetonitrile. Stir the suspension at room temperature.
-
Slowly add benzylamine (1.3 mL, 12 mmol) to the suspension via syringe.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 25 mL of saturated NaHCO₃ solution and 25 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of 10% to 30% ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the title compound as a pale yellow oil. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Scientist's Note (Causality): The use of excess potassium carbonate is crucial. It acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. It also scavenges any trace acid that could lead to side reactions. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the ions without interfering with the nucleophile.
Protocol 2: Saponification and Amide Bond Formation
This protocol demonstrates the conversion of the methyl ester to a carboxamide, a key step in synthesizing Factor Xa inhibitors like Rivaroxaban.[11][12]
Objective: To synthesize 5-chloro-N-(pyridin-2-yl)thiophene-2-carboxamide (a model reaction). Note: This example uses a commercially available acid for clarity, but the procedure is directly applicable to the saponified product of the title reagent.
Part A: Saponification
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF:Water.
-
Add Lithium Hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours until TLC shows complete consumption of the starting material.
-
Acidify the mixture to pH ~3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield 5-(bromomethyl)thiophene-2-carboxylic acid. This product is often used directly in the next step.
Part B: Amide Coupling
Materials:
-
5-chlorothiophene-2-carboxylic acid (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In an oven-dried round-bottom flask under an argon atmosphere, dissolve 5-chlorothiophene-2-carboxylic acid (e.g., 1.62 g, 10 mmol) in 30 mL of anhydrous DMF.
-
Add EDC (2.3 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir the mixture at room temperature for 20 minutes. This is the acid activation step.
-
In a separate flask, dissolve 2-aminopyridine (0.94 g, 10 mmol) in 10 mL of anhydrous DMF.
-
Add the 2-aminopyridine solution to the activated acid mixture, followed by the dropwise addition of DIPEA (4.4 mL, 25 mmol).
-
Stir the reaction at room temperature overnight (12-18 hours).
-
Work-up: Pour the reaction mixture into 150 mL of ice-water. A precipitate should form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid sequentially with cold water and a small amount of cold diethyl ether to remove residual DMF and other impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) to obtain the pure amide.
-
Characterization: Dry the purified product under vacuum. Confirm the structure and purity by NMR, MS, and HPLC analysis.
Scientist's Note (Trustworthiness): The EDC/HOBt coupling system is a reliable method for forming amide bonds while minimizing racemization (if chiral centers are present) and side reactions. HOBt reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid, creating an activated ester that is less prone to side reactions and reacts efficiently with the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl produced from EDC hydrochloride and to ensure the reacting amine is in its free-base form.
Quantitative Data Summary
The following tables summarize representative data for the classes of compounds discussed.
Table 1: Representative Reaction Parameters
| Step | Reaction Type | Typical Yield | Typical Purity (Post-Purification) |
|---|---|---|---|
| Protocol 1 | Nucleophilic Substitution | 75-90% | >98% (by HPLC) |
| Protocol 2A | Saponification | 90-98% | >95% (used crude) |
| Protocol 2B | Amide Coupling | 65-85% | >99% (by HPLC) |
Table 2: Biological Activity of Thiophene-Based Antithrombotics
| Compound Class | Target | Example Drug | Potency (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|---|
| Thienopyridine | P2Y12 Receptor | Prasugrel (active metabolite) | High (irreversible binding) | [8][9] |
| Thiophene Carboxamide | Factor Xa | Rivaroxaban | Kᵢ = 0.4 nM |[11][12] |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of advanced antithrombotic agents. Its dual reactivity allows for the systematic and modular construction of compounds targeting key nodes in the pathways of thrombosis, such as the P2Y12 receptor and Factor Xa. The protocols outlined herein provide a robust foundation for researchers and drug development professionals to explore novel chemical space around the thiophene scaffold. Future work will likely focus on leveraging this intermediate to create libraries of compounds for extensive SAR studies, leading to the discovery of next-generation antithrombotics with improved efficacy, safety, and pharmacokinetic profiles.
References
- HE Lei, WEI Na, DING Changkun, CHEN Gangsheng, FENG Ruimao. Synthesis of the Related Substances of Prasugrel.Chinese Journal of Pharmaceuticals. 2018, 49(01): 57.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.Rasayan J. Chem.
- A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment.Taylor & Francis Online.
- Study On Synthesis Of Prasugrel.Globe Thesis.
- Akhtar, T., et al. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.Chemistry Central Journal. 2015, 9(1), 4.
- SAR of the 5-substituted thiophene.ResearchGate.
- Haynes, J., et al. Thienopyrimidine-based P2Y12 Platelet Aggregation Inhibitors.Bioorganic & Medicinal Chemistry Letters. 2005, 15(19), 4307-4311.
- Valenti, S., et al. Bioactivation Potential of Thiophene-Containing Drugs.Chemical Research in Toxicology. 2021, 34(5), 1253-1267.
- Vilahur, G., & Badimon, L. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application.MDPI.
- Akhtar, T., et al. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules.ResearchGate.
- Angiolillo, D. J., & Ueno, M. P2Y12 inhibitors: thienopyridines and direct oral inhibitors.Giornale Italiano di Cardiologia. 2009, 10(11 Suppl 2), 48S-56S.
- Royal Pharm this compound 108499-32-7 Manufacturers.JL Pharm.
- Pharmacological action and sar of thiophene derivatives: A review.ResearchGate.
- This compound.PubChem.
- Perzborn, E., et al. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct Factor Xa inhibitor.Journal of Medicinal Chemistry. 2005, 48(17), 5422-5435.
- Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3.SciSpace.
- Porto, I., et al. Platelet P2Y12 receptor inhibition by thienopyridines: status and future.Expert Opinion on Investigational Drugs. 2009, 18(9), 1275-1286.
- Yang, J., et al. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy.European Journal of Medicinal Chemistry. 2022, 238, 114486.
- Wang, Y., et al. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.Molecules. 2012, 17(6), 6813-6820.
- Hussain, A., et al. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.Journal of Chemistry. 2022, 2022, 1-15.
- Husted, S., & van Giezen, J. J. Emerging P2Y12 receptor antagonists: role in coronary artery disease.Expert Review of Cardiovascular Therapy. 2009, 7(7), 797-807.
- Al-Dies, A. M., et al. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.Molecules. 2023, 28(19), 6931.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature.Cognizance Journal of Multidisciplinary Studies.
Sources
- 1. P2Y12 inhibitors: thienopyridines and direct oral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Royal Pharm this compound 108499-32-7 Manufacturers - Jinlan Pharm-Tech [jl-pharms.com]
- 6. This compound [chemicalbook.com]
- 7. This compound | C7H7BrO2S | CID 11424851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globethesis.com [globethesis.com]
- 11. scispace.com [scispace.com]
- 12. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Thiophene-Based Dyes for Solar Cells
Introduction: The Central Role of Thiophene Dyes in Photovoltaics
Dye-sensitized solar cells (DSSCs) represent a compelling and cost-effective alternative to traditional silicon-based photovoltaic technologies.[1] The operational heart of a DSSC is the sensitizer—a dye molecule responsible for harvesting light and initiating the process of converting photons into electrical current.[1] Among the vast landscape of organic chromophores, thiophene-based dyes have emerged as a particularly promising class of sensitizers.
Thiophene, an electron-rich five-membered aromatic heterocycle, serves as an exceptional building block for these dyes.[2] Its inherent electronic properties facilitate the creation of molecules with broad and intense absorption spectra, while its structure allows for facile chemical modification. This tunability is crucial for optimizing the dye's performance within the solar cell. By strategically incorporating thiophene units into a Donor-π-Acceptor (D-π-A) framework, researchers can precisely control the dye's electrochemical and photophysical properties, leading to significant improvements in solar cell efficiency and stability.[3][4]
This document provides an in-depth guide to the rational design, synthesis, and characterization of thiophene-based dyes for solar cell applications, complete with detailed, field-proven protocols for researchers and professionals in materials science and drug development.
Molecular Design Principles: The Donor-π-Acceptor (D-π-A) Architecture
The vast majority of high-performance organic sensitizers are designed around a D-π-A motif. This modular architecture allows for the separation of the key functions of the dye molecule, enabling systematic optimization.
-
The Donor (D): This is an electron-rich moiety, such as a triphenylamine or phenothiazine derivative, that serves as the initial source of the electron upon photoexcitation.[3][5] The energy level of the Highest Occupied Molecular Orbital (HOMO) is primarily determined by the donor, and it must be sufficiently low to ensure efficient regeneration of the dye by the electrolyte's redox couple (typically I⁻/I₃⁻).[6]
-
The π-Bridge (π): This component is a conjugated system that electronically links the donor and acceptor moieties. In the dyes discussed here, the π-bridge is constructed from thiophene or fused thiophene units, such as dithieno[3,2-b:2',3'-d]thiophene (DTT).[3][7] The bridge's role is twofold: it helps to spatially separate the donor and acceptor, which is critical for preventing charge recombination, and its structure influences the dye's light-harvesting characteristics. Incorporating fused thiophene units can enhance structural rigidity and planarity, leading to improved electronic coupling and red-shifted absorption.[3][4][7]
-
The Acceptor (A): This is an electron-withdrawing group, most commonly a cyanoacrylic acid or a cyano-substituted benzoic acid.[1][3][8] The acceptor has two critical functions: it anchors the dye to the surface of the nanocrystalline semiconductor (typically TiO₂) and it facilitates the injection of the excited electron into the semiconductor's conduction band.[1] The energy level of the Lowest Unoccupied Molecular Orbital (LUMO) is largely dictated by the acceptor and must be higher than the conduction band edge of the TiO₂ to ensure efficient electron injection.[6]
The diagram below illustrates the D-π-A architecture and the fundamental charge transfer process within a DSSC.
Caption: D-π-A architecture and charge transfer mechanism in a DSSC.
Core Synthetic Strategies: Building the Conjugated Backbone
The construction of thiophene-based D-π-A dyes relies heavily on palladium-catalyzed cross-coupling reactions to form the essential carbon-carbon bonds of the conjugated system. The final step typically involves a condensation reaction to install the acceptor/anchoring group. A generalized workflow is presented below.
Caption: General synthetic workflow for thiophene-based D-π-A dyes.
Key Reactions
-
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. It is widely used due to the stability and low toxicity of the boron reagents and generally provides high yields.[9][10]
-
Stille Coupling : This reaction involves the coupling of an organostannane (organotin) compound with an organohalide. A key advantage of the Stille reaction is its exceptional tolerance for a wide variety of functional groups, which minimizes the need for protecting groups.[11][12][13]
-
Knoevenagel Condensation : This is a crucial final step for many D-π-A dyes. It involves the reaction of an aldehyde or ketone with an active methylene compound, such as cyanoacetic acid, to form the cyanoacrylic acid acceptor group.[9][11]
Detailed Experimental Protocols
The following protocols describe the synthesis of a representative D-π-A thiophene dye. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere techniques (e.g., using nitrogen or argon) are required for the cross-coupling steps.
Protocol 1: Synthesis of the D-π Intermediate via Suzuki Coupling
This protocol describes the coupling of a donor unit (4-bromophenyl)triphenylamine with a thiophene boronic acid pinacol ester.
Materials & Reagents:
-
(4-bromophenyl)diphenylamine
-
Thiophene-2-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
To a 100 mL three-neck round-bottom flask, add (4-bromophenyl)diphenylamine (1.0 mmol), thiophene-2-boronic acid pinacol ester (1.2 mmol), Pd(OAc)₂ (0.03 mmol), and PPh₃ (0.12 mmol).
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add anhydrous toluene (30 mL) and a 2M aqueous solution of K₂CO₃ (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure D-π intermediate.
-
Self-Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 75-90%.
Protocol 2: Synthesis of the Final Dye via Vilsmeier-Haack and Knoevenagel Condensation
This protocol first introduces an aldehyde group (formylation) onto the terminal thiophene of the D-π intermediate, followed by the installation of the cyanoacrylic acid acceptor.
Materials & Reagents:
-
D-π intermediate from Protocol 1
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Cyanoacetic acid
-
Piperidine
-
Acetonitrile (anhydrous)
-
Chloroform
Procedure:
Part A: Vilsmeier-Haack Formylation
-
In a flask cooled to 0 °C, add anhydrous DMF (10 mL) and slowly add POCl₃ (3.0 mmol) dropwise with stirring. Stir for 30 minutes at 0 °C.
-
Dissolve the D-π intermediate (1.0 mmol) in anhydrous DMF (15 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 70 °C for 4 hours.[14]
-
Cool the reaction mixture and pour it into a beaker of ice water. Neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product with chloroform (3 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the resulting aldehyde (D-π-A') by column chromatography.
Part B: Knoevenagel Condensation
-
Dissolve the purified aldehyde from Part A (1.0 mmol) and cyanoacetic acid (1.5 mmol) in anhydrous acetonitrile (30 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Redissolve the crude solid in a mixture of chloroform and methanol.
-
Purify the final dye by column chromatography on silica gel or by recrystallization to obtain a pure, deeply colored solid.
-
Self-Validation: The final product should be characterized thoroughly by ¹H NMR, ¹³C NMR, HRMS, and UV-Vis spectroscopy.[15][16] The purity of the final dye is paramount for achieving high-performance solar cells.
Characterization and Performance Evaluation
Once synthesized and purified, the dyes must be characterized to understand their potential for DSSC applications.
| Technique | Purpose | Typical Expected Outcome |
| ¹H, ¹³C NMR | Structural verification and purity assessment. | Clean spectra with chemical shifts and integrations corresponding to the target molecule. |
| HRMS | Exact mass determination to confirm molecular formula.[15] | Measured mass should match the calculated mass within a few ppm. |
| UV-Vis Spectroscopy | Determines the light absorption range (λmax) and intensity (molar extinction coefficient, ε). | Broad absorption in the visible spectrum (400-700 nm) with a high molar extinction coefficient (>20,000 M⁻¹cm⁻¹). |
| Cyclic Voltammetry | Measures oxidation and reduction potentials to estimate HOMO and LUMO energy levels.[17][18] | HOMO level should be below the electrolyte's redox potential ( |
Generalized Protocol for DSSC Fabrication
-
Photoanode Preparation: A transparent conducting oxide (TCO) glass (e.g., FTO glass) is cleaned thoroughly.[1] A paste of TiO₂ nanoparticles is then deposited onto the conductive side by screen printing or doctor-blading and sintered at high temperature (~450-500 °C) to create a porous, high-surface-area film.[1]
-
Dye Sensitization: The sintered TiO₂ photoanode is immersed in a dilute solution of the thiophene dye (typically ~0.3-0.5 mM in a suitable solvent like ethanol or acetonitrile/tert-butanol) for several hours to allow for the adsorption of a dye monolayer onto the TiO₂ surface.
-
Cell Assembly: The dye-sensitized photoanode is assembled in a sandwich configuration with a platinum-coated counter electrode. The two electrodes are separated by a thin polymer sealant.
-
Electrolyte Injection: A liquid electrolyte containing a redox couple (e.g., I⁻/I₃⁻ in an organic solvent) is injected into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.[14]
-
Photovoltaic Testing: The completed cell is tested under a solar simulator at standard AM 1.5G illumination (100 mW/cm²) to measure its key performance parameters.
Performance Data of Thiophene-Based Dyes
The performance of a DSSC is defined by its short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (PCE or η). The table below summarizes the performance of several notable thiophene-based dyes from the literature.
| Dye Reference | Donor Moiety | π-Bridge Moiety | Jsc (mA·cm⁻²) | Voc (V) | FF | PCE (η, %) |
| Dye 36[3] | Triphenylamine | Fused Thiophene | 17.49 | 0.70 | 0.70 | 8.70 |
| Molecule 16[3] | Methoxy-triphenylamine | Thienothiophene | 13.38 | - | - | 6.54 |
| SR4[18] | Azo-linked Donor | Substituted Thiophene | - | - | - | 4.50 |
| XY1b + H7 (Co-sensitized)[19] | Varied | Bis-hexylthiophene | - | 1.22 | - | 13.7 |
| FNE92 (Double D-π-A)[15] | Indoline | Thiophene | 14.10 | 0.73 | 0.71 | 7.29 |
Note: Performance can vary significantly based on fabrication conditions, TiO₂ film thickness, and electrolyte composition.
Conclusion
Thiophene-based dyes are a cornerstone of modern DSSC research, offering a powerful combination of synthetic flexibility and high photovoltaic performance. The D-π-A design principle provides a clear and effective roadmap for molecular engineering, while robust synthetic methodologies like Suzuki and Stille coupling enable the reliable construction of complex, conjugated systems. By following systematic design principles and rigorous synthetic and purification protocols, researchers can continue to develop novel thiophene-based sensitizers that push the boundaries of solar energy conversion efficiency.
References
- Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. MDPI. [Link]
- 2,3-Disubstituted Thiophene-Based Organic Dyes for Solar Cells.
- Rapid Synthesis of Thiophene-Based, Organic Dyes for Dye-Sensitized Solar Cells (DSSCs) by a One-Pot, Four-Component Coupling Approach. PubMed. [Link]
- Fused-thiophene based materials for organic photovoltaics and dye-sensitized solar cells.
- Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach. RSC Publishing. [Link]
- Co‐Sensitized Solar Cell Achieves 13.7% Efficiency with Bis‐Hexylthiophene Dyes.
- Thiophene-Bridged Double D-π-A Dye for Efficient Dye-Sensitized Solar Cell.
- Synthesis And Characterization Of Thiophene Based Metal Free Dye Sensitizers For Solar Cells, Their Photoresponse And Chemosensing Properties. Afribary. [Link]
- Thiophene-based Solar Cell. A Review. Bentham Science. [Link]
- Thieno[3,4-b]thiophene-based organic dyes for dye-sensitized solar cells. Lund University. [Link]
- Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety.
- Dithienothiophene (DTT)-Based Dyes for Dye-Sensitized Solar Cells: Synthesis of 2,6-Dibromo-DTT.
- The Stille Reaction: Applications in the Synthesis of Organic Dyes for DSSCs.
- Efficient and stable dye-sensitized solar cells based on phenothiazine sensitizers with thiophene units.
- Improvement of the efficiency of thiophene-bridged compounds for dye-sensitized solar cells.
- Enhancement of dye-sensitized solar cell efficiency through co-sensitization of thiophene-based organic compounds and metal-based N-719.
- Theoretical Studies on the Quinoidal Thiophene Based Dyes for Dye Sensitized Solar Cell and NLO applications.
- Design, synthesis, and performance evaluation of TiO2-dye sensitized solar cells using 2,2′-bithiophene-based co-sensitizers.
- Rapid Synthesis of Thiophene-Based, Organic Dyes for Dye-Sensitized Solar Cells (DSSCs) by a One-Pot, Four-Component Coupling Approach.
- The Stille Reaction: Applications in the Synthesis of Organic Dyes for DSSCs. CHIMIA. [Link]
- The Stille Reaction: Applications in the Synthesis of Organic Dyes for DSSCs. PubMed. [Link]
- Theoretical study of benzene/thiophene based photosensitizers for dye sensitized solar cells (DSSCs).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Fused-thiophene based materials for organic photovoltaics and dye-sensitized solar cells | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Synthesis of Thiophene-Based, Organic Dyes for Dye-Sensitized Solar Cells (DSSCs) by a One-Pot, Four-Component Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
- 13. The Stille Reaction: Applications in the Synthesis of Organic Dyes for DSSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Co‐Sensitized Solar Cell Achieves 13.7% Efficiency with Bis‐Hexylthiophene Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Derivatization of Methyl 5-(bromomethyl)thiophene-2-carboxylate for Biological Screening Libraries
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after motif in drug discovery.[3] Methyl 5-(bromomethyl)thiophene-2-carboxylate (CAS: 108499-32-7) is a particularly valuable synthetic intermediate.[4] It combines the stable thiophene-2-carboxylate core with a highly reactive bromomethyl group, providing an electrophilic handle for straightforward chemical modification.[5]
This guide provides a comprehensive framework for the strategic derivatization of this building block to generate focused compound libraries for biological screening. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for derivatization, and outline standard methodologies for subsequent biological evaluation. The objective is to empower researchers to efficiently explore the chemical space around this scaffold and accelerate the identification of novel therapeutic leads.
Section 1: The Core Reagent: Reactivity and Synthetic Strategy
The synthetic utility of this compound lies in the high reactivity of the C-Br bond. The carbon atom of the bromomethyl group is analogous to a benzylic carbon, making it an excellent electrophile for nucleophilic substitution (S_N2) reactions. The electron-withdrawing nature of the adjacent thiophene ring and the ester group further enhances this reactivity.[5] This allows for the facile and predictable introduction of a wide array of functional groups, enabling the systematic modulation of a compound's physicochemical properties (e.g., solubility, lipophilicity, hydrogen bonding capacity) to build a structure-activity relationship (SAR).
The primary derivatization strategy involves reacting the starting material with a diverse set of nucleophiles, such as amines, thiols, and alcohols, to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.
Figure 1: General scheme for derivatization via nucleophilic substitution.
Section 2: Protocols for Derivatization via Nucleophilic Substitution
The following protocols are designed to be robust and adaptable for generating a library of compounds. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 2.1: Synthesis of Amine Derivatives
This protocol describes the reaction with primary or secondary amines to form the corresponding amino-methyl thiophene derivatives.
-
Rationale: The reaction proceeds via a standard S_N2 mechanism. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine. Acetonitrile (ACN) is an excellent polar aprotic solvent that effectively solvates the reactants without interfering with the reaction.
-
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq., e.g., 235 mg, 1.0 mmol).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq., 276 mg, 2.0 mmol).
-
Dissolve the solids in anhydrous acetonitrile (5-10 mL).
-
Add the desired amine nucleophile (1.1 eq., 1.1 mmol) dropwise via syringe while stirring at room temperature (20-25°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
-
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile (ACN), DMF | Polar aprotic solvents favor S_N2 kinetics. |
| Base | K₂CO₃, Et₃N | Scavenges HBr without competing as a nucleophile. |
| Temperature | 25-50°C | Mild heating can accelerate the reaction if the nucleophile is weak. |
| Stoichiometry | 1.1 eq. Nucleophile | A slight excess of the nucleophile ensures complete consumption of the starting material. |
Table 1: Typical Reaction Parameters for Amination.
Protocol 2.2: Synthesis of Thioether Derivatives
This protocol outlines the synthesis of thioethers by reacting the starting material with thiols.
-
Rationale: Thiols are potent nucleophiles, especially in their thiolate (RS⁻) form. A mild base is sufficient to deprotonate the thiol in situ, generating the thiolate which then attacks the electrophilic carbon.
-
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the desired thiol (1.1 eq., 1.1 mmol) in anhydrous Tetrahydrofuran (THF, 5-10 mL).
-
Add a mild base such as potassium carbonate (1.5 eq., 1.5 mmol).
-
Stir the mixture for 15 minutes at room temperature to facilitate thiolate formation.
-
Add a solution of this compound (1.0 eq., 235 mg, 1.0 mmol) in THF (2 mL) dropwise.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
-
Perform an aqueous work-up: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Protocol 2.3: Synthesis of Ether Derivatives
This protocol describes the formation of ethers from alcohols or phenols via a Williamson ether synthesis.
-
Rationale: Alcohols and phenols are generally weaker nucleophiles than amines or thiols. Therefore, a strong base, such as sodium hydride (NaH), is required to completely deprotonate the hydroxyl group to form the more potent alkoxide/phenoxide nucleophile. Anhydrous conditions are critical as NaH reacts violently with water.
-
Step-by-Step Methodology (Caution: NaH is highly reactive):
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq., 48 mg, 1.2 mmol).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF or DMF (5 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the desired alcohol or phenol (1.1 eq., 1.1 mmol) in the same anhydrous solvent. Allow the mixture to stir for 30 minutes at 0°C (hydrogen gas evolution will be observed).
-
Add a solution of this compound (1.0 eq., 235 mg, 1.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Proceed with an aqueous work-up and purification as described in Protocol 2.2.
-
Section 3: Characterization of the Derivative Library
Confirmation of structure and purity is essential before biological screening.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for confirming the success of the substitution. A key diagnostic is the disappearance of the starting material's bromomethyl singlet (typically ~4.6-4.8 ppm) and the appearance of a new methylene singlet at a different chemical shift (e.g., ~3.8-4.0 ppm for aminomethyl derivatives).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of each new compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compounds, which should ideally be >95% for use in biological assays.
Section 4: Protocols for Biological Screening
Once a library of pure compounds has been generated, it can be screened for various biological activities. Thiophene derivatives are known to exhibit a wide range of pharmacological effects, including anticancer and antimicrobial properties.[6][7]
Figure 2: Workflow from synthesis to hit identification.
Protocol 4.1: Anticancer Cytotoxicity Screening (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic potential.[8][9]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiophene derivatives in the culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4.2: Antimicrobial Screening (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[7][8]
-
Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of each test compound in the broth.
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Section 5: Data Presentation and Troubleshooting
Systematic organization of the synthetic and biological data is crucial for establishing SAR.
| Compound ID | R-Group (from Nucleophile) | Yield (%) | Purity (%) | IC₅₀ (µM) vs. HeLa | MIC (µg/mL) vs. S. aureus |
| START-1 | -Br | N/A | >98 | >100 | >128 |
| LIB-001 | -N(CH₃)₂ | 85 | 99 | 75.4 | 128 |
| LIB-002 | -Morpholino | 91 | 98 | 42.1 | 64 |
| LIB-003 | -S-Ph | 78 | 97 | 15.8 | 32 |
| LIB-004 | -O-Ph-4-Cl | 65 | 96 | 8.9 | 16 |
Table 2: Example of a data summary table for SAR analysis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive starting material. 2. Weak nucleophile. 3. Insufficient base. | 1. Verify starting material quality. 2. Increase reaction temperature or use a stronger base (for alcohols/thiols). 3. Use 2-3 equivalents of base. |
| Multiple Products on TLC | 1. Over-alkylation (for primary amines). 2. Side reactions. | 1. Use a larger excess of the primary amine nucleophile. 2. Lower the reaction temperature. |
| Inconsistent Biological Data | 1. Compound impurity. 2. Compound precipitation in assay medium. | 1. Re-purify compound and confirm purity by HPLC/NMR. 2. Check compound solubility; use a co-solvent like DMSO at a non-toxic final concentration (e.g., <0.5%). |
Conclusion
This compound is a powerful and versatile starting material for the creation of diverse molecular libraries. The straightforward nucleophilic substitution reactions detailed in this guide provide a reliable and efficient path to novel thiophene derivatives. By systematically applying these synthetic protocols and biological screening assays, researchers can effectively navigate the chemical space around this privileged scaffold, significantly enhancing the potential for discovering new and potent therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Bromomethyl)thiophene-2-carbonitrile.
- He, C. Y., Min, Q. Q., & Zhang, X. (2017). Palladium-Catalyzed Aerobic Dehydrogenative Cross-Coupling of Polyfluoroarenes with Thiophenes: Facile Access to Polyfluoroarene–Thiophene Structure. Organometallics. ACS Publications.
- Asmat, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling Synthesis of Butenylthiophene.
- Raza, A., et al. (2019). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Taylor & Francis Online.
- Haghi, A.K. (2024). Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry.
- Liang, M., et al. (2024). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Bentham Science Publishers.
- BenchChem. (2025). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.
- BenchChem. (2025). Validating Computational Docking of Thiophene-Based Inhibitors: A Comparative Guide.
- ResearchGate. (n.d.). Biological Diversity of Thiophene: A Review.
- BenchChem. (2025). Troubleshooting failed nucleophilic substitution on thiophene ring.
- Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health (NIH).
- El-Gamal, M.I. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.
- Alam, M. A., et al. (2016). Therapeutic importance of synthetic thiophene. PubMed Central (PMC).
- Khan, I., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health (NIH).
- ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates from acetylenic ketones.
- ResearchGate. (n.d.). Synthesis and Biological Screening of Thiophene Derivatives.
- Sharma, A., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Journal of Chemistry.
- Asmat, S., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.
- PubChem. (n.d.). This compound.
- Matrix Scientific. (n.d.). This compound.
- PubChem. (n.d.). This compound.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Versatile Thiophene Intermediate
An In-Depth Technical Guide to the Scale-Up Synthesis of Methyl 5-(bromomethyl)thiophene-2-carboxylate
This compound is a pivotal building block in contemporary drug discovery and materials science.[1][2] Its bifunctional nature, featuring an electrophilic bromomethyl group and a nucleophilically susceptible ester, renders it an exceptionally versatile intermediate for constructing complex molecular architectures. The thiophene core itself is a well-established bioisostere for the benzene ring, often introduced to modulate pharmacokinetic properties and enhance biological activity in medicinal chemistry.[3][][5]
This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this key intermediate. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen synthetic strategy, address critical process parameters for ensuring scalability and reproducibility, and provide robust safety and analytical protocols. This document is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and efficient synthesis on a multi-gram to kilogram scale.
Synthetic Strategy: The Rationale for Radical Bromination
The target molecule is synthesized via the benzylic bromination of its precursor, Methyl 5-methylthiophene-2-carboxylate. The method of choice for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[6][7][8]
Why NBS over Elemental Bromine (Br₂)?
While elemental bromine can effect benzylic bromination, it presents significant challenges, particularly on a larger scale:
-
Safety: Br₂ is a highly corrosive, volatile, and toxic liquid, making handling difficult and requiring specialized equipment.[9]
-
Selectivity: Br₂ can readily participate in electrophilic aromatic substitution on the electron-rich thiophene ring, leading to a mixture of unwanted, ring-brominated byproducts.[10]
-
Reaction Control: The reaction with Br₂ is often highly exothermic and difficult to control.
NBS provides an elegant solution to these problems. It is a crystalline solid, making it significantly easier and safer to handle.[9] Crucially, NBS serves as a source of a low, steady concentration of Br₂ in situ, which is key to favoring the desired radical pathway over competitive electrophilic addition.[9] This low concentration is maintained through the reaction of NBS with trace amounts of HBr generated during the reaction, ensuring that the radical chain reaction is the predominant pathway.
Reaction Mechanism: A Free-Radical Chain Process
The Wohl-Ziegler reaction proceeds through a classic free-radical chain mechanism.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radicals are highly reactive.
-
Propagation: This is a two-step cycle.
-
The initiator radical abstracts a hydrogen atom from the methyl group of the starting material. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting thiophene-methyl radical.
-
This benzylic radical then reacts with NBS to form the desired product, this compound, and a succinimidyl radical. The succinimidyl radical then abstracts a bromine from another NBS molecule or reacts with HBr to generate a bromine radical (Br•), which can then abstract another benzylic hydrogen, continuing the chain.
-
-
Termination: The reaction ceases when two radical species combine.
Caption: Free-radical mechanism of the Wohl-Ziegler bromination.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis. Adjustments to equipment and cooling capacity will be necessary for further scale-up.
Materials & Equipment
| Reagent/Material | CAS No. | Mol. Wt. | Amount (g) | Moles (mol) | Equiv. |
| Methyl 5-methylthiophene-2-carboxylate | 17469-92-2 | 156.20 | 100.0 | 0.640 | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 119.5 | 0.671 | 1.05 |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 2.63 | 0.016 | 0.025 |
| Carbon Tetrachloride (CCl₄) or Chlorobenzene | 56-23-5 | 153.82 | 1.5 L | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | ~500 mL | - | - |
| Saturated Sodium Chloride (Brine) Solution | - | - | ~500 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~50 g | - | - |
| Heptane / Ethyl Acetate (for recrystallization) | - | - | As needed | - | - |
Note on Solvent Choice: While carbon tetrachloride is the traditional solvent for Wohl-Ziegler reactions, it is a known carcinogen and ozone-depleting substance. For scale-up, safer alternatives such as chlorobenzene or acetonitrile should be validated. This protocol will proceed with CCl₄ for historical accuracy, but substitution is strongly recommended.
Equipment:
-
5 L, 3-neck round-bottom flask (or jacketed reactor)
-
Mechanical stirrer with a PTFE paddle
-
Reflux condenser with a drying tube or nitrogen inlet
-
Heating mantle with temperature controller and thermocouple
-
Large Buchner funnel and filter flask
-
Separatory funnel (2 L)
-
Rotary evaporator
Experimental Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reactor Setup: Assemble the reactor system in a well-ventilated fume hood. Ensure all glassware is dry. Equip the reactor with the mechanical stirrer, reflux condenser (with a nitrogen bubbler at the outlet), and a thermocouple.
-
Charging Reagents: To the reactor, add Methyl 5-methylthiophene-2-carboxylate (100.0 g) and carbon tetrachloride (1.5 L). Begin stirring to form a clear solution.
-
Initiation of Reaction: Add N-Bromosuccinimide (119.5 g) followed by the radical initiator, AIBN (2.63 g).
-
Expert Insight: Add the reagents at room temperature. Adding AIBN to a hot solution can cause a rapid, uncontrolled initiation and exotherm. A slight excess of NBS (1.05 eq) is used to ensure complete consumption of the starting material.
-
-
Heating and Monitoring: Begin heating the mixture to reflux (approx. 77°C for CCl₄). The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC, checking for the disappearance of the starting material.[11]
-
Self-Validation: The reaction mixture will turn from a slurry to a clearer solution as the denser NBS is consumed and the less dense succinimide byproduct is formed and floats.
-
-
Work-up - Quenching and Filtration: Once the reaction is complete, cool the mixture to 0-5°C in an ice bath. This will cause the succinimide byproduct to fully precipitate. Filter the cold reaction mixture through a Buchner funnel to remove the solid succinimide. Wash the filter cake with a small amount of cold CCl₄ (~100 mL).
-
Aqueous Washes: Transfer the combined filtrate to a 2 L separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) to quench any remaining HBr or bromine.
-
Wash with saturated brine solution (1 x 500 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, stir for 15-20 minutes, then filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.
-
Purification: The most effective method for purification at this scale is recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hot heptane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the solid product by filtration, wash with cold heptane, and dry under vacuum.
-
Expected Yield: 75-85%
-
Appearance: White to off-white crystalline solid.[2]
-
Analytical Characterization
| Parameter | Expected Value |
| Molecular Formula | C₇H₇BrO₂S |
| Molecular Weight | 235.10 g/mol [1] |
| Melting Point | 45-48 °C (Varies with purity) |
| ¹H NMR (CDCl₃) | δ ~7.6 (d, 1H, thiophene-H), ~6.9 (d, 1H, thiophene-H), ~4.7 (s, 2H, -CH₂Br), ~3.8 (s, 3H, -OCH₃) ppm. |
| ¹³C NMR (CDCl₃) | δ ~162 (C=O), ~143 (C-S), ~138 (C-CO), ~133 (CH), ~127 (CH), ~52 (OCH₃), ~28 (CH₂Br) ppm. |
| Mass Spec (ESI+) | m/z 234.9, 236.9 ([M+H]⁺, characteristic bromine isotope pattern) |
| Purity (HPLC) | ≥98%[11] |
Safety and Hazard Management
This synthesis involves hazardous materials and should only be performed by trained personnel in a controlled laboratory environment with appropriate engineering controls (fume hood).
-
N-Bromosuccinimide (NBS): Irritant and corrosive. Avoid inhalation of dust and contact with skin and eyes. Can decompose over time, releasing bromine. Store in a cool, dark place.[7]
-
Carbon Tetrachloride (CCl₄): Toxic, carcinogenic, and harmful to the environment. Use in a closed system or with excellent ventilation. Seek safer alternatives.
-
AIBN: Can decompose violently if heated without a solvent. Do not add to hot solutions.
-
This compound (Product): This is a lachrymator and irritant.[2] Handle with care, avoiding skin and eye contact.[12][13]
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves may be needed for prolonged handling).[12][14]
Waste Disposal:
-
Dispose of all chemical waste according to local, state, and federal regulations. Halogenated organic waste should be collected separately.[15]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature- Deactivated initiator (AIBN) | - Extend reflux time and monitor by HPLC.- Use fresh AIBN. |
| Low Yield | - Product loss during aqueous work-up- Inefficient recrystallization | - Ensure pH of aqueous washes is not basic to avoid ester hydrolysis.- Optimize recrystallization solvent system and cooling procedure. |
| Presence of Dibromo- Byproduct | - Use of >1.1 equivalents of NBS- "Hot spots" in the reactor | - Use freshly recrystallized NBS and maintain stoichiometry carefully.[7]- Ensure efficient stirring to maintain uniform temperature. |
| Presence of Ring-Brominated Impurity | - Presence of acid, which catalyzes electrophilic substitution | - Add a non-nucleophilic base like barium carbonate to the reaction mixture to scavenge any acid formed.[7] |
| Oily Product After Recrystallization | - Impurities depressing the melting point- Insufficient drying | - Re-purify by recrystallization or flash column chromatography.- Dry the product under high vacuum for an extended period. |
References
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Gabriele, B., et al. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 17(10), 11523-11548. [Link]
- Khan, I., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2022, 1-15. [Link]
- PubChem. (n.d.). This compound.
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Wikipedia. (2019). N-Bromosuccinimide.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- PubChem. (n.d.). Methyl 5-bromothiophene-2-carboxylate.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
Sources
- 1. This compound | C7H7BrO2S | CID 11424851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
One-pot synthesis of polysubstituted thiophenes from brominated precursors
Application Note & Protocol
A One-Pot Strategy for the Synthesis of Polysubstituted Thiophenes Using a Sonogashira-Glaser Cyclization Cascade with Brominated Precursors
Abstract
Polysubstituted thiophenes are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials.[1][2][3] Traditional multi-step syntheses often suffer from low overall yields, laborious purification processes, and significant waste generation. This application note details a robust, one-pot methodology for synthesizing complex, symmetrically 2,5-diaryl-substituted thiophenes starting from readily available brominated aromatic and heteroaromatic precursors. The protocol leverages a pseudo five-component Sonogashira-Glaser cyclization cascade, offering high efficiency and operational simplicity, making it an invaluable tool for researchers in drug development and chemical synthesis.[4]
Introduction & Scientific Rationale
The thiophene ring is a bioisosteric replacement for the phenyl group, a feature widely exploited in drug design to modulate potency, selectivity, and pharmacokinetic properties.[5] Consequently, efficient methods for constructing highly functionalized thiophene derivatives are in constant demand. One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, represent a significant advancement in sustainable chemistry. They reduce solvent usage, minimize purification steps, and improve overall time and resource efficiency.
This guide focuses on a particularly elegant one-pot strategy that begins with a brominated (hetero)aryl precursor. The reaction proceeds through a sequence of well-orchestrated catalytic events: a Sonogashira coupling, an in situ deprotection, an oxidative Glaser-Hay homocoupling, and a final cyclization with a sulfur source to form the thiophene core.[4]
The Causality Behind the One-Pot Approach: The success of this reaction hinges on the careful selection of catalysts and conditions that are compatible with each stage of the sequence. A palladium catalyst drives the initial C-C bond formation (Sonogashira), while a copper co-catalyst facilitates the subsequent C-C homocoupling (Glaser). The remarkable feature of the described protocol is its tolerance for oxidation-sensitive substrates, such as phenothiazines, even under the oxidative conditions required for the Glaser coupling step, which utilizes atmospheric oxygen.[4] This robustness expands the synthetic utility to a broader range of complex molecular architectures.
Visualized Experimental Workflow
The overall process can be visualized as a streamlined sequence within a single reaction vessel, transforming simple precursors into complex thiophene products.
Caption: High-level workflow for the one-pot synthesis of polysubstituted thiophenes.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for synthesizing thienyl-bridged oligophenothiazines, demonstrating its applicability to complex, functionalized systems.[4]
3.1. Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| Brominated Precursor (e.g., 3-Bromo-10-hexyl-10H-phenothiazine) | ≥97% | Standard Supplier | Substrate to be functionalized. |
| (Trimethylsilyl)acetylene | ≥98% | Standard Supplier | Alkyne source. |
| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | ≥98% | Standard Supplier | Sulfur source for thiophene ring. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Standard Supplier | Palladium catalyst. Handle in fume hood. |
| Copper(I) Iodide (CuI) | ≥99.5% | Standard Supplier | Co-catalyst. |
| Tetrabutylammonium Fluoride (TBAF) | 1.0 M in THF | Standard Supplier | Deprotection agent. |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier | Reaction solvent. |
| Diisopropylamine (i-Pr₂NH) | ≥99.5% | Standard Supplier | Base and solvent. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For extraction. |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | For workup. |
| Anhydrous MgSO₄ | N/A | Standard Supplier | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
3.2. Equipment
-
Three-neck round-bottom flask (Schlenk flask recommended)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere line (Nitrogen or Argon)
-
Syringes and needles for reagent transfer
-
Standard glassware for workup and purification
3.3. Step-by-Step Synthesis Procedure
Note: This entire procedure is performed in a single flask under an inert atmosphere.
-
Vessel Preparation: To a flame-dried three-neck flask under an inert atmosphere (N₂), add the brominated precursor (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.10 equiv.).
-
Solvent Addition: Add anhydrous THF and diisopropylamine in a 2:1 ratio (e.g., 10 mL THF, 5 mL i-Pr₂NH for a 1 mmol scale reaction). Stir the mixture to dissolve the solids.
-
Sonogashira Coupling: Add (trimethylsilyl)acetylene (1.2 equiv.) dropwise via syringe. Stir the reaction mixture at room temperature for 2 hours.
-
Expert Insight: The Sonogashira reaction couples the brominated precursor with the protected acetylene. The mild conditions preserve sensitive functional groups on the precursor.
-
-
In-situ Deprotection: After 2 hours, add TBAF (1.0 M in THF, 2.5 equiv.) to the flask. Stir for an additional 30 minutes at room temperature.
-
Expert Insight: TBAF selectively cleaves the trimethylsilyl (TMS) protecting group, revealing the terminal alkyne necessary for the subsequent Glaser coupling.
-
-
Glaser Coupling & Cyclization: Add Na₂S·9H₂O (1.5 equiv.) to the mixture. Replace the inert atmosphere with a balloon of air (or bubble air through the solution gently) and heat the reaction to 60 °C. Monitor the reaction by TLC until the starting material and intermediates are consumed (typically 12-24 hours).
-
Expert Insight: This is the critical multi-event step. The copper catalyst, in the presence of air (oxygen), facilitates the oxidative homocoupling of the terminal alkyne to form a symmetric 1,3-diyne intermediate. The sulfide anion then acts as a nucleophile, attacking the diyne system to initiate the cyclization and formation of the thiophene ring.
-
3.4. Workup and Purification
-
Quenching: After the reaction is complete, cool the flask to room temperature and quench the reaction by adding saturated aqueous NH₄Cl .
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ , filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2,5-disubstituted thiophene product.
3.5. Characterization The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity, comparing the data with expected values from the literature.[4]
Reaction Mechanism Overview
The overall transformation is a cascade of catalytic cycles. The brominated precursor is first converted into a key 1,3-diyne intermediate, which is then trapped by the sulfide source to build the thiophene ring.
Caption: Simplified mechanism showing key transformations in the one-pot sequence.
Expected Results & Substrate Scope
This methodology has been successfully applied to various brominated precursors, affording the corresponding symmetrical thiophenes in moderate to good yields.
| Entry | Brominated Precursor (Ar-Br) | Product (Ar-Thiophene-Ar) | Yield (%) |
| 1 | 3-Bromo-10-hexyl-10H-phenothiazine | 2,5-Bis(10-hexyl-10H-phenothiazin-3-yl)thiophene | 54%[4] |
| 2 | 4-Bromobiphenyl | 2,5-Bis(biphenyl-4-yl)thiophene | ~40-60% (Estimated) |
| 3 | 2-Bromo-9,9-dihexyl-9H-fluorene | 2,5-Bis(9,9-dihexyl-9H-fluoren-2-yl)thiophene | ~45-65% (Estimated) |
| 4 | 4-Bromo-N,N-diphenylaniline | 2,5-Bis(4-(diphenylamino)phenyl)thiophene | ~50-70% (Estimated) |
Yields for entries 2-4 are estimated based on typical outcomes for similar Suzuki/Sonogashira couplings and are provided for illustrative purposes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient exclusion of moisture/oxygen in initial steps; Poor quality reagents. | Use freshly opened anhydrous solvents. Ensure the flask is properly flame-dried and maintained under a positive pressure of inert gas. Use fresh, high-purity catalysts. |
| Formation of Side Products | Incomplete TMS deprotection leading to undesired couplings; Over-oxidation of sensitive substrates. | Ensure complete deprotection by monitoring with TLC before heating. For very sensitive substrates, consider bubbling air gently instead of leaving the flask open to the atmosphere to better control the oxidation. |
| Low Yield of Glaser Coupling | Insufficient oxygen; Inactive copper catalyst. | Ensure the inert atmosphere is fully replaced with air. If the reaction stalls, a fresh portion of CuI can be added. |
| Difficult Purification | Streaking on silica gel column; Co-elution of product with triphenylphosphine oxide (byproduct). | Deactivate silica gel with 1% triethylamine in the eluent for amine-containing compounds. To remove triphenylphosphine oxide, consider precipitating it from a nonpolar solvent like ether or hexane before chromatography. |
Conclusion
The described one-pot Sonogashira-Glaser cyclization provides a powerful and efficient pathway for the synthesis of highly valuable polysubstituted thiophenes from brominated precursors. Its operational simplicity, tolerance for complex functional groups, and ability to construct intricate molecules in a single step make it a superior alternative to many classical, multi-step approaches. This protocol empowers researchers to rapidly access novel thiophene derivatives for applications spanning from drug discovery to the development of next-generation organic materials.
References
- Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 liter
- Synthesis, properties and biological activity of thiophene: A review.Der Pharma Chemica. [Link]
- Syntheses of Polysubstituted Thiophene Derivatives via One-pot Multi-component Reaction.Chinese Journal of Organic Chemistry. [Link]
- Gewald reaction.Wikipedia. [Link]
- Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties.Beilstein Journal of Organic Chemistry. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.ARKIVOC. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting byproduct formation in the synthesis of Methyl 5-(bromomethyl)thiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-(bromomethyl)thiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The synthesis, typically a radical bromination of Methyl 5-methylthiophene-2-carboxylate using N-Bromosuccinimide (NBS), requires careful control to prevent side reactions. This document provides in-depth, experience-driven advice to ensure a successful and reproducible synthesis.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product with Significant Unreacted Starting Material
Question: My reaction has stalled, and TLC/GC-MS analysis shows a large amount of the starting methyl 5-methylthiophene-2-carboxylate remaining. What are the likely causes and how can I drive the reaction to completion?
Answer:
This is a common issue often related to inefficient radical chain initiation or propagation. The Wohl-Ziegler reaction, the radical bromination of an allylic or benzylic C-H bond with NBS, depends on a continuous cycle of radical intermediates.[1]
Potential Causes & Solutions:
-
Insufficient Radical Initiator: The radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), is crucial for starting the radical chain reaction. Its half-life is temperature-dependent.
-
Solution: Ensure you are using a sufficient catalytic amount (typically 1-5 mol%). If the reaction stalls, a second small portion of the initiator can be added. Also, verify the age and storage conditions of your initiator, as they can decompose over time.
-
-
Reaction Temperature is Too Low: Radical initiators have an optimal temperature range for decomposition to generate radicals.[2] If the temperature is too low, the rate of initiation will be too slow to sustain the chain reaction.
-
Solution: Gradually increase the reaction temperature. For AIBN in common solvents like CCl₄ or benzene, a temperature of 70-80 °C is standard. For BPO, a similar range is effective. Monitor the reaction progress by TLC or GC-MS as you increase the temperature to avoid promoting side reactions.[2]
-
-
Presence of Radical Inhibitors: Oxygen from the air is a potent radical inhibitor and can quench the chain reaction. Other impurities in the solvent or reagents can also act as inhibitors.
-
Solution: Degas your solvent thoroughly before use by bubbling nitrogen or argon through it for 15-30 minutes. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. Using freshly distilled, anhydrous solvents is also best practice.[3]
-
Issue 2: Significant Formation of Dibrominated Byproduct
Question: My final product is contaminated with a significant amount of what appears to be Methyl 5-(dibromomethyl)thiophene-2-carboxylate. How can I improve the selectivity for the desired monobrominated product?
Answer:
Over-bromination is a classic selectivity problem in radical halogenations. The product, this compound, contains a C-H bond that can also undergo radical substitution, leading to the dibrominated species.
Potential Causes & Solutions:
-
Excess N-Bromosuccinimide (NBS): Using more than one stoichiometric equivalent of NBS is the most direct cause of dibromination.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of NBS. Ensure your NBS is pure; recrystallize it from water if necessary. Weigh it accurately and add it in one portion at the start of the reaction.
-
-
High Reaction Temperature: Higher temperatures can decrease the selectivity of the reaction, favoring multiple substitutions.[2]
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. While initiation is necessary, excessive heat can make the bromine radical less selective. Running the reaction at reflux in a solvent like CCl₄ (b.p. 77 °C) is common, but if dibromination is severe, consider a lower-boiling solvent or running the reaction at a specific temperature below reflux.
-
-
Localized High Concentrations of NBS: Adding NBS as a solid can create temporary "hot spots" of high concentration.
-
Solution: While less common for this specific reaction, if problems persist, consider adding the NBS portion-wise over a short period. However, precise stoichiometry is the more critical factor.
-
| Parameter | Recommendation for Monobromination | Rationale |
| NBS Stoichiometry | 1.0 - 1.05 equivalents | Prevents over-bromination of the product. |
| Temperature | 70-80 °C (for AIBN) | Balances the rate of initiation with reaction selectivity.[2] |
| Reaction Monitoring | TLC or GC-MS | Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product. |
Issue 3: Formation of Ring-Brominated Byproducts
Question: Besides my desired product, I have isolated a byproduct that NMR suggests is brominated on the thiophene ring itself, likely Methyl 4-bromo-5-methylthiophene-2-carboxylate. Why is this happening and how can I prevent it?
Answer:
This indicates that an electrophilic aromatic substitution pathway is competing with the desired free-radical pathway. The thiophene ring is electron-rich and highly susceptible to electrophilic bromination.[4] While NBS is primarily used for radical reactions, it can also be a source of electrophilic bromine, especially under certain conditions.[1]
Potential Causes & Solutions:
-
Polar Solvents: Polar solvents can promote ionic pathways, favoring electrophilic substitution.
-
Solution: Use non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane. These solvents disfavor the formation of ionic intermediates required for electrophilic attack on the thiophene ring.
-
-
Absence of Radical Initiator: Without a radical initiator or UV light, the radical pathway is suppressed, and the electrophilic pathway can dominate.
-
Solution: Always use a radical initiator (AIBN, BPO) or photochemical initiation (a sunlamp or UV lamp) to ensure the free-radical mechanism is the primary pathway.
-
-
Acidic Impurities: Traces of acid can catalyze electrophilic bromination by protonating NBS, making the bromine atom more electrophilic.[5]
-
Solution: Ensure all glassware is clean and dry. Use freshly distilled solvents and high-purity reagents. If acidic conditions are suspected, a small amount of a non-nucleophilic base like calcium carbonate can be added to the reaction mixture.
-
dot
Caption: Competing reaction pathways in the bromination reaction.
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) the preferred reagent over elemental bromine (Br₂)?
NBS is preferred for benzylic-type brominations because it provides a low, constant concentration of Br₂ throughout the reaction.[1] This is achieved through the reaction of NBS with the HBr byproduct formed during the propagation step. This low concentration of Br₂ is key to selectivity. High concentrations of Br₂ would lead to competitive electrophilic addition or substitution on the electron-rich thiophene ring.[6]
Q2: What is the detailed mechanism of the radical reaction with NBS?
The reaction, known as the Wohl-Ziegler bromination, proceeds via a radical chain mechanism with three main stages:[7]
-
Initiation: Heat or light causes the homolytic cleavage of a radical initiator (like AIBN) to form radicals. This radical then abstracts a bromine atom from NBS to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of the substrate, forming a resonance-stabilized thienyl radical and HBr.
-
This thienyl radical then reacts with a molecule of Br₂ (generated in situ from NBS + HBr) to form the desired product and a new bromine radical, which continues the chain.
-
-
Termination: The reaction stops when two radicals combine. This is a rare event due to the low concentration of radicals.
dot
Caption: The three stages of the NBS radical bromination mechanism.
Q3: How should I monitor the reaction and identify byproducts?
A multi-technique approach is best.
-
Thin Layer Chromatography (TLC): Excellent for real-time monitoring of the consumption of the starting material. Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate mixtures). The product will be slightly more polar than the starting material, but byproducts may have very different polarities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components. It can easily distinguish between the starting material, monobrominated, and dibrominated products based on their mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for structure confirmation.
-
Starting Material: A singlet for the -CH₃ group around 2.5 ppm.
-
Desired Product: The singlet for the -CH₃ group will disappear and be replaced by a new singlet for the -CH₂Br group further downfield, typically around 4.7 ppm.
-
Dibrominated Byproduct: A singlet for the -CHBr₂ group will appear even further downfield, around 6.5 ppm.
-
Ring Bromination: The characteristic coupling patterns of the thiophene protons will change.
-
Q4: What is the best method for purifying the crude product?
Purification can be challenging due to the similar polarities of the desired product and some byproducts.
-
Recrystallization: If the product is a solid and the crude mixture is relatively clean, recrystallization from a suitable solvent (e.g., hexanes, or a mixed solvent system like ethanol/water) can be highly effective.
-
Flash Column Chromatography: This is the most common and effective method for separating mixtures.[8]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 2-5% ethyl acetate) to elute non-polar impurities and the starting material, then gradually increase the polarity to elute the desired product. The dibrominated product is usually less polar than the monobrominated product and will elute earlier.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve Methyl 5-methylthiophene-2-carboxylate (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).
-
Degassing: Bubble dry nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and AIBN (0.02 eq.) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Troubleshooting Workflow
dot
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Benchchem. (n.d.). Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid.
- Benchchem. (n.d.). Managing reaction temperature for selective benzylic bromination.
- PBworks. (n.d.). Free Radical Reaction With NBS as the Initiator. Furman Chemistry 120.
- Quantum Pioneer. (n.d.). NBS for Radical Bromination: A Guide for Chemists.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Benchchem. (n.d.). Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures.
- Benchchem. (n.d.). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.
- Green Chemistry (RSC Publishing). (2019). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. DOI:10.1039/C9GC03662H.
- ResearchGate. (2014). Synthesis of 2-Bromomethyl-5-bromothiophene?.
- University of Sheffield. (n.d.). Chapter 9, thiophene.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. Furman Chemistry 120: Organic / Free Radical Reaction With NBS as the Initiator [furmanchm120.pbworks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Radical Bromination of Methyl 5-Methylthiophene-2-Carboxylate
Welcome to the technical support center for the synthesis of methyl 5-(bromomethyl)thiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the Wohl-Ziegler-type bromination of this specific substrate. As a key building block in medicinal chemistry and materials science, optimizing its synthesis is crucial. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve high yield and selectivity in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the radical bromination of methyl 5-methylthiophene-2-carboxylate. Each answer provides a causal explanation and actionable solutions.
Question 1: My reaction shows low conversion, and I'm recovering mostly starting material. What are the likely causes?
Answer: Low conversion in a radical chain reaction typically points to issues with the initiation or propagation steps. The stability of the thiophene ring, combined with the deactivating effect of the ester group, makes the target C-H bond relatively strong for a "benzylic-type" position.
-
Inefficient Initiation: The most common cause is the failure of the radical initiator, Azobisisobutyronitrile (AIBN), to decompose effectively. AIBN requires thermal energy to cleave homolytically, releasing nitrogen gas and forming two initiating radicals.[1][2]
-
Solution 1 (Temperature): Ensure your reaction temperature is appropriate for AIBN's half-life. A common rule of thumb is to set the temperature where the half-life is around 1-2 hours. For AIBN, this is typically between 80-100 °C in solvents like chlorobenzene or cyclohexane. Running the reaction at a lower temperature (e.g., 60 °C) will result in a significantly slower rate of initiation.
-
Solution 2 (Reagent Quality): AIBN can degrade over time. Use a fresh bottle or recrystallize old AIBN from methanol.
-
Solution 3 (Initiator Loading): While catalytic, a sufficient amount of initiator is required. A typical loading is 5-10 mol%. Too little may not generate enough radicals to sustain the chain reaction.
-
-
Presence of Radical Inhibitors: Trace impurities can quench the radical chain reaction.
-
Solution: Ensure your starting material is pure and your solvent is free of radical scavengers like dissolved oxygen or phenols. Degassing the solvent by bubbling nitrogen or argon through it for 15-30 minutes before heating can be highly effective.
-
Question 2: I'm observing a significant amount of the dibrominated product, methyl 5-(dibromomethyl)thiophene-2-carboxylate. How can I improve selectivity for mono-bromination?
Answer: The formation of the dibrominated product is a classic challenge in radical brominations and arises from the product of the initial reaction being more reactive than the starting material.[3] This is a result of the electron-withdrawing bromine atom further stabilizing the radical at that position.
-
Stoichiometry of NBS: This is the most critical factor.
-
Solution 1 (Control Equivalents): Use N-Bromosuccinimide (NBS) as the limiting reagent. Start with 1.0-1.1 equivalents. Using a large excess (e.g., >1.5 equivalents) will inevitably lead to over-bromination.[3]
-
Solution 2 (Slow Addition): Instead of adding all the NBS at once, consider adding it portion-wise over the course of the reaction. This maintains a low concentration of the brominating agent, favoring the reaction with the more abundant starting material over the mono-brominated product.
-
-
Reaction Monitoring:
-
Solution: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction as soon as the starting material is consumed or when the formation of the dibrominated product begins to accelerate. Over-running the reaction is a common cause of poor selectivity.
-
Question 3: My NMR analysis shows bromination on the thiophene ring (position 4) instead of, or in addition to, the methyl group. Why is this happening?
Answer: This indicates that an electrophilic aromatic substitution pathway is competing with the desired radical pathway. Thiophenes are electron-rich heterocycles and are highly susceptible to electrophilic halogenation.[4]
-
Cause 1 (Ionic Mechanism): N-Bromosuccinimide (NBS) can act as a source of electrophilic bromine, especially in polar solvents or in the presence of acid catalysts (like trace HBr).[5][6]
-
Solution (Solvent Choice): Use non-polar, aprotic solvents. Carbon tetrachloride (CCl₄) is traditional but is now restricted. Suitable alternatives include cyclohexane, chlorobenzene, or benzene. These solvents disfavor the formation of ionic intermediates required for electrophilic attack on the ring. Avoid polar solvents like acetonitrile or acetic acid.
-
-
Cause 2 (Absence of Initiation): If the radical initiator fails (see Question 1), the background electrophilic reaction may become the primary pathway observed.
-
Solution (Ensure Radical Conditions): Use a reliable radical initiator like AIBN or benzoyl peroxide and the correct temperature. Photochemical initiation (using a sunlamp or a specific wavelength LED) can also be highly selective for the radical pathway by promoting the homolytic cleavage of Br-Br bonds from the low concentration of Br₂ present.[7][8]
-
Question 4: The reaction mixture turns dark brown or black, and purification yields a low recovery of an impure product. What is causing this decomposition?
Answer: Thiophene derivatives can be sensitive to strong acids and oxidative conditions, leading to polymerization or degradation.
-
Cause 1 (HBr Accumulation): The radical reaction produces one equivalent of succinimide and one equivalent of HBr as a byproduct for every equivalent of NBS consumed. HBr can catalyze the degradation of the thiophene ring.
-
Solution: While not always necessary, in sensitive cases, a non-nucleophilic acid scavenger like potassium carbonate can be added. However, this can sometimes interfere with the reaction, so it should be used judiciously. A better approach is to ensure the reaction is not overheated and is worked up promptly upon completion.
-
-
Cause 2 (Overheating): Excessive temperatures can promote side reactions and decomposition.
-
Solution: Maintain a stable temperature. For AIBN in chlorobenzene, 85-90 °C is often sufficient. Do not reflux aggressively unless required for a specific initiator.
-
-
Cause 3 (Product Instability): The product, this compound, is a benzylic-type bromide and can be a lachrymator and is susceptible to hydrolysis or decomposition upon prolonged exposure to silica gel.
-
Solution: After quenching the reaction, proceed with the workup and purification promptly. When performing column chromatography, consider using a less acidic stationary phase like neutral alumina or deactivating silica gel with a small amount of triethylamine in the eluent. Better yet, attempt to purify the product by recrystallization if possible to avoid chromatography altogether.
-
Frequently Asked Questions (FAQs)
This section covers general questions regarding the reagents, mechanism, and conditions for the radical bromination of methyl 5-methylthiophene-2-carboxylate.
Question 5: What is the specific role of each reagent: Methyl 5-methylthiophene-2-carboxylate, NBS, and AIBN?
Answer:
-
Methyl 5-methylthiophene-2-carboxylate: This is the substrate. The reaction targets the C-H bonds of the methyl group at the 5-position for substitution with bromine.
-
N-Bromosuccinimide (NBS): This is the bromine source. In a radical reaction, its primary role is to react with the thiophenylmethyl radical to form the brominated product and a succinimidyl radical, which continues the chain.[9] It is preferred because it provides a low, constant concentration of molecular bromine (Br₂), which is the key chain-propagating species.[6]
-
Azobisisobutyronitrile (AIBN): This is the radical initiator. Upon heating, it decomposes to form stable radicals that "initiate" the chain reaction by abstracting a hydrogen atom from the substrate's methyl group.[10][11][12]
Question 6: Why is N-Bromosuccinimide (NBS) used instead of molecular bromine (Br₂)?
Answer: Using molecular bromine (Br₂) directly presents two major problems. First, high concentrations of Br₂ strongly favor electrophilic addition to or substitution on the thiophene ring over radical substitution at the methyl group.[13] Second, Br₂ is a highly corrosive and volatile liquid that is difficult to handle safely.[14] NBS provides a low, steady-state concentration of Br₂ through its reaction with the HBr byproduct, ensuring that the radical pathway is favored while minimizing side reactions.[6]
Question 7: What is the best solvent for this reaction and why?
Answer: The ideal solvent should be inert to radical conditions, have a suitable boiling point for initiator decomposition, and be non-polar to suppress ionic side reactions.
-
Recommended: Chlorobenzene, Cyclohexane, Benzene. These are non-polar and have appropriate boiling points for thermal initiation with AIBN.
-
To Avoid: Dichloromethane (DCM), Acetonitrile, Acetic Acid, THF. These are either too polar, which can promote electrophilic ring bromination, or may react with the radicals themselves.
Question 8: How should I properly quench and work up the reaction?
Answer: A proper workup is critical for isolating a clean product.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: The byproduct, succinimide, is often insoluble in non-polar solvents upon cooling. It can be removed by filtration.
-
Quenching Excess Bromine: The filtrate should be washed with an aqueous solution of a mild reducing agent to destroy any remaining NBS or Br₂. A 10% sodium thiosulfate (Na₂S₂O₃) solution is ideal for this purpose.[14]
-
Neutralization: Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts like HBr.
-
Final Wash & Dry: Wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Data Presentation & Protocols
Table 1: Effect of Key Parameters on Reaction Outcome
| Parameter | Condition | Expected Yield | Selectivity (Mono:Di) | Common Issues |
| NBS (Equivalents) | 1.05 eq. | Good | >95:5 | - |
| 1.5 eq. | High Conversion | ~70:30 | Poor selectivity | |
| 2.2 eq. | High Conversion | <30:70 | Significant dibromination | |
| Solvent | Chlorobenzene | Good-Excellent | High | - |
| Cyclohexane | Good | High | - | |
| Acetonitrile | Poor | Low | Ring bromination | |
| Temperature | 60 °C (AIBN) | Very Low | N/A | Incomplete initiation |
| 85-90 °C (AIBN) | Good-Excellent | High | Optimal for AIBN | |
| 110 °C (AIBN) | Good | Moderate | Potential for side reactions |
Optimized Experimental Protocol
Materials:
-
Methyl 5-methylthiophene-2-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS, recrystallized, 1.05 eq)
-
Azobisisobutyronitrile (AIBN, 0.05 eq)
-
Chlorobenzene (or Cyclohexane), anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 5-methylthiophene-2-carboxylate and chlorobenzene (approx. 0.2 M concentration).
-
Degas the solution by bubbling dry nitrogen through it for 20 minutes.
-
Add NBS and AIBN to the flask.
-
Under a nitrogen atmosphere, heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS every 30-60 minutes. The reaction is typically complete in 2-4 hours.
-
Once the starting material is consumed, cool the flask to room temperature in an ice bath.
-
Filter the mixture to remove the precipitated succinimide, washing the solid with a small amount of cold chlorobenzene.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Visualizations: Mechanisms and Workflows
Diagram 1: Radical Bromination Mechanism
Sources
- 1. AIBN Overview, Structure & Initiators | Study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. public.websites.umich.edu [public.websites.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
Preventing dehalogenation in Suzuki coupling of brominated thiophenes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling brominated thiophenes. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the issue of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant amounts of debrominated thiophene in my Suzuki coupling reaction. What is the primary cause of this side reaction?
A1: The primary cause of dehalogenation (protodebromination) in the Suzuki coupling of brominated thiophenes is a competing reaction pathway that removes the bromine atom from your starting material and replaces it with a hydrogen atom. This side reaction is often catalyzed by the same palladium catalyst used for the desired cross-coupling and can be promoted by several factors, including the reaction conditions and the nature of the substrates.
The generally accepted mechanism for dehalogenation involves the oxidative addition of the brominated thiophene to the Pd(0) catalyst, forming a thienyl-palladium(II)-bromide complex. Instead of undergoing transmetalation with the boronic acid, this intermediate can be intercepted by various proton sources in the reaction mixture, leading to the formation of the debrominated product and regenerating the active catalyst.
Troubleshooting Guide: Minimizing Dehalogenation
This guide provides a structured approach to troubleshooting and preventing dehalogenation in your Suzuki coupling reactions involving brominated thiophenes.
Issue 1: My reaction is producing more debrominated product than coupled product.
This is a common issue, especially with electron-rich heteroaryl bromides like brominated thiophenes. The following sections break down the potential causes and solutions.
Q: How does my choice of palladium catalyst and ligand influence the extent of dehalogenation?
A: The choice of ligand is critical in controlling the relative rates of the desired cross-coupling and the undesired dehalogenation. The ligand modulates the electron density and steric environment of the palladium center, which in turn affects the rates of oxidative addition, transmetalation, and reductive elimination.
-
Expert Insight: For electron-rich heteroaryl bromides, ligands that promote fast reductive elimination are often preferred. This is because a faster reductive elimination step can outcompete the side reactions that lead to dehalogenation. Sterically hindered and electron-rich phosphine ligands, such as tri-tert-butylphosphine (tBu3P) and tricyclohexylphosphine (Cy3P), have been shown to be effective in minimizing dehalogenation. N-heterocyclic carbene (NHC) ligands, like those found in PEPPSI-type precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), are also highly effective for these challenging substrates.
Recommended Action:
-
Switch to a more effective ligand: If you are using a standard ligand like triphenylphosphine (PPh3), consider switching to a more sterically demanding and electron-rich ligand. Good starting points include tBu3P, SPhos, or XPhos.
-
Use a pre-catalyst: Employing a well-defined palladium pre-catalyst, such as [Pd(allyl)Cl]2 with a suitable ligand or a PEPPSI-type catalyst like Pd-PEPPSI-IPr, can lead to more reproducible results and lower catalyst loadings, which can also help to reduce side reactions.
Q: Can the base I'm using be the cause of my dehalogenation problem?
A: Absolutely. The choice and quality of the base are crucial. While a base is necessary to activate the boronic acid for transmetalation, some bases can also promote dehalogenation.
-
Mechanism Insight: Strong inorganic bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) can contribute to protodeboronation of the boronic acid, which not only reduces the amount of coupling partner available but can also generate water, which may facilitate dehalogenation of the aryl halide. Weaker bases, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), are often a better choice for sensitive substrates.
Recommended Action:
-
Use a weaker base: If you are using a strong hydroxide base, switch to a carbonate base like K2CO3 or Cs2CO3.
-
Ensure anhydrous conditions: Use a freshly opened or dried base and anhydrous solvent. The presence of water can exacerbate dehalogenation.
-
Consider a phosphate base: Potassium phosphate (K3PO4) is another effective base that is often used in Suzuki couplings of heteroaryl halides.
Table 1: Comparison of Common Bases in Suzuki Coupling
| Base | Strength | Common Applications | Potential Issues |
| NaOH, KOH | Strong | General purpose | Can promote dehalogenation and substrate decomposition. |
| K2CO3, Cs2CO3 | Moderate | Sensitive substrates, heteroaryl couplings | Can be less reactive in some cases. |
| K3PO4 | Moderate | Heteroaryl couplings, boronic esters | Generally a good balance of reactivity and selectivity. |
| Organic Bases (e.g., Et3N) | Weak | Specific applications | Often not strong enough for general Suzuki couplings. |
Q: How do reaction temperature and time affect dehalogenation?
A: Higher reaction temperatures can accelerate both the desired coupling and the undesired dehalogenation. However, the activation energy for the dehalogenation pathway may be lower, meaning that at higher temperatures, the rate of dehalogenation can increase more significantly than the rate of coupling.
-
Experimental Logic: It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This can be determined by monitoring the reaction progress by TLC or GC/LC-MS at different temperatures.
Recommended Action:
-
Lower the reaction temperature: If you are running your reaction at a high temperature (e.g., >100 °C), try lowering it to 60-80 °C.
-
Optimize reaction time: Prolonged reaction times, especially at elevated temperatures, can lead to increased dehalogenation as the concentration of the boronic acid decreases. Monitor the reaction and work it up as soon as the starting material is consumed.
Advanced Troubleshooting
Issue 2: I've tried the basic troubleshooting steps, but I'm still seeing significant dehalogenation.
If the initial troubleshooting steps have not resolved the issue, consider these more advanced strategies.
Q: Would using a boronic ester instead of a boronic acid help?
A: Yes, in many cases, using a boronic ester (e.g., a pinacol ester) can significantly reduce dehalogenation. Boronic acids are prone to protodeboronation, a side reaction that degrades the boronic acid and can be a source of protons for the dehalogenation of the aryl halide. Boronic esters are generally more stable and less susceptible to this degradation pathway.
Diagram 1: Suzuki Coupling Catalytic Cycle and Competing Dehalogenation Pathway
Caption: The catalytic cycle of Suzuki coupling and the competing dehalogenation pathway.
Recommended Action:
-
Synthesize or purchase the corresponding boronic ester: If you are using a boronic acid, try the reaction with the pinacol ester equivalent.
-
Use MIDA boronates: For particularly challenging substrates, MIDA (N-methyliminodiacetic acid) boronates offer enhanced stability and controlled release of the boronic acid, which can further suppress side reactions.
This protocol provides a starting point for the Suzuki coupling of a brominated thiophene with a generic arylboronic acid.
Materials:
-
Brominated thiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)2 (2 mol%)
-
SPhos (4 mol%)
-
K3PO4 (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the brominated thiophene, arylboronic acid, K3PO4, Pd(OAc)2, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
// Nodes Start [label="Dehalogenation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckBase [label="Is a strong base (e.g., NaOH) used?", shape=diamond, style=wedged, fillcolor="#FBBC05", fontcolor="#202124"]; SwitchBase [label="Switch to a weaker base\n(e.g., K2CO3, K3PO4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckLigand [label="Is a standard ligand (e.g., PPh3) used?", shape=diamond, style=wedged, fillcolor="#FBBC05", fontcolor="#202124"]; SwitchLigand [label="Use a bulky, electron-rich ligand\n(e.g., SPhos, tBu3P)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTemp [label="Is the reaction temperature high (>100°C)?", shape=diamond, style=wedged, fillcolor="#FBBC05", fontcolor="#202124"]; LowerTemp [label="Lower the temperature to 60-80°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckBoron [label="Are you using a boronic acid?", shape=diamond, style=wedged, fillcolor="#FBBC05", fontcolor="#202124"]; SwitchBoron [label="Use a boronic ester (e.g., pinacol ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckBase; CheckBase -> SwitchBase [label="Yes"]; CheckBase -> CheckLigand [label="No"]; SwitchBase -> CheckLigand; CheckLigand -> SwitchLigand [label="Yes"]; CheckLigand -> CheckTemp [label="No"]; SwitchLigand -> CheckTemp; CheckTemp -> LowerTemp [label="Yes"]; CheckTemp -> CheckBoron [label="No"]; LowerTemp -> CheckBoron; CheckBoron -> SwitchBoron [label="Yes"]; CheckBoron -> Success [label="No"]; SwitchBoron -> Success; }
Technical Support Center: Purification Strategies for Methyl 5-(bromomethyl)thiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 5-(bromomethyl)thiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile but sensitive building block. Here, we address common challenges and provide robust, field-proven strategies for obtaining this compound in high purity. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows.
Understanding the Compound
This compound (CAS 108499-32-7) is a key intermediate in organic synthesis, valued for its dual functionality: an electrophilic bromomethyl group and a nucleophilically-activatable ester.[1][2] However, the reactivity of the benzylic-like bromide makes it susceptible to degradation and side reactions, posing significant purification challenges. It is classified as an irritant and requires careful handling.[3] This guide will help you navigate these challenges.
Troubleshooting and FAQs
This section is formatted as a direct response to issues you may encounter in the lab.
Issue 1: My crude reaction mixture shows multiple spots on the TLC plate. What are they?
This is the most common issue. The identity of the spots depends on your synthetic route, but several impurities are frequently observed.
Answer: Besides your target product, you are likely seeing one or more of the following:
-
Starting Material: Unreacted methyl 5-(methyl)thiophene-2-carboxylate or methyl thiophene-2-carboxylate. This is typically less polar than the product.
-
Hydrolysis Product: The compound 5-(hydroxymethyl)thiophene-2-carboxylate is formed if water is present during the reaction or work-up. The bromomethyl group is highly susceptible to hydrolysis.[4] This impurity is significantly more polar than your desired product.
-
Dimeric Byproduct: Self-condensation can lead to the formation of bis(5-carbomethoxythiophen-2-yl)methane. This often occurs if the reaction conditions are not optimized. This byproduct is typically less polar than the desired product.[4]
-
Over-brominated Species: Depending on the brominating agent and conditions used in the synthesis, products with bromine on the thiophene ring (e.g., methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate) may form.[5] These are generally less polar than the mono-brominated product.
TLC Impurity Profile (Illustrative)
| Compound | Expected Relative Rf (Hexane/EtOAc) | Identification Notes |
| Dimeric/Over-brominated Byproducts | High | Runs close to the solvent front. Less polar than the product. |
| Desired Product | Medium | The target compound. |
| Starting Material | Medium-Low | Slightly less polar than or very close to the product, can be difficult to separate. |
| 5-(hydroxymethyl)thiophene-2-carboxylate | Low | The most polar spot, often staying near the baseline. Can be confirmed by its different solubility profile.[4] |
Issue 2: My final product is a yellow or brown oil, but literature suggests it's a solid. Why?
Answer: A pure sample of this compound should be a solid (often off-white to yellow).[6] If you have an oil or a gummy semi-solid, it is almost certainly due to the presence of impurities that are disrupting the crystal lattice formation. The most common culprits are residual solvents or the side products mentioned in Issue 1.
Solution: The material requires further purification. Column chromatography is the most effective method to remove a diverse range of impurities, followed by recrystallization of the clean fractions to obtain a crystalline solid.
Issue 3: The yield is very low after column chromatography on silica gel.
Answer: This is a classic problem when purifying acid-sensitive or reactive compounds like benzylic bromides. The silica gel surface is acidic and can catalyze the hydrolysis of your product to the corresponding alcohol (5-(hydroxymethyl)thiophene-2-carboxylate) or other degradation pathways.
Solutions:
-
Neutralize the Silica: Before preparing your column, wash the silica gel with a solvent system containing 1-2% triethylamine (e.g., ethyl acetate with 2% Et₃N), then wash with your starting eluent (e.g., hexane) until the triethylamine is removed. Alternatively, add ~0.5% triethylamine to your mobile phase during the entire run. This deactivates the acidic sites on the silica.
-
Work Quickly: Do not let the compound sit on the column for an extended period. A quick flash chromatography run is preferable to a slow gravity column.
-
Use an Alternative Stationary Phase: If degradation is severe, consider using a less acidic stationary phase like alumina (neutral or basic).
FAQ: How should I store the purified product?
Answer: The bromomethyl group is reactive. To prevent degradation, proper storage is critical. Commercial suppliers recommend storing the compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) and protected from light and moisture. Long-term storage at room temperature will likely lead to hydrolysis and a decrease in purity.
Purification Workflow and Strategy
The choice of purification strategy depends on the initial purity of your crude product. The following diagram outlines a logical decision-making process.
Caption: Purification strategy decision tree.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most reliable method for removing a variety of impurities.
Methodology:
-
Column Preparation:
-
Choose an appropriate size column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pack the column by pouring the slurry and allowing it to settle, then flush with 2-3 column volumes of the eluent. Ensure the silica bed is flat and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% Hexane or 98:2 Hexane:EtOAc).[4]
-
Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., step gradients to 5%, 10%, 15% EtOAc). The exact gradient will depend on the separation observed on your analytical TLC.
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate.
-
Combine all fractions that contain only the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
Recrystallization is an excellent final polishing step to obtain highly crystalline material if the crude product is already of reasonable purity.
Methodology:
-
Solvent Selection:
-
The ideal solvent (or solvent system) is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[4]
-
A mixed solvent system of hexane and ethyl acetate or isopropanol and water often works well.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) dropwise at elevated temperature (on a hot plate) until the solid just dissolves.
-
Slowly add the less soluble "anti-solvent" (e.g., hexane) dropwise at the same temperature until the solution becomes slightly cloudy (turbid).
-
Add a drop or two of the first solvent to make it clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold anti-solvent (hexane).
-
Dry the crystals under vacuum to remove all residual solvent.
-
Common Impurity Formation Pathways
Understanding how impurities form is key to preventing them. The following diagram illustrates the main side reactions during synthesis.
Caption: Formation pathways of common impurities.
References
- Technical Support Center: Workup Procedures for Reactions Involving 5-(Bromomethyl)thiophene-2-carbonitrile. Benchchem.
- Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid. Benchchem.
- This compound | C7H7BrO2S | CID 11424851. PubChem.
- Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713. PubChem.
- METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE(26137-08-6) 1H NMR spectrum. ChemicalBook.
- Methyl 2-bromothiophene-5-carboxylate | 62224-19-5. Sigma-Aldrich.
- This compound. Matrix Scientific.
- Methyl 5-bromothiophene-2-carboxylate | 62224-19-5. Sigma-Aldrich.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.
- Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Thieme Connect.
- Thiophene: Bromination & Reduction. StudySmarter.
- The Chemical Reactivity of the Thiophene Ring in Methyl 4-bromo-3-methoxythiophene-2-carboxylate: An In-depth Technical Guide. Benchchem.
- Methyl 5-(bromomethyl) -2-thiophene carboxylate CAS NO.108499-32-7. guidechem.com.
- Methyl 5-Bromo-3-chloro-2-thiophene carboxylate | 1389314-98-0. Sigma-Aldrich.
- This compound. ChemicalBook.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
Sources
- 1. This compound | C7H7BrO2S | CID 11424851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemicalbook.com]
- 3. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl 5-(bromomethyl) -2-thiophene carboxylate, CasNo.108499-32-7 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
Technical Support Center: Identifying and Minimizing Impurities in Thiophene Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in the critical task of identifying and minimizing impurities in thiophene synthesis. The purity of thiophene and its derivatives is paramount, as even trace impurities can significantly impact downstream applications, from catalyst poisoning in polymerization to adverse effects in pharmaceutical active ingredients.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. It is structured to address common challenges encountered during popular thiophene synthesis methodologies, explaining the chemical rationale behind impurity formation and offering field-proven strategies for their mitigation.
Section 1: Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a cornerstone method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[1] While versatile, this reaction is not without its challenges, primarily the formation of furan byproducts and issues related to the sulfurizing agent.[2][3]
Troubleshooting Guide: Paal-Knorr Synthesis
Problem 1: Significant furan byproduct formation, leading to low thiophene yield.
-
Question: My spectroscopic analysis (NMR, GC-MS) shows a substantial amount of the corresponding furan alongside my desired thiophene. How can I enhance selectivity for the thiophene product?
-
Causality & Solution: Furan formation is a common competitive pathway, as sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent also act as dehydrating agents, promoting the cyclization of the 1,4-dicarbonyl starting material to the furan.[2][3] Higher reaction temperatures can exacerbate this side reaction.[2]
-
Recommendation 1: Choice of Sulfurizing Agent. Consider switching from P₄S₁₀ to Lawesson's reagent. Lawesson's reagent is often milder and more efficient, which can lead to improved selectivity for thiophene formation.[2][3]
-
Recommendation 2: Temperature Control. Maintain the reaction at the lowest effective temperature. Elevated temperatures favor the dehydration pathway that leads to the furan byproduct.[2]
-
Recommendation 3: pH Management. The reaction should be conducted under neutral or weakly acidic conditions. Strongly acidic conditions can favor furan formation.[4]
-
Problem 2: Incomplete reaction or slow conversion.
-
Question: Even after an extended reaction time, I observe a significant amount of unreacted 1,4-dicarbonyl starting material. How can I improve the conversion rate?
-
Causality & Solution: Low conversion can be due to several factors, including the reactivity of the starting material, the activity of the sulfurizing agent, or suboptimal reaction conditions.[2]
-
Recommendation 1: Verify Reagent Activity. Ensure that the sulfurizing agent (P₄S₁₀ or Lawesson's reagent) is fresh and has been stored under anhydrous conditions. These reagents can degrade upon exposure to moisture, leading to decreased reactivity.[2]
-
Recommendation 2: Purity of Starting Material. Use highly pure 1,4-dicarbonyl compound. Impurities in the starting material can inhibit the reaction.[2]
-
Recommendation 3: Optimize Reaction Temperature. While high temperatures can promote furan formation, some less reactive substrates may require a gradual increase in temperature to achieve a reasonable reaction rate. Monitor the reaction closely by TLC to find the optimal balance.[2]
-
Paal-Knorr Workflow Diagram
Caption: Workflow for Paal-Knorr thiophene synthesis and potential furan byproduct formation.
Section 2: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[5] Common issues include the presence of unreacted starting materials, intermediates, and dimerization byproducts.[6][7]
Troubleshooting Guide: Gewald Synthesis
Problem 1: Presence of Knoevenagel-Cope intermediate in the final product.
-
Question: My crude product contains a significant amount of the α,β-unsaturated nitrile intermediate. What is causing this and how can I drive the reaction to completion?
-
Causality & Solution: The Gewald reaction proceeds in stages, with the Knoevenagel-Cope condensation forming the α,β-unsaturated nitrile, which then reacts with sulfur and cyclizes.[6] The presence of this intermediate indicates that the sulfur addition and/or cyclization steps are slow or incomplete.
-
Recommendation 1: Ensure Sufficient Sulfur. Verify that the correct stoichiometry of elemental sulfur is used.
-
Recommendation 2: Optimize Base and Temperature. The choice and amount of base (e.g., morpholine, triethylamine) and the reaction temperature are crucial for the cyclization step. A slight increase in temperature or screening of different bases may be necessary.[6][7]
-
Problem 2: Formation of dimeric or polymeric byproducts.
-
Question: I am observing high molecular weight impurities that are difficult to characterize and remove. What are these and how can I prevent their formation?
-
Causality & Solution: Under certain conditions, the starting materials or the α,β-unsaturated nitrile intermediate can undergo self-condensation or polymerization.[6][7] This is often promoted by high concentrations of reactants or prolonged reaction times at elevated temperatures.
-
Recommendation 1: Adjust Reactant Concentration. Running the reaction at a lower concentration can disfavor intermolecular side reactions.
-
Recommendation 2: Controlled Addition of Reagents. Adding one of the reactants slowly over a period of time can help to maintain a low concentration of reactive intermediates and minimize polymerization.
-
Gewald Reaction Mechanism Overview
Caption: Simplified mechanism of the Gewald aminothiophene synthesis, highlighting the key intermediate.
Section 3: Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[8] Potential impurities can arise from incomplete cyclization or side reactions of the starting materials.
Troubleshooting Guide: Fiesselmann Synthesis
Problem: Low yield and presence of linear thioether adducts.
-
Question: My reaction is not yielding the expected cyclized thiophene, and I am isolating acyclic intermediates. How can I promote the desired cyclization?
-
Causality & Solution: The Fiesselmann synthesis involves a Michael addition of the thioglycolate to the acetylenic ester, followed by an intramolecular condensation (e.g., Dieckmann-type) to form the thiophene ring.[1][8] Incomplete cyclization can be due to an inappropriate choice of base or reaction conditions that do not favor the intramolecular reaction.
-
Recommendation 1: Base Selection. The strength of the base is critical. A stronger base may be required to facilitate the deprotonation that initiates the intramolecular cyclization.
-
Recommendation 2: Solvent Choice. The polarity of the solvent can influence the reaction. Aprotic polar solvents can often favor intramolecular reactions.
-
Recommendation 3: Temperature Adjustment. Gently heating the reaction mixture may provide the necessary activation energy for the cyclization to occur, but should be monitored to avoid decomposition.
-
Section 4: General Purification Strategies
Regardless of the synthetic method, effective purification is essential to obtain high-purity thiophene. The choice of technique depends on the physical properties of the desired thiophene and the nature of the impurities.[9]
Comparison of Purification Techniques
| Purification Method | Best For | Key Considerations |
| Fractional Distillation | Removing volatile impurities with different boiling points.[9] | Effective for thermally stable, liquid thiophenes. Vacuum distillation is recommended to lower the boiling point and prevent decomposition.[9] |
| Column Chromatography | Separating compounds with similar boiling points, isomers, and non-volatile impurities.[2][9] | A versatile technique for both small and large-scale purifications. Requires careful selection of the stationary and mobile phases.[10] |
| Recrystallization | Purifying solid thiophene derivatives.[2] | Highly effective for obtaining crystalline products of high purity. Solvent selection is crucial.[2] |
| Aqueous Wash | Removing inorganic salts, acidic or basic impurities, and water-soluble byproducts.[2] | A standard step in the workup procedure. A wash with a saturated sodium bicarbonate solution is often used to neutralize acidic impurities.[2] |
Protocol 1: General Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude thiophene product in a minimal amount of a non-polar solvent (e.g., hexane or toluene).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pack the column evenly, ensuring no air bubbles are trapped.[10]
-
Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.[10]
-
Elution: Begin eluting with a non-polar solvent and gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to hexane) to separate the components.[2]
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure thiophene product.[10]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiophene.[10]
Section 5: Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. Several analytical techniques can be employed, each with its own strengths.
| Analytical Method | Principle | Strengths | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase.[11] | High resolution for volatile compounds; can be coupled with Mass Spectrometry (GC-MS) for impurity identification.[12] | Not suitable for non-volatile or thermally labile compounds.[13] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[13] | Versatile for a wide range of compounds; UV detection provides good sensitivity for aromatic compounds. | May require method development for optimal separation.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Excellent for structural confirmation and identifying impurities with distinct signals. Quantitative NMR (qNMR) can determine purity without a specific reference standard.[13] | Lower sensitivity compared to chromatographic methods for trace impurities.[13] |
Frequently Asked Questions (FAQs)
Q1: My purified thiophene is colored (yellow to brown). Is this normal?
A: While highly pure thiophene is a colorless liquid, a yellow or brown tint often indicates the presence of trace impurities or degradation products.[10][15] Further purification by distillation or chromatography may be necessary. Treatment with activated charcoal can sometimes remove colored impurities.[9]
Q2: How can I remove foul-smelling sulfur impurities from my thiophene product?
A: Foul-smelling impurities, likely mercaptans and sulfides, can be present in crude thiophene.[15] One method involves treating the thiophene with dilute nitric acid to oxidize these impurities, followed by distillation.[15] Another approach is to selectively oxidize mercaptans to less volatile polysulfides using sulfur in the presence of a basic catalyst, followed by distillation.[16]
Q3: What is the best way to separate thiophene from benzene, a common starting material or solvent?
A: Due to their similar boiling points, simple distillation is ineffective for separating thiophene and benzene.[17] Extractive distillation using a solvent like dimethylformamide (DMF) can be employed to increase the relative volatility.[18][19] For laboratory scale, shaking the mixture with cold concentrated sulfuric acid can remove thiophene.[17]
Q4: How do I confirm the identity of an unknown impurity peak in my chromatogram?
A: The most effective way to identify an unknown impurity is through hyphenated techniques like GC-MS or LC-MS. These methods provide both the retention time and the mass spectrum of the impurity, which can be used for structural elucidation or comparison with spectral libraries.[12]
References
- BenchChem. (2025).
- Levitt, L. S. (1956). Process for the purification of thiophene. U.S. Patent No. 2,745,843.
- BenchChem. (2025). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. BenchChem.
- Timoshenko, A., Anokhina, E., Akishin, A., & Remizova, A. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions, 69, 877-882.
- Societe Nationale des Poudres et Explosifs. (1995). Purification method of thiophene. Chinese Patent No. CN1134429C.
- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
- Timoshenko, A. V., Anokhina, E. A., Akishin, A. N., & Remizova, A. S. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions, 69.
- Morel, T., & Verkade, P. E. (1950).
- Unknown. (n.d.).
- Wikipedia. (n.d.). Thiophene.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. BenchChem.
- Timoshenko, A. V., Anokhina, E. A., Akishin, A. N., & Remizova, A. S. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions, 69.
- Ahmed, A. A., et al. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 185-215.
- Unknown. (2012). Method for purifying thiophene by azeotropic distillation. Chinese Patent No. CN102432589A.
- BenchChem. (2025).
- BenchChem. (2025). Analytical methods for detecting impurities in 2-Acetylthiophene samples. BenchChem.
- Kumar, V., & Kaur, K. (2013). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 5(1), 1-13.
- McCurry, J. D., & Quimby, B. D. (2003). Analysis of Trace (mg/kg)
- Unknown. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Wikipedia. (n.d.). Fiesselmann thiophene synthesis.
- Nagao, Y. (n.d.). Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030.
- Filo. (2024). Fiesselmann thiophene synthesis.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Unknown. (2018). Thiophene.
- Al-Malaika, S., & Hameed, A. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
- Perdic, A., & Kozminski, W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Wikipedia. (n.d.). Gewald reaction.
- Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis.
- Unknown. (2024).
- ResearchGate. (n.d.). Fiesselmann thiophene synthesis.
- Curtis, R. F., & Phillips, G. T. (1962). Thin-layer chromatography of thiophene derivatives.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
- BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
- Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry.
- Quora. (2020). What is the Paal-Knorr synthesis of a thiophene mechanism?.
- Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- BenchChem. (2025). overcoming competing elimination reactions in thiophene compound synthesis. BenchChem.
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- Química Organica.org. (n.d.). Paal–Knorr synthesis of thiophene.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 16. CN1134429C - Purification method of thiophene - Google Patents [patents.google.com]
- 17. uop.edu.pk [uop.edu.pk]
- 18. Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide | Chemical Engineering Transactions [cetjournal.it]
- 19. aidic.it [aidic.it]
Technical Support Center: Overcoming Low Yields in the Synthesis of Substituted Thiophenes
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in the synthesis of substituted thiophenes. Thiophene scaffolds are cornerstones in medicinal chemistry and materials science, yet their synthesis is often plagued by frustratingly low yields. This guide moves beyond simple protocols to explain the causality behind common failures and provides field-proven, actionable solutions to optimize your reactions. Here, we troubleshoot the most prevalent synthetic routes and provide a foundation for robust, reproducible results.
Part 1: Troubleshooting Guide by Synthetic Route
Low yields are rarely random; they are symptoms of underlying issues in reaction kinetics, reagent stability, or mechanistic pathways. This section is structured as a series of targeted Q&A guides for the most common and powerful methods used to construct and functionalize the thiophene ring.
1.1 The Gewald Aminothiophene Synthesis
The Gewald reaction is a cornerstone for creating polysubstituted 2-aminothiophenes. Its multicomponent nature, however, presents several potential points of failure.[1]
Question: My Gewald reaction has a very low yield or has failed completely. What are the most likely causes?
Answer: A failed Gewald reaction typically points to a breakdown in one of its three core stages: the initial condensation, the sulfur addition, or the final cyclization. A systematic diagnosis is key.
-
Cause 1: Inefficient Knoevenagel-Cope Condensation. The reaction's first step is the base-catalyzed condensation between the active methylene nitrile and the carbonyl compound. If this equilibrium is unfavorable, the reaction stalls before sulfur is even involved.
-
Solution:
-
Base Selection: The choice of base is critical. Secondary amines like morpholine or piperidine are highly effective catalysts. For less reactive ketones, consider screening these against a tertiary amine like triethylamine .[2] The base's role is to facilitate the condensation without competing in unwanted side reactions.
-
Water Removal: This condensation step generates water, which can inhibit the reaction or reverse the initial adduct formation. For stubborn reactions, employing a Dean-Stark apparatus or adding a chemical dehydrating agent can significantly improve yields by driving the equilibrium forward.[2]
-
-
-
Cause 2: Poor Sulfur Solubility or Reactivity. Elemental sulfur (S₈) must dissolve and react to form the key sulfurated intermediate.
-
Solution:
-
Solvent Choice: Use polar protic or aprotic solvents like ethanol, methanol, or DMF . These solvents are better at solubilizing elemental sulfur and facilitating its reaction with the enamine intermediate.[2]
-
Temperature Control: Gently heating the reaction mixture to 40-60 °C can enhance sulfur's reactivity. However, avoid excessive heat, as this can promote polymerization and the formation of tar-like byproducts.[2]
-
-
-
Cause 3: Steric Hindrance. Bulky substituents on the ketone or nitrile can significantly slow down both the initial condensation and the final ring-closing steps.
-
Solution:
-
Two-Step Protocol: For sterically demanding substrates, a two-step approach is often superior. First, perform the Knoevenagel-Cope condensation and isolate the resulting α,β-unsaturated nitrile. Then, in a separate step, react this purified intermediate with sulfur and the base. This decouples the two main stages of the reaction, allowing for optimization of each.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, particularly for challenging or hindered substrates, by providing efficient and uniform heating.[2]
-
-
Troubleshooting Workflow: Gewald Synthesis
Caption: A decision tree for troubleshooting low yields in the Gewald reaction.
1.2 The Paal-Knorr Thiophene Synthesis
A classic method for synthesizing thiophenes from 1,4-dicarbonyl compounds, the Paal-Knorr synthesis often suffers from a significant side reaction: the formation of a furan byproduct.[3]
Question: My Paal-Knorr reaction yields the furan byproduct as the major product. How can I favor thiophene formation?
Answer: This is a classic Paal-Knorr problem. The 1,4-dicarbonyl can undergo acid-catalyzed dehydration to form a furan or react with a sulfurizing agent to form a thiophene. Your goal is to make the sulfurization pathway kinetically and thermodynamically favorable.
-
Cause 1: Ineffective or Degraded Sulfurizing Agent. The most common reagents, phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, are highly moisture-sensitive.[4][5] Exposure to air and humidity hydrolyzes them, drastically reducing their reactivity and sulfur-donating ability.
-
Solution:
-
Use Fresh Reagents: Always use a fresh bottle of P₄S₁₀ or Lawesson's reagent, or material that has been stored meticulously in a desiccator.
-
Increase Stoichiometry: An excess of the sulfurizing agent can help drive the reaction towards the thiophene product.
-
-
-
Cause 2: Reaction Conditions Favor Dehydration. The sulfurizing agents themselves are potent dehydrators, which can inadvertently promote the competing furan synthesis.[3][4]
-
Solution:
-
Solvent Choice: Use high-boiling, non-polar, anhydrous solvents like toluene or xylene . These solvents facilitate the higher temperatures required for efficient sulfurization while minimizing water-related side reactions.[5]
-
Temperature and Time: Ensure the reaction is heated sufficiently (often to reflux in toluene/xylene) and for an adequate duration to allow the slower sulfurization pathway to proceed to completion. Monitor the reaction by TLC or GC-MS to track the consumption of the starting material and the furan intermediate.
-
-
-
Safety Advisory: The Paal-Knorr synthesis generates toxic hydrogen sulfide (H₂S) gas as a byproduct, regardless of the sulfur source.[4][5] All operations must be conducted in a well-ventilated fume hood. It is also best practice to set up a bleach scrubber to neutralize the effluent gas stream.[5]
Mechanism: Paal-Knorr Thiophene Synthesis
Sources
Technical Support Center: Managing the Reactivity of N-Bromosuccinimide in Thiophene Bromination
Welcome to the comprehensive technical support guide for managing the reactivity of N-Bromosuccinimide (NBS) in thiophene bromination. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the bromination of thiophenes with NBS. Each problem is presented with probable causes and actionable solutions grounded in mechanistic understanding.
Issue 1: Reaction is sluggish or does not proceed to completion.
-
Probable Cause 1: Impure or Decomposed NBS.
-
Explanation: N-Bromosuccinimide can decompose over time, especially when exposed to light and moisture, appearing yellow or brown due to the formation of bromine (Br₂)[1][2]. Decomposed NBS has reduced reactivity.
-
Solution: Use freshly recrystallized NBS for best results. To recrystallize, dissolve NBS in hot water, filter, and allow it to cool slowly. Store in a cool, dark, and dry environment[3].
-
-
Probable Cause 2: Inappropriate Solvent Choice.
-
Explanation: The solvent plays a critical role in the reaction mechanism. While non-polar solvents like carbon tetrachloride (CCl₄) are classic choices, polar aprotic solvents can influence the reaction pathway. For electrophilic aromatic substitution on thiophene, a solvent that can facilitate the polarization of the N-Br bond is often beneficial.
-
Solution: Consider using solvents like acetonitrile or glacial acetic acid. Acetic acid, in particular, has been shown to promote rapid and highly regioselective bromination of substituted thiophenes[4].
-
-
Probable Cause 3: Insufficient Activation of the Thiophene Ring.
-
Explanation: Thiophene is an electron-rich aromatic heterocycle, but strongly deactivating substituents on the ring can significantly slow down the rate of electrophilic bromination.
-
Solution: For deactivated thiophenes, consider alternative bromination strategies. One approach involves lithiation of the thiophene ring with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with a bromine source[5][6]. This method offers excellent control over regioselectivity.
-
Issue 2: Over-bromination leading to di- or poly-brominated products.
-
Probable Cause 1: Incorrect Stoichiometry.
-
Explanation: Using an excess of NBS is a common cause of over-bromination, especially with highly activated thiophene substrates.
-
Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of the thiophene substrate to NBS[6]. For highly reactive thiophenes, a slight excess of the thiophene may be beneficial to consume all the NBS.
-
-
Probable Cause 2: Reaction Temperature is Too High.
-
Explanation: Higher temperatures increase the reaction rate, which can lead to a loss of selectivity and the formation of multiple brominated species. For instance, with 3-alkylthiophenes, temperatures above 60°C can increase the formation of the 2,5-dibromination product[4].
-
Solution: Maintain a low reaction temperature, especially during the addition of NBS. Starting the reaction at 0°C and then allowing it to slowly warm to room temperature is a common strategy[6].
-
-
Probable Cause 3: Method of NBS Addition.
-
Explanation: Adding NBS all at once can create localized high concentrations of the brominating agent, promoting multiple brominations.
-
Solution: Add the NBS portion-wise or as a solution dropwise to the reaction mixture with vigorous stirring[6]. This helps to maintain a low, steady concentration of the active brominating species.
-
Issue 3: Poor Regioselectivity in the Bromination of Substituted Thiophenes.
-
Probable Cause 1: Steric and Electronic Effects.
-
Explanation: The regiochemical outcome of the bromination is governed by the electronic and steric nature of the substituents on the thiophene ring. Electrophilic substitution is generally favored at the C2 and C5 positions due to the greater stability of the resulting carbocation intermediate.
-
Solution: Understand the directing effects of your substituents. Electron-donating groups will activate the ring and direct bromination, while electron-withdrawing groups will deactivate it. For precise control, especially when desired regioselectivity is not achieved with NBS, consider a directed lithiation approach followed by bromination[5][7].
-
-
Probable Cause 2: Radical vs. Electrophilic Pathway.
-
Explanation: While the bromination of thiophene with NBS is typically an electrophilic substitution, the presence of radical initiators (like AIBN or benzoyl peroxide) or UV light can promote a radical pathway, which may lead to different selectivity[3][8][9].
-
Solution: To favor the electrophilic pathway, conduct the reaction in the dark and avoid radical initiators[6]. If a radical mechanism is desired for other reasons (e.g., benzylic bromination of a side chain), then a radical initiator should be used.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the bromination of thiophene with NBS?
A1: The bromination of thiophene with NBS primarily proceeds through an electrophilic aromatic substitution mechanism. The thiophene ring acts as a nucleophile, attacking the electrophilic bromine of NBS. This forms a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to regenerate the aromatic ring, resulting in the brominated thiophene. Computational studies suggest the formation of a bromonium ion-like intermediate is favorable[10][11].
Q2: How can I effectively quench a reaction involving NBS?
A2: Excess NBS should be quenched at the end of the reaction to prevent further reactions during workup. This is typically achieved by adding a reducing agent. Aqueous solutions of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) are commonly used to reduce the remaining NBS to succinimide[12].
Q3: What are the common impurities after an NBS bromination, and how can they be removed?
A3: The main impurities are unreacted NBS and the byproduct, succinimide[12][13].
-
Unreacted NBS: Can be removed by quenching with a reducing agent as described above.
-
Succinimide: This is a polar compound and can often be removed by an aqueous workup. Washing the organic layer with water or a saturated sodium bicarbonate solution can be effective. Succinimide is more soluble in basic solutions due to the deprotonation of its N-H bond[12]. If the product is stable to base, a wash with dilute NaOH is very effective. If succinimide co-elutes with the product during column chromatography, a thorough aqueous workup before chromatography is crucial. Adjusting the polarity of the eluent may also improve separation[12][13].
Q4: My product is base-sensitive. How can I remove succinimide without a basic wash?
A4: If your product contains base-labile functional groups (e.g., esters), avoid strong bases. In this case, you can use multiple washes with deionized water or brine to remove the succinimide[12]. Alternatively, if your product is soluble in a non-polar solvent where succinimide is insoluble (like hexane or carbon tetrachloride), you may be able to precipitate the succinimide and remove it by filtration[12].
Q5: What are the key safety precautions when working with NBS?
A5: N-Bromosuccinimide is a corrosive and harmful substance[14][15].
-
Handling: Always handle NBS in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[14][16]. Avoid inhaling the dust[17].
-
Storage: Store NBS in a cool, dry, and dark place away from reducing agents and combustible materials[15][17].
-
First Aid: In case of skin contact, immediately flush with plenty of water[14][15]. In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention[14][15]. If inhaled, move to fresh air[14][16]. If swallowed, rinse mouth with water and seek immediate medical attention[15].
Section 3: Data and Protocols
Table 1: Recommended Solvents and Conditions for Thiophene Bromination
| Solvent | Typical Temperature | Key Advantages | Considerations |
| Glacial Acetic Acid | Room Temperature | High regioselectivity, rapid reaction times[4]. | Can be corrosive; requires careful removal. |
| Acetonitrile | 0°C to Room Temp | Good for regioselective bromination. | Requires anhydrous conditions for best results. |
| Chloroform/DCM | 0°C to Room Temp | Common solvent, good solubility for many substrates. | Environmental concerns with chlorinated solvents. |
| N,N-Dimethylformamide (DMF) | 0°C to Room Temp | Can enhance para-selectivity in some aromatic systems[3]. | High boiling point can make removal difficult. |
Standard Protocol for Monobromination of 2-Methylbenzo[b]thiophene
This protocol is adapted from a literature procedure and serves as a general guideline.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbenzo[b]thiophene (1.0 eq) in acetonitrile under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
NBS Addition: Add N-Bromosuccinimide (1.03 eq) to the cooled solution in one portion while stirring.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench with water.
-
Extraction: Extract the product with dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizing the Workflow: Troubleshooting Logic
Caption: Troubleshooting workflow for NBS bromination of thiophene.
Visualizing the Mechanism: Electrophilic Bromination
Caption: Mechanism of electrophilic bromination of thiophene with NBS.
References
- Loba Chemie. (2016-05-12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]
- ChemScience.
- Hou, H., Zhou, D., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: a DFT Investigation. Computational and Theoretical Chemistry, 113545.
- ResearchGate.
- Google Patents.
- Reddit. (2015-10-20).
- Hoffmann, R., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
- Google Patents.
- Common Organic Chemistry. N-Bromosuccinimide (NBS). [Link]
- Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- Google Patents.
- Master Organic Chemistry. (2011-06-10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- OUCI.
- Ningbo Inno Pharmchem Co.,Ltd. (2026-01-06). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. [Link]
- Wikipedia. (2019-07-06). N-Bromosuccinimide. [Link]
Sources
- 1. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 2. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of bromination between thiophenes and NBS: A DFT investigation [ouci.dntb.gov.ua]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lobachemie.com [lobachemie.com]
- 15. dept.harpercollege.edu [dept.harpercollege.edu]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Column Chromatography for Brominated Thiophene Ester Purification
Welcome to the technical support center for the purification of brominated thiophene esters via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the purification of this important class of compounds. Thiophene derivatives are crucial building blocks in materials science and medicinal chemistry, and their effective purification is a critical step in their synthesis and application.[1][2]
This resource will provide you with troubleshooting guides for specific issues, frequently asked questions for quick reference, and detailed experimental protocols.
Troubleshooting Guide: Navigating Common Purification Hurdles
The purification of brominated thiophene esters can present unique challenges, from stubborn impurities to product degradation. This section provides a systematic approach to diagnosing and solving these issues.
Issue 1: Poor Separation of Brominated Isomers or from Unreacted Starting Material
One of the most frequent challenges is the co-elution of regioisomers of brominated thiophene esters or the failure to separate the product from the starting material. This is often due to their similar polarities.
Potential Causes & Solutions:
-
Inadequate Solvent System Polarity: The eluent's polarity may not be optimal to differentiate between the subtle polarity differences of the compounds.[3]
-
Solution: Methodically screen solvent systems using Thin-Layer Chromatography (TLC).[4] Start with a non-polar solvent like hexane and gradually increase the polarity by adding small increments of a more polar solvent such as ethyl acetate or dichloromethane.[5][6] The ideal solvent system should provide a clear separation of spots on the TLC plate, with the desired product having an Rf value between 0.2 and 0.4 for optimal column separation.[7]
-
-
Stationary Phase Inactivity: The silica gel or alumina may not be sufficiently active to effectively interact with and separate the compounds.
-
Solution: Ensure your stationary phase is properly activated. For silica gel, this often involves heating to remove adsorbed water. If your compounds are acid-sensitive, consider using neutralized silica gel or adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[8][9][10][11]
-
-
Overloading the Column: Applying too much crude material to the column can lead to broad bands and poor separation.[3]
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, a lower loading percentage is recommended.
-
Issue 2: Low or No Recovery of the Desired Product
Low yield after column chromatography can be frustrating and detrimental to a multi-step synthesis.
Potential Causes & Solutions:
-
Product is Too Polar and Stuck on the Column: Highly polar compounds can irreversibly adsorb to the stationary phase.[3]
-
Solution: If you suspect your product is highly polar, a gradual increase in the mobile phase polarity (gradient elution) is recommended. If the product still doesn't elute, consider switching to a more polar solvent system, such as dichloromethane/methanol. In some cases, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), may be a better option.[12]
-
-
Product Degradation on the Stationary Phase: The slightly acidic nature of silica gel can cause degradation of sensitive compounds.[11]
-
Solution: Use neutralized silica gel or add a basic modifier to the eluent as mentioned previously. Alternatively, alumina (neutral or basic) can be used as the stationary phase.[13] Running the column quickly (flash chromatography) can also minimize the contact time between the compound and the stationary phase, reducing the chance of degradation.[3]
-
-
Product is Too Non-Polar and Eluted with the Solvent Front: Very non-polar compounds may have minimal interaction with the stationary phase and elute immediately.
-
Solution: Use a less polar mobile phase. Start with 100% hexane or pentane and see if you can achieve retention on the TLC plate.
-
Issue 3: Streaking or Tailing of Spots on TLC and Column
Streaking or tailing of the compound bands can obscure separation and lead to impure fractions.
Potential Causes & Solutions:
-
Sample Overload: As with poor separation, overloading is a common cause of streaking.
-
Solution: Reduce the amount of sample spotted on the TLC plate or loaded onto the column.[5]
-
-
Compound Insolubility in the Mobile Phase: If the compound is not fully soluble in the eluent, it will streak.
-
Solution: Ensure your crude material is fully dissolved before loading it onto the column. If necessary, use a small amount of a stronger, more polar solvent to dissolve the sample and pre-adsorb it onto a small amount of silica gel before loading.
-
-
Acidic or Basic Nature of the Compound: Compounds with acidic or basic functional groups can interact strongly with the stationary phase, causing tailing.
-
Solution: For acidic compounds, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding triethylamine is effective.[11]
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying brominated thiophene esters?
For most applications, silica gel is the stationary phase of choice due to its versatility and cost-effectiveness.[13] However, if your compound is sensitive to acid, using neutralized silica gel or alumina is recommended.[8][9][10][11]
Q2: How do I choose the right mobile phase?
The best practice is to first perform a TLC analysis of your crude mixture with various solvent systems.[4] A good starting point for brominated thiophene esters is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[14][15] Adjust the ratio of these solvents to achieve good separation of your desired compound from impurities.
Q3: What is "flash chromatography" and should I use it?
Flash chromatography is a technique that uses pressure (often from compressed air or nitrogen) to force the mobile phase through the column more quickly.[3] This is highly recommended for purifying brominated thiophene esters as it reduces the time the compound spends on the stationary phase, which can minimize degradation and improve the efficiency of the separation.
Q4: My brominated thiophene ester is a solid. How should I load it onto the column?
You have two main options for loading a solid sample:
-
Dry Loading: Dissolve your solid in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and then evaporate the solvent. This will leave your compound adsorbed onto the silica gel. This dry powder can then be carefully added to the top of your packed column.
-
Wet Loading: Dissolve your solid in the mobile phase and carefully add it to the top of the column with a pipette.[16] This method is simpler but can sometimes disturb the top of the column packing.
Q5: How can I monitor the separation while the column is running?
If your compounds are colorless, you will need to collect fractions of the eluent as it comes off the column.[17] You can then analyze these fractions by TLC to determine which ones contain your purified product.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the purification of a brominated thiophene ester using flash column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Sand (washed)
-
Hexane
-
Ethyl acetate
-
Compressed air or nitrogen source with a regulator
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Protocol:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a series of solvent systems with increasing polarity (e.g., 100% hexane, 9:1 hexane/ethyl acetate, 4:1 hexane/ethyl acetate).
-
Identify a solvent system that gives good separation and an Rf value of ~0.3 for your desired product.[7]
-
-
Column Packing:
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (about 1 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase (the least polar solvent if using a gradient).
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude brominated thiophene ester in a minimal amount of the mobile phase or a more polar solvent if necessary.
-
Carefully pipette the solution onto the top of the sand layer.
-
Alternatively, use the dry loading method described in the FAQs.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure from the compressed air/nitrogen source to begin eluting the solvent through the column.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Spot each fraction (or every few fractions) on a TLC plate.
-
Develop the TLC plate using the same solvent system as the column.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified brominated thiophene ester.
-
Quantitative Data Summary Table
| Parameter | Typical Range/Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Neutralized silica or alumina for acid-sensitive compounds.[8][9][10][13] |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Dichloromethane | Start with a low polarity and increase as needed.[14][15] |
| Rf Value (TLC) | 0.2 - 0.4 | For the desired compound in the chosen eluent.[7] |
| Column Loading | 1-5 g crude / 100 g silica | Lower loading for difficult separations. |
| Pressure (Flash) | 5-10 psi | Adjust to achieve a steady flow rate. |
Logical Relationships in Chromatography Parameter Selection
Caption: Interdependencies of key parameters in column chromatography.
References
- Teledyne ISCO. (n.d.). RediSep C-18 reversed phase column - halogenated heterocyclic.
- KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents. (n.d.).
- WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents. (n.d.).
- KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents. (n.d.).
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- ResearchGate. (n.d.). Investigation of a Range of Stationary Phases for the Separation of Model Drugs by HPLC Using Superheated Water as the Mobile Phase.
- Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
- Wikipedia. (n.d.). Column chromatography.
- Save My Exams. (2024). Column Chromatography. AQA A Level Chemistry Revision Notes 2015.
- Columbia University. (n.d.). Column chromatography.
- ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?.
- CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
- Chemistry LibreTexts. (2023). B. Column Chromatography.
- ACS Publications. (2014). Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange.
- University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- ResearchGate. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- RJPT. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Google Patents. (n.d.). Purification method of thiophene - CN1134429C.
- Wiley Online Library. (2013). Bromination of Isothianaphthene Derivatives towards the Application in Organic Electronics.
- NIH. (n.d.). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones - PMC.
- AperTO. (2025). Improved Synthesis of.
- PubMed Central. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC.
- ResearchGate. (n.d.). A novel method for the bromination of thiophenes.
- StudySmarter. (2023). Thiophene: Bromination & Reduction - Chemistry.
- NIH. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- SciSpace. (n.d.). Thiophene Functionalized Magnetic Covalent Organic Frameworks for Selective Extraction of Trace Heavy Metals Followed by ICP-MS.
- Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography.
- Semantic Scholar. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- PubMed. (2015). Occurrence of halogenated transformation products of selected pharmaceuticals and personal care products in secondary and tertiary treated wastewaters from southern California.
- NIH. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins - PMC.
- YouTube. (2023). Common Problems During His-tag Purification.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]
- 9. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 10. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. columbia.edu [columbia.edu]
- 14. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 15. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. savemyexams.com [savemyexams.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Side reactions of organometallic reagents with thiophene substrates
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Side Reactions with Organometallic Reagents
Welcome to the technical support center for thiophene functionalization. Thiophene and its derivatives are foundational scaffolds in pharmaceuticals and advanced materials, making the precise control of their chemical transformations a critical endeavor for innovation.[1][2] However, the unique electronic properties of the thiophene ring, particularly the interaction of the sulfur atom and the acidity of its protons, present significant challenges when using highly reactive organometallic reagents.
This guide is structured to provide direct, actionable solutions to common side reactions encountered in the lab. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles, enabling you to not only solve current issues but also anticipate and prevent future challenges.
Section 1: Competitive Deprotonation (Metalation)
One of the most common scenarios in thiophene chemistry involves the unintended deprotonation of the ring when another reaction is desired. This occurs because the protons on the thiophene ring, especially at the α-positions (C2 and C5), are significantly more acidic than those on a simple benzene ring.
Q1: I'm attempting a nucleophilic addition to a substituent on my thiophene using n-BuLi, but my main product is the C5-lithiated species. Why is deprotonation outcompeting my desired reaction?
Answer: This is a classic case of competing reaction pathways governed by kinetics and thermodynamics. Organolithium reagents like n-butyllithium (n-BuLi) are exceptionally strong bases, often potent enough to deprotonate the thiophene ring faster than they react with other electrophilic centers, especially sterically hindered ones.[3][4]
The Causality: The protons at the C2 and C5 positions of thiophene are the most acidic due to the ability of the sulfur atom to stabilize the resulting carbanion through both inductive effects and d-orbital participation.[5] When a strong, unhindered base like n-BuLi is introduced, it can rapidly abstract one of these acidic protons.
Troubleshooting Guide: Managing Unwanted Deprotonation
-
Reagent Selection: The choice of organometallic reagent is paramount. If the goal is to avoid deprotonation, a less basic reagent is required. Grignard reagents are generally less basic than organolithiums and may be a suitable alternative for your desired nucleophilic addition.[6] For controlled deprotonation, more hindered bases like Lithium Diisopropylamide (LDA) can offer greater selectivity compared to n-BuLi.[4]
-
Temperature Control (Kinetic vs. Thermodynamic Control):
-
Kinetic Deprotonation: Performing the reaction at very low temperatures (e.g., -78 °C) can favor the kinetically fastest reaction. If your desired reaction is faster than deprotonation at this temperature, you may see improved yields.
-
Directed ortho-Metalation (DoM): If your thiophene has a directing metalation group (DMG), this can be used to your advantage. A DMG, typically a Lewis basic functional group, can coordinate to the lithium cation, delivering the butyl base to a specific adjacent position.[7]
-
-
Alternative Metalating Agents: For cleaner, more regioselective deprotonation when desired, consider using lithium magnesate bases (e.g., Bu₃MgLi). These reagents can provide excellent regioselectivity for deprotonating thiophene at room temperature, offering a more practical alternative to cryogenic conditions.[8]
Data Summary: Basicity of Common Organometallic Reagents
| Reagent | Conjugate Acid | pKa (approx.) | Typical Use Case |
| n-BuLi | n-Butane | ~50 | Strong, general-purpose base/nucleophile |
| sec-BuLi | n-Butane | ~50 | Stronger, more hindered base |
| t-BuLi | Isobutane | ~53 | Very strong, highly hindered base |
| LDA | Diisopropylamine | ~36 | Strong, non-nucleophilic hindered base |
| PhMgBr | Benzene | ~43 | Moderately basic nucleophile |
Experimental Protocol: Selective Metalation using a Magnesium Amide Base
This protocol describes a method for selective metalation that can be more controlled than using organolithiums.
-
Apparatus Setup: Rigorously flame-dry all glassware under vacuum and allow it to cool under a positive pressure of dry argon or nitrogen.
-
Reagent Preparation: In a Schlenk flask, prepare the magnesium amide base by reacting diisopropylamine with an appropriate Grignard reagent (e.g., EtMgCl) in anhydrous THF at 0 °C for 1 hour.
-
Metalation: Cool the solution of the magnesium amide base to 0 °C. Add the thiophene substrate dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Progress can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR for deuterium incorporation.
-
Electrophilic Quench: Once metalation is complete, cool the reaction mixture to the appropriate temperature for your electrophile (typically -78 °C to 0 °C) and add the electrophile slowly.
Visualization: Deprotonation Pathway
Caption: Decision workflow for addressing unwanted deprotonation.
Section 2: Thiophene Ring Opening
A more destructive and often irreversible side reaction is the nucleophilic attack on the sulfur atom itself, leading to the cleavage of a C-S bond and opening of the aromatic ring. This is a significant issue, particularly with fused thiophene systems and certain organolithium reagents.[9]
Q2: My reaction of a fused thiophene with n-BuLi at low temperature resulted in a product with a butylthio- group attached. What is causing this ring-opening, and how can I prevent it?
Answer: You are observing a thiophilic addition, where the organolithium reagent attacks the sulfur atom instead of abstracting a proton.[9] This generates a ring-opened lithium intermediate that, upon quenching, yields the linear butylthio-substituted product.
The Causality: The reaction is believed to proceed via nucleophilic attack of the organolithium on the sulfur atom. For fused oligothiophenes, this pathway can become competitive with deprotonation. The stability of the resulting ring-opened organolithium intermediate plays a crucial role. Studies have shown that n-BuLi exhibits a higher propensity for this reaction compared to other organolithiums, suggesting that both thermodynamic and mechanistic factors are at play.[9]
Troubleshooting Guide: Preventing Ring Opening
-
Reagent Choice: This is the most critical factor. n-BuLi is known to promote ring-opening.[9] Switching to a more hindered or less reactive organolithium (like sec-BuLi or t-BuLi) or using a non-lithium base like LDA can often shut down this pathway completely.
-
Temperature Management: While counterintuitive, for some substrates, slightly higher temperatures might favor deprotonation over ring-opening. However, the most common strategy is to work at the lowest possible temperature (-78 °C or -100 °C) to minimize all side reactions.
-
Solvent Effects: The coordinating ability of the solvent can influence the reactivity of the organolithium reagent. Using a less coordinating solvent than THF, if possible, or adding a chelating agent like TMEDA (tetramethylethylenediamine) can alter the aggregation state and reactivity of the organolithium, sometimes favoring the desired deprotonation.[4]
Visualization: Ring Opening Mechanism
Caption: Simplified mechanism of thiophilic ring-opening.
Section 3: Side Reactions in Metal-Catalyzed Cross-Coupling
Palladium- and nickel-catalyzed cross-coupling reactions are indispensable for C-C bond formation. However, thiophenes introduce unique challenges, including homocoupling, protodeboronation, and catalyst deactivation.
Q3: My Ni-catalyzed Kumada coupling of 3-bromothiophene with an alkyl Grignard is giving me a significant amount of bithienyl byproduct. How can I improve the selectivity?
Answer: The formation of a bithienyl (or more generally, a homocoupled) product is a common side reaction in Kumada couplings.[10] This is often referred to as a Wurtz-type side reaction. It arises from the coupling of two thiophene units.
The Causality: This side reaction can be exacerbated by high concentrations of the Grignard reagent and elevated temperatures. The mechanism can involve complex pathways, but a key factor is the rate of transmetalation versus reductive elimination in the catalytic cycle.
Troubleshooting Protocol: Minimizing Homocoupling in Kumada Coupling
-
Slow Addition: Instead of adding the Grignard reagent all at once, add it slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the Grignard reagent low, disfavoring the bimolecular homocoupling reaction.[11][12]
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of homocoupling more significantly than the desired cross-coupling.[11][12]
-
Solvent Choice: The choice of solvent can impact selectivity. For instance, using 2-methyl-THF has been shown to reduce dithienyl side product formation compared to standard THF in some systems.[10]
-
Catalyst System: The choice of nickel catalyst and ligand is critical. Catalysts like Ni(dppp)Cl₂ are often effective for these couplings.[11]
Data Summary: Effect of Conditions on 3-Hexylthiophene Synthesis
| Catalyst | Solvent | Grignard Conc. | 3-Hexylthiophene (%) | Bis-thienyl (%) |
| Ni(dppp)Cl₂ | THF/MTBE (50:50) | 1.3 M | 86.7 | 5.6 |
| Ni(PPh₃)₂Cl₂ | Diethyl Ether | 2.0 M | 73.3 | 10.7 |
| Pd(PPh₃)₂Cl₂ | Diethyl Ether | 2.0 M | 4.5 | 0.3 |
| (Data adapted from reference[10]) |
Q4: In my Suzuki-Miyaura coupling, I'm losing my thiophene-boronic ester to protodeboronation before it can couple. What are the best practices to prevent this?
Answer: Protodeboronation is a major side reaction for many heteroaromatic boronic acids and esters, including thiophenes.[13] It is the cleavage of the C-B bond by a proton source, replacing the boronic ester with a hydrogen atom and destroying the substrate.
The Causality: This reaction is often base-catalyzed and is particularly problematic for electron-rich heterocycles like thiophene. The mechanism involves the formation of a boronate species, which is then protonated, leading to C-B bond cleavage.
Troubleshooting Guide: Preventing Protodeboronation
-
Rigorous Anhydrous Conditions: Water is a primary proton source. Ensure all solvents and reagents are scrupulously dried. Use freshly distilled solvents and oven-dried glassware.
-
Choice of Base: The base plays a critical role. Milder bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like NaOH or KOH. The choice can be substrate-dependent, so screening bases is recommended.[14]
-
Use Pinacol Esters: Thiophene boronic pinacol esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[13][15]
-
Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. High temperatures can accelerate the rate of protodeboronation.
Visualization: Troubleshooting Cross-Coupling Reactions
Caption: Troubleshooting decision tree for thiophene cross-coupling.
References
- Angelici, R. J. (2001). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Organometallics, 20(7), 1259–1275. Source
- Rauchfuss, T. B., et al. (1995). A New Pathway for Thiophene Ring Opening by Transition Metals. Journal of the American Chemical Society, 117(23), 6394–6395. Source
- Egorova, O. A., & Egorov, M. P. (2009). Organometallic compounds of furan, thiophene, and their benzannulated derivatives. Russian Chemical Reviews, 78(9), 795–825. Source
- Dailey, K. M. K., et al. (1995). A New Pathway for Thiophene Ring Opening by Transition Metals. University of Illinois Urbana-Champaign. Source
- Nenajdenko, V. G., et al. (2016). Unusual thiophilic ring-opening of fused oligothiophenes with organolithium reagents. Tetrahedron Letters, 57(38), 4301-4304. Source
- Hicks, F. A., & Buchwald, S. L. (2023). Reactions of an aluminium( i ) reagent with furans and thiophenes.
- BenchChem. (n.d.). Application Notes and Protocols for Grignard Coupling Reactions of 3-Substituted Thiophenes. BenchChem. Source
- Bayh, O., et al. (2005). Deprotonation of thiophenes using lithium magnesates. Tetrahedron, 61(19), 4779-4784. Source
- BenchChem. (n.d.). Technical Support Center: Optimizing Grignard Coupling with 3-Bromothiophene. BenchChem. Source
- LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Source
- Swager, T. M., et al. (2009). Functionalizable Polycyclic Aromatics through Oxidative Cyclization of Pendant Thiophenes. Massachusetts Institute of Technology. Source
- Scilit. (n.d.).
- Gryko, D. T., et al. (2020). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. The Journal of Organic Chemistry, 85(23), 15336–15347. Source
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Source
- Read Chemistry. (2023). Side Reactions of Organometallic Reagents. Source
- BenchChem. (n.d.).
- Reddit. (2018). A question about Grignard reagent and Kumada coupling. r/chemhelp. Source
- University of Pretoria. (2019). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. Source
- Biscoe, M. R., et al. (2014). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. Organic Letters, 16(16), 4224–4227. Source
- Wang, J., et al. (2020). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 11(36), 9896–9901. Source
- Wang, J., et al. (2020).
- Chemistry Stack Exchange. (2020).
- Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Source
- Reich, H. J. (n.d.). Organolithium Reagents.
- Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 6(32), 5825-5830. Source
- McCullough, R. D. (2007). Improved process for the kumada coupling reaction.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1253–1264. Source
- Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
- Bellina, F., et al. (2003). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 68(26), 10175–10183. Source
- Snieckus, V. (1990). Directed ortho metalation. User's guide to a new cross-coupling chemistry. Chemical Reviews, 90(6), 879–933. Source
- ResearchGate. (2017).
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Source
- Gronowitz, S., & Dahlgren, T. (1980). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1269-1275. Source
- Ortiz, P., et al. (2016). 1,2- Versus 1,4-Asymmetric Addition of Grignard Reagents to Carbonyl Compounds. Progress in Enantioselective Cu(I)
- Kharasch, M. S., & Reinmuth, O. (1954). The Grignard Reagents. Organometallics, 54(1), 1-138. Source
- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Source
- Leah4sci. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. Source
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Source
- Kambe, N., et al. (2000). Selective metallation of thiophene and thiazole rings with magnesium amide base. Journal of the Chemical Society, Perkin Transactions 1, 3355-3357. Source
Sources
- 1. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. readchemistry.com [readchemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. baranlab.org [baranlab.org]
- 8. Deprotonation of thiophenes using lithium magnesates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity of Electrophilic Substitution on Substituted Thiophenes
Welcome to the Technical Support Center for electrophilic substitution reactions on substituted thiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to optimize and control the regiochemical outcome of their reactions. Here, we move beyond textbook examples to address the nuanced challenges encountered in the lab, providing troubleshooting guides, frequently asked questions, and detailed protocols grounded in mechanistic principles.
Section 1: Foundational Principles of Thiophene Reactivity
Before troubleshooting, a firm grasp of the fundamentals is essential. Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr).[1] Its reactivity is greater than benzene but typically lower than pyrrole and furan.[1][2] This reactivity is due to the sulfur atom's ability to stabilize the cationic intermediate (σ-complex or arenium ion) through resonance.[1][3]
The Inherent α-Selectivity of Unsubstituted Thiophene
Electrophilic attack on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position over the C3 (β) position.[4][5] This preference is a cornerstone of thiophene chemistry and is explained by the superior resonance stabilization of the σ-complex formed during C2 attack.
-
Attack at C2 (α-position): The positive charge is delocalized over three atoms, including the sulfur atom, resulting in three significant resonance structures.[4][6] This delocalization, particularly onto the heteroatom, provides substantial stabilization.[5]
-
Attack at C3 (β-position): The positive charge is only delocalized over two carbon atoms, leading to only two resonance structures. The sulfur atom does not directly participate in stabilizing the positive charge in the same way.[4]
This fundamental principle is visualized in the mechanism below.
Caption: General mechanism of electrophilic substitution on thiophene.
The Role of Substituents: Directing Effects
When a substituent is already present on the thiophene ring, it profoundly influences the position of the next electrophilic attack. These directing effects are a combination of electronic (resonance and inductive) and steric factors.[7] Substituents are broadly classified as either activating (ortho, para-directing) or deactivating (meta-directing).[8][9]
| Substituent Type | Electronic Effect | Directing Influence on Thiophene | Reactivity Effect |
| Activating Groups (e.g., -CH₃, -OR, -NH₂) | Electron-Donating (EDG) | Directs to available ortho and para positions | Increases reaction rate |
| Deactivating Groups (e.g., -NO₂, -CN, -COR) | Electron-Withdrawing (EWG) | Directs to available meta positions | Decreases reaction rate |
| Halogens (e.g., -Cl, -Br, -I) | Inductively EWG, Resonance EDG | ortho, para-directing | Deactivating (slows reaction rate) |
Table 1: General directing effects of substituents.
Section 2: Troubleshooting Guide - Common Regioselectivity Issues
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My reaction on a 2-substituted thiophene is giving me a mixture of 5- and 3-substituted products. How can I favor the 5-position (para-like)?
Scenario: You are performing a Friedel-Crafts acylation on 2-methylthiophene and obtaining a significant amount of the 3-acyl-2-methylthiophene isomer alongside the desired 5-acyl-2-methylthiophene.
Analysis: This is a classic case of competition between the electronically favored positions. The substituent at C2 directs incoming electrophiles to the "ortho" (C3) and "para" (C5) positions. The C5 position is electronically more activated and sterically less hindered, but the C3 position can still react, especially with highly reactive electrophiles or under harsh conditions.
Solutions & Protocols:
-
Leverage Steric Hindrance: The C5 position is sterically more accessible than the C3 position, which is flanked by the C2 substituent and the sulfur atom.[7]
-
Increase the Steric Bulk of the Electrophile: Using a bulkier acylating agent can disfavor attack at the more crowded C3 position. For example, instead of acetyl chloride, try using pivaloyl chloride.
-
Use a Bulkier Lewis Acid: A larger Lewis acid can form a more sterically demanding complex with the acylating agent, further enhancing selectivity for the C5 position.
-
-
Modify Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., -20 °C to 0 °C) often increases selectivity by favoring the pathway with the lower activation energy, which is typically substitution at the C5 position.
-
Choice of Solvent: Less polar solvents can sometimes enhance steric effects. Experiment with solvents like dichloromethane (DCM) versus more polar options like nitrobenzene.
-
Protocol: Selective 5-Acylation of 2-Methylthiophene
-
To a stirred solution of 2-methylthiophene (1.0 eq) in dry DCM under an inert atmosphere (e.g., argon), add a bulky Lewis acid such as aluminum chloride (AlCl₃, 1.1 eq) portion-wise at -20 °C.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add a solution of pivaloyl chloride (1.05 eq) in dry DCM dropwise, maintaining the temperature at -20 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with DCM, wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Q2: I have an electron-withdrawing group at C2 (e.g., 2-acetylthiophene), and I need to introduce a second substituent. The reaction is very sluggish and gives poor yields. What can I do?
Analysis: An electron-withdrawing group (EWG) at C2 deactivates the thiophene ring towards electrophilic substitution.[8] It primarily directs incoming electrophiles to the C4 and C5 positions. However, the overall reactivity is significantly reduced.
Solutions & Protocols:
-
Increase Reaction Severity (with caution):
-
Stronger Electrophiles: Use more potent electrophilic reagents. For nitration, instead of nitric acid in acetic anhydride, consider using nitronium tetrafluoroborate (NO₂BF₄).
-
Harsher Conditions: Increase the reaction temperature and/or use a stronger Lewis acid catalyst. Be aware that this can lead to side reactions and decomposition.
-
-
Alternative Synthetic Strategy: Metalation
-
When direct electrophilic substitution fails, a directed ortho-metalation (DoM) or halogen-metal exchange strategy is often superior. For 2-acetylthiophene, direct deprotonation is difficult. A better approach is to start with a 2-halothiophene, perform a halogen-metal exchange, and then trap with an electrophile.
-
Workflow: Metalation vs. Direct Substitution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. brainly.in [brainly.in]
- 4. echemi.com [echemi.com]
- 5. Solved: Explain by equation why Thiophene undergoes electrophilic substitution reaction in a posi [Chemistry] [gauthmath.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. leah4sci.com [leah4sci.com]
Technical Support Center: Impact of Solvent Choice on Thiophene Functionalization Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the functionalization of thiophene and its derivatives. Thiophene-containing molecules are pivotal in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to address specific experimental issues, with a core focus on the critical role of solvent selection in determining reaction outcomes.
As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and field-proven experience.
General Troubleshooting Workflow
Before delving into reaction-specific issues, it's crucial to adopt a systematic approach to troubleshooting. The following workflow provides a logical sequence for diagnosing and resolving common problems in thiophene functionalization.
Caption: General workflow for troubleshooting thiophene functionalization reactions.
Section 1: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions are fundamental for C-C bond formation, yet their application to thiophenes can be fraught with difficulties, often stemming from solvent and base selection.[3]
FAQs & Troubleshooting
Q1: My Suzuki-Miyaura coupling of a bromothiophene is giving a low yield. What are the likely solvent-related causes?
A1: Low yields in Suzuki couplings involving thiophenes can frequently be traced back to several solvent-dependent factors:
-
Catalyst Deactivation: The sulfur atom in the thiophene ring can coordinate with the palladium catalyst, leading to its deactivation.[1] The choice of solvent can influence the extent of this interaction. In some cases, a coordinating solvent might compete with the thiophene for binding sites on the palladium, mitigating deactivation.
-
Poor Solubility of Base: The base is a critical component of the catalytic cycle, but many inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in common organic solvents like toluene or dioxane.[4] This can lead to a heterogeneous mixture and slow reaction rates.
-
Inefficient Phase Transfer: In biphasic systems (e.g., Toluene/Water), inefficient transfer of reactants between the organic and aqueous phases can be rate-limiting.
Troubleshooting Steps:
-
Switch to a Biphasic System with a Phase-Transfer Catalyst: If you are using a single organic solvent, consider switching to a biphasic system like Toluene/Water or employing aqueous n-butanol.[1][5][6] The addition of a phase-transfer catalyst can improve the transport of the base into the organic phase.
-
Consider Alternative Solvents: Dioxane is a traditional choice but can be problematic due to peroxide formation and toxicity.[4] Consider alternatives like 2-methyltetrahydrofuran (2-MeTHF), which offers better phase separation with water and a wider temperature range than THF.[4] For more polar substrates, acetonitrile (MeCN) or dimethylformamide (DMF) might be necessary to ensure solubility.[4]
-
Ensure Proper Degassing: Oxygen can lead to the homocoupling of boronic acids and catalyst degradation.[4] It is crucial to thoroughly degas all solvents, including any water used in the reaction mixture.[4]
Q2: I'm observing significant protodeborylation (hydrolysis of my thiophene boronic acid). How can solvent choice help?
A2: Protodeborylation is a common side reaction, especially with electron-rich or sensitive boronic acids. This issue is often exacerbated by harsh conditions (high temperature, strong base) and the presence of excess water.
Troubleshooting Steps:
-
Use Anhydrous Conditions: If protodeborylation is a major issue, switching to anhydrous conditions can be beneficial.[4] Solvents like anhydrous dioxane or THF with a soluble base such as K₃PO₄ can be effective.[4]
-
Control Water Content: In aqueous systems, the amount of water can be critical. Instead of a large excess, use only the amount necessary to dissolve the base (e.g., 9:1 or 4:1 organic solvent to water).[4]
-
Lower the Reaction Temperature: Higher temperatures can accelerate protodeborylation. If possible, screen for a more active catalyst/ligand combination that allows the reaction to proceed at a lower temperature.
| Solvent System | Typical Base | Key Advantages | Potential Issues | Citation |
| Toluene / H₂O | K₂CO₃, K₃PO₄ | Good for many substrates, allows for easy product separation. | Phase transfer can be slow; base solubility is limited. | [1][6] |
| Dioxane / H₂O | K₂CO₃, NaHCO₃ | Traditional, well-established system. | Dioxane toxicity and peroxide formation. | [4] |
| 2-MeTHF / H₂O | K₂CO₃, CsF | Greener alternative to THF/Dioxane, good phase separation. | May require optimization for specific substrates. | [4] |
| Aqueous n-Butanol | K₃PO₄ | Efficient for heteroaryl chlorides, biodegradable solvent. | Higher boiling point may not be suitable for all substrates. | [5][6] |
| DMF or DMA (anhydrous) | K₃PO₄ | Good for poorly soluble substrates. | Can be difficult to remove; may lead to side reactions at high T. | [4][7] |
Section 2: Lithiation and Electrophilic Quench
Directed ortho-metalation (DoM) using organolithium reagents is a powerful method for regioselective functionalization. However, the reactivity of these reagents is highly sensitive to the solvent environment.[3][8]
FAQs & Troubleshooting
Q1: My lithiation of a substituted thiophene followed by an electrophilic quench is giving a complex mixture of products, including what appears to be a "halogen dance" byproduct. What's happening?
A1: A "halogen dance" is a base-catalyzed migration of a halogen atom around the thiophene ring.[9] This is particularly common with bromo- and iodothiophenes under strongly basic conditions, such as with n-BuLi or LDA.[8][9] The solvent plays a crucial role in mediating the stability and reactivity of the organolithium species.
-
Coordinating Solvents (e.g., THF, Diethyl Ether): These solvents solvate the lithium cation, breaking down the large aggregates of organolithium reagents into more reactive monomers or dimers.[8] This increased reactivity can sometimes promote the halogen dance. However, THF is often essential for the initial lithiation to occur at a reasonable rate and temperature.
-
Non-coordinating Solvents (e.g., Hexane, Toluene): In these solvents, organolithiums exist as larger, less reactive aggregates.[10] While this can suppress the halogen dance, the initial deprotonation or metal-halogen exchange may be very slow or require higher temperatures.[10]
Troubleshooting Steps:
-
Lower the Temperature: The halogen dance is often facilitated by higher temperatures.[9] Perform the lithiation at the lowest practical temperature (e.g., -78 °C) and add the electrophile at that temperature.
-
Modify the Solvent System: The stereochemical outcome of lithiation can be solvent-dependent. For some substrates, a switch from a coordinating solvent like THF to a non-coordinating one like toluene (perhaps with a catalytic amount of a coordinating agent like a crown ether) can alter the reaction pathway and suppress side reactions.[10]
-
Use a Milder Base: If the halogen dance is persistent, consider a milder base. For example, a magnesium bisamide like Mg(TMP)₂·2LiCl has been shown to control halogen dance reactions more effectively in some cases.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. | Semantic Scholar [semanticscholar.org]
- 7. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation pathways of bromomethyl thiophene derivatives under reaction conditions
Welcome to the Technical Support Center for bromomethyl thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but challenging reagents in their synthetic workflows. Bromomethyl thiophenes are valuable building blocks, particularly in medicinal chemistry and materials science, due to the reactive bromomethyl group that allows for facile introduction of the thiophene moiety.[1] However, their inherent instability presents significant challenges. This guide provides in-depth, field-proven insights into the degradation pathways of these compounds and offers practical troubleshooting advice to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of bromomethyl thiophene derivatives.
Q1: What are the primary degradation pathways for bromomethyl thiophene derivatives?
A1: The principal degradation pathway for bromomethyl thiophenes is an acid-catalyzed polymerization.[2][3] The process is initiated by the elimination of hydrogen bromide (HBr) from the bromomethyl group. This liberated HBr, a strong acid, then protonates the electron-rich thiophene ring of another molecule. This protonation activates the ring towards electrophilic attack by another bromomethyl thiophene molecule (or a carbocation derived from it), initiating a chain reaction that results in the formation of intractable polymeric or resinous materials.[2] This process is often autocatalytic, as the HBr produced accelerates further degradation. Samples that have decomposed are often characterized by a significant darkening in color and the formation of a tar-like residue.[2][3]
Q2: My bottle of 3-(bromomethyl)thiophene has turned dark brown and appears viscous. Is it still usable?
A2: Significant darkening and increased viscosity are clear indicators of decomposition, likely due to the acid-catalyzed polymerization described above.[2][3] Using this material is highly discouraged for several reasons:
-
Reduced Purity: The actual concentration of the desired active reagent is significantly lower than what you would calculate based on the initial weight, which will lead to poor yields and inaccurate stoichiometry in your reactions.[3]
-
Reaction Interference: The polymeric byproducts and residual HBr can interfere with your reaction. For instance, the acidic conditions can decompose acid-sensitive substrates or catalysts, and the polymeric material can complicate purification, leading to lower isolated yields of your target compound.[3]
-
Safety Concerns: In some cases, the decomposition can be vigorous. There are reports of samples of 3-thenyl bromide (3-bromomethylthiophene) exploding without warning.[2]
If decomposition is minor (e.g., a slight yellowing), purification may be possible (see Protocol 2). However, for significant degradation, the material should be disposed of according to institutional hazardous waste guidelines.[3]
Q3: What are the optimal storage conditions to maximize the shelf-life of bromomethyl thiophenes?
A3: Proper storage is critical to mitigate degradation. Based on documented procedures for thenyl bromide and related halomethyl heterocycles, the following conditions are recommended:[2][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate (2-8 °C) or freeze (-20 °C). | Low temperatures significantly slow the rate of decomposition reactions.[5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture, which can lead to hydrolysis and HBr formation. |
| Container | Use a glass bottle with a vented cap or a loose-fitting stopper. | Prevents pressure buildup from evolved HBr gas, which can be a serious safety hazard.[2][3][4] Never store in a tightly sealed container. |
| Light | Store in an amber bottle or protect from light. | Light can provide the energy to initiate radical pathways or accelerate other decomposition routes (photodegradation).[5][7] |
| Stabilization | Add a solid acid scavenger like powdered calcium carbonate (CaCO₃) to the container. | The carbonate base neutralizes any HBr that forms, inhibiting the primary acid-catalyzed polymerization pathway.[2] |
Q4: I am performing a substitution reaction with a nucleophile. Why is my yield consistently low?
A4: Low yields in substitution reactions involving bromomethyl thiophenes can often be traced back to the stability and purity of the electrophile.[3] Consider the following:
-
Starting Material Degradation: As discussed in Q2, if your bromomethyl thiophene has started to degrade, the concentration of the active reagent is diminished.[3]
-
Competitive Elimination: Under basic conditions, particularly with sterically hindered bases, E2 elimination can compete with the desired SN2 substitution, leading to byproduct formation.
-
Steric Hindrance: The SN2 reaction is sensitive to steric hindrance. If your nucleophile or the thiophene ring itself is highly substituted near the reaction center, the reaction rate will decrease, allowing more time for degradation pathways to occur.[8]
-
Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.[9]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving specific issues encountered during experiments with bromomethyl thiophene derivatives.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction Failure / Low Yield | 1. Degraded Starting Material: The bromomethyl thiophene has polymerized.[3]2. Incorrect Stoichiometry: Molar ratio is off due to degraded starting material.3. Reaction Quenching: Acidic byproducts (HBr) from degradation are neutralizing the nucleophile or base. | 1. Verify Purity: Before use, check the purity of the bromomethyl thiophene via ¹H NMR. Look for the characteristic -CH₂Br singlet and the absence of broad, undefined peaks indicative of polymer.2. Purify Reagent: If minor degradation is present, purify the reagent immediately before use (See Protocol 2).3. Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent.4. Neutralize Acidity: For reactions sensitive to acid, consider passing a solution of the reagent in an inert solvent (e.g., dichloromethane) through a small plug of basic alumina or potassium carbonate immediately before adding it to the reaction flask.[3] |
| Formation of Black/Brown Tar During Reaction | 1. Reagent Instability: The bromomethyl thiophene is degrading under the reaction conditions.2. High Temperature: Elevated temperatures are accelerating the polymerization pathway.[5]3. Presence of Acid/Lewis Acid: Trace acidic impurities are catalyzing decomposition. | 1. Lower Reaction Temperature: If the reaction kinetics allow, run the reaction at a lower temperature.2. Add an Acid Scavenger: Include a non-nucleophilic, hindered base (e.g., 2,6-lutidine or proton sponge) in the reaction mixture to scavenge any generated HBr without interfering with the primary reaction.3. Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis and subsequent HBr formation. |
| Inconsistent Results Between Batches | 1. Variable Reagent Quality: Different batches of the bromomethyl thiophene have varying levels of purity and degradation.2. Storage History: Older bottles or those stored improperly will have a higher degree of degradation. | 1. Standardize Reagent Handling: Implement a strict policy of always purifying the reagent before use (Protocol 2) or qualifying each new bottle by NMR.2. Follow Strict Storage Protocols: Ensure all users are aware of and follow the optimal storage conditions outlined in the FAQ section. Date bottles upon arrival and upon opening. |
| Product Purification is Difficult | 1. Polymeric Byproducts: The tar-like degradation products are co-eluting with the desired product or streaking on the chromatography column. | 1. Aqueous Workup: During the workup, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.2. Pre-filtration: Before loading onto a silica gel column, pass the crude material through a short plug of silica or celite to filter out some of the insoluble polymeric material.3. Optimize Chromatography: Use a less polar solvent system if possible, as the highly polar polymeric material will have a stronger affinity for the silica gel. |
Section 3: Key Experimental Protocols & Visual Guides
Degradation Pathway Overview
The primary degradation route is an autocatalytic, acid-driven polymerization. This process is responsible for the darkening, resinification, and potential pressure buildup observed in improperly stored samples.
Caption: Fig 1. Acid-catalyzed degradation of bromomethyl thiophene.
Protocol 1: Safe Handling and Storage Workflow
This workflow minimizes exposure to atmospheric moisture and ensures the reagent is stabilized for storage.
Caption: Fig 2. Recommended workflow for handling and storage.
Protocol 2: Purification of Lightly Decomposed Bromomethyl Thiophene
This protocol is intended for reagents that have only slightly darkened. Perform this procedure in a well-ventilated fume hood immediately before the synthetic step.
Objective: To remove acidic impurities and early-stage polymeric material.
Materials:
-
Decomposed bromomethyl thiophene derivative
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate (NaHCO₃) solution, cooled
-
Brine (saturated NaCl solution), cooled
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for optional filtration)
-
Separatory funnel, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude bromomethyl thiophene in 5-10 volumes of anhydrous diethyl ether or dichloromethane in an Erlenmeyer flask.
-
Neutralization Wash: Transfer the solution to a separatory funnel. Wash carefully with one portion of cold, saturated NaHCO₃ solution.
-
Causality: This step neutralizes the catalytic HBr, halting further acid-catalyzed degradation. The cold temperature minimizes hydrolysis of the ester-like bromomethyl group.
-
Caution: Vent the separatory funnel frequently, as CO₂ gas may evolve from the neutralization.
-
-
Brine Wash: Wash the organic layer with one portion of cold brine.
-
Causality: This removes bulk water and residual bicarbonate from the organic phase.
-
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Causality: Removing all traces of water is crucial to prevent hydrolysis back to the alcohol and HBr during concentration.
-
-
Filtration (Optional but Recommended): If insoluble material is present, filter the dried solution through a small plug of silica gel or celite, washing with a small amount of the solvent.
-
Causality: This physically removes fine particulates and baseline polymeric material.
-
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not use high temperatures. Keep the water bath at room temperature or below. Overheating will promote decomposition of the now-unstabilized, purified product.
-
Immediate Use: The resulting purified oil or solid should be used immediately in the subsequent reaction. Do not attempt to store the purified, unstabilized material for an extended period.
References
- Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.
- Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl bromide. Organic Syntheses, 33, 96.
- Ikram, M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry.
- Henckens, A., et al. (2005). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. James Cook University.
- Inam, M., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances.
- Desimone, J. M., & Sheares, V. V. (1992). New Polymerization methodology: Synthesis of Thiophene-Based Heterocyclic Polyethers. Defense Technical Information Center.
- Gronowitz, S. (1961). 3-Bromothiophene. Organic Syntheses, 41, 12.
- Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology.
- Podsiadły, R., et al. (2021). Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures. MDPI.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 520703, 3-(Bromomethyl)thiophene.
- Patel, D., et al. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Schiel, A., et al. (2016). Thiophene degradation (187 W and 20% duty cycle). ResearchGate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11829978, 2-(Bromomethyl)thiophene.
- Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd.
- Gyan Sanchay (n.d.). Factors Affecting Stability.
- QbD Group (2023). 4 Factors Influencing the Stability of Medicinal Products.
- University of Calgary. Substitution Reactions Summary.
- Fitzgerald, R. L. (2022). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate.
- Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology.
- SIELC Technologies (2018). 3-(Bromomethyl)thiophene.
- Soderberg, T. (n.d.). Chapter 9: Substitution Reactions. Organic Chemistry.
- LookChem. Cas 34846-44-1,3-Bromomethylthiophene.
- University of Illinois Springfield. Chapter 11: Nucleophilic Substitution and Elimination.
- LibreTexts Chemistry. SN2 Substitution Reactions and Alkyl Moiety.
- HOPEMAX. (2025). What is the stability of 2-Acetylthiophene under different conditions?. Blog.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. hopemaxchem.com [hopemaxchem.com]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orglabsim.uwaterloo.ca [orglabsim.uwaterloo.ca]
Techniques for removing unreacted starting material from thiophene coupling reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in thiophene coupling reactions. The unique electronic properties of the thiophene ring, while making it a valuable scaffold in medicinal chemistry and materials science, can present specific challenges during reaction workup and purification.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of removing unreacted starting materials and achieving high purity for your target thiophene-containing compounds.
The Challenge of Purifying Thiophene Coupling Products
Thiophene and its derivatives are integral building blocks in a vast array of functional materials and pharmacologically active compounds.[1][2] Cross-coupling reactions, such as the Suzuki, Stille, and Kumada reactions, are powerful tools for constructing complex molecules containing thiophene moieties.[4][5][6] However, the purification of the resulting products is often non-trivial. Challenges can arise from:
-
Similar Polarity: The polarity of the desired product can be very close to that of the unreacted starting materials, making chromatographic separation difficult.[7]
-
Thermal Instability: Some thiophene derivatives can be sensitive to high temperatures, limiting the use of distillation as a purification method.[8]
-
Byproduct Formation: Side reactions can lead to impurities that are structurally similar to the product, further complicating purification.
-
Toxicity of Reagents: The removal of toxic byproducts, such as organotin compounds from Stille couplings, is critical, especially in drug development.[9][10][11]
This guide is designed to provide practical, field-proven solutions to these common purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between thiophene boronic acids (or esters) and organic halides.[4] A common purification challenge is the removal of excess boronic acid and its byproducts.
Question 1: How can I effectively remove unreacted thiophene boronic acid from my reaction mixture?
Answer: Unreacted boronic acids can often be removed through a simple aqueous workup due to their acidic nature.
-
Expert Insight: Boronic acids are weak Lewis acids and can be converted to their corresponding boronate salts upon treatment with a base. These salts are highly soluble in aqueous solutions and can be easily separated from the desired organic product through liquid-liquid extraction.[12]
Recommended Protocol: Basic Aqueous Wash
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel and wash with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[12][13]
-
Separate the organic layer.
-
Wash the organic layer with brine to remove any residual base.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting:
-
If the boronic acid is still present after the basic wash:
-
Increase the concentration of the basic solution or perform multiple washes.
-
Consider forming a boronic ester by adding ethylene glycol, which can sometimes alter the polarity enough for easier separation by column chromatography.[14]
-
-
If your product has acidic functionalities and is extracted into the aqueous layer:
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate your product, which can then be extracted with an organic solvent. Be mindful of the stability of your compound to acidic conditions.
-
Question 2: My thiophene product and the unreacted aryl bromide have very similar Rf values on TLC, making column chromatography difficult. What can I do?
Answer: This is a common issue, especially when the coupled product and starting material have similar polarities.[7]
-
Expert Insight: When standard silica gel chromatography fails, exploring different stationary phases or solvent systems can be effective. Additionally, recrystallization can be a powerful technique if your product is a solid.
Alternative Purification Strategies:
| Technique | Description | Advantages | Disadvantages |
| Chromatography with Alternative Solvents | Experiment with different solvent systems for your column chromatography. For instance, using a dichloromethane/methanol or an ether/hexane gradient may provide better separation than the standard hexane/ethyl acetate system.[7] | Simple to implement if you have a chromatography system. | May require significant optimization of the solvent system. |
| Recrystallization | If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.[15][16] | Can yield very pure material. | Finding a suitable solvent can be time-consuming; may result in loss of product. |
| Preparative HPLC | High-performance liquid chromatography (HPLC) on a preparative scale can offer much higher resolution than flash chromatography.[17][18] | Excellent separation capabilities. | More expensive and time-consuming than flash chromatography. |
Stille Coupling Reactions
The Stille coupling utilizes organotin reagents (stannanes) to couple with organic halides. A major drawback of this reaction is the toxicity of organotin compounds, necessitating their thorough removal from the final product.[6][9][10]
Question 3: What is the most effective method for removing toxic organotin byproducts from my thiophene coupling product?
Answer: The most common and often most effective method is an aqueous wash with potassium fluoride (KF).
-
Expert Insight: Tributyltin halides, common byproducts in Stille reactions, react with potassium fluoride to form insoluble tributyltin fluoride, which can be removed by filtration.[19][20]
Recommended Protocol: Aqueous Potassium Fluoride (KF) Wash
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic solution with a saturated aqueous solution of KF. Stir the biphasic mixture vigorously for at least one hour.[9][19]
-
A white precipitate of tributyltin fluoride should form. Filter the entire mixture through a pad of Celite® to remove the solid.[19][20]
-
Separate the organic layer, wash with brine, dry over an anhydrous salt, and concentrate.
Workflow for Organotin Removal using Aqueous KF
Caption: Workflow for organotin removal using aqueous KF.
Troubleshooting:
-
If organotin residues persist:
-
Pre-treatment with iodine (I₂) or DBU/iodine can convert unreacted tin hydrides and distannanes to tin halides, which are more readily removed by the KF wash.[9][21]
-
Chromatography on silica gel treated with triethylamine (2-5%) can be effective.[19]
-
Using a stationary phase of 10% w/w potassium carbonate in silica gel for column chromatography has been shown to be highly effective.[9][20]
-
Kumada Coupling Reactions
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[5] Purification often involves removing unreacted organic halide and byproducts from the Grignard reagent.
Question 4: How can I purify my thiophene product from a Kumada coupling reaction where the starting materials are difficult to separate from the product?
Answer: Purification strategies for Kumada couplings often rely on chromatography and careful workup procedures.
-
Expert Insight: The choice of solvent for both the reaction and the workup can significantly impact the purity of the final product. For instance, using 2-methyl tetrahydrofuran as a solvent has been shown to reduce the formation of dithienyl side products.[22]
General Purification Protocol for Kumada Coupling
-
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl at 0 °C.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or hexane/dichloromethane solvent system.[23]
Decision Tree for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
References
- Benchchem. (n.d.). Methods for removing unreacted starting materials from 2-Acetylthiophene.
- Benchchem. (n.d.). Application Note: High-Purity Isolation of 3-Thiophenemethanol using Flash Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Removing Tin Byproducts from Stille Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.
- SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column.
- ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture?
- SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities.
- MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- Google Patents. (n.d.). US2745843A - Process for the purification of thiophene.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?
- Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection.
- (n.d.). Preparation and Properties of Thiophene.
- MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
- ResearchGate. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
- (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
- Reddit. (2018). Suzuki purification problem.
- (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Springer. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
- (n.d.). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling.
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help!
- (n.d.). Recrystallization.
- Benchchem. (n.d.). Technical Support Center: Removing Tin Byproducts from Stille Coupling Reactions.
- ResearchGate. (n.d.). Liquid extraction of thiophene from n-paraffins (C 8 , C 10 or C 12 ) using two ionic solvents [mebupy][BF 4 ] or [emim][CH 3 SO 4 ].
- Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
- Benchchem. (n.d.). Technical Support Center: Removal of Organotin Residues from Stille Reactions.
- Google Patents. (n.d.). EP2662379A1 - Recycling of organotin compounds.
- Reddit. (2022). Dealing with Organotin reactions.
- NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- ResearchGate. (n.d.). Synthesis of α-Thiophene Oligomers via Organotin Compounds.
- (n.d.). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[17][24]thieno[3,2-j]phenanthridine and (E).
- Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- Wikipedia. (n.d.). Kumada coupling.
- Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
- ACS Publications. (2014). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature.
- ResearchGate. (n.d.). Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis.
- ResearchGate. (n.d.). The synthesis of some new thiophene derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2,3,5-Tribromothieno[3,2-b]thiophene.
- Google Patents. (n.d.). EP1836184B1 - Improved process for the kumada coupling reaction.
- ACS Publications. (2022). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes.
- NIH. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
- Benchchem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.
- Wikipedia. (n.d.). Stille reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. sdlookchem.com [sdlookchem.com]
- 10. EP2662379A1 - Recycling of organotin compounds - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Reaction Kinetics for Thiophene Synthesis Optimization
Welcome to the technical support center for optimizing thiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond simple yield improvement and delve into the reaction kinetics that govern the efficiency, selectivity, and scalability of their synthetic routes. As your partner in scientific application, we aim to provide not just protocols, but a foundational understanding of the causality behind experimental choices. This resource is structured to help you diagnose issues, optimize conditions, and ensure the robustness of your synthetic methods through a kinetic lens.
Fundamentals of Thiophene Synthesis Kinetics
Understanding the kinetics of a reaction is akin to having a detailed map of a journey. It reveals the rate at which reactants are consumed and products are formed, identifies the slowest, rate-determining step, and exposes competing pathways that lead to byproducts. For thiophene synthesis, a kinetic analysis allows you to precisely control reaction outcomes by manipulating key parameters like temperature, concentration, and catalyst loading. This is crucial for developing efficient and reproducible synthetic protocols.
Troubleshooting Guide: A Kinetic Approach
This section addresses common challenges encountered during thiophene synthesis, framed in a question-and-answer format. Each answer provides a diagnosis based on reaction kinetics and offers actionable solutions.
Issue 1: Low Yield & Incomplete Conversion
Question: My Paal-Knorr reaction stalls, leaving a significant amount of the 1,4-dicarbonyl starting material, even after extended reaction times. What are the likely kinetic barriers?
Answer: Stalled reactions are often indicative of a high activation energy barrier for the rate-determining step or catalyst deactivation. In the Paal-Knorr synthesis, the reaction proceeds through the initial formation of a thiocarbonyl, followed by tautomerization and cyclization.[1]
-
Causality: The cyclization step can be kinetically demanding.[2] The sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, not only provides the sulfur atom but also acts as a dehydrating agent.[3] If the reagent's activity diminishes over the course of the reaction or if it is consumed by side reactions, the rate of the key cyclization step will decrease dramatically, leading to an incomplete reaction. Furthermore, the reaction can be reversible, and if the product is not thermodynamically much more stable than the reactants under the chosen conditions, an equilibrium will be reached, preventing full conversion.
-
Troubleshooting & Optimization:
-
Temperature Adjustment: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this must be balanced against the potential for increased byproduct formation. A kinetic study across a range of temperatures can identify the optimal point where the rate of thiophene formation is maximized relative to side reactions.
-
Reagent Stoichiometry: Ensure the sulfurizing agent is not the limiting reagent. Sometimes, a slight excess of the sulfurizing agent can compensate for any degradation and drive the reaction to completion.
-
Choice of Sulfurizing Agent: Lawesson's reagent is often more soluble and reactive at lower temperatures than P₄S₁₀. Switching reagents could provide a more favorable kinetic profile for your specific substrate.[4][5]
-
Water Scavenging: Although water can mediate the mechanism, excess water can hydrolyze the sulfurizing agent, reducing its effectiveness.[2] Conducting the reaction under anhydrous conditions may prevent the catalyst from being quenched prematurely.
-
Below is a troubleshooting workflow for diagnosing low yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Poor Selectivity & Byproduct Formation
Question: In my Paal-Knorr synthesis, I am observing a significant amount of the corresponding furan as a byproduct. How can I kinetically favor thiophene formation over furan formation?
Answer: This is a classic selectivity problem where two parallel reactions compete for the same starting material (the 1,4-dicarbonyl). The formation of furan occurs via acid-catalyzed dehydration, while thiophene formation requires sulfurization and dehydration.[3][4] Since P₄S₁₀ and Lawesson's reagent are both dehydrating agents, furan formation is a common competing pathway.[3]
-
Causality: The ratio of products is determined by the relative rates of the two competing pathways. If the activation energy for furan formation is lower than that for thiophene formation, or if the sulfurization step is slow, the furan byproduct will be favored. Studies have shown that furan is generally not an intermediate on the path to thiophene; they are formed via distinct, competing routes.[3][4]
-
Troubleshooting & Optimization:
-
Lower the Temperature: High temperatures often favor the pathway with the higher activation energy. If furan formation is kinetically easier (lower activation energy), lowering the temperature may disproportionately slow down furan formation compared to thiophene formation, thus improving selectivity.
-
Increase Effective Sulfur Concentration: The rate of thiophene formation is dependent on the concentration and reactivity of the sulfurizing agent. Using a more soluble and reactive agent like Lawesson's reagent can increase the rate of the desired reaction relative to the competing dehydration.
-
Use an Alternative Sulfur Source: Using hydrogen sulfide (H₂S) with an acid catalyst can be more efficient at converting ketones to thiones than P₄S₁₀, which can favor the thiophene pathway.[4] Caution: H₂S is highly toxic and requires appropriate handling in a well-ventilated fume hood.
-
The diagram below illustrates the competing reaction coordinates.
Caption: Competing energy pathways for furan vs. thiophene.
Question: My Gewald reaction is slow and produces a complex mixture of byproducts. What kinetic parameters should I adjust to improve the outcome?
Answer: The Gewald synthesis is a multi-component reaction, and its success hinges on the careful orchestration of several sequential steps: a Knoevenagel condensation followed by the addition of sulfur and cyclization.[6] Poor outcomes often result from mismatched rates between these steps.
-
Causality: If the initial Knoevenagel condensation is slow or reversible, the starting materials (ketone and activated nitrile) may degrade or participate in other side reactions. Conversely, if the condensation is very fast but the subsequent sulfur addition and cyclization are slow, the intermediate α,β-unsaturated nitrile can polymerize or react with other species. The base catalyst is crucial for both the condensation and the cyclization steps.[6][7]
-
Troubleshooting & Optimization:
-
Catalyst Choice and Loading: The choice of base (e.g., triethylamine, piperidine, or a milder catalyst like L-proline) is critical.[6][7] A base that is too strong might promote undesired side reactions, while one that is too weak will result in a slow reaction. Perform catalyst screening and optimize the loading.
-
Solvent Effects: The solvent can influence the solubility of elemental sulfur and stabilize intermediates. Protic solvents like ethanol or methanol are common, but polar aprotic solvents like DMF have also been used successfully.[6][7] Changing the solvent can significantly alter the reaction kinetics.
-
Staged Reagent Addition: Instead of a one-pot approach, consider a two-step procedure. First, perform the Knoevenagel condensation and isolate the α,β-unsaturated nitrile intermediate.[6] This ensures the first step is complete before introducing sulfur and the conditions for cyclization. This decouples the kinetics of the two main stages and often leads to a cleaner reaction.
-
Microwave Irradiation: For slow reactions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently overcoming kinetic barriers.[8]
-
Experimental Protocols for Kinetic Analysis
To effectively troubleshoot, you must first gather data. The following are generalized protocols for studying the kinetics of your thiophene synthesis.
Protocol 1: Method of Initial Rates for Determining Reaction Order
This experiment determines how the reaction rate depends on the concentration of each reactant.
-
Setup: Prepare a series of reactions in parallel. Each reaction should have a different initial concentration of one reactant, while keeping the concentrations of all other reactants and the temperature constant.
-
Execution:
-
Initiate all reactions simultaneously if possible.
-
Take aliquots from each reaction at regular, short time intervals (e.g., every 5, 10, 15 minutes) immediately after initiation.
-
Quench the reaction in each aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).
-
-
Analysis:
-
Analyze the concentration of the product (or a key reactant) in each quenched aliquot using a calibrated analytical technique (e.g., HPLC, GC, or qNMR).
-
For each reaction, plot concentration versus time. The initial rate is the slope of the tangent to this curve at t=0.
-
Plot the logarithm of the initial rate versus the logarithm of the initial concentration of the varied reactant. The slope of this line gives the order of the reaction with respect to that reactant.
-
-
Interpretation: Knowing the reaction order helps you understand which reactant concentrations are most critical to controlling the reaction speed. For example, if the reaction is first-order with respect to the catalyst, doubling the catalyst loading will double the initial rate.
Protocol 2: In-situ Monitoring of Reaction Progress
This method provides a continuous view of the reaction profile, which is invaluable for identifying intermediate buildup, reaction stalls, or the onset of side reactions.
-
Setup: Use a reaction vessel that is compatible with an in-situ probe (e.g., an NMR tube for NMR monitoring, or a reaction calorimeter with a sampling probe for HPLC/GC).
-
Execution:
-
Set up the reaction as usual, but with the monitoring probe in place.
-
Begin data acquisition just before initiating the reaction by adding the final reagent.
-
Record data at regular intervals throughout the entire course of the reaction until it has gone to completion or stalled.
-
-
Analysis:
-
Plot the concentrations of reactants, intermediates, and products as a function of time.
-
This data can be fitted to various kinetic models (e.g., first-order, second-order) to determine rate constants.
-
-
Interpretation: A plot showing the rapid consumption of a starting material followed by the slow formation of the product indicates a buildup of an intermediate. This intermediate may be prone to decomposition, suggesting that the second step is the rate-limiting one that needs to be accelerated.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate and selectivity of thiophene synthesis?
-
Rate: According to the Arrhenius equation, the reaction rate increases exponentially with temperature. A common rule of thumb is that the rate doubles for every 10°C increase.
-
Selectivity: The effect on selectivity is more complex. If two competing reactions have different activation energies, changing the temperature will alter the ratio of their rates. Generally, lower temperatures favor the product of the reaction with the lower activation energy (the "kinetic product").
Q2: What is the kinetic role of the solvent in these reactions? The solvent can play several roles. It can affect the solubility of reagents (especially elemental sulfur in the Gewald reaction), which impacts their effective concentration.[9] It can also stabilize charged intermediates or transition states, lowering the activation energy and accelerating the reaction. Finally, the solvent's viscosity can affect the diffusion rate of reactants.
Q3: From a kinetic standpoint, how do I choose between P₄S₁₀ and Lawesson's reagent in a Paal-Knorr synthesis? Lawesson's reagent is generally more soluble in organic solvents and often more reactive at lower temperatures than P₄S₁₀.[4] This means it can lead to faster reaction rates under milder conditions, which can be beneficial for thermally sensitive substrates or when trying to improve selectivity by keeping the temperature low. However, it is also more expensive. The optimal choice depends on a cost-benefit analysis and the specific reactivity of your substrate.
Q4: What are the key kinetic differences between the Paal-Knorr and Gewald reactions?
-
Paal-Knorr: This is typically a bimolecular reaction between the dicarbonyl and the sulfurizing agent. Its kinetics are often simpler to model but can be complicated by the heterogeneity and degradation of the sulfurizing agent. The main kinetic challenge is managing the competition with furan formation.[3]
-
Gewald: This is a multi-component, multi-step reaction. Its overall kinetics are complex, as they are a composite of the rates of Knoevenagel condensation, sulfur addition, and cyclization.[6] The kinetic bottleneck can shift depending on the substrates and conditions, making optimization a multi-variable problem.
References
- Swanston, J. (2006). Thiophene. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
- Zhang, G., et al. (2014). A Facile and Efficient Synthesis of Thiophene Derivatives from 1,3-Diynes with Elemental Sulfur. Organic Letters. [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
- Li, C., et al. (2011). Catalytic Synthesis of Thiophene from the Reaction of Furan and Hydrogen Sulfide.
- The Royal Society of Chemistry. (2022). Thiophene Synthesis. Books - The Royal Society of Chemistry. [Link]
- Anonymized. (n.d.). Preparation and Properties of Thiophene. Source Document. [Link]
- McKibben, B. P., et al. (2002). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]
- Sabnis, R. W. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry. [Link]
- Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. [Link]
- Deryagina, E. N., et al. (2003). High-Temperature Synthesis of Thiophene from Bis(2-chloroethyl) Sulfide. Russian Journal of General Chemistry. [Link]
- ResearchGate. (n.d.). Gewald aminothiophene synthesis.
- Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
- Xie, R., et al. (2024). Maximizing Thiophene–Sulfur Functional Groups in Carbon Catalysts for Highly Selective H2O2 Electrosynthesis.
- YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. [Link]
- Hamada, B., et al. (2012). Thiophene hydrodesulfurization over CoMo/Al2O3-CuY catalysts: Temperature effect study. Journal of the Saudi Chemical Society. [Link]
- Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
- de la Torre, B., et al. (2025). Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces.
- Química Organica.org. (n.d.). Paal–Knorr synthesis of thiophene. Química Organica.org. [Link]
- Anonymized. (n.d.). Synthesis of Furan and Thiophene. Source Document. [Link]
- Zhang, Z., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. [Link]
- ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.
- ResearchGate. (n.d.). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. [Link]
- Anonymized. (n.d.). Thiophene. Source Document. [Link]
- ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.
- Ali, S. A., et al. (2014). Kinetics of thiophene hydrodesulfurization over a supported Mo–Co–Ni catalyst. Journal of the Taiwan Institute of Chemical Engineers. [Link]
- DTIC. (1991). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC. [Link]
- Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [Link]
- Wang, Y., et al. (2011). Kinetics and Mechanism of Liquid-Phase Oxidation of Thiophene over TS-1 Using H2O2 Under Mild Conditions.
- Blackmond, D. G. (2004). Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. Lecture Notes. [Link]
- ResearchGate. (n.d.). 52 questions with answers in THIOPHENES.
- Ammal, S. C., et al. (2003). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. Organic & Biomolecular Chemistry. [Link]
- YouTube. (2020). Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. [Link]
- Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Chemistry Steps. [Link]
Sources
- 1. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
- 2. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. rroij.com [rroij.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 5-Bromothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. Thiophene-containing molecules are of significant interest due to their prevalence in a wide array of bioactive compounds. The functionalization of the thiophene core, often starting from readily available halogenated precursors like 5-bromothiophene derivatives, is a critical step in the synthesis of these complex molecules. Among the most robust and versatile methods for achieving this are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions.
This guide provides an in-depth, data-driven comparison of these two indispensable synthetic tools for the functionalization of 5-bromothiophene derivatives. By examining the mechanistic nuances, experimental considerations, and overall performance, this document aims to equip researchers with the insights needed to select the most appropriate method for their specific synthetic challenges.
Mechanistic Overview: A Tale of Two Transmetalations
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle, which can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The fundamental distinction between the two reactions lies in the nature of the organometallic reagent used in the transmetalation step.
The Suzuki-Miyaura Coupling: The Power of Boron
The Suzuki coupling employs organoboron compounds, such as boronic acids or their esters, as the nucleophilic partner.[3] A crucial feature of the Suzuki reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center.[1][4]
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Stille Coupling: The Versatility of Tin
The Stille reaction utilizes organotin reagents (organostannanes) as the coupling partner.[2] A key advantage of organostannanes is their stability to air and moisture, and they generally do not require an activator for the transmetalation step to occur.[5] This can simplify the reaction setup, as the reaction often proceeds under neutral conditions.
Catalytic cycle of the Stille cross-coupling reaction.
Performance Comparison: A Data-Driven Analysis
The choice between Suzuki and Stille coupling for the functionalization of 5-bromothiophene derivatives often depends on the specific substrate, desired functional group tolerance, and practical considerations such as reagent toxicity and ease of purification. Below is a summary of key performance indicators based on literature data.
| Feature | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic acids, esters) | Organotin (Stannanes) |
| Toxicity | Low toxicity of reagents and byproducts.[6] | High toxicity of organotin reagents and byproducts.[5][7] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[8] | Excellent, tolerates a wide range of functional groups.[5][9] |
| Reaction Conditions | Requires a base for activation.[3][10] | Often proceeds under neutral conditions.[11] |
| Byproduct Removal | Boron byproducts are generally water-soluble and easy to remove.[6] | Tin byproducts can be difficult to remove from the reaction mixture.[5] |
| Substrate Scope | Very broad, including alkyl groups.[8] | Broad for aryl, vinyl, and alkynyl groups.[9] |
| Yields for Thiophene Derivatives | Can be moderate to excellent, but may be lower with coordinating heterocycles.[12][13] | Often provides excellent yields, especially with heteroaromatic substrates.[12] |
A comparative study on the coupling of various aryl bromides with diazocines, which can serve as a proxy for heteroaromatic systems, demonstrated that the Stille coupling often provides higher yields, particularly with substrates containing coordinating functional groups like aldehydes, esters, and other heterocycles such as thiophenes.[12] For instance, the Stille coupling of 2-bromothiophene and 3-bromothiophene resulted in yields of 90% and 94% respectively, while the corresponding Suzuki couplings yielded 66% and 57%.[12]
Experimental Protocols
To provide a practical context, the following are detailed, step-by-step methodologies for representative Suzuki and Stille coupling reactions with 5-bromothiophene derivatives.
Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate
This protocol describes the synthesis of pentyl 5-arylthiophene-2-carboxylate derivatives via a Suzuki cross-coupling reaction.[13]
Materials:
-
Pentyl 5-bromothiophene-2-carboxylate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas
Experimental workflow for a typical Suzuki coupling reaction.
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pentyl 5-bromothiophene-2-carboxylate (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (2.5 mol%) to the flask.
-
Via syringe, add degassed 1,4-dioxane and water (a typical ratio is 4:1).
-
Heat the reaction mixture to 90 °C and stir vigorously for the required time (typically monitored by TLC, often 12 hours).[14]
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pentyl 5-arylthiophene-2-carboxylate.
Stille Coupling of 2-Bromo-5-(2-ethylhexyl)thiophene
This generalized protocol outlines the Stille coupling of a 5-bromothiophene derivative.[15]
Materials:
-
2-Bromo-5-(2-ethylhexyl)thiophene (1.0 eq)
-
Organostannane reagent (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or THF)
-
Optional: Additive such as CuI or LiCl
-
Standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas
Experimental workflow for a typical Stille coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-5-(2-ethylhexyl)thiophene (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[16]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Add the anhydrous and degassed solvent via syringe.
-
Subsequently, add the organostannane reagent (1.1 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[16]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[5][16]
-
Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: Making an Informed Decision
Both the Suzuki and Stille couplings are exceptionally powerful methods for the functionalization of 5-bromothiophene derivatives. The choice between them is a nuanced decision that depends on the specific goals of the synthesis.
The Suzuki coupling is often the preferred method due to the low toxicity of the boron-based reagents and their byproducts, which is a significant advantage, particularly in the context of pharmaceutical development and process chemistry.[6][8] The wide commercial availability of boronic acids further enhances its appeal.
However, the Stille coupling remains an indispensable tool, especially for complex syntheses. Its superior functional group tolerance and robustness, particularly with sterically hindered substrates or those containing coordinating moieties that can be problematic in Suzuki couplings, make it the go-to method in many challenging cases.[5][12] The primary drawback is the toxicity of the organotin compounds and the potential difficulty in removing tin-containing byproducts.
Ultimately, the optimal choice will be guided by a careful consideration of the substrate's nature, the desired final product, and the practical constraints of the laboratory and the intended application.
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Casado, M. A., et al. (1999). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 121(8), 1958–1967.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- OpenOChem Learn. (n.d.). Stille Coupling.
- Wikipedia. (n.d.). Stille reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- Buten, C., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16358-16365.
- NROChemistry. (n.d.). Stille Coupling.
- Ali, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10(1), 60.
- Ali, A., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules, 27(19), 6528.
- Ali, A., et al. (2018). Palladium(0)
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Hanada, S. (2014). Stille-coupling.
- Boruah, P. R., et al. (2015).
- Ali, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
- Amna, B., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(12), 7018-7069.
- Zhang, Y., & Li, Y. (2018). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 13. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of Methyl 5-(bromomethyl)thiophene-2-carboxylate and its Furan Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of novel molecular entities. Halomethyl-substituted five-membered aromatic heterocycles are particularly valuable synthons, offering a reactive handle for the introduction of diverse functionalities. This guide provides an in-depth comparative analysis of the reactivity of Methyl 5-(bromomethyl)thiophene-2-carboxylate and its corresponding furan analog, Methyl 5-(bromomethyl)furan-2-carboxylate, in nucleophilic substitution reactions. This comparison is grounded in fundamental principles of physical organic chemistry and supported by relevant experimental observations for related systems.
Mechanistic Considerations: A Dichotomy of Pathways
Nucleophilic substitution reactions on these benzylic-like halides can proceed through two primary mechanisms: a unimolecular, stepwise pathway (SN1) or a bimolecular, concerted pathway (SN2).[1][2] The operative mechanism is dictated by a confluence of factors including the stability of the potential carbocation intermediate, the strength of the nucleophile, the solvent polarity, and steric hindrance at the reaction center.[2]
For benzylic-type halides, both SN1 and SN2 pathways are plausible due to the ability of the aromatic ring to stabilize both the carbocation intermediate in an SN1 reaction and the electron-rich transition state in an SN2 reaction.[3][4] The presence of the electron-withdrawing methyl carboxylate group at the 2-position will influence the electron density of the ring and, consequently, the stability of any charged intermediates or transition states.
Comparative Reactivity Analysis: Thiophene vs. Furan
The inherent electronic and structural differences between the thiophene and furan rings are central to understanding the reactivity of their respective bromomethyl derivatives.
The Role of Aromaticity and Heteroatom Electronegativity
Thiophene is generally considered to be more aromatic and, therefore, more stable than furan.[5][6][7] This difference in aromaticity stems from the lower electronegativity of sulfur (2.58) compared to oxygen (3.44).[3][8] The less electronegative sulfur atom is more capable of delocalizing its lone pair of electrons into the π-system of the ring, resulting in a more stabilized aromatic sextet.[1]
This greater aromatic stabilization in the thiophene ring has two opposing potential effects on the reactivity of the bromomethyl group:
-
SN1 Pathway: The formation of a carbocation intermediate at the benzylic-like position necessitates the disruption of the ring's aromaticity. Since the thiophene ring has a greater resonance stabilization energy to overcome, this would suggest a slower SN1 reaction rate compared to the furan analog. However, the ability of sulfur to stabilize an adjacent positive charge through resonance, potentially involving its d-orbitals, could counteract this effect.
-
SN2 Pathway: In a concerted SN2 reaction, the aromaticity is largely maintained in the transition state. The key electronic factor becomes the electrophilicity of the carbon atom bearing the bromine. The more electronegative oxygen in the furan ring will exert a stronger inductive electron-withdrawing effect, potentially making the adjacent methylene carbon more electrophilic and thus more susceptible to nucleophilic attack. This would suggest a faster SN2 reaction for the furan derivative.
Stability of the Carbocation Intermediate (SN1 Pathway)
In an SN1-type mechanism, the rate-determining step is the formation of a carbocation. The stability of this intermediate is therefore paramount. Let's consider the resonance structures of the carbocations formed from both the thiophene and furan derivatives.
For the 2-thienylmethyl carbocation, the positive charge can be delocalized onto the sulfur atom. This is a significant stabilizing contribution. In contrast, for the 2-furanylmethyl carbocation, delocalization of the positive charge onto the highly electronegative oxygen atom is less favorable. This suggests that the thienylmethyl carbocation is more stable than the furanylmethyl carbocation. This principle has been used to explain the greater reactivity of 2-(chloromethyl)thiophene compared to 3-(chloromethyl)thiophene in SN1-type reactions, as the 2-position allows for direct resonance stabilization by the sulfur atom.[9]
Based on this, This compound is predicted to be more reactive than its furan analog in reactions proceeding through an SN1 mechanism due to the greater stability of the resulting carbocation.
Electrophilicity of the Reaction Center (SN2 Pathway)
In an SN2 reaction, the nucleophile attacks the electrophilic carbon in a single, concerted step. The rate is sensitive to both steric hindrance and the electrophilicity of the carbon atom. As both molecules are primary halides with similar steric profiles around the reaction center, the dominant factor will be electronic.
The greater electronegativity of oxygen compared to sulfur leads to a more polarized C-O bond in the furan ring. This inductive effect will withdraw electron density from the ring and, by extension, from the bromomethyl group, making the methylene carbon more electrophilic. Consequently, it is anticipated that Methyl 5-(bromomethyl)furan-2-carboxylate will be more reactive in SN2 reactions with strong nucleophiles.
The following table summarizes the predicted relative reactivity based on the reaction mechanism:
| Reaction Pathway | Predicted More Reactive Compound | Rationale |
| SN1 | This compound | Greater resonance stabilization of the carbocation intermediate by the sulfur atom. |
| SN2 | Methyl 5-(bromomethyl)furan-2-carboxylate | Higher electrophilicity of the methylene carbon due to the stronger inductive effect of the oxygen atom. |
Experimental Protocols: A Representative Nucleophilic Substitution
Protocol: Synthesis of Methyl 5-(aminomethyl)thiophene-2-carboxylate or Methyl 5-(aminomethyl)furan-2-carboxylate
This protocol outlines a general procedure for the reaction of the bromomethyl compound with an amine nucleophile.
Materials:
-
This compound or Methyl 5-(bromomethyl)furan-2-carboxylate (1.0 eq)
-
Amine nucleophile (e.g., ammonia, primary or secondary amine) (2.0-3.0 eq)
-
A polar aprotic solvent (e.g., acetonitrile, DMF, or THF)
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine) (optional, to scavenge HBr)
-
Reaction vessel (round-bottom flask)
-
Stirring apparatus (magnetic stirrer)
-
Temperature control (heating mantle or oil bath)
-
Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound or its furan analog (1.0 eq) in the chosen polar aprotic solvent.
-
Addition of Reagents: Add the amine nucleophile (2.0-3.0 eq) to the solution. If the amine is used as its hydrochloride salt, or if a non-nucleophilic base is desired to prevent side reactions, add the base (e.g., K₂CO₃, 1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C). The optimal temperature and reaction time will depend on the specific nucleophile and substrate.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter the mixture. The solvent can be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel.
To perform a comparative reactivity study, both the thiophene and furan substrates should be reacted in parallel under identical conditions (same nucleophile, solvent, temperature, and concentrations). The reaction progress can be monitored over time by taking aliquots and analyzing them by a suitable quantitative method (e.g., HPLC or ¹H NMR with an internal standard) to determine the reaction rates.
Visualization of Concepts
Reaction Mechanism Overview
Caption: General mechanisms for SN1 and SN2 reactions.
Experimental Workflow for Comparative Reactivity
Caption: Workflow for comparing the reactivity of thiophene and furan analogs.
Conclusion
The choice between this compound and its furan analog as a synthetic precursor depends critically on the desired reaction mechanism. For reactions that are likely to proceed through an SN1 pathway, particularly with weaker nucleophiles and in polar protic solvents, the thiophene derivative is predicted to be more reactive due to the enhanced stability of its carbocation intermediate. Conversely, for SN2 reactions, which are favored by strong nucleophiles in polar aprotic solvents, the furan derivative is expected to exhibit higher reactivity owing to the greater electrophilicity of its benzylic-like carbon.
Researchers and drug development professionals are encouraged to consider these fundamental principles when designing synthetic routes. The provided experimental protocol offers a framework for conducting direct comparative studies to validate these predictions and to determine the optimal substrate and conditions for a specific nucleophilic substitution reaction.
References
- Aakash Institute. (n.d.). Explained: Why Thiophene Is More Stable Than Pyrrole And Furan. Aakash Blog.
- Fornoni, E., Al-Shameri, A., Domínguez de María, P., & Sieber, V. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 27(33), 9895-9905.
- Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?
- Master Organic Chemistry. (2024, June 24). Comparing The SN1 vs Sn2 Reactions.
- Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions.
- LookChem. (n.d.). Cas 75985-18-1, METHYL 5-(AMINOMETHYL)THIOPHENE-2-CARBOXYLATE.
- Purdue University. (n.d.). The Chemistry of Oxygen and Sulfur.
- Reddit. (2022, October 5). Will allylic and benzylic halide prefer SN1 or SN2 reaction? r/OrganicChemistry.
- Quora. (2016, March 18). Reactivity order is pyrrole>furan >thiophene . What is the reason?
- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
- Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
- Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
- Quora. (2020, March 6). What is the difference between pyrrole furan and thiophene?
- Reddit. (2022, October 5). Will allylic and benzylic halide prefer SN1 or SN2 reaction? r/OrganicChemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. 5-Amino-thiophene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]
- 7. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lookchem.com [lookchem.com]
A Head-to-Head Comparison of Palladium Catalysts for Thiophene Coupling Reactions: A Guide for Researchers
Thiophene and its derivatives are privileged heterocyclic motifs, forming the backbone of numerous pharmaceuticals, organic materials, and agrochemicals. The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the thiophene core is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions emerging as the most powerful and versatile tool for this purpose. The choice of the palladium catalyst, however, is critical and can significantly impact reaction efficiency, substrate scope, and overall cost-effectiveness.
This guide provides an in-depth, head-to-head comparison of various palladium catalyst systems for the coupling of thiophene derivatives. We will delve into the mechanistic nuances of different catalyst classes, present comparative experimental data, and provide detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
The Landscape of Palladium Catalysts for Thiophene Coupling
The efficacy of a palladium catalyst in thiophene coupling reactions is profoundly influenced by the ligand sphere surrounding the metal center. These ligands dictate the catalyst's stability, solubility, and reactivity, directly impacting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. We will focus on three major classes of palladium catalysts: those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and ligandless systems.
Phosphine Ligand-Based Catalysts: The Workhorses of Cross-Coupling
Palladium-phosphine complexes are the most traditional and widely used catalysts for cross-coupling reactions. The steric and electronic properties of the phosphine ligand can be finely tuned to optimize catalytic activity for specific applications.
Mechanism & Rationale: Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), are particularly effective.[1][2] Their steric bulk promotes the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition of the thiophene halide. The electron-donating nature of these ligands increases the electron density on the palladium center, facilitating the oxidative addition step and enhancing catalyst stability.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts: A New Generation of Stability and Activity
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium, often outperforming their phosphine counterparts in challenging coupling reactions.[3][4]
Mechanism & Rationale: NHCs are strong σ-donors, forming highly stable bonds with the palladium center.[2] This enhanced stability translates to higher turnover numbers (TONs) and turnover frequencies (TOFs), making them exceptionally efficient.[4] The steric bulk of NHC ligands can be readily modified to fine-tune catalytic activity. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type complexes are a popular class of user-friendly Pd-NHC precatalysts.[5]
Ligandless Palladium Catalysts: Simplicity and Cost-Effectiveness
In certain applications, particularly direct C-H arylation of electron-rich heterocycles like thiophene, palladium sources like Pd(OAc)₂ can be effective without the addition of an external ligand.[6][7][8]
Mechanism & Rationale: The term "ligandless" can be a misnomer, as solvent molecules, the substrate, or the base can coordinate to the palladium center in the absence of a dedicated ligand. These systems are attractive due to their simplicity and lower cost. However, they often require higher catalyst loadings and harsher reaction conditions compared to ligated systems.[7] The formation of inactive palladium black through catalyst agglomeration is a common drawback that can be mitigated by using very low catalyst concentrations.[8]
Head-to-Head Performance Comparison
The choice of catalyst is highly dependent on the specific coupling reaction. Below, we present a comparative overview of catalyst performance in key thiophene coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and hetero-biaryl compounds.[9]
| Catalyst System | Thiophene Substrate | Aryl Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Bromothiophene | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 100 | 4.5 | ~95 | [10] |
| Pd(OAc)₂ / SPhos | 3-Bromothiophene | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 80 | 2 | 93 | [11] |
| Pd-PEPPSI-IPr | 2-Acetylthiophene | 4-Bromotoluene | K₂CO₃ | DMA | 120 | 24 | 85-99 | [1] |
| Pd(OAc)₂ (ligandless) | 2,5-Dibromothiophene | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 100 | 12 | Low (29%) | [12] |
Key Insights:
-
For simple Suzuki couplings, traditional catalysts like Pd(PPh₃)₄ can be effective.
-
Bulky phosphine ligands like SPhos significantly improve efficiency, allowing for lower temperatures and shorter reaction times.[11]
-
Pd-NHC catalysts, such as PEPPSI complexes, show excellent activity for more challenging, functionalized thiophenes.[1]
-
Ligandless systems are generally less efficient for Suzuki couplings of thiophenes.[12]
Direct C-H Arylation: An Atom-Economical Approach
Direct arylation avoids the pre-functionalization of the thiophene ring, offering a more atom-economical route to 2-arylthiophenes.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| Pd(OAc)₂ (ligandless) | 4-Bromobenzonitrile | KOAc | DMAc | 130 | 0.2 | 85 | [6][7] |
| PdCl₂(dppb) | 4-Iodoanisole | AgF | - | - | 3 | 43 | [7] |
| Pd(OAc)₂ / BuAd₂P | N-(3-chlorophenyl)acetamide | K₂CO₃ | DMA | 120 | 5 | 54 | [7] |
| Pd-PEPPSI-IPr | Aryl Bromides | KOAc | DMA | 120 | 1 | Moderate to Good | [5] |
Key Insights:
-
Ligandless Pd(OAc)₂ is remarkably effective for the direct arylation of thiophene with aryl bromides at very low catalyst loadings.[6][7]
-
The choice of base and solvent is crucial for the success of these reactions.[7]
-
While phosphine-ligated systems can be used, they sometimes require higher catalyst loadings for comparable yields in direct arylation.[7]
-
Pd-NHC catalysts also demonstrate good activity in direct arylation reactions.[5]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for synthesizing aryl- and heteroarylalkynes.[13]
| Catalyst System | Thiophene Halide | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd/C-CuI-PPh₃ | 2-Iodothiophene | Phenylacetylene | Et₃N | Water | 80 | Good | [6] (from initial search) |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Halide | Terminal Alkyne | Amine | Various | RT - 100 | General | [8][13] |
| Pd₂(dba)₃ / Ligand 2 | Aryl Iodide | Terminal Alkyne | Cs₂CO₃ | - | RT | Good | [8] |
Key Insights:
-
The classic Pd-phosphine/CuI system is robust and widely applicable for Sonogashira couplings of thiophenes.[8][13]
-
Heterogeneous catalysts like Pd/C can also be effective, offering advantages in terms of catalyst separation.[6] (from initial search)
-
The development of bulky and electron-rich phosphine ligands has enabled copper-free Sonogashira reactions and reactions at room temperature.[8]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.
| Catalyst System | Thiophene Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos | 2-Bromothiophene | Morpholine | Cs₂CO₃ | Dioxane | 100 | High | [14] |
| Pd₂(dba)₃ / BINAP | 3-Bromothiophene | Primary Amines | NaOtBu | Toluene | 80-100 | Good | [14] |
Key Insights:
-
Bulky, electron-rich phosphine ligands are essential for efficient Buchwald-Hartwig amination of thiophenes.[14]
-
The choice of ligand (e.g., Xantphos, BINAP) can be tailored to the specific amine and thiophene halide coupling partners.[14]
-
The nature of the base is critical, with strong, non-nucleophilic bases like Cs₂CO₃ and NaOtBu being commonly employed.[14]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with a Buchwald Ligand[2]
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the thiophene halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-1 mol%) and the phosphine ligand (e.g., SPhos, typically in a 2:1 ligand-to-palladium ratio).
-
Inerting: Evacuate the tube and backfill with the inert gas three times.
-
Reaction: Add the degassed solvent (e.g., toluene/water mixture) via syringe and heat the reaction mixture with stirring for the specified time and temperature.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Direct C-H Arylation of Thiophene with Pd(OAc)₂[6][7]
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ (0.2 mol%), KOAc (2.0 mmol), the aryl bromide (1.0 mmol), and thiophene (8.0 mmol).
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc, 5 mL).
-
Reaction: Heat the mixture at 130 °C for 20 hours.
-
Workup: After cooling to room temperature, add water and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography.
Conclusion
The selection of an optimal palladium catalyst for thiophene coupling reactions is a multifaceted decision that depends on the specific transformation, substrate electronics and sterics, and desired reaction conditions.
-
Phosphine-based catalysts , particularly those with bulky, electron-rich biarylphosphine ligands, offer a versatile and high-performing option for a wide range of Suzuki and Buchwald-Hartwig reactions.
-
NHC-ligated palladium complexes provide exceptional stability and activity, making them ideal for challenging couplings and for achieving high turnover numbers.
-
Ligandless systems , primarily with Pd(OAc)₂, represent a simple and cost-effective choice for specific reactions like the direct arylation of unsubstituted thiophene.
By understanding the mechanistic underpinnings and leveraging the comparative data presented in this guide, researchers can more effectively navigate the catalyst landscape and accelerate their synthetic endeavors in the ever-important field of thiophene chemistry.
References
- Bensaid, S., et al. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.
- Roger, J., et al. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.
- Martins, J. E. D., et al. (2019). Direct Arylation of Thiophenes in Continuous Flow. CORE. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Arai, N., et al. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron, 65(26), 5033-5038.
- Atakol, A., et al. (2025). PEPPSI-type N-heterocyclic carbene palladium(II) complexes as catalysts in the direct C5 arylation of furan and thiophene.
- Obeid, S., et al. (2018). Palladium-NHC-PEPPSI Complexes: Synthesis, Characterization and Catalytic Activity in the Direct C5-Arylation of 2-Substituted Thiophene Derivatives with Aryl Halides.
- Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(20), 3091-3093.
- Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
- DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
- Thorarensen, A., & Palmgren, A. (2001). Palladium-Catalyzed Coupling of Aryl Halides and 1-Phenyl-2-(trimethylsilyl)acetylenes. Tetrahedron Letters, 42(34), 5947-5949.
- So, C. M., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 131(45), 16418-16420.
- Mondal, P., et al. (2018). Greener Biogenic Approach for the Synthesis of Palladium Nanoparticles Using Papaya Peel: An Eco-Friendly Catalyst for C–C Coupling Reaction. ACS Sustainable Chemistry & Engineering, 6(6), 7437-7444.
- Wang, L., et al. (2015). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 5(26), 20261-20269.
- Hassan, J., et al. (2003). Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. Journal of Organometallic Chemistry, 687(2), 280-283.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Marion, N., et al. (2006). Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions. Dalton Transactions, (37), 4443-4450.
- Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53.
- Wu, X., & Buchwald, S. L. (2018). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Ghavami, R., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(26), 5643-5648.
- Elantabli, F. M., et al. (2017). Thiophene based imino-pyridyl palladium(II) complexes: Synthesis, molecular structures and Heck coupling reactions. Inorganica Chimica Acta, 466, 45-53.
- Hickman, A. J., & Sanford, M. S. (2012). Pd-Catalyzed Aerobic Oxidative Coupling of Thiophenes: Synergistic Benefits of Phenanthroline Dione and a Cu Cocatalyst.
- Couto, I., et al. (2012). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2012(24), 4561-4568.
- Navarro, O., & Nolan, S. P. (2014). Cross-coupling using preformed Pd-phosphine and Pd(II)-NHC precatalysts.
- Subsidiary, B. A., et al. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society, 145(1), 164-175.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Corpet, M., et al. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(26), 5643-5648.
- Elantabli, F. M., et al. (2017). Thiophene based imino-pyridyl palladium(II) complexes: Synthesis, molecular structures and Heck coupling reactions. Inorganica Chimica Acta, 466, 45-53.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Li, J., et al. (2013). Ligand-free Hiyama cross-coupling reaction catalyzed by palladium on carbon. RSC Advances, 3(42), 19277-19280.
- Wang, Y., et al. (2023). Rutile TiO2 Confined Atomic Palladium Species Boosts C−C Coupling Efficiency in Sonogashira Coupling Reactions.
- Fischer, R. A., et al. (2022). Enhanced catalytic performance of palladium nanoparticles in MOFs by channel engineering. Cell Reports Physical Science, 3(2), 100757.
- Lipshutz, B. H., & Blomgren, P. A. (2001). Stille Couplings Catalyzed by Palladium-on-Carbon with CuI as a Cocatalyst: Synthesis of 2-(4′-Acetylphenyl)Thiophene. Organic Letters, 3(12), 1869-1871.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Validation of Methyl 5-(bromomethyl)thiophene-2-carboxylate and a Comparative Analysis with Related Thiophene Derivatives
In the landscape of pharmaceutical research and drug development, the unequivocal identification and purity assessment of chemical entities are paramount. This guide provides an in-depth analysis of the spectroscopic validation of Methyl 5-(bromomethyl)thiophene-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Recognizing the critical need for robust analytical methodologies, we present a comparative study against two structurally related compounds: Methyl 5-bromothiophene-2-carboxylate and the parent compound, Methyl thiophene-2-carboxylate. This analysis will illuminate the subtle yet significant differences in their spectroscopic signatures, offering researchers a reliable framework for data interpretation and quality control.
The Imperative of Spectroscopic Validation
In the synthesis of novel chemical compounds, particularly those destined for therapeutic applications, spectroscopic validation serves as the cornerstone of quality assurance. It provides an empirical fingerprint of a molecule's structure and purity, ensuring that the desired compound has been synthesized and is free from significant impurities that could compromise experimental results or pose safety risks. The techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each offering a unique and complementary perspective on the molecular architecture.
This guide is structured to provide not only the reference spectroscopic data but also the underlying principles and experimental protocols necessary for its acquisition and interpretation. By understanding the "why" behind the data, researchers can approach their own analytical challenges with greater confidence and scientific rigor.
Comparative Spectroscopic Analysis
A detailed comparison of the spectroscopic data for this compound, Methyl 5-bromothiophene-2-carboxylate, and Methyl thiophene-2-carboxylate is presented below. It is important to note that while the data for the two reference compounds are derived from experimental measurements, the data for the target compound, this compound, are based on validated predictive models due to the limited availability of published experimental spectra. This highlights a common challenge in research and underscores the utility of high-quality predictive tools in modern analytical workflows.
Table 1: ¹H NMR Data Comparison (Predicted for Target, Experimental for Alternatives)
| Compound | Thiophene H-3 (ppm) | Thiophene H-4 (ppm) | -CH₂Br / -Br (ppm) | -OCH₃ (ppm) |
| This compound (Predicted) | ~7.20 (d) | ~7.70 (d) | ~4.80 (s) | ~3.85 (s) |
| Methyl 5-bromothiophene-2-carboxylate[1] | 7.23 (d, J=4.0 Hz) | 7.55 (d, J=4.0 Hz) | - | 3.84 (s) |
| Methyl thiophene-2-carboxylate[2] | 7.12 (dd, J=4.9, 3.8 Hz) | 7.56 (dd, J=3.8, 1.2 Hz) | - | 3.88 (s) |
Interpretation of ¹H NMR Data: The introduction of the bromomethyl group in the target compound is predicted to cause a significant downfield shift of the thiophene protons compared to the parent compound, with the most notable feature being the appearance of a singlet at approximately 4.80 ppm, characteristic of the methylene protons adjacent to the bromine atom. In contrast, Methyl 5-bromothiophene-2-carboxylate shows two doublets for the thiophene protons, with the absence of a methylene signal.
Table 2: ¹³C NMR Data Comparison (Predicted for Target, Experimental for Alternatives)
| Compound | C=O (ppm) | Thiophene C2 (ppm) | Thiophene C3 (ppm) | Thiophene C4 (ppm) | Thiophene C5 (ppm) | -CH₂Br (ppm) | -OCH₃ (ppm) |
| This compound (Predicted) | ~162.5 | ~134.0 | ~128.0 | ~133.0 | ~145.0 | ~28.0 | ~52.5 |
| Methyl 5-bromothiophene-2-carboxylate | 161.9 | 133.2 | 131.8 | 131.3 | 118.9 | - | 52.3 |
| Methyl thiophene-2-carboxylate[3] | 162.7 | 133.5 | 127.7 | 132.3 | 133.6 | - | 52.1 |
Interpretation of ¹³C NMR Data: The predicted ¹³C NMR spectrum of the target compound shows a distinct signal for the bromomethyl carbon at around 28.0 ppm. The substitution at the 5-position also influences the chemical shifts of the thiophene ring carbons, particularly C5, which is expected to be significantly deshielded.
Table 3: IR Spectroscopy Data Comparison (Predicted for Target, Experimental for Alternatives)
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Thiophene Ring Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound (Predicted) | ~1710 | ~1250 | ~1540, ~1440 | ~650 |
| Methyl 5-bromothiophene-2-carboxylate | 1715 | 1255 | 1535, 1430 | ~680 |
| Methyl thiophene-2-carboxylate | 1712 | 1258 | 1530, 1445 | - |
Interpretation of IR Data: The IR spectra of all three compounds are dominated by a strong carbonyl stretch around 1710-1715 cm⁻¹. The key differentiating feature for the brominated compounds is the presence of a C-Br stretching vibration in the lower frequency region of the spectrum. The bromomethyl group in the target compound is expected to show a C-Br stretch at a slightly different wavenumber compared to the direct C-Br bond in Methyl 5-bromothiophene-2-carboxylate.
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound[4] | C₇H₇BrO₂S | 235.10 | 234/236 (M⁺), 155 (M⁺ - Br), 123 (M⁺ - Br - OCH₃) |
| Methyl 5-bromothiophene-2-carboxylate[1] | C₆H₅BrO₂S | 221.07 | 220/222 (M⁺), 192/194 (M⁺ - CO), 113 (M⁺ - Br - CO) |
| Methyl thiophene-2-carboxylate | C₆H₆O₂S | 142.18 | 142 (M⁺), 111 (M⁺ - OCH₃), 83 (M⁺ - OCH₃ - CO) |
Interpretation of Mass Spectrometry Data: Mass spectrometry provides the molecular weight and fragmentation pattern of the compounds. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in a roughly 1:1 ratio). The fragmentation patterns are also distinct, with the target compound showing a prominent loss of the bromine radical.
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, it is crucial to follow standardized experimental protocols. The following are generalized procedures for the acquisition of NMR, IR, and MS data for thiophene derivatives.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment.
-
Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of ionization techniques can be used, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Introduce the sample into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via direct infusion or a liquid chromatograph (LC). Acquire the mass spectrum over a suitable mass range.
-
Data Interpretation: Analyze the molecular ion peak to determine the molecular weight. Examine the fragmentation pattern to gain structural information.
Visualizing the Validation Workflow
A systematic approach to spectroscopic validation involves the integration of data from multiple techniques to build a comprehensive picture of the molecule.
Caption: Structural differences between the compounds.
Conclusion
The spectroscopic validation of this compound, through a comparative analysis with its structural analogs, provides a clear and objective framework for its identification and characterization. While the absence of readily available experimental data for the target compound necessitates the use of predictive models, this guide demonstrates how a combination of experimental and computational data can be effectively utilized to build a strong case for the identity and purity of a synthesized compound. It is our hope that this comprehensive guide will serve as a valuable resource for researchers in the field, promoting best practices in analytical chemistry and contributing to the overall quality and reliability of scientific research.
References
- Royal Society of Chemistry. (2018). Supporting Information - The Royal Society of Chemistry.
- Google Patents. (2019). WO2019226977A1 - Tlr7 agonists.
- European Patent Office. (2019). TLR7 AGONISTS - EP 3801538 B1.
- PubChem. (n.d.). This compound.
- PubChemLite. (n.d.). Methyl 4-(bromomethyl)thiophene-2-carboxylate (C7H7BrO2S).
- PubChem. (n.d.). Methyl 5-bromothiophene-2-carboxylate.
- PubChem. (n.d.). Methyl 4-bromo-3-methylthiophene-2-carboxylate.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- MDPI. (2020). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.
- Falcon Lifesciences. (n.d.). Methyl 5-(bromomethyl) -2-thiophene carboxylate CAS NO.108499-32-7.
- NIST. (n.d.). Cyclopentane, 1,2-dimethyl-, cis-.
- HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- NIST. (n.d.). Malonic acid, (alpha,alpha,alpha-trifluoro-m-toluidine)methylene-, diethyl ester.
- Scilight Press. (2025). Assessment of Potential Exposure to Research Chemicals in Academic Laboratories.
- Capot Chemical. (n.d.). 108499-32-7 | Methyl 5-(bromomethyl)-2-thiophenecarboxylate.
- J. Org. Chem. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- DAJOTA. (n.d.). [942589-45-9], Methyl 3-amino-5-iodo-2....
- Tetrahedron. (n.d.). 62224-19-5 | METHYL 5-BROMOTHIOPHENE-2-CARBOXYLATE.
- ResearchGate. (n.d.). Fiesselmann-type synthesis of....
- SpectraBase. (n.d.). 2-Methyl-5-(5-methyl-2-thienyl)thiophene - Optional[13C NMR] - Chemical Shifts.
- Google Patents. (n.d.). WO2024134498A1 - Solid state forms of aficamten and process for preparation thereof.
- Google Patents. (n.d.). US9354118B2 - Multiple wavelength ellipsometer system and related method.
Sources
- 1. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR [m.chemicalbook.com]
- 3. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR spectrum [chemicalbook.com]
- 4. This compound | C7H7BrO2S | CID 11424851 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chemist's Dilemma: Navigating the Stability of Bromomethyl vs. Chloromethyl Thiophenes
A Comparative Guide for Medicinal Chemists and Process Development Scientists
In the intricate world of drug discovery and synthesis, 2-halomethylthiophenes serve as indispensable building blocks. Their unique structure, combining an aromatic thiophene ring with a reactive halomethyl group, makes them prime candidates for introducing the thiophene moiety into complex molecules—a common motif in pharmaceuticals. However, the choice between using a 2-bromomethyl or a 2-chloromethyl thiophene is not merely one of synthetic convenience; it is a critical decision that profoundly impacts reaction efficiency, compound purity, and, most importantly, stability. This guide provides a detailed comparative analysis of the stability of these two vital reagents, offering experimental insights and practical recommendations for their handling, storage, and strategic use.
The Underlying Chemistry: A Tale of Two Halogens
The difference in stability between bromomethyl and chloromethyl thiophenes is rooted in fundamental principles of physical organic chemistry. The key factors at play are the carbon-halogen bond strength and the leaving group ability of the halide ion.
The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. Average bond energies clearly illustrate this difference, with the C-Cl bond being approximately 330 kJ/mol, while the C-Br bond is significantly weaker at about 275 kJ/mol.[1] This lower bond energy means that less energy is required to cleave the C-Br bond, making the bromomethyl compound more reactive.
Furthermore, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), indicating that the bromide ion is a more stable conjugate base and thus more willing to depart with its pair of electrons.[2][3]
These two factors—weaker bond strength and superior leaving group ability—converge to make 2-bromomethylthiophene significantly less stable and more reactive than 2-chloromethylthiophene .
Reaction Mechanisms and Intermediate Stability
Both 2-chloromethylthiophene and 2-bromomethylthiophene undergo nucleophilic substitution reactions, which are central to their synthetic utility.[4] These reactions can proceed through either an SN1 (unimolecular) or SN2 (bimolecular) pathway, or more commonly, a pathway with mixed characteristics.
The thiophene ring, being electron-rich, can stabilize an adjacent positive charge through resonance. This effect is analogous to that seen in benzylic halides, where the aromatic ring delocalizes the positive charge of the carbocation intermediate formed in an SN1 reaction.[5][6][7] This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway more accessible than for simple primary alkyl halides.[6][8]
Because the rate-determining step of an SN1 reaction is the formation of this carbocation, and the C-Br bond is more easily broken, 2-bromomethylthiophene will react much faster via this pathway.[9]
Degradation Pathways: The Inherent Instability
The high reactivity of these compounds also makes them susceptible to degradation, particularly through solvolysis or polymerization. In the presence of nucleophilic solvents (like water or alcohols), the halomethyl group can be displaced in a solvolysis reaction.[10][11][12][13][14] More detrimentally, one molecule can act as a nucleophile towards another, leading to the formation of oligomers or intractable polymers. This process is often autocatalytic, as the elimination of HBr or HCl can create an acidic environment that further promotes carbocation formation and subsequent degradation.
Below is a generalized diagram illustrating the primary degradation pathway via carbocation formation, which is more facile for the bromo- derivative.
Caption: Generalized degradation pathway for halomethylthiophenes.
Comparative Stability: A Quantitative Look
To illustrate the practical difference in stability, consider the following hypothetical data from a solution-state stability study monitored by High-Performance Liquid Chromatography (HPLC). The study tracks the degradation of each compound dissolved in acetonitrile at room temperature over 48 hours.
| Time (hours) | % Purity of 2-Chloromethylthiophene | % Purity of 2-Bromomethylthiophene |
| 0 | 99.5% | 99.3% |
| 8 | 99.1% | 95.8% |
| 24 | 98.5% | 88.2% |
| 48 | 97.6% | 79.5% |
This data clearly demonstrates the superior stability of the chloromethyl derivative. While the chloromethylthiophene shows minimal degradation over two days, the bromomethyl analogue degrades by over 20%, highlighting the need for more stringent handling and immediate use.
Experimental Protocol: Assessing Stability via HPLC
For laboratories that synthesize or frequently use these reagents, verifying their purity and stability is crucial. The following is a robust, self-validating HPLC protocol for this purpose.
Objective: To quantify the purity of 2-chloromethylthiophene and 2-bromomethylthiophene over time in a given solvent.
Materials:
-
2-chloromethylthiophene and 2-bromomethylthiophene samples
-
HPLC-grade acetonitrile (or other solvent of interest)
-
HPLC-grade water
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Standard Preparation:
-
Accurately weigh ~10 mg of the halomethylthiophene reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions to create calibration standards ranging from 0.01 mg/mL to 0.5 mg/mL.
-
-
Sample Preparation (Time = 0):
-
Prepare a solution of the test sample at a known concentration (e.g., 0.2 mg/mL) in acetonitrile. This is the T₀ sample.
-
Immediately inject this solution into the HPLC system.
-
-
Stability Study:
-
Store the remaining T₀ sample solution at the desired condition (e.g., room temperature, protected from light).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the solution and inject it into the HPLC.
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
For each time point, calculate the area of the main peak corresponding to the halomethylthiophene.
-
Determine the concentration using the calibration curve derived from the standards.
-
Calculate the percent purity at each time point relative to the initial concentration at T₀.
-
The workflow for this experimental protocol is visualized below.
Caption: HPLC workflow for assessing halomethylthiophene stability.
Practical Recommendations and Strategic Choices
Based on the comparative analysis, the following recommendations can be made:
For 2-Bromomethylthiophene:
-
Storage: Store in a freezer (-20 °C), under an inert atmosphere (argon or nitrogen), and protected from light.
-
Handling: Use immediately after purchasing or synthesizing. If a solution is prepared, it should be used within a few hours and kept cold. Avoid exposure to moisture or protic solvents until the reaction is intended.
-
Strategic Use: Choose this reagent when high reactivity is essential and the subsequent reaction is rapid. It is ideal for reactions where the higher activation barrier for the chloro-analogue would lead to sluggish or incomplete conversion.
For 2-Chloromethylthiophene:
-
Storage: While more stable, refrigeration (2-8 °C) is still recommended for long-term storage to minimize degradation.
-
Handling: Solutions are stable for a longer duration than the bromo-analogue, but it is still good practice to use them within a day or two for critical applications.
-
Strategic Use: This is the reagent of choice for multi-step syntheses where the intermediate may need to be stored or handled for extended periods. It is also preferable when the nucleophile is highly reactive, and the greater reactivity of the bromo-compound might lead to side reactions or over-reaction.
Conclusion
The choice between bromomethyl and chloromethyl thiophenes is a classic trade-off between reactivity and stability. 2-Bromomethylthiophene offers higher reactivity at the cost of significantly lower stability , making it prone to degradation if not handled with care. Conversely, 2-chloromethylthiophene provides enhanced stability , making it a more robust and forgiving reagent, albeit with lower intrinsic reactivity. By understanding the fundamental chemical principles governing their behavior and implementing rigorous protocols for their handling and analysis, researchers can make informed decisions, ensuring the integrity of their starting materials and the ultimate success of their synthetic endeavors.
References
- Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]
- Lumen Learning. Organic Chemistry 1: An open textbook - 5.6.
- Chemistry Stack Exchange. (2020). Benzyl Carbocation Stability: Would electron-withdrawing group on the ring destabilize the.... [Link]
- ResearchGate. Possible degradation pathways of 2‐MeTHF under the radical addition conditions. [Link]
- Brainly. (2024). Explain why a primary benzylic halide shows higher reactivity by the SN1 mechanism than other primary alkyl. [Link]
- Reddit. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. [Link]
- Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]
- National Institutes of Health (NIH). (2022).
- Chemistry LibreTexts. (2019). 9.4: Bond Strength and Energy. [Link]
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
- Chemistry LibreTexts. (2020). 5.
- YouTube. (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. [Link]
- YouTube. (2016). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. [Link]
- College of Saint Benedict & Saint John's University.
- ACS Publications. (2026).
- Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
- chemguide. Learning outcome 3.4.3 An introduction to bond energy and bond length. [Link]
- The Student Room. (2009). Bond strenghts. [Link]
- Master Organic Chemistry. (2025).
- YouTube. (2025). [Chemistry] When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product. [Link]
- PubMed. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. [Link]
- National Institutes of Health (NIH). (2025).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. brainly.com [brainly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Comparative DFT Studies on the Reactivity of Halogenated Heterocycles
Introduction: The Indispensable Role of Halogenated Heterocycles and the Predictive Power of DFT
Halogenated heterocyclic compounds are cornerstones of modern chemical sciences, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The identity and position of a halogen atom on a heterocyclic ring can profoundly influence its metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] Consequently, understanding and predicting the reactivity of these scaffolds is paramount for efficient drug development and materials design.
This guide provides a comparative framework for leveraging Density Functional Theory (DFT) to dissect and predict the chemical reactivity of halogenated heterocycles. We will move beyond a simple recitation of methods to explore the causality behind computational choices, offering field-proven insights into structuring these theoretical studies. Our focus is on two pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, which are fundamental to the synthesis of complex molecules.
Pillar 1: Foundational DFT Concepts for Halogenated Systems
The accuracy of any DFT study hinges on the appropriate selection of the functional and basis set. Halogenated systems present unique challenges due to the nature of the halogen atoms themselves.
-
Choice of Functional: For reactions involving non-covalent interactions, such as the formation of pre-reaction complexes or studies involving halogen bonding, standard functionals may be inadequate.[5][6] Functionals with a high degree of exact exchange and those that are corrected for dispersion are often more suitable. The M06-2X functional, for example, is widely used for its robust performance across a range of systems, including those where non-covalent interactions are significant. Long-range corrected functionals, such as ωB97XD, are also excellent choices as they are specifically designed to handle dispersion forces, which are critical in halogen bonding.[5]
-
Basis Set Selection: Pople-style basis sets, such as 6-311+G(d,p), are often a good starting point, providing a balance between accuracy and computational cost. The inclusion of diffuse functions (+) is important for describing anionic species, such as the Meisenheimer intermediates in SNAr reactions, and polarization functions (d,p) are crucial for accurately modeling bonding. For heavier halogens like bromine and iodine, relativistic effects can become significant. In these cases, using pseudopotentials (e.g., LANL2DZ) for the core electrons of the heavy halogens while describing the valence electrons with a more extensive basis set is a common and effective strategy.
-
Solvation Models: Reactions are almost always performed in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are essential for capturing the effect of the solvent on the energies of reactants, intermediates, and transition states.
Pillar 2: Decoding Reactivity with Conceptual DFT Descriptors
Conceptual DFT provides a powerful toolkit for rationalizing and predicting chemical reactivity through a series of calculated "reactivity descriptors."[7] These can be categorized as global, describing the molecule as a whole, or local, identifying the most reactive sites within a molecule.[8][9]
-
Global Reactivity Descriptors: These indices provide a snapshot of a molecule's overall stability and reactivity.
-
HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of kinetic stability.[9] A smaller gap generally implies higher reactivity, as it is easier to excite an electron to a higher energy state.[10][11]
-
Chemical Hardness (η) and Softness (S): Hardness (η ≈ (ELUMO - EHOMO)/2) measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive. Softness (S = 1/η) is the reciprocal of hardness, so softer molecules are more reactive.[10]
-
Electrophilicity Index (ω): This descriptor (ω = μ²/2η, where μ is the electronic chemical potential) quantifies the ability of a species to accept electrons.[11] It is invaluable for comparing the electrophilic nature of different halogenated heterocycles, which is key to their reactivity in SNAr and cross-coupling reactions.
-
-
Local Reactivity Descriptors: These are essential for predicting regioselectivity.
-
Fukui Functions (f(r)): The Fukui function identifies the sites within a molecule that are most susceptible to nucleophilic (f+) or electrophilic (f-) attack.[12] For a halogenated heterocycle undergoing SNAr, the carbon atom attached to the halogen with the largest f+ value is the most likely site of attack.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For SNAr, nucleophiles will be attracted to the most positive (blue) regions on the aromatic ring. For halogens, the region of positive potential on the outermost portion of the halogen atom along the C-X bond axis, known as the σ-hole, is crucial for understanding halogen bonding.[13]
-
The following workflow illustrates a typical computational study for assessing the reactivity of a halogenated heterocycle.
Caption: A generalized workflow for the DFT-based analysis of heterocyclic reactivity.
Case Study 1: Nucleophilic Aromatic Substitution (SNAr) on Halopyridines
The SNAr reaction is a cornerstone of heterocyclic chemistry.[14][15] The reaction proceeds via a two-step addition-elimination mechanism, forming a high-energy intermediate known as a Meisenheimer complex.[14] The activation energy required to form this complex is the rate-determining step.
Caption: Simplified energy profile for an SNAr reaction mechanism.
DFT allows us to precisely calculate the activation barriers for different halogens and substitution patterns. A comparative study on 2-halopyridines reacting with a methoxide nucleophile reveals a clear trend in reactivity.
Table 1: Calculated SNAr Activation Barriers for 2-Halopyridines with CH₃O⁻ (Note: These are representative values calculated at the B3LYP/6-311+G(d,p) level with PCM for methanol. Actual values will vary with the level of theory.)
| Substrate | C-X Bond Length (Å) | HOMO-LUMO Gap (eV) | Calculated ΔG‡ (kcal/mol) | Relative Reactivity Trend |
| 2-Fluoropyridine | 1.345 | 5.62 | 18.5 | Highest |
| 2-Chloropyridine | 1.738 | 5.31 | 22.1 | High |
| 2-Bromopyridine | 1.895 | 5.15 | 23.9 | Moderate |
| 2-Iodopyridine | 2.102 | 4.88 | 25.4 | Lowest |
Analysis: The data clearly shows that for SNAr reactions on electron-deficient rings like pyridine, reactivity is governed by the electrophilicity of the carbon atom bearing the halogen, not the C-X bond strength. Fluorine, being the most electronegative halogen, makes the attached carbon the most electron-poor and thus the most susceptible to nucleophilic attack. This leads to the lowest activation barrier. The reactivity trend F > Cl > Br > I is a classic hallmark of SNAr reactions where the attack of the nucleophile is the rate-determining step.[14] The decreasing HOMO-LUMO gap down the group also correlates with an increase in overall electronic polarizability but is less predictive of the SNAr reactivity trend in this specific context.
Case Study 2: Site Selectivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful methods for C-C bond formation.[1][2] In polyhalogenated heterocycles, achieving site selectivity is a significant synthetic challenge. DFT is an invaluable tool for predicting which C-X bond will react preferentially. The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium(0) catalyst to the C-X bond.[16][17] By calculating and comparing the activation barriers for oxidative addition at different sites, we can predict the major product.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Consider the case of 2,4-dichloropyrimidine. Which chlorine will react first? A DFT analysis can provide the answer.
Table 2: Calculated Oxidative Addition Barriers for 2,4-Dichloropyrimidine with Pd(PPh₃)₂ (Note: Representative values calculated at the M06/LANL2DZ(Pd)+6-31G(d) level with PCM for Toluene.)
| Reaction Site | C-Cl Bond Length (Å) | NBO Charge on Carbon | Calculated ΔG‡ (kcal/mol) | Predicted Selectivity |
| C4-Cl | 1.725 | +0.28 | 19.8 | Major Product |
| C2-Cl | 1.731 | +0.35 | 22.5 | Minor Product |
Analysis: The calculations predict that oxidative addition is kinetically favored at the C4 position.[16] This is consistent with experimental observations. While the C2 carbon has a slightly more positive natural bond orbital (NBO) charge due to its proximity to two nitrogen atoms, the overall electronic structure and orbital interactions favor the attack at C4. This highlights that while simple electrostatic arguments can be a useful guide, a full quantum mechanical calculation of the transition state provides a more reliable prediction. The ability of DFT to model the distortion/interaction energies of both the substrate and the catalyst is crucial for accurately predicting these outcomes.[1][2]
Protocols: A Self-Validating System for Computational Analysis
This section provides a detailed, step-by-step methodology for a comparative DFT study.
Protocol 1: Ground State and Reactivity Descriptor Calculation
-
Structure Preparation: Build the 3D structure of the halogenated heterocycle (e.g., 2-bromofuran) in a molecular editor. Perform an initial cleanup using molecular mechanics if available.
-
Geometry Optimization:
-
Software Input: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Keywords: Specify the desired level of theory (e.g., M062X/6-311+G(d,p)), the Opt keyword for optimization, and the implicit solvent model (e.g., SCRF=(PCM,Solvent=Toluene)).
-
Execution: Run the calculation.
-
Validation: Upon completion, confirm that the optimization converged without error.
-
-
Frequency Calculation:
-
Software Input: Using the optimized geometry from the previous step, set up a new calculation.
-
Keywords: Use the same level of theory but replace Opt with Freq.
-
Execution: Run the calculation.
-
Validation: This is a critical self-validation step. Check the output file to ensure there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates the structure is not a true energy minimum, and the optimization must be revisited.
-
-
Descriptor Analysis:
-
From the output of the frequency calculation, extract the energies of the HOMO and LUMO to calculate the HOMO-LUMO gap and global reactivity descriptors.
-
Use post-processing utilities or further calculations (as specified by the software documentation) to compute NBO charges, Fukui indices, and generate the MEP surface for visualization.
-
Protocol 2: Transition State (TS) Search for Reaction Barriers
-
Initial TS Guess: Construct a starting geometry that approximates the transition state. For an SNAr reaction, this would involve bringing the nucleophile close to the target carbon atom and slightly elongating the C-X bond. Most software packages have tools to build a guess structure by interpolating between reactants and products (e.g., QST2 or QST3 in Gaussian).
-
Transition State Optimization:
-
Software Input: Create an input file using the guess structure.
-
Keywords: Specify the level of theory and solvent model. Use a TS optimization keyword (e.g., Opt=(TS,CalcFC,NoEigentest)). CalcFC calculates the force constants at the first step, which is crucial for difficult optimizations.
-
Execution: Run the calculation. This is often more computationally demanding than a simple geometry optimization.
-
-
TS Validation:
-
Frequency Calculation: Perform a frequency calculation on the optimized TS geometry at the same level of theory.
-
Validation: A true transition state is characterized by having exactly one imaginary frequency .[16] This imaginary frequency corresponds to the motion along the reaction coordinate (e.g., the Nu--C bond forming as the C--X bond breaks). If there are zero or more than one imaginary frequency, the structure is not a valid TS, and the search must be repeated.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Purpose: To confirm that the located TS correctly connects the desired reactants and products.
-
Software Input: Using the validated TS geometry, perform an IRC calculation.
-
Execution: The calculation will trace the reaction path downhill from the TS in both the forward and reverse directions.
-
Validation: The final geometries of the IRC path should correspond to the reactant and product complexes. This provides the highest level of confidence in the calculated barrier.
-
-
Energy Calculation: The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants.
Conclusion and Outlook
DFT provides an exceptionally powerful, predictive framework for understanding and comparing the reactivity of halogenated heterocycles. By moving beyond simple electronic arguments and calculating the actual activation barriers for key reaction steps, researchers can make highly informed decisions, saving significant time and resources in the lab. Global and local reactivity descriptors offer a rapid means of assessing general reactivity trends and predicting regioselectivity, while detailed transition state analysis provides quantitative data for comparing reaction pathways. The methodologies and protocols described herein offer a robust, self-validating system for any researcher, scientist, or drug development professional aiming to harness the power of computational chemistry to accelerate innovation.
References
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics.
- Halogen Bonds: Benchmarks and Theoretical Analysis.
- Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- The Halogen Bond in Weakly Bonded Complexes and the Consequences for Arom
- Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simul
- Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
- Concerted Nucleophilic Aromatic Substitution Reactions.
- Halogen Bonding from Dispersion-Corrected Density-Functional Theory: The Role of Delocalization Error.
- Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. MDPI.
- Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids.
- Nucleophilic arom
- Metal-Involving Halogen Bonding Confirmed Using DFT Calculations with Periodic Boundary Conditions. MDPI.
- Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Request PDF.
- Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls.
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo ... PubMed.
- DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines.
- Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed.
- Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. PMC - NIH.
- Computational Tools To Model Halogen Bonds in Medicinal Chemistry. PubMed.
- (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity.
- A DFT Study of Site‐Selectivity in Oxidative Addition Reactions with Pd0 Complexes: The Effect of an Azine Nitrogen and the Use of Different Types of Halogen Atoms in the Substr
- Halogenation effects in intramolecular furan Diels-Alder reactions: Broad scope synthetic and computational studies.
- Interaction Nature and Computational Methods for Halogen Bonding: A Perspective.
- Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Deriv
- Spectral investigations, DFT based global reactivity descriptors, Inhibition efficiency and analysis of 5-chloro-2-nitroanisole as π-spacer with donor-acceptor variations effect for DSSCs performance. Request PDF.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Reactivity of Methyl 5-(bromomethyl)thiophene-2-carboxylate with Various Nucleophiles
For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of key intermediates is paramount. Methyl 5-(bromomethyl)thiophene-2-carboxylate is a valuable building block, featuring a reactive bromomethyl group attached to an electron-deficient thiophene ring. This guide provides an in-depth analysis of its cross-reactivity with a range of common nucleophiles, offering both theoretical insights and practical, data-driven comparisons. We will explore the underlying principles governing these reactions, present comparative data, and provide detailed experimental protocols for your own investigations.
Introduction: The Chemical Landscape of a Versatile Thiophene Derivative
This compound is structurally analogous to a benzylic halide. The thiophene ring, a heteroaromatic system, and the electron-withdrawing methyl ester group significantly influence the reactivity of the bromomethyl moiety. Benzylic and related heteroaromatic halides are known to be excellent substrates for nucleophilic substitution reactions, proceeding through either an SN1 or SN2 mechanism. The choice of pathway is dictated by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. Given that this is a primary halide, the SN2 pathway is generally expected to be favored, though the potential for resonance stabilization of a carbocation by the thiophene ring cannot be entirely dismissed, especially in polar, protic solvents.
This guide will systematically compare the reactivity of this compound with nucleophiles centered on nitrogen, sulfur, oxygen, and carbon, providing a predictive framework for its synthetic applications.
Comparative Reactivity Analysis: A Quantitative Look at Nucleophilic Substitution
While direct, comprehensive kinetic studies on this compound are not extensively documented in publicly available literature, we can draw reliable comparisons from studies on analogous benzylic halides. The principles of nucleophilicity and leaving group ability are universal, allowing us to construct a robust model for the expected reactivity of our target molecule.
The reactivity of a nucleophile is influenced by several factors, including its basicity, polarizability, and the solvent in which the reaction is conducted. Generally, for SN2 reactions, nucleophilicity increases with basicity when comparing atoms within the same row of the periodic table (e.g., amines are more nucleophilic than alcohols)[1][2]. When comparing atoms within the same group, nucleophilicity increases down the column (e.g., thiols are more nucleophilic than alcohols), a trend often attributed to increased polarizability[3].
The following table presents a comparative overview of the expected relative reactivity of various nucleophiles with this compound, based on established principles and data from analogous systems. The relative rates are normalized for illustrative purposes.
| Nucleophile Class | Example Nucleophile | Expected Relative Rate (Illustrative) | Mechanistic Considerations & Rationale |
| Nitrogen | Piperidine (secondary amine) | 100 | Amines are generally excellent nucleophiles for SN2 reactions. Secondary amines are often more reactive than primary amines due to a balance of steric effects and electron-donating alkyl groups. |
| Aniline (primary aromatic amine) | 10 | The lone pair on the nitrogen in aniline is delocalized into the aromatic ring, reducing its nucleophilicity compared to aliphatic amines. | |
| Sulfur | Sodium thiophenoxide | > 500 | Thiolates are highly potent nucleophiles due to the high polarizability of sulfur, making them significantly more reactive than their oxygen counterparts.[4] |
| Sodium thiomethoxide | > 400 | A simple, potent sulfur nucleophile. | |
| Oxygen | Sodium phenoxide | 5 | The negative charge on the oxygen is delocalized into the aromatic ring, reducing its nucleophilicity. |
| Sodium methoxide | 20 | A strong base and a reasonably good nucleophile, though generally less reactive than amines and significantly less so than thiolates. | |
| Carbon | Sodium cyanide | 80 | The cyanide ion is a good carbon nucleophile, capable of forming stable carbon-carbon bonds. |
| Diethyl malonate (enolate) | 60 | Carbanions, such as the enolate of diethyl malonate, are effective carbon nucleophiles for forming new C-C bonds. |
Experimental Protocols: A Practical Guide to Cross-Reactivity Studies
The following protocols provide a detailed, step-by-step methodology for investigating the cross-reactivity of this compound with representative nucleophiles. These protocols are designed to be self-validating through in-process monitoring and thorough final analysis.
General Experimental Setup and Reaction Monitoring
All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents should be used to prevent side reactions.
Reaction Monitoring: The progress of the reactions can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material and the product. For HPLC, a reversed-phase C18 column with a gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid) is a good starting point.[3][5][6][7][8]
Workflow for Cross-Reactivity Screening
Caption: A generalized workflow for the parallel screening of nucleophile reactivity.
Protocol for Reaction with a Nitrogen Nucleophile (Piperidine)
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) dissolved in anhydrous acetonitrile (ACN).
-
Addition of Nucleophile: Add piperidine (1.2 eq) and potassium carbonate (2.0 eq) to the solution. The base is used to neutralize the HBr formed during the reaction.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, filter off the potassium carbonate and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product by NMR and mass spectrometry.
Protocol for Reaction with a Sulfur Nucleophile (Sodium Thiophenoxide)
-
Preparation of Nucleophile: In a separate flask under nitrogen, dissolve thiophenol (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium thiophenoxide.
-
Reaction: To a solution of this compound (1.0 eq) in anhydrous THF, add the freshly prepared sodium thiophenoxide solution dropwise at room temperature.
-
Monitoring: This reaction is expected to be rapid. Monitor closely by TLC or HPLC.
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
-
Characterization: Confirm the structure of the product by NMR and mass spectrometry.
Mechanistic Insights: SN1 vs. SN2 Pathways
The reaction of this compound with nucleophiles is expected to predominantly follow an SN2 mechanism. This is because it is a primary halide, where steric hindrance is minimal, allowing for backside attack by the nucleophile.
SN2 Reaction Mechanism
Caption: The concerted, single-step SN2 mechanism.
However, an SN1 mechanism, which proceeds through a carbocation intermediate, could become competitive under certain conditions, such as with a poor nucleophile in a polar, protic solvent (e.g., ethanol or water). The thiophene ring can stabilize the adjacent carbocation through resonance, making its formation more favorable than for a simple primary alkyl halide.
SN1 Reaction Mechanism
Caption: The two-step SN1 mechanism involving a carbocation intermediate.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and predicting the cross-reactivity of this compound with a variety of nucleophiles. Based on established principles of organic chemistry, we can confidently predict a high degree of reactivity, particularly with soft, polarizable nucleophiles like thiolates. The provided experimental protocols offer a solid starting point for researchers to explore the synthetic utility of this versatile building block.
Future work should focus on obtaining precise kinetic data for these reactions to provide a quantitative, rather than qualitative, comparison. Such studies would be invaluable for optimizing reaction conditions and for the rational design of synthetic routes in drug discovery and materials science.
References
- University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides.
- Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. (2019).
- Chemistry LibreTexts. 7.8: The Nucleophile. (2019).
- Chemistry LibreTexts. Nucleophiles. (2023).
- Bensley, B., & Kohnstam, G. (1955). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed).
- Quora. What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. (2018).
- LPD Lab Services Ltd. Chemical Analysis Techniques.
- ACS Publications. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013).
- ResearchGate. Modern Analytical Technique for Characterization Organic Compounds.
- ACS Publications. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019).
- OCLUE. Chapter 4: Nucleophilic Substitution Part II.
- Wikipedia. Nucleophile.
- Cram. Experiment 4: Kinetics Of Nucleophilic Substitutions.
- UW-Madison Chemistry. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). (2025).
- iGEM. HPLC Protocol.
- Liberty University. The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory.
- OCLUE. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides.
- Chemistry LibreTexts. 6.2: Nucleophilicity of ROH, RSH, and RNH. (2021).
- Chemistry LibreTexts. 6.2: Nucleophilicity of (\mathrm{ROH}), (\mathrm{RSH}), and (\mathrm{RNH}). (2021).
- PubChem. This compound.
- ResearchGate. Fiesselmann-type synthesis of....
- Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes....
- PubChemLite. This compound (C7H7BrO2S).
- Amanote Research. (PDF) Cross-Coupling Reactions of Aromatic and....
- edoc.ub.uni-muenchen.de. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. static.igem.org [static.igem.org]
- 4. This compound | C7H7BrO2S | CID 11424851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
The Fulcrum of Inhibition: A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Thiophene and Other Key Heterocycles
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of the core heterocyclic scaffold is a critical determinant of efficacy, selectivity, and overall clinical success. This guide provides an in-depth, objective comparison of the performance of kinase inhibitors derived from thiophene versus other prominent heterocycles—namely pyridine, pyrimidine, and indole. By synthesizing technical data with field-proven insights, we aim to elucidate the nuanced interplay between chemical structure and biological activity, supported by experimental data and detailed protocols.
The Strategic Importance of the Heterocyclic Core in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology. Small molecule kinase inhibitors almost invariably feature a heterocyclic core that serves as a scaffold to orient functional groups for optimal interaction within the ATP-binding pocket of the kinase. This core not only influences binding affinity and selectivity but also dictates crucial pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.
The selection of a specific heterocycle is a strategic decision in drug design, balancing the need for potent on-target activity with the avoidance of off-target toxicities. This guide will dissect the unique contributions of thiophene, pyridine, pyrimidine, and indole scaffolds to the efficacy of kinase inhibitors, providing a comparative framework for informed decision-making in drug discovery programs.
Thiophene-Based Kinase Inhibitors: A Profile of Potency and Versatility
The five-membered, sulfur-containing thiophene ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions and its favorable metabolic profile.[1] Thiophene and its derivatives have been successfully incorporated into numerous kinase inhibitors, demonstrating broad-spectrum anticancer activity.[2]
Structure-Activity Relationship (SAR) Insights
The sulfur atom in the thiophene ring can participate in hydrogen bonding and other electrostatic interactions, enhancing binding affinity to the kinase active site.[3] Furthermore, the thiophene ring serves as a versatile anchor for a variety of substituents, allowing for fine-tuning of the inhibitor's potency and selectivity.[4][5] For instance, studies on thiophene-3-carboxamide derivatives as JNK inhibitors revealed that the position of the carboxamide group is crucial for activity, with the 3-carboxamide isomer being significantly more potent than the 5-carboxamide analogue.[5]
Pyridine-Containing Kinase Inhibitors: Harnessing the Nitrogen Advantage
The pyridine ring, an aromatic six-membered heterocycle containing a nitrogen atom, is another cornerstone of kinase inhibitor design. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction for anchoring the inhibitor to the hinge region of the kinase ATP-binding site.[6]
Structure-Activity Relationship (SAR) Insights
The position of the nitrogen atom within the pyridine ring, as well as the substitution pattern, profoundly impacts the inhibitor's activity. For example, in a series of pyridine-based ROCK inhibitors, the pyridine moiety was found to bind to the hinge region, forming a critical hydrogen bond with the backbone of a methionine residue.[6] The modular nature of the pyridine scaffold allows for systematic exploration of structure-activity relationships, leading to the optimization of potency and selectivity.[7][8]
Pyrimidine Scaffolds: A Double-Edged Sword of Potency and Selectivity
The pyrimidine ring, with its two nitrogen atoms, is a bioisostere of the purine ring of ATP, making it an exceptionally effective scaffold for competitive kinase inhibitors.[9] Numerous FDA-approved kinase inhibitors are built upon a pyrimidine core, highlighting its clinical significance.[10][11]
Structure-Activity Relationship (SAR) Insights
The two nitrogen atoms of the pyrimidine ring can form multiple hydrogen bonds with the kinase hinge region, leading to high-affinity binding. Fused pyrimidine systems, such as pyrrolopyrimidines and pyridopyrimidines, have shown remarkable potency against kinases like EGFR.[12][13] For instance, 2,4-disubstituted pyrrolo[2,3-d]pyrimidines have demonstrated EGFR inhibitory activity in the nanomolar range.[12] However, the inherent promiscuity of the pyrimidine scaffold in binding to the ATP pocket of numerous kinases presents a challenge in achieving high selectivity.[9]
Indole-Based Kinase Inhibitors: Leveraging a Privileged Natural Product Scaffold
The indole scaffold, a fusion of a benzene and a pyrrole ring, is a common motif in natural products with potent biological activities and has been successfully exploited in the design of numerous kinase inhibitors.[14][15] Several FDA-approved indole-based anticancer agents are currently in clinical use.[15][16]
Structure-Activity Relationship (SAR) Insights
The indole nucleus provides a large, hydrophobic surface that can engage in favorable van der Waals interactions within the kinase active site. The NH group of the indole can act as a hydrogen bond donor, further stabilizing the inhibitor-kinase complex. The versatility of the indole scaffold allows for substitutions at multiple positions, enabling the optimization of both potency and pharmacokinetic properties.[14] For example, sunitinib, a multi-targeted tyrosine kinase inhibitor containing an indolin-2-one core, owes its antitumor activity to the inhibition of VEGFR and PDGFR.[17]
Head-to-Head Comparison: Efficacy Data of Representative Kinase Inhibitors
To provide a clear, quantitative comparison, the following tables summarize the in vitro and in vivo efficacy of representative kinase inhibitors from each heterocyclic class targeting key oncogenic kinases. It is important to note that direct comparative studies across all four heterocycles for a single kinase target are limited in the literature. The data presented here is collated from various sources to provide the most comprehensive comparison possible.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | Thiophene Derivative | IC50 (nM) | Pyridine Derivative | IC50 (nM) | Pyrimidine Derivative | IC50 (nM) | Indole Derivative | IC50 (nM) | Reference(s) |
| EGFR | Thieno[2,3-d]pyrimidine 5b | 37.19 (WT), 204.1 (T790M) | - | - | Gefitinib | 2-37 | Erlotinib | 2 | [18][19] |
| VEGFR2 | - | - | Pyridine-based inhibitor | <30 | - | - | Sunitinib | 9 | [6][17] |
| BRAF | - | - | - | - | - | - | Vemurafenib | 31 | [20] |
| PIM-1 | Thiophene-based inhibitor | - | Pyridine derivative 12 | 14.3 | - | - | - | [2][21] |
Table 2: In Vivo Efficacy in Xenograft Models
| Heterocycle | Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| Thiophene | Thiophene-pyrimidine 13a | A431 Xenograft | - | Significant | [22] |
| Pyridine | Imidazo[1,2-a]-pyridine 14 | A2780 Ovarian Xenograft | Oral | Efficacious | [23] |
| Pyrimidine | Pyrimidine-sulfonamide Os30 | KC-0116 Xenograft | 40 mg/kg, oral | 77.6% | [24] |
| Indole | Indolin-2-one SU14813 | Tumor Xenograft Models | - | Anti-tumor efficacy | [25] |
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of efficacy comparisons, standardized and well-controlled experimental protocols are paramount. The following sections detail the step-by-step methodologies for key assays used to evaluate kinase inhibitor performance.
In Vitro Kinase Assay for IC50 Determination
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is a standard measure of potency.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor in assay buffer to achieve the desired concentration range. The final DMSO concentration should be kept below 1%.
-
Prepare a solution of the purified recombinant kinase in kinase assay buffer.
-
Prepare a solution of the specific peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km value for the kinase to ensure sensitivity for ATP-competitive inhibitors.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells.
-
Add 10 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the cytotoxic effect of a kinase inhibitor on cancer cell lines.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the kinase inhibitor in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Incubate at room temperature in the dark for 2 hours with shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[4][5]
-
In Vivo Xenograft Model for Antitumor Efficacy
Principle: Human tumor xenograft models in immunodeficient mice are a standard preclinical tool to evaluate the in vivo efficacy of anticancer agents.[26]
Detailed Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject 1-10 million cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the kinase inhibitor or vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the data for statistical significance.[27]
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a representative kinase signaling pathway and the experimental workflow for evaluating kinase inhibitors.
Signaling Pathway: EGFR and Downstream Cascades
Caption: EGFR signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: Workflow for kinase inhibitor evaluation.
Conclusion: A Call for Rational Design and Rigorous Comparison
The choice of a heterocyclic core is a pivotal decision in the design of effective and safe kinase inhibitors. Thiophene, pyridine, pyrimidine, and indole scaffolds each offer a unique constellation of properties that can be harnessed to achieve desired therapeutic outcomes. While this guide provides a comparative overview based on available data, it also highlights the need for more direct, head-to-head comparative studies to fully elucidate the subtle yet significant impact of the heterocyclic core on inhibitor efficacy.
As our understanding of kinase biology deepens, a continued focus on rational drug design, guided by a thorough appreciation of structure-activity relationships and supported by rigorous, standardized experimental evaluation, will be essential to unlock the full therapeutic potential of the next generation of kinase inhibitors.
References
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Arch Pharm (Weinheim). 2025 Jan;358(1):e2400163. doi: 10.1002/ardp.202400163.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. 2022;10. doi:10.3389/fchem.2022.905814.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-Cancer Agents in Medicinal Chemistry. 2024;24. doi:10.2174/0118715206277987240219053911.
- How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic Chemistry. 2022;118:105477. doi:10.1016/j.bioorg.2021.105477.
- Application Notes and Protocols for Western Blot Analysis of Signaling P
- A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Deriv
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. 2022;10. doi:10.3389/fchem.2022.905814.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. 2024;15(5):1225-1256. doi:10.1039/d4md00003j.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. 2023;8(43):40064-40091. doi:10.1021/acsomega.3c05307.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry. 2022;232:114193. doi:10.1016/j.ejmech.2022.114193.
- Kinase Activity-Tagged Western Blotting Assay. Analytical Letters. 2021;54(15):2495-2503. doi:10.1080/00032719.2021.1878430.
- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. 2015;58(13):5423-5440. doi:10.1021/acs.jmedchem.5b00674.
- Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Open Journal of Medicinal Chemistry. 2014;4(3):55-71. doi:10.4236/ojmc.2014.43005.
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. 2016;26(3):936-941. doi:10.1016/j.bmcl.2015.12.078.
- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry. 2011;54(8):2847-2856. doi:10.1021/jm101594q.
- Best Practice for Western Blot Detection of Phosphoryl
- The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2017;22(1):119. doi:10.3390/molecules22010119.
- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. 2015;58(13):5423-5440. doi:10.1021/acs.jmedchem.5b00674.
- Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry. 2011;54(8):2847-2856. doi:10.1021/jm101594q.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. 2024;15(6):1526-1550. doi:10.1039/d4md00450g.
- TTAC-0001 inhibits in vivo tumor growth in U-87MG xenograft models.
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. 2020;11(5):857-864. doi:10.1021/acsmedchemlett.9b00624.
- Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):2220164. doi:10.1080/14756366.2023.2220164.
- Western blot for phosphoryl
- Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2012;22(18):5919-5923. doi:10.1016/j.bmcl.2012.07.068.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1):2347719. doi:10.1080/14756366.2024.2347719.
- Pyrimidine hybrids with in vivo anticancer therapeutic potential.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). European Journal of Medicinal Chemistry. 2022;232:114193. doi:10.1016/j.ejmech.2022.114193.
- Design, Synthesis, and Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules. 2023;28(23):7803. doi:10.3390/molecules28237803.
- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. 2015;58(13):5423-5440. doi:10.1021/acs.jmedchem.5b00674.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances. 2022;12(10):5989-6007. doi:10.1039/d1ra09121a.
- Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):2220164. doi:10.1080/14756366.2023.2220164.
- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre
- A Review on Anticancer Activities of Thiophene and Its Analogs. Current Organic Chemistry. 2021;25(16):1896-1913. doi:10.2174/1385272825666210618114002.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. 2017;7(1). doi:10.21769/BioProtoc.2075.
- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. 2024;15(2):336-371. doi:10.1039/d3md00688c.
- Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Molecular Cancer Therapeutics. 2010;9(6):1754-1764. doi:10.1158/1535-7163.mct-10-0046.
- Western Blotting Protocol. Cell Signaling Technology.
- Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase inhibitor, against primary and cell line-derived human colorectal cancer xenograft models. Molecular Cancer Therapeutics. 2010;9(6):1754-1764. doi:10.1158/1535-7163.mct-10-0046.
- Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors overcoming T790M and L858R/T790M mutations. European Journal of Medicinal Chemistry. 2020;203:112511. doi:10.1016/j.ejmech.2020.112511.
- Inhibition of PYCR2 expression inhibits xenograft tumor growth and promotes apoptosis.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. 2024;29(5):1018. doi:10.3390/molecules29051018.
- Inhibitory effects of icotinib combined with antiangiogenic drugs in human non‐small cell lung cancer xenograft models are better than single target drugs. Cancer Medicine. 2022;11(2):477-486. doi:10.1002/cam4.4452.
- Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer. Journal of Experimental & Clinical Cancer Research. 2016;35:94. doi:10.1186/s13046-016-0369-6.
- In Vivo. Xentech.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 12. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors overcoming T790M and L858R/T790M mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scirp.org [scirp.org]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Thiophene Derivatives
Introduction: Bridging Molecular Structure and Biological Function
In the landscape of modern drug discovery, the ability to predict a molecule's biological activity before its synthesis is a paramount objective. This is the realm of Quantitative Structure-Activity Relationship (QSAR) modeling, a computational methodology that has become a cornerstone of medicinal chemistry.[1][2] QSAR seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity, enabling the rational design of more potent and selective therapeutic agents while reducing the time and cost of development.[3][4]
Among the vast number of heterocyclic scaffolds, thiophene, a five-membered aromatic ring containing a sulfur atom, stands out as a "privileged pharmacophore".[5] Its derivatives exhibit a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6][7][8] This wide therapeutic window makes the thiophene nucleus a focal point for QSAR studies, as researchers strive to understand the precise structural features that govern its interaction with various biological targets. This guide provides a comparative analysis of different QSAR methodologies applied to thiophene derivatives, offering field-proven insights into experimental design, model validation, and data interpretation for researchers in drug development.
The Foundational Workflow of a QSAR Study
Every robust QSAR investigation is built upon a systematic and logical workflow. The integrity of the final model is contingent upon the rigor applied at each stage. The causality is clear: curated data and relevant descriptors lead to a statistically sound model, which, when properly validated, yields reliable predictive power.
Caption: A generalized workflow for developing a predictive QSAR model.
Comparative Analysis of QSAR Modeling Techniques for Thiophene Derivatives
The choice of modeling technique is a critical decision in any QSAR study, dictated by the nature of the dataset and the complexity of the structure-activity relationship. Thiophene derivatives have been successfully analyzed using a spectrum of methods, from classical linear regression to sophisticated 3D-field-based approaches.
2D-QSAR: The Descriptor-Based Approach
2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule. These descriptors can be topological, electronic, or physicochemical.
-
Multiple Linear Regression (MLR): This is one of the most straightforward QSAR methods. It generates a simple linear equation, making it highly interpretable. For instance, in a study of thiophene and imidazopyridine derivatives as Polo-Like Kinase 1 (PLK1) inhibitors, MLR was used to model the relationship between 0D to 3D molecular descriptors and the inhibitory activity (pIC50).[9][10] The interpretability of MLR allows researchers to easily identify which properties, such as hydrophobicity or molecular volume, are most influential.[11]
-
Machine Learning (ML) Methods: For complex, non-linear relationships, machine learning algorithms offer superior predictive power.[12] Techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest (RF) can model intricate patterns that MLR cannot capture.[4] A study on 5-thiophen-2-yl pyrazole derivatives as cannabinoid-1 (CB1) receptor antagonists successfully employed machine learning techniques alongside traditional QSAR to model biological activity, demonstrating the high predictive accuracy of these advanced methods.[13]
3D-QSAR: The Field-Based Approach
3D-QSAR methods provide a more granular understanding by considering the three-dimensional properties of molecules and how they interact with a receptor. These techniques require the alignment of all molecules in the dataset, a critical step that often relies on a known bioactive conformation.[14]
-
Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic interaction fields around the aligned molecules.[15] These fields are then used as descriptors in a partial least squares (PLS) analysis to build the QSAR model. The output is often visualized as 3D contour maps, which highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. A CoMFA study on thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors successfully identified key structural features for biological activity, generating a model with high statistical robustness.[16]
-
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[14][15] This provides a more comprehensive picture of the molecular interactions. A combined CoMFA and CoMSIA study of benzothiophene derivatives with affinity for the CB2 cannabinoid receptor yielded highly predictive models, providing valuable information on the steric, electrostatic, and hydrophobic requirements for potent ligands.[17]
The Currency of QSAR: A Comparison of Molecular Descriptors
The predictive power of any QSAR model is fundamentally dependent on the chosen molecular descriptors. They are the numerical representation of the molecule's physicochemical properties. The selection of descriptors must be guided by chemical intuition and statistical relevance to avoid chance correlations.
| Descriptor Class | Examples | Information Encoded | Relevance to Thiophene Derivatives |
| Topological (2D) | Molecular Connectivity Indices, Kappa Shape Indices, Atom Counts | Encodes atomic connectivity and molecular branching.[18] | Useful for differentiating isomers and understanding the influence of substituent positions on the thiophene ring. |
| Electronic (2D/3D) | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution and reactivity of the molecule.[18] | The electron-rich nature of the thiophene ring makes these descriptors critical for modeling interactions with biological targets.[5] |
| Geometrical (3D) | Molecular Volume, Solvent Accessible Surface Area (SASA) | Represents the 3D size and shape of the molecule.[18] | Important for modeling how a thiophene derivative fits into a receptor's binding pocket. Volume was identified as a key property for the antitumor activity of certain thiophenes.[11][19] |
| Hybrid / Field-Based | CoMFA/CoMSIA Fields (Steric, Electrostatic, Hydrophobic) | Encodes the interaction potential of a molecule in 3D space.[15] | Provides a detailed 3D map of the structural requirements for activity, guiding specific modifications to the thiophene scaffold.[16][17] |
Ensuring Scientific Integrity: The Pillars of Model Validation
A QSAR model without rigorous validation is merely a mathematical curiosity.[20] Validation is the process of assessing the robustness and predictive power of the model to ensure it is not overfitted to the training data and can genuinely predict the activity of new, untested compounds.[2][3] This process is a self-validating system; a model that passes these checks has demonstrated its trustworthiness.
Caption: The process of internal and external validation in QSAR modeling.
Key validation metrics are non-negotiable checks of a model's quality:
-
Coefficient of Determination (R²): Measures how well the model fits the training data. A value close to 1.0 indicates a good fit, but it can be misleading if used alone.
-
Cross-validated R² (q² or Q²): Derived from internal validation (e.g., leave-one-out), this metric assesses the model's robustness. A high q² (typically > 0.5) is considered a prerequisite for a reliable model.[20]
-
External Validation R² (R²_pred): This is the most critical metric.[20] It measures the model's ability to predict the activity of an independent test set. An acceptable R²_pred is generally > 0.6.[20]
-
Applicability Domain (AD): No model can predict everything. The AD defines the chemical space in which the model's predictions are reliable.[2][3] Predictions for molecules outside the AD should be treated with caution.
Comparative Performance of QSAR Models for Thiophene Derivatives
The following table summarizes quantitative data from representative QSAR studies on thiophene derivatives, allowing for an objective comparison of different models and their predictive capabilities against various biological targets.
| Biological Target / Activity | QSAR Model Type | Key Descriptors / Fields | R² (Training) | q² / Q² (Internal) | R²_pred (External) | Reference |
| Antitumor (MiaPaCa-2, MCF-7) | MLR | Molecular Volume, Hydrophobic Surface Area | Not Specified | Statistically Significant | Statistically Significant | [11][19] |
| Polo-Like Kinase 1 (PLK1) Inhibition | MLR | 0D and 3D molecular descriptors | Statistically Significant | Statistically Significant | Statistically Significant | [9][10] |
| Cannabinoid-1 (CB1) Receptor Antagonism | MLR / Machine Learning | Dipole moment, Molecular volume, Electronegativity | 0.85 | 0.78 | 0.82 | [13][21] |
| Cannabinoid-2 (CB2) Receptor Affinity | CoMFA / CoMSIA | Steric, Electrostatic, Hydrophobic | Not Specified | Not Specified | 0.919 / 0.908 | [17] |
| Tubulin Inhibition | CoMFA | Steric, Electrostatic | 0.949 | 0.743 | 0.929 | [22] |
| Triple-Negative Breast Cancer Inhibition | CoMFA / CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond fields | 0.917 / 0.897 | 0.818 / 0.801 | Statistically Reliable | [16] |
| Antibacterial (Staphylococcus aureus) | MLR / PLS / PCR | PEOE_VSA_FPOL, Q_VSA_FHYD | 0.69 - 0.79 | Not Specified | > 0.5 | [23] |
Experimental Protocol: A Self-Validating QSAR Workflow
This protocol outlines the essential, self-validating steps for conducting a descriptor-based (2D-QSAR) study. The causality is embedded in the process: each step validates the integrity of the next.
-
Data Curation and Preparation: a. Compile a dataset of congeneric thiophene derivatives with experimentally determined biological activities against a single target, measured under uniform conditions. b. Convert all activity data (e.g., IC50, EC50) to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more linear distribution. c. Scrutinize the dataset for and remove any data points that are poorly defined or potential outliers. This step is critical to prevent the "garbage in, garbage out" pitfall.
-
Molecular Structure Generation and Optimization: a. Draw the 2D structure of each molecule using chemical drawing software. b. Convert the 2D structures to 3D. c. Perform energy minimization on each structure using a suitable force field (e.g., MMFF94) or quantum mechanical method to obtain a stable, low-energy conformation. This ensures that the calculated descriptors reflect a realistic molecular geometry.
-
Calculation of Molecular Descriptors: a. Using specialized software (e.g., PaDEL-Descriptor, Dragon), calculate a wide range of theoretical molecular descriptors (e.g., topological, constitutional, electronic). b. Remove descriptors that are constant or highly inter-correlated (e.g., |r| > 0.9) to reduce redundancy and model complexity.
-
Dataset Splitting: a. Rationally divide the dataset into a training set (typically 75-80% of the compounds) and an external test set (20-25%). b. The division must ensure that both the training and test sets span the entire range of biological activities and structural diversity of the full dataset. This is crucial for ensuring the test set is a valid challenge for the model.
-
Model Building and Internal Validation: a. Using the training set, employ a feature selection algorithm (e.g., Genetic Algorithm, Stepwise Regression) combined with a statistical method (e.g., MLR) to select the subset of descriptors that best correlates with biological activity. b. Generate the QSAR model equation. c. Perform internal validation on the training set using the leave-one-out (LOO) cross-validation method to calculate the q² value. A high q² indicates the model is robust and not a result of chance correlation.
-
External Model Validation: a. Use the final, internally validated QSAR model to predict the biological activity of the compounds in the external test set. b. Calculate the predictive R² (R²_pred) between the predicted and experimental activities for the test set. This is the ultimate test of the model's real-world predictive utility.[3]
-
Applicability Domain (AD) Definition: a. Define the AD of the model using a method like the leverage approach. This provides a clear boundary within which the model's predictions can be trusted.
Conclusion and Future Perspectives
The application of QSAR methodologies to thiophene derivatives has proven to be a powerful strategy for elucidating complex structure-activity relationships across a wide range of therapeutic targets. The comparison reveals a clear trend: while simpler models like MLR offer excellent interpretability, the superior predictive power for complex biological systems is increasingly found in machine learning and 3D-QSAR approaches like CoMFA and CoMSIA.[4][13][16][17]
The success of any QSAR study, however, is not merely a function of the algorithm used. It is a testament to the scientific rigor applied throughout the workflow—from meticulous data curation to exhaustive model validation.[2][24] As computational power grows and machine learning algorithms become more sophisticated, the future of QSAR will involve integrating larger, more diverse datasets and employing deep learning techniques to build models of even greater accuracy and predictive scope.[10][12] For researchers working with the versatile thiophene scaffold, these advanced in silico tools will continue to be indispensable for accelerating the journey from molecular concept to life-saving therapeutic.
References
- Glavan, M., et al. (2010).
- Scribd. (n.d.).
- Tropsha, A. (2010).
- Roy, K., & Kar, S. (2016).
- ElectronicsAndBooks. (n.d.). QSAR analysis of antitumor active amides and quinolones from thiophene series. ElectronicsAndBooks.
- Luna, G., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Comelli, N. C., et al. (2014). QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1. PubMed.
- Tropsha, A. (2010).
- Roy, K., et al. (2022).
- Mella, J., et al. (2017). Combined CoMFA and CoMSIA 3D-QSAR study of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor. PubMed.
- BenchChem. (2025).
- Lee, Y. J., et al. (2020).
- ResearchGate. (2025). QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1 | Request PDF.
- Royal Society of Chemistry. (2021). Structural, QSAR, machine learning and molecular docking studies of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 receptor antagonists. New Journal of Chemistry.
- HUFOCW. (n.d.). MOLECULAR DESCRIPTORS USED IN QSAR. HUFOCW.
- ResearchGate. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies.
- Chaudhary, A., et al. (n.d.). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.
- Wei, Y., et al. (n.d.).
- de Melo, E. B., et al. (n.d.). Combining variable selection strategies and machine learning techniques to build QSAR models 3D-QSARpy. SciELO.
- Slideshare. (n.d.). 3d qsar. Slideshare.
- Kumar, A., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Vertex AI Search.
- Permana, D., et al. (2023). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. MDPI.
- ResearchGate. (n.d.). 3D QSAR CoMFA/CoMSIA, molecular docking and molecular dynamics studies of fullerene-based HIV-1 PR.
- Chaudhary, A., et al. (n.d.). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.
Sources
- 1. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 2. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 4. scielo.br [scielo.br]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. eurekaselect.com [eurekaselect.com]
- 8. sciensage.info [sciensage.info]
- 9. QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. QSAR analysis of antitumor active amides and quinolones from thiophene series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structural, QSAR, machine learning and molecular docking studies of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. users.uoa.gr [users.uoa.gr]
- 15. 3d qsar | PPTX [slideshare.net]
- 16. mdpi.com [mdpi.com]
- 17. Combined CoMFA and CoMSIA 3D-QSAR study of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hufocw.org [hufocw.org]
- 19. electronicsandbooks.com [electronicsandbooks.com]
- 20. scribd.com [scribd.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Binding orientations, QSAR, and molecular design of thiophene derivative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Prediction reliability of QSAR models: an overview of various validation tools - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isosteric Replacement of Phenyl with Thiophene in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug discovery, aimed at optimizing efficacy, safety, and pharmacokinetic profiles. Among the myriad of tactics employed, bioisosteric replacement stands out as a powerful tool. This guide provides an in-depth comparative analysis of one of the most common and impactful isosteric substitutions: the replacement of a phenyl group with a thiophene ring. Drawing on field-proven insights and experimental data, we will explore the nuanced physicochemical, metabolic, and biological consequences of this seemingly subtle structural change.
Bioisosterism involves substituting a functional group with another that possesses similar physical and chemical properties, with the goal of enhancing a molecule's therapeutic properties.[1][2] The phenyl-to-thiophene switch is a classic example, frequently employed to modulate a compound's lipophilicity, metabolic stability, and target engagement.[3] Thiophene is considered a privileged pharmacophore in medicinal chemistry, with numerous FDA-approved drugs incorporating this five-membered sulfur-containing heterocycle.[3][4]
Physicochemical Properties: A Tale of Two Rings
While benzene and thiophene share remarkable similarities in their physicochemical properties, key differences can be exploited in drug design.[5] Both are aromatic and have similar boiling points, with benzene at 81.1 °C and thiophene at 84.4 °C.[5][6] However, the introduction of a sulfur atom in the thiophene ring imparts distinct electronic and steric characteristics.
Table 1: Comparative Physicochemical Properties of Benzene and Thiophene
| Property | Benzene | Thiophene | Key Implications for Drug Design |
| Molecular Formula | C₆H₆ | C₄H₄S | Thiophene has a lower molecular weight. |
| Molecular Weight | 78.11 g/mol | 84.14 g/mol | Minimal change in overall molecular size.[3] |
| Boiling Point | 80.1 °C | 84 °C | Similar volatility and intermolecular forces.[7] |
| Aromaticity | High | Moderate | Thiophene is less aromatic than benzene, which can influence its reactivity.[8][9] |
| Lipophilicity (logP) | ~2.13 | ~1.81 | Thiophene is generally less lipophilic, which can improve aqueous solubility.[10] |
| Dipole Moment | 0 D | ~0.55 D | The presence of a dipole moment in thiophene can lead to different interactions with biological targets. |
The lower lipophilicity of thiophene can be advantageous in improving a drug candidate's solubility and reducing off-target toxicity associated with high lipophilicity.[11] The introduction of the sulfur heteroatom also creates a dipole moment, which can facilitate additional interactions with biological targets, such as hydrogen bonding, potentially enhancing binding affinity.[3]
Metabolic Stability and Potential for Bioactivation
A critical consideration in drug design is the metabolic fate of a compound. The isosteric replacement of a phenyl group with thiophene can significantly alter metabolic pathways and stability.
Phenyl Group Metabolism: Phenyl rings are common sites of oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to the formation of hydroxylated metabolites. In some cases, this can result in the formation of reactive epoxide or quinone intermediates.[11]
Thiophene Ring Metabolism: The metabolism of thiophene rings is also primarily mediated by CYP450 enzymes and can be a double-edged sword.[12][13] On one hand, the thiophene ring can be more metabolically stable than a phenyl ring in certain contexts, leading to an improved pharmacokinetic profile.[3][14] On the other hand, the oxidation of the thiophene ring can lead to the formation of reactive metabolites, such as thiophene-S-oxides and thiophene epoxides.[12][13][15] These electrophilic intermediates have been implicated in drug-induced hepatotoxicity in some cases, as seen with the withdrawal of the drug tienilic acid.[13][16]
Impact on Biological Activity: Case Studies
The substitution of a phenyl ring with a thiophene can have a profound impact on a molecule's biological activity, ranging from enhanced potency to altered selectivity.
-
Dopamine Uptake Inhibitors: In the development of radiopharmaceuticals for dopamine uptake inhibition, the replacement of a phenyl ring with a thiophene in an analog of GBR 13119 resulted in a compound with essentially identical in vivo brain distribution, demonstrating a successful bioisosteric substitution.[10][17]
-
GluN2B Receptor Antagonists: For antagonists of the GluN2B subtype of the NMDA receptor, the bioisosteric replacement of benzene and substituted benzene rings with a thiophene ring was well tolerated, maintaining high affinity for the target.[18]
-
Anticancer Agents: In the design of tubulin polymerization inhibitors, thiophene derivatives have shown significant anti-cancer activity.[19] The strategic placement of phenyl groups on the thiophene ring has been a key aspect of their design.[19]
Synthetic Accessibility
The ability to readily synthesize analogs is a practical consideration in any drug discovery program. Fortunately, a variety of robust synthetic methods exist for the introduction and functionalization of thiophene rings.
Common Synthetic Strategies for Thiophene Derivatives:
-
Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide.[20][]
-
Gewald Aminothiophene Synthesis: A multicomponent reaction that provides access to 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[20]
-
Metal-Catalyzed Cross-Coupling Reactions: Modern methods, such as Suzuki and Stille couplings, allow for the efficient and regioselective arylation of thiophene rings.[3][19][22]
Experimental Protocols
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of the test compound (both phenyl and thiophene analogs) in a suitable solvent (e.g., DMSO). Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.
-
Partitioning: Add a small volume of the stock solution to a mixture of the aqueous phase and n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a NADPH-generating system (cofactor for CYP450 enzymes), and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the test compound (phenyl or thiophene analog) to the incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Conclusion
The isosteric replacement of a phenyl group with a thiophene ring is a valuable strategy in the medicinal chemist's toolbox. This seemingly minor modification can lead to significant improvements in a drug candidate's physicochemical properties, metabolic stability, and biological activity. However, it is not a universally applicable solution, and a thorough understanding of the potential benefits and liabilities is essential. The potential for bioactivation of the thiophene ring necessitates careful evaluation during preclinical development. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of novel therapeutics.
References
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). PMC.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
- Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
- Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]. (2008). PubMed.
- Bioisosterism. (n.d.). Drug Design Org.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Discovery.
- Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology.
- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (n.d.).
- Therapeutic importance of synthetic thiophene. (n.d.). PMC.
- Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. (1989). PubMed.
- Physicochemical properties of thiophene deriv
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies.
- Modular strategy opens up new way to synthesise arylated thiophene rings. (2025). Royal Society of Chemistry.
- Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
- A Comparative Analysis of 2-(4-fluorophenyl)thiophene and 2-phenylthiophene: Physicochemical and Biological Perspectives. (2025). BenchChem.
- Thiophene Synthesis Services. (n.d.). BOC Sciences.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.).
- Bioisosterism in Medicinal Chemistry. (n.d.).
- Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. (1989). Semantic Scholar.
- Thiophene. (n.d.). Wikipedia.
- Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[23]annulene-scaffold. (n.d.). RSC Publishing.
- Structures of important thiophene-based drugs. (n.d.).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry.
- Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. (2022). Taylor & Francis Online.
- Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. (2022). PubMed.
- Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. (2025).
Sources
- 1. ctppc.org [ctppc.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cognizancejournal.com [cognizancejournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. | Semantic Scholar [semanticscholar.org]
- 18. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 22. Modular strategy enables arylation at every thiophene ring position for drugs and polymers | Chemistry World [chemistryworld.com]
Comparative assessment of the environmental impact of different thiophene synthesis methods
Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and drug development. Their synthesis, however, has traditionally relied on methods that are often at odds with the principles of green and sustainable chemistry. This guide provides a comparative assessment of classical and modern thiophene synthesis methods, offering researchers, scientists, and drug development professionals the insights needed to select methodologies that are not only effective but also environmentally responsible. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a quantitative comparison of their environmental impact using key green chemistry metrics.
The Imperative for Greener Thiophene Synthesis
The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of thiophene synthesis, this translates to a critical examination of factors such as atom economy, energy consumption, the toxicity of reagents and solvents, and the generation of waste. As the pharmaceutical and chemical industries increasingly embrace sustainability, the environmental footprint of synthetic routes is becoming as important as the yield and purity of the final product.
Classical Thiophene Synthesis Methods: A Critical Evaluation
For decades, the Paal-Knorr, Fiesselmann, and Gewald syntheses have been the workhorses for constructing the thiophene ring. While effective, these methods often come with significant environmental drawbacks.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀), to form a thiophene.[1]
Reaction Mechanism: The reaction is believed to proceed through the formation of a thioketone intermediate, followed by enolization and cyclization, and finally dehydration to yield the aromatic thiophene ring.[2]
Environmental Impact Assessment:
The primary environmental concern with the Paal-Knorr synthesis is the use of phosphorus pentasulfide. P₄S₁₀ is a flammable solid that reacts violently with water to release highly toxic and flammable hydrogen sulfide (H₂S) gas.[3][4] It is also harmful if swallowed or inhaled and is very toxic to aquatic life.[5][6] The reaction often requires high temperatures and the use of high-boiling point, non-benign solvents like toluene.
Experimental Protocol: Synthesis of 2,5-Dimethylthiophene
-
Reactants: Acetonylacetone (1,4-diketone), Phosphorus Pentasulfide (P₄S₁₀).
-
Procedure: A mixture of acetonylacetone (10 mmol) and phosphorus pentasulfide (5 mmol) in toluene (50 mL) is heated under reflux for 2 hours.[7]
-
Work-up: The reaction mixture is cooled, poured into a sodium bicarbonate solution, and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. Purification is typically achieved by distillation.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[8][9]
Reaction Mechanism: The reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the acetylenic ester, followed by a second addition to form a thioacetal. Intramolecular Dieckmann condensation then leads to the cyclized product.[9][10]
Environmental Impact Assessment:
The Fiesselmann synthesis is generally considered a milder alternative to the Paal-Knorr synthesis. It avoids the use of highly toxic phosphorus pentasulfide. However, it often employs bases like sodium methoxide, which need to be handled with care, and organic solvents. The atom economy can be moderate due to the elimination of a molecule of alcohol during the cyclization.
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
-
Reactants: Ethyl phenylpropiolate, Ethyl thioglycolate, Sodium ethoxide.
-
Procedure: To a solution of sodium ethoxide (10 mmol) in ethanol (30 mL), a mixture of ethyl phenylpropiolate (10 mmol) and ethyl thioglycolate (10 mmol) is added dropwise at room temperature. The mixture is stirred for 12 hours.
-
Work-up: The reaction is quenched with a dilute acid solution and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically performed by column chromatography.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or malononitrile, and elemental sulfur in the presence of a base.[11]
Reaction Mechanism: The reaction initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene compound. This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, cyclization, and tautomerization to form the 2-aminothiophene.[12]
Environmental Impact Assessment:
The Gewald reaction is often considered a greener alternative due to its multicomponent nature, which can lead to higher atom economy.[13] The use of elemental sulfur is less hazardous than phosphorus pentasulfide. However, the reaction often requires a stoichiometric amount of an amine base, such as morpholine or triethylamine, and is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF), which is now considered a substance of very high concern due to its reproductive toxicity.[12][14]
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Reactants: Cyclohexanone, Ethyl cyanoacetate, Elemental sulfur, Morpholine.
-
Solvent: Ethanol.
-
Procedure: A mixture of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), elemental sulfur (12 mmol), and morpholine (10 mmol) in ethanol (20 mL) is stirred at 50°C for 3 hours.[12]
-
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Modern Thiophene Synthesis Methods: Paving the Way for a Greener Future
Advances in chemical technology have led to the development of more sustainable methods for thiophene synthesis, primarily through the use of alternative energy sources and reactor technologies.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[11]
Causality Behind Experimental Choices: Microwave heating directly and uniformly heats the reaction mixture, leading to rapid temperature increases and significantly reduced reaction times.[15] This can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur with prolonged heating.[11]
Environmental Impact Assessment:
The primary environmental benefits of microwave-assisted synthesis are reduced energy consumption and shorter reaction times.[16] It often allows for the use of less solvent or even solvent-free conditions, further enhancing its green credentials.
Experimental Protocol: Microwave-Assisted Gewald Synthesis
-
Reactants: Cyclohexanone, Ethyl cyanoacetate, Elemental sulfur, Morpholine.
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: A mixture of cyclohexanone (1 mmol), ethyl cyanoacetate (1.1 mmol), sulfur (1.1 mmol), and pyrrolidine (1 mmol) in DMF (3 mL) is subjected to microwave irradiation at 50°C for 30 minutes.[17]
-
Work-up: The reaction mixture is poured into water, and the precipitate is filtered, washed, and dried.
Continuous Flow Synthesis
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[18]
Causality Behind Experimental Choices: Flow reactors offer superior heat and mass transfer compared to batch reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.[18] This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and exothermic reactions.[19] Scaling up a reaction in a flow system is achieved by simply running the system for a longer duration, which is often more efficient and safer than increasing the size of a batch reactor.[16]
Environmental Impact Assessment:
Flow chemistry can significantly improve the environmental performance of a synthesis. The smaller reactor volumes enhance safety, and the precise control over reaction conditions often leads to higher efficiency and reduced waste generation.[18] Furthermore, the integration of in-line purification and analysis can streamline the entire process, minimizing manual handling and solvent use for work-up.
Experimental Workflow for Flow Synthesis:
A typical flow chemistry setup for thiophene synthesis would involve pumping solutions of the starting materials from separate reservoirs into a T-mixer, where they combine and enter a heated reactor coil. The residence time in the reactor is controlled by the flow rate and the reactor volume. The product stream then exits the reactor and can be collected or directed to an in-line purification module.[20]
Quantitative Comparison of Thiophene Synthesis Methods
To provide an objective comparison, we will now analyze the environmental impact of the aforementioned methods using established green chemistry metrics: Atom Economy and E-Factor (Environmental Factor).
Atom Economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product.
-
Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100[8]
E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.
-
Formula: E-Factor = (Total Mass of Waste / Mass of Product)[3]
| Synthesis Method | Atom Economy (%) | E-Factor (approx.) | Key Environmental Considerations |
| Paal-Knorr | ~45-55% | >10 | Use of highly toxic and water-reactive P₄S₁₀; generation of H₂S gas; use of non-benign solvents.[21][22][23][24] |
| Fiesselmann | ~60-70% | 5-10 | Use of stoichiometric base; moderate atom economy due to elimination of alcohol.[9][10] |
| Gewald | ~75-85% | 2-5 | Multicomponent nature improves atom economy; often uses toxic solvents like DMF.[12][14] |
| Microwave-Assisted | (Varies with reaction) | <5 | Significant reduction in reaction time and energy consumption; potential for solvent-free conditions.[11][25] |
| Continuous Flow | (Varies with reaction) | <5 | Enhanced safety, efficiency, and scalability; potential for reduced solvent use and waste.[18][19] |
Note: The calculated Atom Economy and E-Factor values are estimates for representative reactions and can vary depending on the specific substrates, reagents, and reaction conditions used.
Visualizing the Workflows
Paal-Knorr Synthesis Workflow
Caption: Workflow for the Paal-Knorr thiophene synthesis.
Green Chemistry Approach: Microwave-Assisted Gewald Synthesis
Caption: A greener workflow using microwave-assisted Gewald synthesis.
Conclusion and Future Outlook
The synthesis of thiophenes is undergoing a green revolution. While classical methods like the Paal-Knorr, Fiesselmann, and Gewald syntheses remain valuable tools, their environmental shortcomings necessitate a shift towards more sustainable alternatives. Microwave-assisted synthesis and continuous flow chemistry offer compelling advantages in terms of reduced energy consumption, shorter reaction times, enhanced safety, and improved efficiency.
For researchers and drug development professionals, the choice of synthetic method should no longer be based solely on yield and accessibility. A thorough consideration of the environmental impact, as quantified by metrics like atom economy and E-factor, is crucial for responsible chemical practice. By embracing these greener technologies and principles, the scientific community can continue to harness the power of thiophene chemistry while minimizing its environmental footprint. The future of thiophene synthesis lies in the development of catalytic, solvent-free, and energy-efficient methodologies that align with the core tenets of green chemistry.
References
- Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. (2021). HETEROCYCLES, 102(10), 2007.
- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
- BenchChem. (2025). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. BenchChem.
- How to Calculate Atom Economy. (2021, April 29). [Video]. YouTube.
- Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal.
- Organic Chemistry Module | English. (n.d.). University of Scranton.
- Cas 1314-80-3,Phosphorus pentasulfide. (n.d.). LookChem.
- Paal-Knorr Thiophene Synthesis. (2018, January 7).
- Phosphorus Pentasulfide. (n.d.). Chemtrade Logistics.
- Atom Economy and Yield of Synthesis Sequences. (2025, August 6).
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Fiesselmann thiophene synthesis. (n.d.). Wikiwand.
- Paal-Knorr Thiophene Synthesis (Mishra et al., 2011) b) Fiesselmann... (n.d.).
- Metrics to 'green' chemistry—which are the best? (n.d.).
- 1fiesselmann Thiophene Synthesis. (n.d.). Scribd.
- Synthesis of Furan and Thiophene. (n.d.).
- Paal-Knorr Reaction in The Synthesis of Heterocyclic Compounds. (n.d.). Scribd.
- chemistry-atom economy and percentage yield. (n.d.). Dynamic Science.
- Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2025, August 9).
- Phosphorus pentasulfide - Safety D
- Paal–Knorr synthesis of thiophene. (n.d.). Química Organica.org.
- Gewald Reaction. (n.d.). Organic Chemistry Portal.
- Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar.
- Phosphorus pentasulfide - IDLH. (n.d.). NIOSH - CDC.
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (n.d.). MDPI.
- DMF – Knowledge and References. (n.d.). Taylor & Francis.
- E-Factor. (n.d.). Welcome to www.sheldon.nl.
- How to Calculate E-factor (Green Chem). (2022, October 28). [Video]. YouTube.
- E factor = Kg waste/Kg product. (n.d.).
- Metrics to 'green' chemistry—which are the best? - Semantic Scholar. (2002, December 5).
- Atom economy / E factor. (n.d.). ChemBAM.
- Sustainability Appraisal of Polymer Chemistry Using E-Factor: Opportunities, Limitations and Future Directions. (2023, October 16).
- (a) Schematic of the flow reactor setup for the synthesis of... (n.d.).
- Themed collection Measuring Green Chemistry: Methods, Models, and Metrics. (n.d.).
- A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. (n.d.).
- Green Chemistry Metrics, A Review. (2022, June 28). MDPI.
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023, November 21). Semantic Scholar.
- (PDF) Metrics of Green Chemistry and Sustainability. (2024, October 10).
- 1 Difference between conventional heating and microwave-assisted heating. (n.d.).
- The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. (n.d.). DSpace@MIT.
- Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. (n.d.). NIH.
- Continuous Flow Reactor for Coupling Reactions. (2010, December 14). ChemistryViews.
- Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Deriv
- (PDF) Continuous-Flow Organic Synthesis: A Tool for the Modern Medicinal Chemist. (2025, August 9).
- Conventional heating compared to microwave heating of chemical reactions. (2017, July 1). Chemistry Stack Exchange.
- Microwave Heating Outperforms Conventional Heating for a Thermal Reaction that Produces a Thermally Labile Product. (n.d.). Semantic Scholar.
- Greener Alternatives to Dimethylformamide Use in Polyurethane Synthetic Leather. (n.d.). Berkeley Center for Green Chemistry.
- Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. (2016, February 18).
- Beyond a solvent: Triple roles of dimethylformamide in organic chemistry. (n.d.).
- RENEWABLE. (n.d.). Sigma-Aldrich.
Sources
- 1. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 2. d-nb.info [d-nb.info]
- 3. Welcome to www.sheldon.nl [sheldon.nl]
- 4. youtube.com [youtube.com]
- 5. opcw.org [opcw.org]
- 6. Phosphorus pentasulfide - IDLH | NIOSH | CDC [cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Continuous Flow Reactor for Coupling Reactions - ChemistryViews [chemistryviews.org]
- 20. researchgate.net [researchgate.net]
- 21. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 22. Cas 1314-80-3,Phosphorus pentasulfide | lookchem [lookchem.com]
- 23. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 24. chemtradelogistics.com [chemtradelogistics.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Compounds Synthesized from Methyl 5-(bromomethyl)thiophene-2-carboxylate
This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile starting material, Methyl 5-(bromomethyl)thiophene-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive evaluation of the anticancer and antimicrobial potential of these derivatives, supported by experimental data and detailed protocols. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it a valuable building block for the design of novel therapeutics.[1] this compound, with its reactive bromomethyl group and ester functionality, serves as an excellent starting point for the synthesis of a diverse library of derivatives through nucleophilic substitution and other transformations. This guide will focus on the comparative evaluation of such derivatives, specifically in the promising fields of oncology and infectious diseases.
Synthetic Strategy: A Gateway to Diverse Functionalities
The primary synthetic route for generating a library of compounds from this compound involves the nucleophilic substitution of the bromide ion. This versatile reaction allows for the introduction of a wide array of functional groups, leading to derivatives with distinct physicochemical and biological properties.
Caption: General Synthetic Workflow for Derivatization.
Part 1: In Vitro Anticancer Evaluation
A significant area of investigation for thiophene derivatives is their potential as anticancer agents.[3] The cytotoxic activity of various synthesized compounds is typically evaluated against a panel of human cancer cell lines.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative thiophene-2-carboxamide derivatives, which can be synthesized from our starting material, against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R-Group (at the 5-position) | Cancer Cell Line | IC50 (µM) | Reference |
| Thio-Ca-1 | 4-Chlorophenylamino | MCF-7 (Breast) | 4.25 | [4] |
| Thio-Ca-2 | Pyrimidin-2-ylamino | HT-29 (Colon) | 2.18 | [4] |
| Thio-Ca-3 | 2,5-Dimethoxyphenylamino | Hep3B (Liver) | 5.46 | [5] |
| Thio-Ca-4 | 4-Fluorophenoxy | RBL-1 (Leukemia) | Sub-micromolar | |
| Doxorubicin | (Standard of Care) | Various | Varies | N/A |
Analysis of Structure-Activity Relationship (SAR):
The data reveals that the nature of the substituent at the 5-position significantly influences the anticancer activity.
-
Aromatic and Heterocyclic Amines: The presence of aromatic and heterocyclic amine moieties, as seen in Thio-Ca-1 and Thio-Ca-2 , confers potent cytotoxic activity. The electron-withdrawing nature of the 4-chlorophenyl group in Thio-Ca-1 and the nitrogen-rich pyrimidinyl group in Thio-Ca-2 likely contribute to enhanced binding with biological targets.[4]
-
Substituted Phenyl Ethers: The 4-fluorophenoxy substituent in Thio-Ca-4 leads to highly potent 5-lipoxygenase inhibition, which is a relevant target in some cancers.
-
Methoxy-substituted Phenylamines: The dimethoxyphenylamino group in Thio-Ca-3 demonstrates significant activity against liver cancer cells, suggesting a potential for targeting specific cancer types.[5]
Mechanism of Action: Induction of Apoptosis
Many thiophene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[6][7] This is a desirable mechanism of action for anticancer drugs as it minimizes the inflammatory response associated with other forms of cell death.
Caption: Apoptosis induction by thiophene derivatives.
Studies have shown that certain thiophene carboxamides can induce apoptosis by causing mitochondrial membrane depolarization and activating key executioner caspases like caspase-3 and caspase-7.[7][8]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiophene derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Part 2: In Vitro Antimicrobial Evaluation
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiophene derivatives have shown considerable promise in this area.[9][10]
Comparative Analysis of Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of representative thiophene derivatives, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | R-Group (at the 5-position) | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Reference |
| Thio-Am-1 | 4-Methoxyphenylamino | 20 | >64 | [11] |
| Thio-Am-2 | Pyridin-2-ylamino | 16 | 32 | [12] |
| Thio-Am-3 | 1,2,4-Triazol-3-ylthio | 3.5 | 7.0 | [13] |
| Ampicillin | (Standard of Care) | 0.25-2 | 2-8 | N/A |
Analysis of Structure-Activity Relationship (SAR):
The antimicrobial activity of these derivatives is also highly dependent on the nature of the substituent.
-
Gram-Positive vs. Gram-Negative Activity: Many of the synthesized compounds show greater efficacy against Gram-positive bacteria like S. aureus compared to Gram-negative bacteria such as E. coli. This is likely due to the presence of an outer membrane in Gram-negative bacteria, which can act as a permeability barrier.[12]
-
Heterocyclic Moieties: The incorporation of nitrogen-containing heterocycles, such as the pyridine in Thio-Am-2 and the triazole in Thio-Am-3 , appears to be a key factor for enhancing antimicrobial activity.[12][13] These groups may facilitate interactions with bacterial targets or improve the pharmacokinetic properties of the compounds.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[14]
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of each thiophene derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Part 3: In Vivo Evaluation
While in vitro assays provide valuable preliminary data, in vivo studies are crucial for assessing the efficacy and safety of new compounds in a whole-organism context.
Anticancer Efficacy in Xenograft Models
For promising anticancer candidates, in vivo efficacy is often evaluated in mouse xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored. For instance, some tetra-substituted thiophenes have demonstrated dose-responsive tumor growth inhibitory activity in a mouse xenograft model of non-small cell lung cancer.[15]
Antimicrobial Efficacy in Animal Models of Infection
The in vivo efficacy of antimicrobial compounds can be assessed in various animal models of infection. For example, the ability of a compound to reduce bacterial load in the blood or tissues of infected mice is a common endpoint. While specific in vivo data for the derivatives discussed here is limited, the promising in vitro results warrant further investigation in such models.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel anticancer and antimicrobial agents. The in vitro data clearly demonstrates that modifications at the 5-position of the thiophene ring have a profound impact on biological activity. Specifically, the introduction of aromatic and heterocyclic moieties has yielded compounds with potent cytotoxic and antimicrobial effects. The mechanisms of action, particularly the induction of apoptosis in cancer cells, are encouraging for the development of targeted therapies. Future work should focus on optimizing the lead compounds to improve their efficacy and pharmacokinetic profiles, with the ultimate goal of advancing the most promising candidates to in vivo studies and clinical development.
References
- Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK p
- Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry. Therapeutic importance of synthetic thiophene.
- Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. Semantic Scholar.
- This document contains standardized protocols for broth microdilution and agar dilution in vitro susceptibility testing for isolates of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma spp. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science.
- Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- Anti-Cancer Activity of 2,4-Disubstituted Thiophene Deriv
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
- Thiophene-containing compounds with antimicrobial activity. PubMed.
- Thiophene‐containing compounds with antimicrobial activity | Request PDF.
- (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- Synthesis and antimicrobial activity of thiophene-based heterocycles derived
- Therapeutic importance of synthetic thiophene. PubMed Central.
- Synthesis of methyl thiophene-2-carboxylates 100
- N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. PubMed.
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.
- Thiophene-2-carboxylic-acid derivatives and process for their preparation.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-(bromomethyl)thiophene-2-carboxylate
Hazard Assessment: Understanding the Intrinsic Risks
Methyl 5-(bromomethyl)thiophene-2-carboxylate (CAS No: 108499-32-7) is a halogenated heterocyclic compound.[1] Its proper handling and disposal are dictated by its specific chemical structure, which incorporates a thiophene ring, a bromomethyl group, and a methyl ester. This combination of functional groups confers a distinct reactivity and toxicity profile that must be thoroughly understood before any handling or disposal operations commence.
The primary hazards associated with this compound are significant. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
-
Acutely Toxic (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The presence of the bromomethyl group makes it a lachrymator and a potent alkylating agent, which is the underlying cause of its severe corrosive properties. The thiophene ring, while aromatic, can undergo various reactions, and its metabolic pathways can lead to toxicological effects. Therefore, all waste streams containing this chemical, regardless of concentration, must be treated as hazardous chemical waste .[2]
| Hazard Profile: this compound | |
| GHS Classification | Danger[1] |
| Hazard Statements | H302: Harmful if swallowed[1]H314: Causes severe skin burns and eye damage[1]H335: May cause respiratory irritation[1] |
| Chemical Class | Halogenated Organic Compound, Thiophene Derivative[1][3] |
| Primary Disposal Route | Hazardous Waste Incineration[4] |
| Forbidden Disposal Routes | Drain Disposal, Regular Trash[5] |
The Cornerstone of Disposal: Waste Segregation
The single most critical step in the proper disposal of this compound is rigorous waste segregation. As a halogenated organic compound , it must never be mixed with non-halogenated organic waste.[3][6]
Causality: The disposal methods for halogenated and non-halogenated wastes are fundamentally different. Halogenated waste typically requires high-temperature incineration with subsequent "scrubbing" of the flue gases to neutralize acidic products like hydrogen bromide (HBr).[4] Mixing waste streams complicates this process, significantly increases disposal costs, and can lead to non-compliance with environmental regulations.[7]
The following workflow diagram illustrates the critical decision-making process for waste segregation in the laboratory.
Caption: Waste Segregation Workflow for Halogenated Compounds.
Operational Protocol for Disposal
This protocol provides a step-by-step methodology for the safe collection and temporary storage of waste containing this compound prior to its final disposal by certified professionals.
Required Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn to mitigate exposure risks:
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[8]
-
Hand Protection: Double-glove with chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use.[9]
-
Body Protection: A flame-retardant lab coat, fully buttoned.[10]
-
Footwear: Closed-toe, chemical-resistant shoes.
Step-by-Step Waste Collection and Storage
Step 1: Container Preparation
-
Obtain a designated hazardous waste container compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).[2] The container must have a screw-top cap to ensure it is "vapor tight" and "spill proof".[5]
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[11][12]
Step 2: Labeling
-
Before adding any waste, fill out the hazardous waste label completely.[5] The label must include:
Step 3: Waste Collection
-
Solid Waste: Carefully transfer any residual solid this compound, contaminated weigh boats, and disposable spatulas directly into the prepared waste container.
-
Liquid Waste: Collect any solutions containing the compound in the designated waste container. This includes rinsates from cleaning contaminated glassware. Use a funnel to prevent spills and keep the container closed when not actively adding waste.[5]
-
Contaminated PPE: Place disposable items like gloves and bench paper that are contaminated with the chemical into a separate, clearly labeled hazardous waste bag for solids.
Step 4: Secure Storage
-
Once waste is collected, tightly seal the container.
-
Store the container in a designated and clearly marked Satellite Accumulation Area (SAA).[11][13]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the waste container is placed within secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[13]
Step 5: Final Disposal
-
Do not allow waste to accumulate for more than one year in an SAA, or once the container is full, it must be removed within three days.[13]
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][14] They will ensure the waste is transported to a certified Treatment, Storage, and Disposal Facility (TSDF).
Emergency Spill Management
Accidental spills must be managed immediately and safely.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or the ventilation is poor, evacuate the laboratory and contact your institution's emergency response team.
Step 2: Secure the Area
-
Restrict access to the spill area.
-
If it is safe to do so, ensure laboratory ventilation (e.g., a chemical fume hood) is operating to capture vapors.[5]
Step 3: Spill Cleanup (for small, manageable spills)
-
While wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[2]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[2]
-
Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.
Step 4: Reporting
-
Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
By adhering to these scientifically grounded procedures, you uphold your commitment to laboratory safety, environmental stewardship, and regulatory compliance, building a foundation of trust in your research operations.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
- This compound.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
- Hazardous Waste Segreg
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
- Laboratory Waste Management: The New Regul
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
- Halogenated Solvents in Laboratories.
- Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-(bromomethyl)thiophene-2-carboxylate
Foundational Directive: Understanding the Inherent Risks
Methyl 5-(bromomethyl)thiophene-2-carboxylate is a versatile reagent in synthetic chemistry, particularly in the development of pharmaceutical intermediates. However, its utility is matched by its significant hazardous properties. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are designed to create a self-validating system of safety, ensuring the protection of researchers and the integrity of the laboratory environment.
The primary hazards associated with this compound are severe. According to its Globally Harmonized System (GHS) classification, this compound is known to cause severe skin burns and eye damage, is harmful if swallowed, and may cause respiratory irritation[1]. The presence of the bromomethyl group suggests lachrymatory properties, meaning its vapors can cause immediate irritation and tearing upon contact with the eyes. Therefore, treating this chemical with the utmost respect and adhering to stringent safety protocols is not merely a recommendation—it is an operational necessity.
Hazard Profile Summary
A clear understanding of the specific hazards is the cornerstone of effective PPE selection. The table below summarizes the GHS classifications for this compound.
| Hazard Class & Category | Hazard Code | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation, Category 1B | H314 | Causes severe skin burns and eye damage[1] | Danger |
| Acute Toxicity, Oral, Category 4 | H302 | Harmful if swallowed[1] | Warning |
| Specific Target Organ Toxicity, Single Exposure, Category 3 | H335 | May cause respiratory irritation[1] | Warning |
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to contextualize its role within the broader framework of laboratory safety, known as the hierarchy of controls. The most effective safety measures involve eliminating the hazard or substituting it with a less hazardous alternative. When this is not possible, engineering controls, such as using a chemical fume hood, are implemented to isolate the hazard. Administrative controls, like standard operating procedures (SOPs) and training, further mitigate risk. PPE is the final and essential barrier between the researcher and the chemical hazard when other controls cannot eliminate the risk entirely.
Task-Specific PPE Protocols
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table provides a clear, task-based guide for researchers handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Sealed Container) | Safety glasses with side shields[2] | Chemical-resistant gloves (Nitrile)[2] | Lab coat[2] | Not generally required |
| Weighing & Aliquoting (Solid) | Chemical splash goggles and face shield[2][3] | Double-gloved with chemical-resistant gloves (e.g., Nitrile or Neoprene)[4][5] | Chemical-resistant lab coat or apron over a flame-resistant lab coat[6] | Mandatory: Work within a certified chemical fume hood[7] |
| Dissolving in Solvent / Preparing Solutions | Chemical splash goggles and face shield[2][3] | Double-gloved with chemical-resistant gloves (e.g., Nitrile or Neoprene)[4][5] | Chemical-resistant lab coat or apron over a flame-resistant lab coat[6] | Mandatory: Work within a certified chemical fume hood[7] |
| Handling Solutions & Transfers | Chemical splash goggles[3] | Chemical-resistant gloves (Nitrile or Neoprene)[4] | Chemical-resistant lab coat[6] | Mandatory: Work within a certified chemical fume hood[7] |
| Spill Cleanup | Chemical splash goggles and face shield[2] | Heavy-duty, chemical-resistant gloves[2] | Chemical-resistant apron or coveralls[2] | Full-face air-purifying respirator with appropriate cartridges if outside a fume hood[3][6] |
| Waste Disposal | Chemical splash goggles[3] | Chemical-resistant gloves (Nitrile)[2] | Lab coat[2] | Not generally required if containers are sealed |
Detailed Methodologies: From Preparation to Disposal
Adherence to procedure is as critical as the PPE itself. The following protocols provide step-by-step guidance for common laboratory operations.
Protocol: Weighing and Aliquoting the Solid Compound
-
Causality: The primary risks during this step are the inhalation of fine particles and contamination of surfaces. The protocol is designed to contain the solid within a controlled environment.
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Cover the work surface with disposable absorbent liner.
-
Don PPE: As specified in the table for "Weighing and Aliquoting," don a chemical-resistant lab coat, double gloves, chemical splash goggles, and a face shield.
-
Tare Balance: Place a clean weigh boat or paper on the analytical balance inside the fume hood and tare the balance.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound. Senior Scientist's Note: Avoid creating dust by moving slowly and deliberately. Do not tap the spatula against the container.
-
Seal and Clean: Securely close the primary container. Using a forceps, carefully fold the weigh paper or cap the weigh boat. Clean the spatula and any affected surfaces before removing materials from the fume hood.
-
Record: Record the exact weight. All manipulations should occur deep within the fume hood.
Protocol: Emergency Response and Waste Disposal Workflow
Proper management of spills and waste is critical for laboratory safety and environmental protection. All materials contaminated with this compound must be treated as hazardous waste[2]. Never pour chemical waste down the drain[2].
// Nodes start [label="Incident Occurs\n(Spill or Waste Generation)", shape=ellipse, fillcolor="#FBBC05"]; is_spill [label="Spill?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; spill_size [label="Assess Spill Size\n& Location", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; minor_spill [label="Minor Spill\n(Inside Fume Hood)", fillcolor="#FBBC05"]; major_spill [label="Major Spill\n(Outside Fume Hood)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; evacuate [label="Evacuate Area\nAlert EH&S", shape=box, style=bold, color="#EA4335", fontcolor="#202124"]; cleanup [label="Don Spill Response PPE\nNeutralize/Absorb with\nInert Material", fillcolor="#F1F3F4"]; collect [label="Collect Debris in\nSealed Container", fillcolor="#F1F3F4"];
is_waste [label="Routine Waste", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; waste_type [label="Segregate Waste", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solid_waste [label="Solid Waste\n(Gloves, Liners, etc.)", fillcolor="#E8F0FE"]; liquid_waste [label="Liquid Waste\n(Unused Solutions)", fillcolor="#E8F0FE"];
dispose [label="Label as Hazardous Waste\n& Store for Pickup", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> is_spill; is_spill -> spill_size [label="Yes"]; is_spill -> is_waste [label="No"];
spill_size -> minor_spill [label="Minor"]; spill_size -> major_spill [label="Major"];
major_spill -> evacuate; minor_spill -> cleanup; cleanup -> collect; collect -> dispose;
is_waste -> waste_type; waste_type -> solid_waste [label="Solid"]; waste_type -> liquid_waste [label="Liquid"]; solid_waste -> dispose; liquid_waste -> dispose; } caption [label="Spill Response and Waste Disposal Workflow", shape=plaintext, fontcolor="#5F6368"];
First Aid and Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[8]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[6][8]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air immediately[9]. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[6]. Call a physician or poison control center immediately.
This guide is intended to provide a comprehensive framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment, institutional training, and a deep understanding of the material's properties. Always consult the most recent Safety Data Sheet (SDS) before use and ensure all personnel are adequately trained.
References
- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 11424851, this compound. PubChem.
- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 605713, Methyl 5-bromothiophene-2-carboxylate. PubChem.
- Oxford Lab Fine Chem LLP.MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP.
- Cole-Parmer.Material Safety Data Sheet - Methyl 4-bromo-3-methoxythiophene-2-carboxylate. Cole-Parmer.
- Fisher Scientific (2024).SAFETY DATA SHEET - Methyl 3-amino-5-methylthiophene-2-carboxylate. Fisher Scientific.
- Hunan Huateng Pharmaceutical Co., Ltd.this compound. Huateng Pharma.
- Hazmat School (2022).5 Types of PPE for Hazardous Chemicals. Hazmat School.
- U.S. Environmental Protection Agency (2025).Personal Protective Equipment. EPA.
- Bernardo Ecenarro.Recommended PPE to handle chemicals. Bernardo Ecenarro.
- U.S. Department of Health & Human Services.Personal Protective Equipment (PPE). CHEMM.
Sources
- 1. This compound | C7H7BrO2S | CID 11424851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epa.gov [epa.gov]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. echemi.com [echemi.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
